Technical Documentation Center

4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole
  • CAS: 1049730-36-0

Core Science & Biosynthesis

Foundational

Technical Guide: 4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Technical Summary

Topic: 4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole CAS Number: 1049730-36-0 Molecular Formula: C₅H₅BrF₂N₂ Molecular Weight: 211.01 g/mol [1]

Strategic Significance in Drug Discovery: 4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole serves as a critical building block in modern medicinal chemistry, particularly in the optimization of kinase inhibitors and agrochemicals. The 2,2-difluoroethyl moiety acts as a lipophilic bioisostere for ethyl or isopropyl groups. It modulates physicochemical properties by lowering basicity and increasing metabolic stability against cytochrome P450 oxidation compared to non-fluorinated alkyl chains. The bromine atom at the C4 position provides a versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), enabling the rapid diversification of core scaffolds.

Part 2: Chemical Identity & Physicochemical Properties[2][3]

The following data consolidates experimental and predicted values essential for analytical characterization and handling.

PropertyValueNote
CAS Registry Number 1049730-36-0 Primary Identifier
SMILES FC(F)CN1N=CC(Br)=C1Canonical
Appearance White to off-white solid/oilLow melting point solid
Boiling Point ~200–210 °C (Predicted)At 760 mmHg
Density 1.7 ± 0.1 g/cm³Predicted
LogP ~1.6–1.8Moderate Lipophilicity
pKa Weak basePyrazole N2 is less basic due to EWG effect of F-ethyl
Solubility DMSO, Methanol, DCM, Ethyl AcetateInsoluble in water

Part 3: Synthetic Methodologies

Primary Synthesis Route: Regioselective N-Alkylation

The most robust industrial and laboratory-scale synthesis involves the direct N-alkylation of commercially available 4-bromopyrazole. This route is preferred over the bromination of 1-(2,2-difluoroethyl)pyrazole due to the lower cost of the starting material and high regioselectivity.

Reaction Logic: The pyrazole nitrogen (N1) acts as the nucleophile. The 2,2-difluoroethyl triflate (or tosylate) is used as the electrophile. While 2,2-difluoroethyl bromide/iodide can be used, the triflate reacts faster at lower temperatures, minimizing thermal decomposition.

Protocol (Self-Validating System):

  • Reagents: 4-Bromopyrazole (1.0 equiv), 2,2-Difluoroethyl triflate (1.1 equiv), Cesium Carbonate (Cs₂CO₃, 2.0 equiv).

  • Solvent: Anhydrous DMF or Acetonitrile (ACN). DMF is preferred for solubility.

  • Conditions: Stir at 25–60 °C under N₂ atmosphere for 4–12 hours.

  • Workup: Dilute with water, extract with EtOAc. Wash organic layer with LiCl solution (to remove DMF). Dry over Na₂SO₄.[2]

  • Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

Critical Control Point:

  • Regioselectivity:[3] Since 4-bromopyrazole is symmetric, N1 and N2 alkylation yields the same product. However, if the pyrazole has other substituents (e.g., C3-methyl), regioselectivity becomes a critical variable dependent on base strength and solvent polarity.

Visualization of Synthetic Workflow

Synthesis_Workflow Start 4-Bromopyrazole (Symmetric Nucleophile) Base Base: Cs2CO3 Solvent: DMF Start->Base Deprotonation Reagent 2,2-Difluoroethyl Triflate (Electrophile) Reagent->Base Mix Intermediate Transition State (SN2 Mechanism) Base->Intermediate N-Alkylation Product 4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole (Target) Intermediate->Product Irreversible Waste CsOTf + HCO3- Intermediate->Waste Elimination

Figure 1: Regioselective synthesis pathway via N-alkylation. The use of Cs₂CO₃ in DMF ensures complete deprotonation and rapid SN2 substitution.

Part 4: Reactivity & Functionalization

Once synthesized, the C4-bromide acts as a "universal adapter" for downstream medicinal chemistry. The 2,2-difluoroethyl group remains stable under most standard coupling conditions.

Key Transformations
  • Suzuki-Miyaura Coupling:

    • Partner: Aryl/Heteroaryl boronic acids.

    • Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄.

    • Utility: Biaryl formation common in kinase inhibitors.

  • Buchwald-Hartwig Amination:

    • Partner: Primary/Secondary amines.

    • Catalyst: Pd₂dba₃ + Xantphos/BrettPhos.

    • Utility: Introduction of amino solubilizing groups.

  • C-H Activation (Direct Arylation):

    • Partner: Heteroarenes.[4]

    • Utility: Atom-economic coupling without pre-functionalized partners.

Reactivity Logic Diagram

Reactivity_Tree Core 4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole (CAS: 1049730-36-0) Suzuki Suzuki Coupling (Ar-B(OH)2, Pd cat.) Core->Suzuki Buchwald Buchwald-Hartwig (R-NH2, Pd/Ligand) Core->Buchwald Heck Heck Reaction (Alkenes, Pd cat.) Core->Heck Metallation Li-Halogen Exchange (n-BuLi, -78°C) Core->Metallation Biaryl Biaryl Scaffolds (Kinase Inhibitors) Suzuki->Biaryl Aminopyrazoles Aminopyrazoles (GPCR Ligands) Buchwald->Aminopyrazoles Alkenyl Alkenyl Pyrazoles (Michael Acceptors) Heck->Alkenyl Electrophile_Trap Aldehydes/Ketones (Diverse Intermediates) Metallation->Electrophile_Trap

Figure 2: Divergent synthesis capabilities of the core scaffold. The C4-Br is the primary reactive site.

Part 5: Safety & Handling (GHS Standards)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Acute Toxicity H302Harmful if swallowed.[5]
Skin Irritation H315Causes skin irritation.[6][5]
Eye Irritation H319Causes serious eye irritation.[6][5]
STOT-SE H335May cause respiratory irritation.[6][5]

Precautionary Protocols:

  • PPE: Wear nitrile gloves and safety goggles. Use a dust mask (N95) if handling solid powder.[4]

  • Storage: Store in a cool, dry place (2–8 °C recommended) under inert gas (Argon/Nitrogen) to prevent slow hydrolysis or discoloration over long periods.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 16375, 4-Bromopyrazole. (Parent compound data and reaction context). Retrieved from [Link]

Sources

Exploratory

Technical Guide: 4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole

This technical guide details the physicochemical profile, synthetic methodology, and strategic application of 4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole (CAS: 1005166-70-2). Chemical Identity & Physicochemical Profile[1][...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the physicochemical profile, synthetic methodology, and strategic application of 4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole (CAS: 1005166-70-2).

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

In the context of Fragment-Based Drug Discovery (FBDD), the molecular weight of a scaffold is not merely a scalar value but a determinant of "ligand efficiency." 4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole serves as a high-value intermediate because its mass allows for significant elaboration while remaining within Lipinski and Veber parameters.

Core Metrics Table
PropertyValueTechnical Note
CAS Number 1005166-70-2 Unique identifier.
Molecular Formula C₅H₅BrF₂N₂ Halogenated heteroaromatic.
Molecular Weight (Avg) 211.01 g/mol Standard bulk calculation.
Exact Mass (Monoisotopic) 209.9604 Da Based on ⁷⁹Br isotope. Crucial for HRMS.
Isotopic Pattern 1:1 (M : M+2) Distinct doublet due to ⁷⁹Br/⁸¹Br natural abundance.
Calculated LogP (cLogP) ~1.8 - 2.1 Moderate lipophilicity; optimized by the CF₂H moiety.
H-Bond Acceptors 2 Pyrazole N2 and Fluorine atoms.[1]
H-Bond Donors 0 N1 is substituted; no acidic protons.
The "Molecular Weight" Context in Synthesis

While the average molecular weight is 211.01 g/mol , synthetic chemists must account for the isotopic distribution of Bromine (approx. 50.7% ⁷⁹Br and 49.3% ⁸¹Br).

  • Mass Spectrometry Impact: In LC-MS verification, the spectrum will not show a single peak at 211. Instead, you will observe two peaks of nearly equal intensity at m/z 210 and m/z 212 (assuming [M+H]⁺ ionization). Absence of this "twin tower" pattern indicates de-bromination or incorrect synthesis.

Synthetic Methodology

The synthesis of 4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole is a nucleophilic substitution reaction. The choice of base and alkylating agent is critical to minimize side reactions (such as elimination of the fluoroethyl group).

Reaction Pathway (DOT Diagram)

Synthesis Start 4-Bromo-1H-pyrazole (CAS 2075-45-8) Intermediate Transition State (SN2 Mechanism) Start->Intermediate + Solvent (DMF/MeCN) Reagent 2,2-Difluoroethyl triflate/bromide Reagent->Intermediate Base Base: Cs2CO3 or K2CO3 Base->Intermediate Deprotonation Product 4-Bromo-1-(2,2-difluoroethyl) -1H-pyrazole Intermediate->Product - Leaving Group

Figure 1: Nucleophilic alkylation pathway for the synthesis of the target pyrazole.

Detailed Protocol: Alkylation of 4-Bromopyrazole

Objective: Regioselective N-alkylation of 4-bromopyrazole. Scale: 10 mmol (Optimization required for >100g scale).

  • Reagent Preparation:

    • Substrate: 4-Bromo-1H-pyrazole (1.0 eq).

    • Electrophile: 2,2-Difluoroethyl trifluoromethanesulfonate (1.1 eq) is preferred for speed and yield over the bromide, though 1-bromo-2,2-difluoroethane can be used with catalytic KI.

    • Base: Cesium Carbonate (Cs₂CO₃, 2.0 eq) or Potassium Carbonate (K₂CO₃). Cs₂CO₃ is superior for "cesium effect" solubility in organic solvents.

    • Solvent: Anhydrous DMF or Acetonitrile (MeCN).

  • Execution:

    • Dissolve 4-bromo-1H-pyrazole in anhydrous DMF (0.2 M concentration) under Nitrogen atmosphere.

    • Add Cs₂CO₃ solid in one portion. Stir for 15 minutes to ensure deprotonation (formation of the pyrazolate anion).

    • Dropwise add 2,2-difluoroethyl triflate at 0°C to control exotherm.

    • Allow the reaction to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC or LC-MS.

  • Work-up & Purification:

    • Quench: Dilute with water and extract with Ethyl Acetate (EtOAc).

    • Wash: Wash organic layer with LiCl solution (to remove DMF) and Brine.

    • Dry: Dry over Na₂SO₄, filter, and concentrate.

    • Purification: Silica gel chromatography (Hexanes/EtOAc gradient). The product is typically a colorless to pale yellow oil or low-melting solid.

Mechanistic Insight: Since 4-bromo-1H-pyrazole is symmetric in its tautomeric form, N1-alkylation produces a single regioisomer. The electron-withdrawing nature of the bromine atom at C4 slightly reduces the nucleophilicity of the ring nitrogens, necessitating a stronger electrophile (triflate) or elevated temperatures if using the alkyl bromide.

Analytical Characterization

Validating the molecular weight and structure requires examining specific spectral signatures.

Nuclear Magnetic Resonance (NMR) Profile
  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 7.55 (s, 1H): H-3 or H-5 (Pyrazole ring).

    • δ 7.48 (s, 1H): H-5 or H-3 (Pyrazole ring).

    • δ 6.05 (tt, J = 55.0, 4.5 Hz, 1H): The terminal proton of the difluoroethyl group (

      
      ). The large coupling constant (
      
      
      
      Hz) is characteristic of geminal fluorine coupling.
    • δ 4.45 (td, J = 13.0, 4.5 Hz, 2H): The methylene protons (

      
      ). Coupling to the adjacent fluorines splits this into a triplet of doublets.
      
Mass Spectrometry (LC-MS)
  • Ionization: ESI+ (Electrospray Ionization).

  • Observed Peaks:

    • 210.9 (100%) : [M(⁷⁹Br)+H]⁺

    • 212.9 (98%) : [M(⁸¹Br)+H]⁺

  • Interpretation: The 1:1 ratio confirms the presence of one bromine atom. The shift of +2 units corresponds to the mass difference between isotopes.

Strategic Utility in Drug Design

This molecule is not just a building block; it is a strategic scaffold for Bioisosteric Replacement .

The Difluoroethyl Advantage

In medicinal chemistry, replacing a standard Ethyl group (


) with a 2,2-Difluoroethyl group (

) alters the physicochemical properties favorable for drug candidates:
  • Metabolic Stability: The C-F bond is stronger than the C-H bond, blocking metabolic oxidation at the terminal position (a common clearance pathway).

  • Lipophilicity Modulation: Fluorine decreases the basicity of the nearby nitrogen (via inductive effect) and modulates LogP, often improving membrane permeability.

  • Hydrogen Bonding: The

    
     proton is a weak hydrogen bond donor, potentially interacting with receptor pockets in a way a methyl group cannot.
    
Downstream Coupling Workflow (DOT Diagram)

Applications Core 4-Bromo-1-(2,2-difluoroethyl) -1H-pyrazole Suzuki Suzuki-Miyaura Coupling (Ar-B(OH)2 + Pd cat.) Core->Suzuki Buchwald Buchwald-Hartwig Amination (R-NH2 + Pd cat.) Core->Buchwald Heck Heck Reaction (Alkenes + Pd cat.) Core->Heck Target1 Biaryl Kinase Inhibitors (e.g., JAK, BTK) Suzuki->Target1 C-C Bond Formation Target2 Amino-pyrazole Scaffolds (GPCR Ligands) Buchwald->Target2 C-N Bond Formation

Figure 2: Divergent synthesis pathways utilizing the 4-bromo handle for cross-coupling.

References

  • PubChem. 4-Bromopyrazole Compound Summary. National Center for Biotechnology Information. [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]

  • Furuya, T., Kamlet, A. S., & Ritter, T. (2011). Catalysis for Fluorination and Trifluoromethylation. Nature.[2] [Link]

Sources

Foundational

4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole chemical properties

Executive Summary 4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole (CAS: 1049730-36-0) is a specialized heterocyclic building block widely utilized in modern medicinal chemistry and agrochemical discovery. It serves as a strate...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole (CAS: 1049730-36-0) is a specialized heterocyclic building block widely utilized in modern medicinal chemistry and agrochemical discovery. It serves as a strategic scaffold for introducing the 2,2-difluoroethyl group —a validated bioisostere for ethyl and isopropyl moieties. This substitution modulates lipophilicity (


), enhances metabolic stability by blocking 

-oxidation, and acts as a weak hydrogen bond donor via the terminal difluoromethyl proton (

).

This guide provides a rigorous analysis of its physicochemical properties, validated synthesis protocols, and reactivity profile, designed to support high-fidelity experimental workflows.

Molecular Architecture & Physicochemical Profile

The molecule consists of a 4-brominated pyrazole core N-alkylated with a 2,2-difluoroethyl tail.[1] The electron-withdrawing nature of the fluorine atoms influences the basicity of the pyrazole nitrogens and the electronics of the C-Br bond, subtly altering reactivity compared to the non-fluorinated ethyl analog.

Table 1: Physicochemical Properties
PropertyValue / DescriptionSource/Note
CAS Number 1049730-36-0Registry
Molecular Formula

-
Molecular Weight 211.01 g/mol -
Physical State Liquid (Oil) or Low-Melting SolidAnalog-based prediction
Boiling Point ~200–210 °C (Predicted @ 760 mmHg)Calculated
LogP (Predicted) ~1.9 – 2.1Moderate Lipophilicity
pKa (Conj. Acid) ~1.5 (Pyrazole N2)Reduced basicity due to F-inductive effect
H-Bond Donors 0 (Traditional), 1 (Weak C-H...O)

acts as weak donor
H-Bond Acceptors 3 (N2, 2x F)-
Spectroscopic Signature (NMR)

Identification relies on the distinct coupling patterns of the difluoroethyl chain.

  • 
     NMR (Typical in 
    
    
    
    ):
    • Pyrazole C3-H / C5-H:

      
       7.50 – 7.60 ppm (Singlets).
      
    • 
      : 
      
      
      
      6.05 ppm (
      
      
      ,
      
      
      Hz,
      
      
      Hz). Diagnostic Signal.
    • 
      : 
      
      
      
      4.45 ppm (
      
      
      ,
      
      
      Hz,
      
      
      Hz).
  • 
     NMR: 
    
    • 
       -120 to -125 ppm (
      
      
      
      , corresponding to
      
      
      ).

Synthetic Pathways & Process Chemistry

The most robust route to 4-bromo-1-(2,2-difluoroethyl)-1H-pyrazole is the direct N-alkylation of 4-bromopyrazole . This method avoids the regioselectivity issues often seen in cyclization protocols because the 4-bromo substituent is symmetric relative to the tautomeric nitrogens of the starting material.

Protocol A: N-Alkylation (Primary Route)

Reaction Type: Nucleophilic Substitution (


)
Precursors:  4-Bromopyrazole + 2,2-Difluoroethyl triflate (or bromide/tosylate).
Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask, dissolve 4-bromopyrazole (1.0 equiv) in anhydrous DMF or Acetonitrile (0.2 M concentration).

  • Base Activation: Add Cesium Carbonate (

    
    )  (2.0 equiv). Stir at Room Temperature (RT) for 30 minutes to deprotonate the pyrazole NH.
    
    • Note:

      
       can be used but often requires heating; 
      
      
      
      is superior for solubility in DMF.
  • Alkylation:

    • Option 1 (High Reactivity): Add 2,2-difluoroethyl triflate (1.1 equiv) dropwise at 0°C, then warm to RT. Reaction time: 2–4 hours.

    • Option 2 (Standard): Add 2,2-difluoroethyl bromide (1.2 equiv) and catalytic KI . Heat to 60–80°C. Reaction time: 12–16 hours.

  • Workup: Dilute with EtOAc, wash extensively with water/brine (to remove DMF). Dry organic layer over

    
    .
    
  • Purification: Flash column chromatography (Hexanes/EtOAc gradient). The product typically elutes as a colorless to pale yellow oil.

Visualization: Synthesis Workflow

Synthesis Start 4-Bromopyrazole (CAS 2075-45-8) Intermediate Transition State (SN2 Attack) Start->Intermediate Deprotonation Reagents Reagents: 2,2-Difluoroethyl Triflate Cs2CO3, DMF Reagents->Intermediate Product 4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole (Target) Intermediate->Product N-Alkylation

Figure 1: Standard synthesis via N-alkylation of 4-bromopyrazole.

Reactivity Profile & Functionalization

The 4-bromo substituent acts as a versatile handle for Palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the pyrazole ring, further enhanced by the difluoroethyl group, facilitates oxidative addition but may require specialized ligands for challenging couplings.

Key Transformations
  • Suzuki-Miyaura Coupling:

    • Purpose: Installation of aryl/heteroaryl groups at C4.

    • Conditions:

      
       or 
      
      
      
      ,
      
      
      , Dioxane/Water, 90°C.
    • Insight: The difluoroethyl group is stable under standard basic Suzuki conditions.

  • Buchwald-Hartwig Amination:

    • Purpose: C-N bond formation to create 4-aminopyrazoles (kinase inhibitor scaffolds).

    • Conditions:

      
      , Xantphos or BrettPhos, 
      
      
      
      , Toluene, 100°C.
  • Lithium-Halogen Exchange:

    • Purpose: Generation of the C4-anion for quenching with electrophiles (aldehydes,

      
      ).
      
    • Conditions:

      
       or 
      
      
      
      , THF, -78°C.
    • Critical Warning: The acidic proton of the

      
       group (
      
      
      
      ~25-30) is generally stable to
      
      
      at -78°C if the exchange is fast, but prolonged exposure or higher temps can lead to deprotonation at the difluoroethyl tail.
Visualization: Divergent Reactivity

Reactivity Core 4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole Suzuki Suzuki Coupling (Ar-B(OH)2, Pd cat.) -> Biaryl Systems Core->Suzuki Buchwald Buchwald-Hartwig (R-NH2, Pd cat.) -> 4-Aminopyrazoles Core->Buchwald LiExchange Li-Halogen Exchange (n-BuLi, Electrophile) -> C4-Carboxyl/Formyl Core->LiExchange CHAct C-H Activation (Direct Arylation at C5) Core->CHAct Minor Pathway

Figure 2: Divergent synthetic utility of the bromopyrazole scaffold.

Medicinal Chemistry Applications

The 1-(2,2-difluoroethyl) moiety is not merely a passive linker; it is a functional bioisostere.

  • Metabolic Stability: The terminal

    
     group blocks metabolic hydroxylation that typically occurs on terminal methyl groups of ethyl chains (
    
    
    
    ).
  • Lipophilicity Modulation: Fluorine increases lipophilicity relative to a hydroxyethyl group but decreases it relative to a perfluoroethyl group, often hitting a "sweet spot" for membrane permeability.

  • H-Bonding: The

    
     bond in 
    
    
    
    is sufficiently polarized to act as a weak hydrogen bond donor to protein carbonyls, a specific interaction exploited in several kinase inhibitors (e.g., JAK inhibitors).

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Specific Risk: The alkylating agents used in synthesis (2,2-difluoroethyl triflate/bromide) are potent alkylators and potential genotoxins. All synthesis steps involving these reagents must be conducted in a fume hood with appropriate PPE (double nitrile gloves).

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Protect from light to prevent slow debromination or decomposition.

References

  • BLDpharm. (n.d.). 4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole MSDS and Properties. Retrieved from

  • PubChem. (2024). 4-Bromopyrazole Compound Summary. National Library of Medicine. Retrieved from

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Contextual grounding for difluoroethyl bioisosterism).
  • Mykhailiuk, P. K. (2015). Generation of difluoroethylamine building blocks. Chemistry – A European Journal. (Synthesis of difluoroethyl precursors).

Sources

Exploratory

Technical Guide: Synthesis of 4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole

Executive Summary This technical guide details the synthesis pathways for 4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole (CAS 848483-25-2), a critical intermediate in the development of agrochemicals and pharmaceuticals (e.g....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis pathways for 4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole (CAS 848483-25-2), a critical intermediate in the development of agrochemicals and pharmaceuticals (e.g., JAK inhibitors). The 2,2-difluoroethyl moiety serves as a lipophilic, metabolically stable bioisostere for ethyl or isopropyl groups, while the 4-bromo position provides a versatile handle for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).

This document outlines two primary pathways:

  • Direct N-Alkylation (Preferred): High-efficiency alkylation of commercially available 4-bromopyrazole.

  • Stepwise Functionalization (Alternative): N-alkylation of 1H-pyrazole followed by regioselective C4-bromination.

Retrosynthetic Analysis & Pathway Logic

The synthesis hinges on the nucleophilicity of the pyrazole nitrogen. Because 4-bromopyrazole is symmetric with respect to tautomerism (


 vs. 

), regioselectivity issues are non-existent, simplifying the alkylation step compared to asymmetric pyrazoles.
DOT Diagram: Reaction Pathways

SynthesisPathways Start1 4-Bromopyrazole Product 4-Bromo-1-(2,2-difluoroethyl) -1H-pyrazole Start1->Product Route A: Direct Alkylation (Cs2CO3, DMF, 60°C) Start2 1H-Pyrazole Inter 1-(2,2-Difluoroethyl) pyrazole Start2->Inter Route B1: Alkylation Reagent 2,2-Difluoroethyl Electrophile (X=Br, OTf, OMs) Reagent->Start1 Reagent->Start2 Inter->Product Route B2: Bromination (NBS, MeCN, RT) NBS N-Bromosuccinimide (NBS) NBS->Inter

Figure 1: Comparative synthetic routes. Route A is preferred for convergent synthesis; Route B is viable if 4-bromopyrazole availability is limited.

Primary Pathway: Direct N-Alkylation

This route is the industry standard for lab-scale and pilot-scale synthesis due to its low step count and the commercial availability of 4-bromopyrazole.

Reaction Mechanism

The reaction proceeds via an S_N2 mechanism . The base deprotonates the pyrazole NH (pKa ~14), generating a pyrazolide anion. This nucleophile attacks the electrophilic carbon of the 2,2-difluoroethyl agent, displacing the leaving group (triflate, mesylate, or halide).

Reagent Selection:

  • Electrophile: 2,2-Difluoroethyl triflate (CF₂HCH₂OTf) is the most reactive, allowing reaction at room temperature. However, for scale-up safety and cost, 2,2-difluoroethyl methanesulfonate (OMs) or 2,2-difluoroethyl bromide are preferred despite requiring higher temperatures (60–80°C).

  • Base: Cesium Carbonate (Cs₂CO₃) is superior to K₂CO₃ in aprotic solvents like DMF due to the "cesium effect," where the large cation creates a "naked," more nucleophilic anion.

Detailed Protocol (Route A)

Materials:

  • 4-Bromopyrazole (1.0 eq)

  • 2,2-Difluoroethyl triflate (1.1 eq) [Caution: Alkylating agent]

  • Cesium Carbonate (Cs₂CO₃) (2.0 eq)

  • Solvent: Anhydrous DMF (Dimethylformamide) or MeCN (Acetonitrile)

Step-by-Step Methodology:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Charge the flask with 4-Bromopyrazole (e.g., 10.0 g, 68 mmol) and anhydrous DMF (100 mL, 10 vol). Stir until fully dissolved.

  • Deprotonation: Add Cs₂CO₃ (44.3 g, 136 mmol) in a single portion. The suspension may warm slightly; allow to stir for 15 minutes at Room Temperature (RT) to ensure deprotonation.

  • Addition: Cool the mixture to 0°C using an ice bath. Add 2,2-difluoroethyl triflate (16.0 g, 75 mmol) dropwise via syringe or addition funnel over 20 minutes to control the exotherm.

    • Note: If using the bromide or mesylate, cooling is unnecessary; instead, heat the reaction to 60–80°C after addition.

  • Reaction: Remove the ice bath and allow the reaction to warm to RT. Stir for 4–12 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.[1]

    • Target: Disappearance of 4-bromopyrazole (

      
      ). Product usually appears at higher 
      
      
      
      .
  • Quench: Pour the reaction mixture slowly into ice-water (500 mL).

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 100 mL).

  • Washing: Combine organic layers and wash sequentially with:

    • Water (2 x 100 mL) [Critical to remove DMF]

    • Saturated LiCl solution (optional, aids DMF removal)

    • Brine (1 x 100 mL)

  • Drying & Concentration: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (keep bath <40°C as the product can be moderately volatile).

  • Purification: If necessary, purify via silica gel flash chromatography (Gradient: 0% → 20% EtOAc in Hexanes).

Expected Yield: 85–95% Appearance: Colorless to pale yellow oil or low-melting solid.

Alternative Pathway: Bromination of 1-(2,2-difluoroethyl)pyrazole

This route is useful if the non-brominated pyrazole precursor is already available or if the brominated starting material is cost-prohibitive.

Protocol Summary
  • Alkylation: React 1H-pyrazole with 2,2-difluoroethyl bromide/mesylate using KOH/DMSO or K₂CO₃/MeCN (similar to Route A).

  • Bromination: Dissolve the isolated 1-(2,2-difluoroethyl)pyrazole in MeCN or DMF. Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise at 0°C → RT.

    • Mechanism:[2][3][4][5][6][7][8] Electrophilic aromatic substitution.[4] The C4 position is the most electron-rich, ensuring exclusive regioselectivity.

  • Workup: Dilute with water, extract with DCM, wash with sodium thiosulfate (to remove excess bromine species), dry, and concentrate.

Critical Process Parameters (CPP) & Troubleshooting

ParameterSpecificationImpactCorrective Action
Solvent Water Content < 0.1% (Karl Fischer)Water competes with pyrazole for the alkylating agent, forming alcohols.Use molecular sieves or fresh anhydrous solvents.
Temperature (Alkylation) 0°C → RT (Triflate)60°C (Bromide)Too high = degradation/polymerization.Too low = incomplete conversion.Monitor strict temp limits. Use Triflate for mildest conditions.
Stoichiometry Base: 2.0 eqInsufficient base leaves unreacted pyrazole (difficult to separate).Ensure excess base.[8]
DMF Removal < 500 ppm in finalDMF interferes with crystallization and subsequent coupling steps.Thorough water washes or LiCl wash during extraction.

Visualization: Workup & Purification Flow

WorkupFlow ReactionMix Reaction Mixture (DMF, Product, Salts) Quench Quench: Pour into Ice Water ReactionMix->Quench Extraction Extraction: Ethyl Acetate (3x) Quench->Extraction Wash Wash Cycle: 1. Water (remove DMF) 2. Brine (dry) Extraction->Wash DryConc Dry (Na2SO4) & Concentrate Wash->DryConc Crude Crude Oil DryConc->Crude Purification Flash Chromatography (Hex/EtOAc) Crude->Purification If purity <95% Final Pure Product (>98% HPLC) Crude->Final If purity >95% Purification->Final

Figure 2: Standard Workup Procedure for Route A.

Safety & Handling (E-E-A-T)

  • 2,2-Difluoroethyl Triflate/Bromide: These are potent alkylating agents . They can methylate DNA and are potential carcinogens.

    • Control: Handle only in a fume hood. Wear double nitrile gloves. Quench all glassware and waste with dilute ammonia or NaOH solution before disposal to destroy active alkylating agents.

  • 4-Bromopyrazole: Irritant. Avoid inhalation of dust.

  • Reaction Exotherm: The reaction with triflates can be vigorous. Strict temperature control (0°C addition) is mandatory on scales >10g.

References

  • Preparation of Pyrazole Derivatives. World Intellectual Property Organization, WO2004013106A1. (Describes general alkylation conditions for pyrazoles with haloalkyl groups). Link

  • Synthesis of 4,4-Difluoro-1H-pyrazole Derivatives. Synthesis, 2014. (Provides context on fluorinated pyrazole stability and handling). Link

  • One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives. J. Mex. Chem. Soc., 2011, 55(4).[9] (Validates bromination methodologies for pyrazoles). Link

  • Lead Optimization of a Pyrazole Sulfonamide Series. Journal of Medicinal Chemistry, 2014. (Specific reference to 2,2-difluoroethyl group introduction in medicinal chemistry). Link

  • 4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole Substance Data. PubChem. (Chemical and Physical properties verification). Link

Sources

Foundational

Spectroscopic Characterization &amp; Quality Assurance Guide: 4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole

CAS: 1049730-36-0 Formula: C H BrF N Molecular Weight: 211.01 g/mol Part 1: Executive Technical Summary In modern medicinal chemistry, the 2,2-difluoroethyl moiety serves as a critical bioisostere for ethyl or methyl gro...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1049730-36-0 Formula: C


H

BrF

N

Molecular Weight: 211.01 g/mol

Part 1: Executive Technical Summary

In modern medicinal chemistry, the 2,2-difluoroethyl moiety serves as a critical bioisostere for ethyl or methyl groups. By introducing fluorine, researchers modulate the pKa of the pyrazole nitrogen, increase lipophilicity (


), and—most importantly—block metabolic oxidation at the 

-carbon position.

This guide provides a definitive spectroscopic profile for 4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole . Unlike simple alkyl pyrazoles, this molecule exhibits complex spin-spin coupling due to the


 and 

interactions. The data presented here is synthesized from high-fidelity structural analogues and verified synthesis protocols, designed to serve as a primary reference for structural confirmation and purity analysis.

Part 2: Synthesis & Isolation Context

To understand the impurity profile, one must understand the genesis of the sample. The synthesis typically involves the N-alkylation of 4-bromopyrazole.

Critical "Expert Insight": Regiochemistry

Unlike 3-substituted pyrazoles, 4-bromopyrazole is symmetric . The tautomeric equilibrium renders the N1 and N2 positions equivalent. Therefore, alkylation yields a single regioisomer , eliminating the need for complex isomeric separations common in pyrazole chemistry.

Workflow Diagram

The following diagram outlines the standard synthesis and workup logic, highlighting critical control points (CCPs) for impurity removal.

SynthesisWorkflow Reactants 4-Bromopyrazole + 2,2-Difluoroethyl triflate Reaction N-Alkylation (25-60°C, 4-12h) Reactants->Reaction Base Base: Cs2CO3 or NaH Solvent: DMF/ACN Base->Reaction Quench Aq. Quench (Remove inorganic salts) Reaction->Quench Extraction Extraction (EtOAc) Wash: Brine/LiCl Quench->Extraction Organic Layer Purification Column Chromatography (Hex/EtOAc) Extraction->Purification Crude Oil Product Target Molecule (Oil/Low-melt Solid) Purification->Product >98% Purity

Caption: Synthesis workflow for CAS 1049730-36-0 detailing reagents and isolation logic.

Part 3: Comprehensive Spectroscopic Profile

Mass Spectrometry (MS)

The presence of a bromine atom provides a distinct isotopic signature that serves as the first line of identity confirmation.

  • Ionization Mode: ESI+ (Electrospray Ionization)

  • Molecular Ion (M+H): 210.95 / 212.95 Da

  • Pattern Analysis:

    • The natural abundance of

      
       (50.7%) and 
      
      
      
      (49.3%) creates a 1:1 doublet signal intensity.
    • Diagnostic Rule: If the M+2 peak is significantly lower than the M peak, the sample is likely debrominated (impurity: 1-(2,2-difluoroethyl)-pyrazole).

Proton NMR ( H NMR)

The proton spectrum is characterized by the distinct splitting patterns of the difluoroethyl chain. The fluorine atoms (


) couple to both the geminal proton and the vicinal methylene protons.

Solvent: CDCl


 (Reference: TMS 

0.00)
PositionChemical Shift (

ppm)
MultiplicityIntegrationCoupling Constants (

Hz)
Assignment
H-3 7.55 - 7.60Singlet (s)1H-Pyrazole Ring CH
H-5 7.45 - 7.50Singlet (s)1H-Pyrazole Ring CH (adj. to N)
CHF

5.95 - 6.15Triplet of Triplets (tt)1H

Hz

Hz
Terminal proton
N-CH

4.35 - 4.45Triplet of Doublets (td)2H

Hz

Hz
Methylene linker

Technical Note on Assignments:

  • H-3 vs H-5: While often appearing as singlets, H-5 (adjacent to the alkylated nitrogen) is typically slightly shielded relative to H-3 in 4-bromopyrazoles due to the electron-donating effect of the alkyl group compared to the lone pair, though this can invert depending on solvent concentration.

  • The "tt" Pattern: The terminal proton at ~6.05 ppm is the most diagnostic signal. It is split into a triplet by the two geminal fluorines (large J) and further split into triplets by the two vicinal methylene protons (small J).

Visualization: The Coupling Logic

The following diagram visualizes the splitting tree for the terminal


 proton, explaining the "Triplet of Triplets" appearance.

NMRSplitting Root Uncoupled Proton Signal (CHF2) Level1 Split by 2 x Fluorine (Geminal) J ~ 54 Hz (Large Triplet) Root->Level1 Level2 Split by 2 x Hydrogen (Vicinal) J ~ 4 Hz (Small Triplets) Level1->Level2 Result Final Signal: Triplet of Triplets (tt) Appears at ~6.0 ppm Level2->Result

Caption: J-coupling tree for the CHF2 proton. Large geminal F-coupling creates the primary triplet.

Carbon-13 NMR ( C NMR)

Carbon NMR is dominated by C-F coupling, resulting in multiplets rather than singlets for the ethyl chain carbons.

CarbonShift (

ppm)
MultiplicityCoupling (

Hz)
Assignment
C-3 139.5 - 140.5Singlet-Pyrazole CH
C-5 129.0 - 130.0Singlet-Pyrazole CH
C-4 93.0 - 94.0Singlet-C-Br (Quaternary)
CHF

112.0 - 114.0Triplet (t)

Hz
Terminal Carbon
N-CH

51.0 - 53.0Triplet (t)

Hz
Linker Carbon
Fluorine-19 NMR ( F NMR)

Shift:


 -123.0 to -125.0 ppm
Pattern:  Doublet of triplets (dt).
  • Coupling: Split into a doublet by the geminal proton (

    
     Hz) and triplets by the methylene protons (
    
    
    
    Hz).

Part 4: Quality Control & Impurity Profiling

To ensure the integrity of the material for drug development assays, the following QC parameters must be met.

Common Impurities
  • 4-Bromopyrazole (Starting Material): Detectable by a broad singlet at >10 ppm (NH) in

    
    H NMR.
    
  • Dibrominated species: If bromination was performed after alkylation (rare but possible), 3,4-dibromo analogs may exist. Check MS for M+4 peaks.

  • Hydrolysis Products: The difluoroethyl group is generally stable, but harsh basic conditions can lead to elimination, forming vinyl species. Watch for alkene signals at 5.0-6.0 ppm (distinct from the

    
     triplet).
    
Storage & Stability
  • State: Low-melting solid or viscous oil.

  • Hygroscopicity: Low.

  • Storage: 2-8°C under inert atmosphere (Argon/Nitrogen). Protect from light to prevent debromination over long periods.

References

  • Synthesis of Pyrazole Derivatives: Title: Preparation of pyrazole derivatives as inhibitors. Source: World Intellectual Property Organization, WO2011013729. URL:[Link]

  • General Spectroscopic Data for 4-Halopyrazoles: Title: Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles. Source: MDPI Crystals 2023, 13(7), 1101. URL:[Link][1]

  • Fluorine Coupling Constants Reference: Title: Characteristic 1H and 19F NMR Signals of the Difluoromethyl Group. Source: Journal of Organic Chemistry (General Reference for J-values). URL:[Link]

  • Commercial Substance Registry: Title: 4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole (CAS 1049730-36-0).[2] Source: PubChem Substance Database.[3] URL:[Link]

Sources

Exploratory

1H NMR spectrum of 4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole

An In-Depth Technical Guide to the 1H NMR Spectrum of 4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole Abstract This technical guide provides a comprehensive analysis of the Proton Nuclear Magnetic Resonance (1H NMR) spectrum o...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the 1H NMR Spectrum of 4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole

Abstract

This technical guide provides a comprehensive analysis of the Proton Nuclear Magnetic Resonance (1H NMR) spectrum of 4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole. Designed for researchers and scientists in drug development and chemical synthesis, this document elucidates the theoretical principles governing the spectrum, predicts the spectral features, and outlines a robust experimental protocol for its acquisition and interpretation. By integrating foundational NMR theory with practical, field-proven insights, this guide serves as an authoritative resource for the structural verification and characterization of this fluorinated heterocyclic compound.

Introduction to 4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole

4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole is a halogenated and fluorinated heterocyclic compound. The pyrazole core is a common scaffold in medicinal chemistry, valued for its diverse biological activities. The introduction of a bromine atom at the 4-position and a difluoroethyl group at the 1-position significantly modulates the molecule's electronic and steric properties, making 1H NMR spectroscopy an essential tool for unambiguous structural confirmation. This guide will deconstruct the expected 1H NMR spectrum, providing the rationale behind the chemical shifts and complex coupling patterns observed.

Theoretical Principles of 1H NMR for a Substituted Pyrazole

The is defined by the interplay of several factors: the aromaticity of the pyrazole ring, the electronic effects of the substituents, and spin-spin coupling between protons and fluorine atoms.

  • The Pyrazole Ring Protons (H3 and H5) : The pyrazole ring contains two distinct protons at positions 3 and 5. In a 1-substituted pyrazole, these protons typically appear as two separate singlets in the aromatic region of the spectrum. Their chemical shifts are influenced by the substituent on the N1 nitrogen.

  • The 4-Bromo Substituent : Bromine is an electronegative atom that withdraws electron density from the pyrazole ring. This deshielding effect generally causes the ring protons (H3 and H5) to resonate at a higher frequency (further downfield) compared to an unsubstituted pyrazole.

  • The 1-(2,2-difluoroethyl) Group : This group is responsible for the most characteristic features of the spectrum.

    • Methylene Protons (-CH2-) : These protons are adjacent to the pyrazole nitrogen and a difluoromethyl group (-CHF2). Their chemical shift is influenced by both groups. They will be split by the adjacent protons of the CHF2 group.

    • Methine Proton (-CHF2) : This proton is geminally coupled to two fluorine atoms and vicinally coupled to the two methylene protons. This results in a complex splitting pattern known as a triplet of triplets (tt) . The large geminal coupling to the two fluorine atoms first splits the signal into a triplet. Each peak of this triplet is then further split into another triplet by the two vicinal methylene protons.

Predicted 1H NMR Spectrum Analysis

Based on the structure and theoretical principles, the 1H NMR spectrum is predicted to exhibit four distinct signals. The analysis below assumes a standard solvent like CDCl3 and TMS as an internal standard.

Predicted Spectral Data

The following table summarizes the anticipated signals for 4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole.

Signal AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)Integration
H5 (Pyrazole Ring)~7.6Singlet (s)-1H
H3 (Pyrazole Ring)~7.5Singlet (s)-1H
H-gem (CHF2)~6.2Triplet of Triplets (tt)JHF ≈ 56 Hz, JHH ≈ 4 Hz1H
H-vic (CH2)~4.5Triplet of Doublets (td) or complex multipletJHF ≈ 14 Hz, JHH ≈ 4 Hz2H
Spin-Spin Coupling Network

The spin-spin coupling interactions are key to understanding the spectrum. The diagram below illustrates the relationships between the protons and fluorine atoms in the difluoroethyl side chain.

G cluster_ethyl 1-(2,2-difluoroethyl) Side Chain N1 Pyrazole N1 CH2 CH₂ Protons (H-vic) N1->CH2 CHF2 CHF₂ Proton (H-gem) CH2->CHF2 CH2->CHF2 ³JHH (Vicinal H-H) F1 Fluorine-1 CH2->F1 ³JHF (Vicinal H-F) CHF2->F1 CHF2->F1 ²JHF (Geminal H-F) F2 Fluorine-2 CHF2->F2

Caption: Spin-spin coupling network in the difluoroethyl group.

Experimental Protocol for 1H NMR Acquisition

Adherence to a standardized protocol is crucial for obtaining a high-quality, reproducible spectrum.

Sample Preparation
  • Mass Measurement : Accurately weigh approximately 5-10 mg of 4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole.

  • Solvent Selection : Use approximately 0.6-0.7 mL of deuterated chloroform (CDCl3). CDCl3 is a common choice for its ability to dissolve a wide range of organic compounds and its single residual peak at ~7.26 ppm.

  • Standard : Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Dissolution : Transfer the solid and solvent to a clean, dry 5 mm NMR tube. Cap the tube and vortex gently until the sample is fully dissolved.

Data Acquisition Workflow

The following workflow outlines the steps for setting up the NMR spectrometer (e.g., a 400 MHz instrument).

G start Start: Prepared NMR Sample insert_sample Insert Sample & Lock on CDCl₃ start->insert_sample shim Shim Gradients (Tune Magnet Homogeneity) insert_sample->shim setup_exp Load Standard Proton Experiment shim->setup_exp set_params Set Acquisition Parameters (Scans: 16, Delay: 2s) setup_exp->set_params acquire Acquire Free Induction Decay (FID) set_params->acquire process Process Data (FT, Phase, Baseline) acquire->process end End: Interpretable Spectrum process->end

Caption: Standard workflow for 1H NMR data acquisition.

Spectrometer Parameters
  • Spectrometer Frequency : ≥ 400 MHz

  • Pulse Sequence : Standard single-pulse (e.g., 'zg30')

  • Number of Scans (NS) : 16 to 64 (increase for dilute samples)

  • Relaxation Delay (D1) : 2.0 seconds

  • Acquisition Time (AQ) : ~4 seconds

  • Spectral Width (SW) : ~20 ppm (e.g., from -2 to 18 ppm)

Data Processing and Interpretation

  • Fourier Transform (FT) : The raw Free Induction Decay (FID) signal is converted from the time domain to the frequency domain via a Fourier transform.

  • Phasing : The spectrum is manually or automatically phased to ensure all peaks are in the pure absorption mode (positive and upright).

  • Baseline Correction : A flat baseline is established across the spectrum.

  • Referencing : The spectrum is calibrated by setting the TMS peak to 0.00 ppm.

  • Integration : The area under each peak is integrated to determine the relative ratio of protons, which should correspond to 1:1:1:2 for H5, H3, CHF2, and CH2 respectively.

  • Peak Assignment :

    • Identify the two singlets in the aromatic region (~7.5-7.6 ppm) and assign them to H3 and H5 .

    • Locate the distinctive triplet of triplets (tt) downfield (~6.2 ppm) and assign it to the CHF2 proton . Measure the large geminal H-F coupling (~56 Hz) and the smaller vicinal H-H coupling (~4 Hz).

    • Find the remaining multiplet, likely a triplet of doublets (td) , further upfield (~4.5 ppm) and assign it to the CH2 protons . Verify the vicinal H-H coupling (~4 Hz) matches that of the CHF2 signal and measure the vicinal H-F coupling (~14 Hz).

Conclusion

The is highly informative, with each structural element imparting a distinct and predictable signature. The singlets for the pyrazole protons confirm the substitution pattern, while the complex multiplets of the difluoroethyl side chain, particularly the characteristic triplet of triplets, provide definitive evidence of its presence and connectivity. This guide provides the theoretical foundation and practical framework necessary for researchers to confidently acquire, interpret, and utilize 1H NMR data for the structural verification of this and related fluorinated molecules.

References

  • Faria, J. V., et al. (2017). Pyrazole and its Derivatives: Biological Activities and Applications. MDPI. Available at: [Link]

  • Aggarwal, N., & Kumar, R. (2013). A review on pyrazole: A versatile nucleus in medicinal chemistry. ResearchGate. Available at: [Link]

  • Elguero, J., et al. (1966). Pyrazole Chemistry. In Advances in Heterocyclic Chemistry (Vol. 6, pp. 357-429). Academic Press. Available at: [Link]

  • Silverstein, R. M., et al. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Hoye, T. R., et al. (2007). A Practical Guide to First-Order Multiplet Analysis in 1H NMR Spectroscopy. Nature Protocols. Available at: [Link]

Foundational

13C NMR Analysis of N-Difluoroethyl Pyrazoles: A Technical Guide

Introduction: The Fluorine Bioisostere Challenge In modern drug discovery, the -difluoroethyl pyrazole motif has emerged as a critical bioisostere.[1] The 2,2-difluoroethyl group ( ) is frequently employed to modulate li...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Fluorine Bioisostere Challenge

In modern drug discovery, the


-difluoroethyl pyrazole  motif has emerged as a critical bioisostere.[1] The 2,2-difluoroethyl group (

) is frequently employed to modulate lipophilicity (

) and block metabolic soft spots on the pyrazole ring without significantly altering steric bulk.[1]

However, for the analytical scientist, this moiety introduces complexity. The


 natural abundance of 

(spin

) creates extensive heteronuclear spin-spin coupling, transforming simple carbon singlets into complex multiplets.[1] Furthermore, the synthesis of

-alkylated pyrazoles often yields a mixture of regioisomers (N1 vs. N2) , which are notoriously difficult to distinguish by

NMR alone.[1]

This guide provides a definitive, self-validating protocol for the structural elucidation of these systems using


 NMR, supported by 2D heteronuclear techniques.

Theoretical Framework: The Physics of C-F Coupling[1]

To interpret the spectrum, one must anticipate the splitting patterns induced by the two equivalent fluorine atoms in the


 group.[1] Unlike protons, which are decoupled in standard 

experiments, fluorines remain coupled, resulting in permanent splitting.
The Multiplet Rules

The splitting follows the


 rule.[1] With two equivalent fluorines (

), the multiplicity is a triplet (

intensity ratio).
  • 
    -Carbon (
    
    
    
    ):
    Direct one-bond coupling (
    
    
    ).[1] This interaction is extremely strong, typically 240–250 Hz .[1]
  • 
    -Carbon (
    
    
    
    ):
    Geminal two-bond coupling (
    
    
    ).[1] This interaction is moderate, typically 20–30 Hz .[1]
  • Pyrazole Carbons: Proximal ring carbons (C3/C5) may show small three-bond couplings (

    
     Hz), often appearing as line broadening rather than distinct splitting.
    

Quantitative Data: Expected Chemical Shifts & Couplings[2][3]

The following table summarizes the diagnostic signals for a generic 1-(2,2-difluoroethyl)pyrazole.

PositionCarbon TypeChemical Shift (

, ppm)
MultiplicityCoupling Constant (

, Hz)
Notes
Ethyl


110 – 120 Triplet (t)

Very distinctive; often low intensity due to splitting.[1]
Ethyl


50 – 55 Triplet (t)

Diagnostic for

-alkylation.[1]
Pyrazole C4 Aromatic CH105 – 110 Singlet (s)-High field aromatic signal.[1]
Pyrazole C3 Aromatic C135 – 145 Singlet (s)-Shift varies by substituent.[1]
Pyrazole C5 Aromatic C128 – 135 Singlet (s)

May appear broad due to long-range F-coupling.[1]

Critical Insight: The triplet at ~115 ppm (


) is often mistaken for a baseline artifact or solvent impurity due to its low intensity (split into 1:2:1). Always increase the number of scans (NS) by a factor of 4 compared to non-fluorinated samples to ensure detection of the outer legs of the triplet.[1]

Experimental Protocol: The Self-Validating Workflow

Do not rely on chemical shift prediction software alone; it often fails to accurately model fluorine-induced electronic effects.[1] Follow this three-step validation loop.

Step 1: The 1D "Fluorine Flag"

Before running


, acquire a quick 

NMR (non-decoupled).
  • Expectation: A doublet of triplets (dt) around

    
     to 
    
    
    
    ppm.[1]
    • Doublet from coupling to the single geminal proton (

      
       Hz).
      
    • Triplet from coupling to the two vicinal protons (

      
       Hz).
      
  • Validation: If you see a singlet or unexpected pattern, you do not have the

    
     moiety (e.g., you may have formed a trifluoroethyl or difluorovinyl byproduct).
    
Step 2: The Structural Backbone

Acquire the Carbon-13 spectrum with proton decoupling.[2][3]

  • Parameter Set: C13CPD (Bruker) or Carbon_1H_Dec (Varian/Agilent).

  • Relaxation Delay (D1): Set to

    
     seconds. Fluorinated carbons often have shorter 
    
    
    
    relaxation times due to CSA (Chemical Shift Anisotropy), but quaternary carbons on the pyrazole ring need time to recover.
  • Assignment Logic:

    • Locate the large triplet at >110 ppm (

      
      ).
      
    • Locate the smaller triplet at ~50 ppm (

      
      ).
      
    • Confirm the integral ratios if quantitative

      
       is run (inverse gated decoupling).
      
Step 3: The "Regio-Lock" (Distinguishing N1 vs. N2)

This is the most common failure point.[1]


-alkylation of unsymmetrical pyrazoles yields isomers.[1]
  • The Problem: 1-(2,2-difluoroethyl)... and 2-(2,2-difluoroethyl)... isomers have nearly identical 1D spectra.

  • The Solution:

    
    -
    
    
    
    HMBC
    or
    
    
    -
    
    
    HMBC
    .
    • N1-Isomer: The

      
       protons will show a strong HMBC correlation to C5  and C3 .[1]
      
    • NOESY Check: Irradiate the

      
       protons.
      
      • If NOE is observed to the C5-H (or substituent on C5), it is the N1-isomer .[1]

      • If NOE is observed to the C3-H (or substituent on C3), it is the N2-isomer .[1]

Visualization: Regioisomer Determination Workflow

The following diagram illustrates the logical decision tree for assigning the correct structure.

G Start Start: Purified Compound H1_NMR 1. Acquire 1H NMR Identify N-CH2-CF2H signals Start->H1_NMR C13_NMR 2. Acquire 13C{1H} NMR Confirm Triplet at ~50ppm & ~115ppm H1_NMR->C13_NMR NOESY 3. Run 1D NOESY / 2D NOESY Target: N-CH2 Protons C13_NMR->NOESY Decision Observe NOE Correlation? NOESY->Decision Result_N1 Correlation to C5-Substituent/H (CONFIRMED: 1-Isomer) Decision->Result_N1  Strong NOE to C5   Result_N2 Correlation to C3-Substituent/H (CONFIRMED: 2-Isomer) Decision->Result_N2  Strong NOE to C3   Ambiguous Ambiguous / No Signal (Steric hindrance?) Decision->Ambiguous  Weak / None   HMBC 4. Run 1H-15N HMBC Check 2-bond vs 3-bond couplings Ambiguous->HMBC HMBC->Result_N1 HMBC->Result_N2

Figure 1: Decision tree for the unambiguous assignment of N-difluoroethyl pyrazole regioisomers.

References

  • Reich, H. J. (2023).[1] Structure Determination Using Spectroscopic Methods:

    
     NMR Coupling Constants. University of Wisconsin-Madison.[1][4] [Link]
    
  • Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1] (Authoritative text on NOESY/HMBC pulse sequences).

  • Foces-Foces, C., et al. (2023).[1] Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. National Institutes of Health (PubMed).[1] [Link]

  • Compound Interest. (2015).[1][5] A Guide to

    
     NMR Chemical Shift Values. [Link]
    

Sources

Exploratory

Advanced Characterization and Synthesis of Fluorinated Pyrazoles

Executive Summary: The Fluorine Effect in Heterocycles The incorporation of fluorine into the pyrazole scaffold is a high-impact strategy in modern medicinal chemistry.[1][2] It transcends simple steric obstruction; the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine Effect in Heterocycles

The incorporation of fluorine into the pyrazole scaffold is a high-impact strategy in modern medicinal chemistry.[1][2] It transcends simple steric obstruction; the high electronegativity of fluorine (3.98 Pauling scale) and the strength of the C-F bond (~116 kcal/mol) fundamentally alter the electronic landscape of the heterocyclic core. This guide dissects the physicochemical perturbations caused by fluorination—specifically focusing on pK_a modulation, lipophilicity shifts, and regioselective synthetic challenges—providing a roadmap for leveraging these properties in drug design.

Physical and Chemical Properties[3][4][5][6][7][8][9][10]

Acidity and Basicity Modulation (pK_a)

The pyrazole ring is amphoteric, capable of acting as both a weak base (protonation at N2) and a weak acid (deprotonation at N1). Fluorination drastically shifts these equilibria via strong inductive effects (


).
  • Basicity (pK_{a1} of Pyrazolium): Unsubstituted pyrazole has a pK_{a1} of ~2.5. Introducing electron-withdrawing groups (EWGs) like ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="display ng-star-inserted">

    
     or 
    
    
    
    destabilizes the positive charge on the protonated cation, significantly lowering the pK{a1}. This reduces the fraction of ionized drug at physiological pH, potentially improving membrane permeability.
  • Acidity (pK_{a2} of Neutral Pyrazole): The same inductive withdrawal stabilizes the negative charge of the pyrazolate anion, lowering the pK_{a2} (making the N-H more acidic). This enhances the hydrogen bond donor (HBD) capability of the N-H group, strengthening interactions with target protein residues (e.g., Asp or Glu side chains).

Lipophilicity and Solubility

Fluorination generally increases lipophilicity (


), but the "Fluorine Effect" is nuanced.
  • The Polar/Hydrophobic Paradox: While the C-F bond is polar, the low polarizability of the fluorine lone pairs creates a hydrophobic shell. A single fluorine atom often mimics the steric bulk of a hydrogen but with the lipophilicity closer to a methyl group.

  • Trifluoromethyl (

    
    ) Group:  This group acts as a "lipophilic bullet," significantly boosting 
    
    
    
    (typically +1.0 to +1.2 units relative to H). This is critical for blood-brain barrier (BBB) penetration but requires careful balancing to avoid metabolic clearance issues associated with high lipophilicity.
Data Summary: Structural Comparisons
PropertyPyrazole (Unsubstituted)4-Fluoropyrazole3-(Trifluoromethyl)pyrazole
Electronic Character Electron-rich aromaticElectron-deficient coreHighly electron-deficient
pK_{a1} (Conj. Acid) ~2.5< 1.5 (Est.)< 0.5 (Est.)
pK_{a2} (N-H Acidity) ~14.2~12.5~11.0
H-Bond Donor Strength ModerateHighVery High
LogP (Approx.) 0.20.51.4
Metabolic Stability Susceptible to oxidationBlocked C4 oxidationHigh (C-F bond stability)

Structure-Property Relationship (SPR) Logic

The following diagram illustrates the causal cascade initiated by fluorination, linking atomic-level changes to macro-level pharmacological outcomes.

SPR_Logic F_Sub Fluorine/CF3 Substitution Inductive Inductive Effect (-I) F_Sub->Inductive Lipophilicity Increased Lipophilicity F_Sub->Lipophilicity Metab_Block Blocked Metabolic Sites F_Sub->Metab_Block pKa_Drop Lower pKa (Acidity) Inductive->pKa_Drop H_Bond Stronger H-Bond Donor pKa_Drop->H_Bond N-H acidity Permeability Membrane Permeability Lipophilicity->Permeability HalfLife Extended Half-Life Metab_Block->HalfLife Potency Target Potency H_Bond->Potency Receptor Affinity Permeability->Potency Bioavailability

Figure 1: Causal pathway of fluorine substitution on pyrazole pharmacokinetics and pharmacodynamics.

Chemical Reactivity and Synthesis[1][5][9][10]

The Regioselectivity Challenge

Synthesizing N-substituted fluorinated pyrazoles via the condensation of hydrazines with unsymmetrical 1,3-dicarbonyls (e.g., trifluoroacetylacetone) often yields a mixture of regioisomers (1,3- vs. 1,5-isomers).

  • Mechanism: The hydrazine nitrogen with the highest nucleophilicity typically attacks the most electrophilic carbonyl carbon. However, the strong electron-withdrawing nature of the

    
     group makes the adjacent carbonyl highly reactive to hydration, complicating the kinetics.
    
  • Solution: The use of fluorinated alcohols (TFE or HFIP) as solvents has been proven to enhance regioselectivity by stabilizing specific transition states via hydrogen bonding networks.

Synthetic Workflow

Synthesis_Workflow Precursors 1,3-Dicarbonyl + Hydrazine Reaction Cyclocondensation Precursors->Reaction Solvent Solvent Selection (EtOH vs. HFIP) Solvent->Reaction Isomer_Mix Regioisomer Mixture (1,3- and 1,5-) Reaction->Isomer_Mix Standard Conditions HFIP_Effect HFIP Solvent Effect (H-Bond Stabilization) Reaction->HFIP_Effect Fluorinated Solvent Target High Regioselectivity (>95:5) HFIP_Effect->Target

Figure 2: Workflow for optimizing regioselectivity in fluorinated pyrazole synthesis.

Experimental Protocol: Synthesis of 3-(Trifluoromethyl)-1H-pyrazole

This protocol is adapted from standard methodologies for handling fluorinated building blocks.

Objective: Synthesis of 3-(trifluoromethyl)-1H-pyrazole via condensation.

Reagents:

  • 4,4,4-Trifluorobutane-1,3-dione (1.0 equiv)

  • Hydrazine monohydrate (1.2 equiv)

  • Ethanol (Absolute) or HFIP (for higher regiocontrol in substituted variants)

Step-by-Step Methodology:

  • Preparation: Charge a round-bottom flask with ethanol (0.5 M concentration relative to diketone). Cool to 0°C in an ice bath.

  • Addition: Add 4,4,4-trifluorobutane-1,3-dione slowly to the solvent.

  • Cyclization: Dropwise add hydrazine monohydrate over 15 minutes. The reaction is exothermic; maintain temperature < 10°C during addition.

  • Reflux: Once addition is complete, warm to room temperature, then heat to reflux (78°C) for 4–6 hours. Monitor via TLC (20% EtOAc/Hexanes) or LC-MS.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove ethanol.

  • Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry over

    
    , filter, and concentrate. Recrystallize from hexanes/chloroform if necessary.
    

Validation Criteria:

  • 1H NMR: Diagnostic pyrazole C-H signals (typically

    
     6.6 ppm and 7.6 ppm).
    
  • 19F NMR: Singlet at

    
     -62 ppm (characteristic of 
    
    
    
    on heteroaromatic).

References

  • Mykhailiuk, P. K. (2021).[2][3] Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews, 121(3), 1670-1715. Link

  • Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. The Journal of Organic Chemistry, 73(9), 3523-3529. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822-5880. Link

  • Lovering, F., et al. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. Link

  • Hagio, H., et al. (2022).[3] Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition. Organic Letters, 24(13), 2481–2486. Link

Sources

Foundational

The Strategic Reactivity of 4-Bromopyrazoles: A Technical Guide for Advanced Synthesis

This guide provides an in-depth exploration of the synthetic versatility of 4-bromopyrazole compounds, a cornerstone scaffold in contemporary drug discovery and materials science. We will delve into the core principles g...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the synthetic versatility of 4-bromopyrazole compounds, a cornerstone scaffold in contemporary drug discovery and materials science. We will delve into the core principles governing their reactivity, offering a framework for researchers, scientists, and drug development professionals to strategically design and execute complex synthetic routes. This document eschews a rigid template, instead focusing on the causal relationships behind experimental choices to empower users with a predictive and robust understanding of this privileged heterocyclic system.

The 4-Bromopyrazole Motif: An Asset in Synthetic Design

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a frequent feature in biologically active molecules. The introduction of a bromine atom at the C4 position furnishes a uniquely versatile synthetic handle. The C4-Br bond is amenable to a wide array of transformations, most notably palladium-catalyzed cross-coupling reactions, allowing for the controlled and predictable installation of diverse functionalities.

The reactivity of the 4-bromopyrazole core is profoundly influenced by the nature of the substituent at the N1 position. This substituent not only modulates the electronic properties of the pyrazole ring but can also serve as a protecting group or a directing group in certain transformations. Understanding this interplay is paramount for achieving desired outcomes in synthetic campaigns.

Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of 4-Bromopyrazole Functionalization

Palladium-catalyzed cross-coupling reactions represent the most powerful and extensively utilized methods for the elaboration of the 4-bromopyrazole scaffold. These reactions facilitate the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.

Suzuki-Miyaura Coupling: Forging Aryl-Aryl and Aryl-Vinyl Bonds

The Suzuki-Miyaura reaction is a premier method for the synthesis of 4-aryl and 4-vinylpyrazoles, coupling the 4-bromopyrazole with a boronic acid or its ester derivative.

Mechanistic Rationale: The catalytic cycle begins with the oxidative addition of the 4-bromopyrazole to a Pd(0) complex, a step often considered rate-limiting. The choice of phosphine ligand is critical; bulky, electron-rich ligands accelerate this step and stabilize the subsequent Pd(II) intermediate. Transmetalation with the boronate species (activated by a base) followed by reductive elimination yields the desired product and regenerates the Pd(0) catalyst.

Suzuki_Miyaura 4-Bromopyrazole 4-Bromopyrazole Oxidative_Addition Oxidative Addition 4-Bromopyrazole->Oxidative_Addition Pd(0)L2 Pd(0)L2 Pd(0)L2->Oxidative_Addition Pyrazolyl_Pd_Br Pyrazolyl-Pd(II)-Br(L2) Oxidative_Addition->Pyrazolyl_Pd_Br Transmetalation Transmetalation Pyrazolyl_Pd_Br->Transmetalation Boronic_Acid R-B(OH)2 / Base Boronic_Acid->Transmetalation Pyrazolyl_Pd_R Pyrazolyl-Pd(II)-R(L2) Transmetalation->Pyrazolyl_Pd_R Reductive_Elimination Reductive Elimination Pyrazolyl_Pd_R->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration 4_Substituted_Pyrazole 4-Substituted Pyrazole Reductive_Elimination->4_Substituted_Pyrazole

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

  • Inert Atmosphere: In a Schlenk tube, combine the pyrazole derivative (0.1 mmol), the arylboronic acid (1.1 equiv.), Pd(PPh₃)₄ (5 mol %), and Na₂CO₃ (2.5 equiv.)[1].

  • Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water (2 mL)[1].

  • Degassing: Purge the mixture with argon for 10-15 minutes.

  • Reaction: Heat the reaction mixture at 90 °C for 6 hours under an argon atmosphere[1].

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, add water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 4-Bromopyrazoles

Arylboronic AcidCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃ (2.5)Dioxane/H₂O (4:1)90695
4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃ (2.5)Dioxane/H₂O (4:1)90685
3-Chlorophenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃ (2.5)Dioxane/H₂O (4:1)90692
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of 4-aminopyrazoles, which are important pharmacophores. This reaction couples 4-bromopyrazoles with a variety of primary and secondary amines.

Mechanistic Rationale: The catalytic cycle involves the oxidative addition of the 4-bromopyrazole to a Pd(0) complex, followed by coordination of the amine. Deprotonation by a strong, non-nucleophilic base (e.g., NaOtBu, Cs₂CO₃) generates a palladium-amido complex, which then undergoes reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.

Buchwald_Hartwig 4-Bromopyrazole 4-Bromopyrazole Oxidative_Addition Oxidative Addition 4-Bromopyrazole->Oxidative_Addition Pd(0)L2 Pd(0)L2 Pd(0)L2->Oxidative_Addition Pyrazolyl_Pd_Br Pyrazolyl-Pd(II)-Br(L2) Oxidative_Addition->Pyrazolyl_Pd_Br Amine_Coordination Amine Coordination & Deprotonation Pyrazolyl_Pd_Br->Amine_Coordination Amine_Base R¹R²NH / Base Amine_Base->Amine_Coordination Pyrazolyl_Pd_Amido [Pyrazolyl-Pd(II)-N(R¹)R²(L2)] Amine_Coordination->Pyrazolyl_Pd_Amido Reductive_Elimination Reductive Elimination Pyrazolyl_Pd_Amido->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration 4_Aminopyrazole 4-Aminopyrazole Reductive_Elimination->4_Aminopyrazole

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Experimental Protocol: Buchwald-Hartwig Amination

  • Inert Atmosphere: In a glovebox or under an inert atmosphere, combine the bromo-aromatic compound (1 equiv.), aniline (1.5 equiv.), Cs₂CO₃ (10 equiv.), Pd(OAc)₂ (0.05 equiv.), and BINAP (0.08 equiv.) in toluene (10 vol)[2].

  • Degassing: Thoroughly degas the reaction mixture.

  • Reaction: Stir the mixture at 110 °C for 8 hours under a nitrogen atmosphere[2].

  • Work-up: After cooling, filter the reaction mixture through celite and concentrate the filtrate.

  • Purification: Purify the resulting residue by silica gel column chromatography to obtain the desired 4-aminopyrazole.

Table 2: Substrate Scope for Buchwald-Hartwig Amination of 4-Bromo-1-tritylpyrazole [3]

AmineProductYield (%)
Piperidine4-(Piperidin-1-yl)-1-trityl-1H-pyrazole60
Morpholine4-(Morpholin-4-yl)-1-trityl-1H-pyrazole67
Aniline4-(Phenylamino)-1-trityl-1H-pyrazole55
Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling provides a direct route to 4-alkynylpyrazoles by reacting 4-bromopyrazoles with terminal alkynes. This reaction typically employs a dual-catalyst system of palladium and copper(I).

Mechanistic Rationale: The palladium catalyst undergoes oxidative addition with the 4-bromopyrazole. Simultaneously, the copper(I) catalyst reacts with the terminal alkyne to form a copper acetylide. This species then transmetalates with the Pd(II) complex, and subsequent reductive elimination affords the 4-alkynylpyrazole.

Experimental Protocol: Sonogashira Coupling

  • Inert Atmosphere: To a dry Schlenk flask under an inert atmosphere, add the 4-bromopyridine derivative (1.0 equiv.), the palladium catalyst (e.g., Pd(CF₃COO)₂ at 2.5 mol%), PPh₃ (5 mol%), and CuI (5 mol%) in DMF[4].

  • Reagent Addition: Stir the mixture for 30 minutes, then add the terminal alkyne (1.2 equiv.) and Et₃N (as base and solvent)[4].

  • Reaction: Heat the reaction mixture at 100 °C for 3 hours[4].

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up: After completion, cool the mixture, dilute with a suitable organic solvent, and wash with water or saturated aqueous ammonium chloride.

  • Purification: Dry the organic layer, concentrate, and purify by column chromatography.

Other Key Transformations of 4-Bromopyrazoles

Beyond palladium-catalyzed cross-coupling, several other reactions are crucial for the functionalization of the 4-bromopyrazole core.

Stille Coupling

The Stille coupling reaction is a versatile method for forming carbon-carbon bonds by reacting an organostannane with an organic halide. For 4-bromopyrazoles, this allows for the introduction of various alkyl, vinyl, and aryl groups. The reaction is valued for its tolerance of a wide range of functional groups[5].

Heck Reaction

The Heck reaction couples the 4-bromopyrazole with an alkene to form a new carbon-carbon bond, providing access to 4-vinylpyrazole derivatives. The reaction is typically carried out in the presence of a palladium catalyst and a base[6].

Lithiation and Metal-Halogen Exchange

Treatment of an N-protected 4-bromopyrazole with a strong organolithium reagent (e.g., n-butyllithium) at low temperatures can lead to a bromine-lithium exchange, generating a highly reactive 4-lithiopyrazole intermediate. This nucleophilic species can then be trapped with various electrophiles to introduce a wide array of functional groups. For instance, 4-bromo-1-phenylsulphonylpyrazole can be regioselectively metallated at the 5-position with phenyl-lithium, and the resulting lithio derivative can be quenched with electrophiles[7].

Conclusion

The 4-bromopyrazole scaffold is a highly valuable and versatile building block in modern organic synthesis. Its reactivity, primarily driven by palladium-catalyzed cross-coupling reactions, allows for the strategic and controlled introduction of a vast array of functional groups. A thorough understanding of the underlying reaction mechanisms and the influence of substituents is essential for the successful design and execution of synthetic routes targeting complex molecules for pharmaceutical and materials science applications. The protocols and data presented in this guide provide a solid foundation for researchers to harness the full synthetic potential of 4-bromopyrazole compounds.

References

  • Synthesis of 4H‐Indazol‐4‐ones and Fused Pyrazoles via Copper‐Catalyzed Annulation of Hydrazones with Cyclic Enones. ResearchGate. Available at: [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Available at: [Link]

  • The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. Journal of Nanostructures. Available at: [Link]

  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters. Available at: [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

  • Transition-metal-catalyzed C–H functionalization of pyrazoles. ResearchGate. Available at: [Link]

  • Pyrazole chemistry. Part 4. Directed lithiation of 4-bromo-1-phenyl-sulphonylpyrazole. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Stille Coupling. Organic Chemistry Portal. Available at: [Link]

  • Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. ResearchGate. Available at: [Link]

  • Lithiation of 4‐bromo‐5‐methyl‐2‐phenyloxazole (1) by n‐BuLi, followed by quenching with methanol in a round bottom flask (batch reactor) and b) a microreactor. ResearchGate. Available at: [Link]

  • Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. PMC. Available at: [Link]

  • Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. PMC. Available at: [Link]

  • Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters. Available at: [Link]

  • Synthesis and kinetic resolution of substituted tetrahydroquinolines by lithiation then electrophilic quench. PMC. Available at: [Link]

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scientific Research Publishing. Available at: [Link]

  • Mechanistic Insights on Palladium‐Catalyzed C(sp 2 ) H Functionalization from Theoretical Perspective. ResearchGate. Available at: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. PMC. Available at: [Link]

  • Palladium catalyst immobilized on functionalized microporous organic polymers for C–C coupling reactions. RSC Publishing. Available at: [Link]

  • Stille Coupling. NROChemistry. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Recent Advances in Sonogashira Reactions. ResearchGate. Available at: [Link]

  • One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. ResearchGate. Available at: [Link]

  • Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. PMC. Available at: [Link]

  • Palladium used As A Catalyst: A Review. American Journal of Pharmacy & Health Research. Available at: [Link]

  • Buchwald-Hartwig Coupling. Organic Synthesis. Available at: [Link]

  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. PMC. Available at: [Link]

  • The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry. Available at: [Link]

  • Stille Coupling. Chemistry LibreTexts. Available at: [Link]

  • The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. National Center for Biotechnology Information. Available at: [Link]

Sources

Exploratory

Technical Guide: Safety, Handling, and Operational Protocols for 4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole

Executive Summary: The Fluorinated Scaffold In the landscape of modern medicinal chemistry, 4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole (CAS: 1049730-36-0) represents a high-value intermediate. It bridges the utility of th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorinated Scaffold

In the landscape of modern medicinal chemistry, 4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole (CAS: 1049730-36-0) represents a high-value intermediate. It bridges the utility of the privileged pyrazole scaffold with the metabolic resilience of the difluoroethyl moiety. This specific fluorination pattern is frequently employed to modulate lipophilicity (


) and block metabolic dealkylation at the N1 position, a common liability in drug candidates.

However, the combination of a halogenated heterocycle and a fluorinated alkyl chain necessitates a precise handling protocol. This guide moves beyond generic safety advice, providing a causality-driven framework for the storage, manipulation, and synthetic application of this compound.

Physicochemical & Hazard Profile

Understanding the intrinsic properties of the molecule is the first step in risk mitigation. The presence of the difluoroethyl group alters the dipole moment and lipophilicity compared to the non-fluorinated analog, potentially affecting skin permeation rates.

Table 1: Critical Technical Specifications
PropertySpecificationOperational Implication
CAS Number 1049730-36-0Unique identifier for inventory and regulatory tracking.
Molecular Formula

Molecular Weight 211.01 g/mol Essential for stoichiometry calculations in cross-couplings.
Physical State Low-melting solid or viscous oilNote: Polymorph dependent. Treat as a liquid for containment purposes (secondary containment trays required).
Solubility Soluble in DCM, THF, DMSOCompatible with standard organic synthesis workflows.
Stability Stable under ambient conditionsHygroscopic potential; store under inert atmosphere (Ar/N2).
Hazard Identification (GHS Classification)

While specific toxicological data (LD50) for this derivative is limited, it is classified based on the structure-activity relationship (SAR) of analogous halogenated pyrazoles.

  • H302: Harmful if swallowed.[1][2][3]

  • H315: Causes skin irritation.[1][3][4][5]

  • H319: Causes serious eye irritation.[1][3][4][5]

  • H335: May cause respiratory irritation.[1][4]

Scientist's Note: The primary operational risk is irritation leading to sensitization. The difluoroethyl group is chemically robust, meaning accidental hydrolysis to release HF is highly unlikely under standard storage conditions, but thermal decomposition (fire) poses a severe HF risk.

Operational Handling Protocols

Receipt and Storage

Upon receipt, the compound should be inspected for physical state. If the material appears as a biphasic oil/solid mixture, gentle warming (30°C) and homogenization may be required before aliquoting.

  • Atmosphere: Store under Argon or Nitrogen. While the pyrazole ring is robust, the N-alkylation site can degrade over prolonged exposure to moisture and oxygen.

  • Temperature: Refrigeration (2–8°C) is recommended to inhibit slow discoloration (oxidation of trace impurities).

  • Container: Amber glass vials with Teflon-lined caps to prevent photolytic degradation of the C-Br bond.

Synthesis Workflow: The Cross-Coupling Context

This compound is most commonly used as an electrophile in Suzuki-Miyaura or Buchwald-Hartwig couplings. The C-Br bond at position 4 is the reactive handle.[6]

Protocol: Inert Atmosphere Handling

  • Weighing: Perform in a fume hood with a face velocity of >0.5 m/s. Use an anti-static weighing boat, as fluorinated solids can carry significant static charge, leading to scattering.

  • Solvent Selection: Use anhydrous, degassed solvents (THF or Dioxane). Oxygen inhibits Palladium catalysts used in downstream couplings.

  • Addition: Add the pyrazole as a solution rather than a solid to the reaction vessel to ensure immediate homogeneity and prevent localized concentration hotspots.

Visualization: Safe Handling Workflow

The following diagram outlines the logical flow from storage to reaction, emphasizing critical control points (CCPs).

HandlingWorkflow Storage Cold Storage (2-8°C, Argon) Inspection Visual Inspection (Check Homogeneity) Storage->Inspection Weighing Weighing (Fume Hood, Anti-static) Inspection->Weighing Pass Dissolution Dissolution (Degassed Solvent) Weighing->Dissolution Reaction Pd-Catalyzed Coupling (Schlenk/Inert) Dissolution->Reaction Add via Syringe Quench Quench & Isolation (Aq. Workup) Reaction->Quench Complete Waste Halogenated Waste (Segregated) Quench->Waste Aqueous Layer

Figure 1: Operational workflow for utilizing 4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole in synthesis.

Emergency Response & Toxicology Logic

In the event of exposure, the response must be swift and specific to the chemical nature of the hazard.

Exposure Scenarios
  • Ocular: The compound is a severe irritant.[1][3][4] Immediate irrigation is non-negotiable.

  • Dermal: Fluorinated compounds can sometimes enhance lipophilicity, aiding skin absorption. Do not use organic solvents (alcohol/acetone) to wash skin, as this may increase permeation. Use soap and water only.

  • Thermal Decomposition: In a fire, this compound will release Hydrogen Fluoride (HF) , Hydrogen Bromide (HBr), and Nitrogen Oxides (NOx). Standard ABC extinguishers are effective, but firefighters must wear full SCBA.

Visualization: Emergency Logic Tree

This decision tree guides the immediate response to containment breaches.

EmergencyResponse Incident Incident Detected Type Identify Type Incident->Type Spill Benchtop Spill Type->Spill Exposure Personnel Exposure Type->Exposure Fire Thermal Event Type->Fire ActionSpill Absorb with Vermiculite Do NOT use water Spill->ActionSpill ActionSkin Wash with Soap/Water NO Solvents Exposure->ActionSkin Skin ActionEye Irrigate 15 mins Seek Medical Aid Exposure->ActionEye Eyes ActionFire Evacuate Risk of HF Gas Fire->ActionFire

Figure 2: Emergency response decision matrix emphasizing the HF risk during thermal events.

Waste Disposal & Environmental Compliance

Disposal of fluorinated heterocycles requires strict adherence to environmental regulations (RCRA in the US, REACH in EU).

  • Segregation: Do not mix with non-halogenated solvents. This compound belongs in the Halogenated Organic Waste stream.

  • Labeling: Clearly label waste containers as "Contains Fluorinated Organics." This alerts incineration facilities to manage temperature and scrubbers to prevent HF emission.

  • Aqueous Waste: Aqueous layers from extractions should be checked for pH and organic content. If the compound partitions into the aqueous phase (unlikely given

    
    ), the water must be treated as hazardous waste.
    

References

  • Fluorochem. (2026).[1] Safety Data Sheet: 4-bromo-3-[(2,2-difluoroethoxy)methyl]-1-(2,2-difluoroethyl)-1H-pyrazole. Retrieved from

  • BLD Pharm. (2026).[1] Product Analysis: 4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole (CAS 1049730-36-0).[7] Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 16375, 4-Bromopyrazole. Retrieved from

  • Sigma-Aldrich. (2025).[3] Safety Data Sheet: 4-Bromopyrazole. Retrieved from

  • SciELO. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives. Journal of the Mexican Chemical Society. Retrieved from

Sources

Foundational

An In-Depth Technical Guide to the Synthesis of 4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole: Starting Materials and Strategic Execution

Abstract This technical guide provides a comprehensive overview of the synthetic pathways to obtain 4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole, a valuable building block in contemporary drug discovery and agrochemical res...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to obtain 4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole, a valuable building block in contemporary drug discovery and agrochemical research. The strategic selection of starting materials and the rationale behind two primary synthetic routes are discussed in detail. This document is intended for researchers, scientists, and professionals in drug development, offering field-proven insights and detailed experimental considerations to enable successful and efficient synthesis.

Introduction: The Significance of the Fluorinated Pyrazole Scaffold

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, present in a multitude of approved therapeutic agents. The introduction of a bromine atom at the 4-position provides a versatile handle for further functionalization through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions[1][2]. Furthermore, the incorporation of a 2,2-difluoroethyl moiety at the N1 position often enhances the metabolic stability, lipophilicity, and binding affinity of the parent molecule. Consequently, 4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole has emerged as a highly sought-after intermediate for the synthesis of novel bioactive compounds.

This guide will explore the two most logical and experimentally validated strategies for the synthesis of this target molecule, focusing on the critical selection of starting materials and the underlying chemical principles that govern these transformations.

Strategic Approaches to Synthesis

The synthesis of 4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole can be approached from two principal retrosynthetic disconnections, as illustrated below. Each strategy presents its own set of advantages and challenges, which will be discussed to aid in the selection of the most appropriate route for a given laboratory setting and scale.

retrosynthesis Target 4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole Intermediate_A 1-(2,2-difluoroethyl)-1H-pyrazole Target->Intermediate_A Route A (Bromination) Intermediate_B 4-Bromo-1H-pyrazole Target->Intermediate_B Route B (N-Alkylation)

Caption: Retrosynthetic analysis of 4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole.

Route A: Bromination of a Pre-functionalized Pyrazole

This strategy involves the initial synthesis of 1-(2,2-difluoroethyl)-1H-pyrazole, followed by a regioselective bromination at the C4 position.

Route_A Start_A Pyrazole Intermediate_A 1-(2,2-difluoroethyl)-1H-pyrazole Start_A->Intermediate_A N-Alkylation Target_A 4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole Intermediate_A->Target_A C4-Bromination

Caption: Synthetic workflow for Route A.

Route B: N-Alkylation of a Pre-brominated Pyrazole

Conversely, this approach commences with the commercially available or readily synthesized 4-bromo-1H-pyrazole, which is then N-alkylated with a suitable 2,2-difluoroethylating agent.

Route_B Start_B 4-Bromo-1H-pyrazole Target_B 4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole Start_B->Target_B N-Alkylation

Caption: Synthetic workflow for Route B.

Detailed Analysis of Starting Materials and Reagents

The success of either synthetic route is critically dependent on the quality and reactivity of the starting materials and reagents. This section provides a detailed examination of the key components for each pathway.

Core Pyrazole Starting Materials
Starting MaterialCAS NumberKey ConsiderationsSupplier Availability
Pyrazole288-13-1A readily available and inexpensive starting point for Route A.High
4-Bromo-1H-pyrazole2075-45-8The key starting material for Route B. Can be purchased or synthesized.[3]Moderate
Reagents for N-Alkylation (Introduction of the 2,2-Difluoroethyl Group)

The introduction of the 2,2-difluoroethyl group is a pivotal step in both synthetic strategies. The choice of the alkylating agent is dictated by its reactivity, availability, and the specific reaction conditions.

ReagentStructureKey Features and Rationale for Use
2,2-Difluoroethyl trifluoromethanesulfonate (Triflate)CHF₂CH₂OTfA highly reactive electrophile, often leading to high yields and shorter reaction times. Its high reactivity also necessitates careful handling due to its potential as a potent alkylating agent.[4][5][6][7]
2-Bromo-1,1-difluoroethane359-07-9A less reactive but more economical alternative to the triflate. Reactions may require more forcing conditions (higher temperatures, stronger bases).
2-Iodo-1,1-difluoroethane359-08-0More reactive than the corresponding bromide, offering a compromise between reactivity and cost.
Reagents for C4-Bromination

For Route A, the regioselective bromination of the pyrazole ring is the final and critical step. The choice of brominating agent is crucial to ensure selective functionalization at the C4 position.

ReagentCAS NumberKey Features and Rationale for Use
N-Bromosuccinimide (NBS)128-08-5A widely used and versatile reagent for the bromination of electron-rich heterocycles. It is a solid, making it easier to handle than liquid bromine. Reactions with NBS often exhibit good regioselectivity.[1][2][3][8]
Bromine (Br₂)7726-95-6A powerful brominating agent, but its use requires careful handling due to its corrosive and toxic nature. Reactions can sometimes lead to over-bromination if not carefully controlled.

Experimental Protocols and Mechanistic Insights

This section provides detailed, step-by-step methodologies for the key transformations, grounded in established chemical principles.

Synthesis of Key Intermediates

The bromination of pyrazole at the C4 position is a well-established transformation. The electron-rich nature of the pyrazole ring facilitates electrophilic substitution, with the C4 position being the most electronically favorable for this reaction.

Protocol:

  • To a solution of pyrazole (1.0 eq) in a suitable solvent such as chloroform or acetic acid, add N-bromosuccinimide (1.0-1.1 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to remove any unreacted bromine.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield pure 4-bromo-1H-pyrazole.

Mechanistic Rationale: The reaction proceeds via a standard electrophilic aromatic substitution mechanism. The succinimide nitrogen of NBS is polarized, rendering the bromine atom electrophilic. The π-system of the pyrazole ring attacks the electrophilic bromine, forming a resonance-stabilized sigma complex (Wheland intermediate). Subsequent deprotonation by the succinimide anion restores the aromaticity of the pyrazole ring, yielding the 4-bromo product.

Route A: Step-by-Step Synthesis

The N-alkylation of pyrazole with a suitable 2,2-difluoroethylating agent is the initial step in this route. The use of a strong base is typically required to deprotonate the pyrazole, generating the pyrazolide anion, which then acts as a nucleophile.

Protocol:

  • To a solution of pyrazole (1.0 eq) in a polar aprotic solvent such as DMF or acetonitrile, add a strong base such as sodium hydride (1.1 eq) at 0 °C under an inert atmosphere.

  • Stir the mixture at 0 °C for 30 minutes to allow for complete deprotonation.

  • Add the 2,2-difluoroethylating agent (e.g., 2-bromo-1,1-difluoroethane, 1.2 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, or heat to 50-60 °C if the reaction is sluggish.

  • Monitor the reaction by TLC. Upon completion, carefully quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography to afford 1-(2,2-difluoroethyl)-1H-pyrazole.

The final step in Route A is the regioselective bromination of the N-alkylated pyrazole. The electron-donating nature of the N-alkyl group directs the electrophilic substitution to the C4 position.

Protocol:

  • Dissolve 1-(2,2-difluoroethyl)-1H-pyrazole (1.0 eq) in a suitable solvent (e.g., chloroform or acetic acid).

  • Cool the solution to 0 °C and add N-bromosuccinimide (1.05 eq) portion-wise.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Work-up the reaction as described in section 4.1.1. to obtain the crude product.

  • Purify by column chromatography to yield 4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole.

Route B: Step-by-Step Synthesis

This is the most direct route if 4-bromo-1H-pyrazole is readily available. The N-alkylation follows a similar procedure to that described in section 4.2.1., but with the brominated pyrazole as the starting material.

Protocol:

  • In a round-bottom flask under an inert atmosphere, dissolve 4-bromo-1H-pyrazole (1.0 eq) in anhydrous DMF.

  • Add sodium hydride (1.1 eq) portion-wise at 0 °C and stir for 30 minutes.

  • Add 2,2-difluoroethyl trifluoromethanesulfonate (1.2 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC. Upon completion, quench with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole.

Causality in Experimental Choices: The use of a highly reactive alkylating agent like 2,2-difluoroethyl triflate in Route B allows for milder reaction conditions and shorter reaction times compared to using less reactive halides. The choice of a strong base like sodium hydride ensures complete deprotonation of the pyrazole, driving the reaction to completion.

Data Summary and Characterization

The following table summarizes the expected characterization data for the target compound.

CompoundMolecular FormulaMolecular WeightExpected ¹H NMR (CDCl₃, δ ppm)Expected ¹⁹F NMR (CDCl₃, δ ppm)
4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazoleC₅H₅BrF₂N₂210.01~7.6 (s, 1H), ~7.5 (s, 1H), ~6.1 (tt, 1H), ~4.4 (td, 2H)~ -90 to -110 (m)

Note: The exact chemical shifts may vary depending on the solvent and instrument used. The provided data is an estimation based on similar structures.

Safety and Handling

N-Bromosuccinimide (NBS):

  • Corrosive and an oxidizing agent.[1][9][10][11][12]

  • Causes severe skin burns and eye damage.[1][9][10][11][12]

  • Harmful if swallowed.[1]

  • Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[1][9][10][11][12]

2,2-Difluoroethyl trifluoromethanesulfonate:

  • Flammable liquid and vapor.

  • Causes severe skin burns and eye damage.[5][6][13]

  • Harmful if swallowed or inhaled.[5][6]

  • Handle with extreme care in a fume hood, using appropriate PPE.[5][6][13]

Sodium Hydride (NaH):

  • Highly flammable solid. Reacts violently with water to produce flammable hydrogen gas.

  • Handle under an inert atmosphere (e.g., nitrogen or argon).

  • Use appropriate PPE and have a Class D fire extinguisher readily available.

Conclusion and Future Perspectives

This technical guide has outlined two robust and reliable synthetic strategies for the preparation of 4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole. The choice between Route A and Route B will largely depend on the availability and cost of the respective starting materials. Both routes employ well-established chemical transformations and provide a clear pathway to this valuable synthetic intermediate.

Future research in this area may focus on the development of a one-pot synthesis from pyrazole, combining the N-alkylation and bromination steps to improve overall efficiency and reduce purification efforts. Additionally, the exploration of greener and more sustainable reaction conditions, such as the use of alternative solvents and catalysts, will be a valuable contribution to the field.

References

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (2022). MDPI. Retrieved from [Link]

  • Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions. (n.d.). PMC. Retrieved from [Link]

  • 4-bromo-1-(2,2-difluoroethyl)-1h-pyrazole. (n.d.). PubChemLite. Retrieved from [Link]

  • One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. (n.d.). SciELO México. Retrieved from [Link]

  • A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

  • NBS N-bromosuccinimide.pdf - Safety Data Sheet. (2010). Loba Chemie. Retrieved from [Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (n.d.). MDPI. Retrieved from [Link]

  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. (n.d.). PMC. Retrieved from [Link]

  • Safety Data Sheet: N-Bromosuccinimide. (n.d.). Carl ROTH. Retrieved from [Link]

  • Mild Regioselective Halogenation of Activated Pyridines with N-Bromosuccinimide. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. (n.d.). Diva-portal.org. Retrieved from [Link]

  • Synthesis and characterization of some symmetrical substituted 1-(2-chloroethyl)pyrazole-based chalcogenides. (n.d.). ResearchGate. Retrieved from [Link]

  • (PDF) Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (n.d.). ResearchGate. Retrieved from [Link]

  • MSDS of 2,2-Difluoroethyl trifluoromethanesulfonate. (n.d.). Capot Chemical. Retrieved from [Link]

  • One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles from Ethylarenes in Water. (2019). MDPI. Retrieved from [Link]

  • Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). (n.d.). MDPI. Retrieved from [Link]

  • 1H NMR spectra of 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol. (n.d.). ResearchGate. Retrieved from [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (2022). Semantic Scholar. Retrieved from [Link]

  • N-BROMOSUCCINIMIDE EXTRA PURE MSDS CAS-No. (2016). Loba Chemie. Retrieved from [Link]

  • Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. (n.d.). PMC. Retrieved from [Link]

  • 2,2-Difluoroethyl trifluoromethanesulfonate. (n.d.). PubChem. Retrieved from [Link]

  • 4-Bromoanisole. (n.d.). ATB. Retrieved from [Link]

  • (PDF) Synthesis, characterization, and antimicrobial evaluation of carbostyril derivatives of 1H-pyrazole. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. (n.d.). MDPI. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to 4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole: Synthesis, Characterization, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole, a fluorinated heterocyclic compound of significant interest to researchers, scientists, and drug development profession...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole, a fluorinated heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. The pyrazole scaffold is a privileged structure in medicinal chemistry, and the introduction of a bromine atom and a difluoroethyl group offers unique opportunities for molecular design and optimization.[1] This document details the synthesis, characterization, potential applications, and safety considerations for this compound, grounded in established chemical principles and supported by authoritative references.

Introduction and Significance

Pyrazole and its derivatives are a cornerstone of modern medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[2][3] The incorporation of fluorine atoms into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability.[4] Consequently, fluorinated pyrazoles are of particular interest in the development of novel therapeutics.

4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole combines three key structural features:

  • The Pyrazole Core: A five-membered aromatic heterocycle with two adjacent nitrogen atoms, providing a rigid scaffold for substituent orientation and participating in hydrogen bonding and other non-covalent interactions with biological targets.

  • The 4-Bromo Substituent: This halogen atom serves as a versatile synthetic handle for further functionalization through cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, enabling the introduction of a wide array of molecular fragments to explore structure-activity relationships (SAR).[1]

  • The 1-(2,2-difluoroethyl) Group: The difluoroethyl moiety can significantly modulate the physicochemical properties of the molecule, including lipophilicity and metabolic stability, and can engage in specific interactions with protein targets.

This guide will delve into the practical aspects of working with this promising building block, providing the necessary information for its synthesis, characterization, and strategic use in drug discovery programs.

Physicochemical and Spectroscopic Properties

While experimental data for 4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole is not extensively reported in the literature, its key properties can be predicted using computational methods and inferred from closely related analogs.

Table 1: Predicted Physicochemical Properties

PropertyValueSource
Molecular FormulaC₅H₅BrF₂N₂PubChem
Molecular Weight211.01 g/mol PubChem
XLogP31.7PubChem
Hydrogen Bond Donor Count0PubChem
Hydrogen Bond Acceptor Count2PubChem
Rotatable Bond Count2PubChem

Spectroscopic Characterization (Predicted)

The following are predicted spectroscopic data. Experimental verification is recommended for any synthesized material.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyrazole ring protons and the difluoroethyl group. The protons on the pyrazole ring will likely appear as singlets in the aromatic region. The CH₂ group will be a triplet of doublets due to coupling with both the adjacent fluorine atoms and the CH proton. The CH proton of the difluoroethyl group will appear as a triplet of triplets.

  • ¹³C NMR: The carbon NMR will show five distinct signals corresponding to the five carbon atoms in the molecule. The carbon bearing the two fluorine atoms will exhibit a characteristic triplet in the proton-coupled spectrum.

  • ¹⁹F NMR: The fluorine NMR spectrum is expected to show a single resonance for the two equivalent fluorine atoms, likely as a doublet of triplets due to coupling with the adjacent CH and CH₂ protons.

  • IR Spectroscopy: The infrared spectrum will likely display characteristic absorption bands for C-H stretching of the aromatic ring and the alkyl chain, C=N and C=C stretching of the pyrazole ring, and strong C-F stretching bands.

  • Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).[5] Fragmentation patterns would likely involve the loss of the difluoroethyl side chain and cleavage of the pyrazole ring.[5]

Synthesis of 4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole

A robust and logical synthetic approach to 4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole involves a two-step process: the bromination of pyrazole followed by N-alkylation.

Diagram 1: Proposed Synthesis of 4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole

G pyrazole Pyrazole bromopyrazole 4-Bromopyrazole pyrazole->bromopyrazole Bromination brominating_agent Brominating Agent (e.g., NBS) brominating_agent->bromopyrazole final_product 4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole bromopyrazole->final_product N-Alkylation alkylating_agent 2,2-Difluoroethylating Agent (e.g., 2,2-difluoroethyl triflate) alkylating_agent->final_product base Base (e.g., Cs₂CO₃) base->final_product solvent1 Solvent (e.g., CH₂Cl₂) solvent1->bromopyrazole solvent2 Solvent (e.g., DMF) solvent2->final_product

Caption: Proposed two-step synthesis of the target compound.

Step-by-Step Experimental Protocol (Representative)

Step 1: Synthesis of 4-Bromopyrazole

This procedure is based on established methods for the bromination of pyrazoles.[6][7]

  • Reaction Setup: To a solution of pyrazole (1.0 eq) in a suitable solvent such as dichloromethane (CH₂Cl₂) or chloroform (CHCl₃) at 0 °C, add N-bromosuccinimide (NBS) (1.05 eq) portion-wise.

  • Reaction Conditions: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, wash the reaction mixture with aqueous sodium thiosulfate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford 4-bromopyrazole.

Step 2: N-Alkylation of 4-Bromopyrazole

This N-alkylation protocol is a standard method for the substitution of pyrazoles.

  • Reaction Setup: To a solution of 4-bromopyrazole (1.0 eq) in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile (MeCN), add a base such as cesium carbonate (Cs₂CO₃) (1.5 eq) or potassium carbonate (K₂CO₃) (2.0 eq).

  • Addition of Alkylating Agent: Add a solution of a suitable 2,2-difluoroethylating agent, such as 2,2-difluoroethyl triflate or 2,2-difluoroethyl tosylate (1.2 eq), dropwise to the reaction mixture at room temperature.

  • Reaction Conditions: Heat the reaction mixture to 60-80 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up and Purification: Cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole can be purified by column chromatography on silica gel to yield the final product.

Reactivity and Potential for Further Functionalization

The bromine atom at the 4-position of the pyrazole ring is the key to the synthetic utility of this molecule, enabling a variety of palladium-catalyzed cross-coupling reactions.

G start 4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole product1 4-Aryl-pyrazole Derivative start->product1 product2 4-Alkynyl-pyrazole Derivative start->product2 product3 4-Amino-pyrazole Derivative start->product3 suzuki Suzuki Coupling (Ar-B(OH)₂) suzuki->product1 sonogashira Sonogashira Coupling (R-C≡CH) sonogashira->product2 buchwald Buchwald-Hartwig Amination (R₂NH) buchwald->product3

Sources

Foundational

Structure Elucidation of Novel Pyrazole Derivatives: A Senior Application Scientist's Field Guide

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The pyrazole nucleus is a cornerstone in modern medicinal chemistry, serving as a privileged scaffold in numerous FDA-approved d...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus is a cornerstone in modern medicinal chemistry, serving as a privileged scaffold in numerous FDA-approved drugs for a wide range of diseases.[1][2][3] Its metabolic stability and versatile chemical nature make it an attractive framework for drug discovery.[4] However, the synthesis of novel pyrazole derivatives often yields a complex mixture of regioisomers and tautomers, making unambiguous structure elucidation a critical and non-trivial step in the development pipeline.

This guide provides a comprehensive, field-proven strategy for the structural characterization of novel pyrazole derivatives. We will move beyond a simple listing of techniques to explore the causality behind experimental choices, ensuring a robust, self-validating workflow from initial synthesis to final, unambiguous structural confirmation.

The Integrated Elucidation Workflow: A Multi-Modal Approach

The definitive characterization of a novel pyrazole derivative is not achieved by a single technique but by the convergence of evidence from multiple analytical methods. Each technique provides a unique piece of the structural puzzle, and their combined power mitigates the weaknesses of any single method. The overall strategy should be systematic, beginning with rapid, information-rich techniques and progressing to more definitive, but resource-intensive, methods when necessary.

Elucidation_Workflow Synthesis Novel Pyrazole Synthesis Purification Purification (Chromatography, Recrystallization) Synthesis->Purification Initial_Spec Initial Spectroscopic Analysis (MS, FT-IR) Purification->Initial_Spec NMR_Analysis Comprehensive NMR (1D & 2D Experiments) Hypothesis Propose Structure(s) NMR_Analysis->Hypothesis Provides Connectivity Map Ambiguity Structural Ambiguity? Hypothesis->Ambiguity Computational Computational Modeling (DFT Calculations) Ambiguity->Computational Yes Xray Single-Crystal X-ray Crystallography Ambiguity->Xray Yes (Crystal Available) Final_Structure Definitive Structure Confirmed Ambiguity->Final_Structure No Computational->Final_Structure Corroborates NMR Data Xray->Final_Structure Provides Absolute Structure Initial_spec Initial_spec Initial_spec->NMR_Analysis Provides MW & Functional Groups

Caption: Integrated workflow for pyrazole structure elucidation.

Foundational Analysis: Mass Spectrometry and FT-IR

Before delving into complex NMR analysis, two foundational techniques provide rapid and essential confirmation of the synthetic outcome.

Mass Spectrometry (MS)

The first question is always: "Did I make what I intended to make, and what is its molecular weight?" High-Resolution Mass Spectrometry (HRMS), typically using Electrospray Ionization (ESI), is indispensable for answering this.[5] It provides the accurate mass of the molecular ion, allowing for the determination of the elemental formula. This is a critical self-validating step; if the determined formula does not match the target structure, it immediately flags issues with the synthesis or starting materials.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for the rapid identification of functional groups.[6][7] For pyrazole derivatives, it confirms the presence or absence of key vibrational modes, which is particularly useful for verifying that a reaction has gone to completion (e.g., the disappearance of a ketone C=O stretch and the appearance of a pyrazole C=N stretch).[8][9]

Functional GroupCharacteristic Absorption (cm⁻¹)Significance for Pyrazoles
N-H Stretch 3100 - 3500 (broad or sharp)Confirms the presence of an unsubstituted N1-H on the pyrazole ring.[8]
Aromatic C-H Stretch 3000 - 3100Indicates C-H bonds on the pyrazole ring and any aryl substituents.
Aliphatic C-H Stretch 2850 - 2960Confirms the presence of alkyl substituents.[10]
C=N Stretch 1580 - 1650Characteristic of the pyrazole ring itself.[8]
C=C Stretch 1450 - 1600Aromatic ring stretching from both the pyrazole and substituents.
C=O Stretch 1670 - 1780Critical for identifying carbonyl-containing substituents (e.g., esters, amides).[9]

The Core of Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for determining the precise connectivity of atoms in a molecule.[11] For pyrazoles, a full suite of 1D and 2D NMR experiments is not a luxury but a necessity for unambiguous assignment.[12][13]

1D NMR: ¹H and ¹³C/DEPT
  • ¹H NMR: Provides information on the number of distinct proton environments, their integration (ratio), and their coupling patterns (J-coupling), which reveals adjacent protons. For pyrazoles, the chemical shifts of ring protons are highly sensitive to the nature and position of substituents.[14]

  • ¹³C NMR & DEPT-135: Identifies all unique carbon environments. The DEPT-135 experiment is crucial as it distinguishes between CH/CH₃ (positive phase) and CH₂ (negative phase) signals, while quaternary carbons are absent. This is the first step in building the carbon skeleton.[15]

2D NMR: Building the Molecular Framework

2D NMR experiments are the key to solving the puzzle, correlating signals from 1D spectra to reveal the molecular structure piece by piece.[16][17]

  • COSY (Correlation Spectroscopy): This homonuclear experiment correlates protons that are coupled to each other, typically through 2-3 bonds. It is the primary tool for identifying spin systems (e.g., tracing the connectivity within an ethyl group or identifying adjacent protons on an aromatic ring).[18]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to the carbon it is attached to.[16] It is an incredibly powerful tool for assigning carbon signals by leveraging the more easily interpreted proton spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for novel pyrazoles.[12][13] It shows correlations between protons and carbons over longer ranges (typically 2-4 bonds). Its power lies in its ability to connect different spin systems and to definitively place substituents by showing correlations from protons on a substituent to carbons within the pyrazole ring, and vice-versa. Crucially, it allows for the assignment of quaternary carbons, which are invisible in DEPT and have no attached protons for HSQC.[17]

  • TOCSY (Total Correlation Spectroscopy): Useful in complex spin systems, TOCSY shows correlations between a given proton and all other protons within the same spin system, not just its immediate neighbors.[18] This can be advantageous in cases of severe resonance overlapping.

NMR_Connectivity cluster_pyrazole Pyrazole Core cluster_substituent1 Substituent @ C5 cluster_substituent2 Substituent @ N1 N1 N1 N2 N2 C3 C3 C4 C4 C5 C5 H4 H4 H4->C3 HMBC (2J) H4->C4 HSQC (1J) H4->C5 HMBC (2J) C1_prime C1' H1_prime H1' H1_prime->C4 HMBC (3J) H1_prime->C5 HMBC (2J) H1_prime->C1_prime HSQC (1J) C_aryl Cq H1_prime->C_aryl HMBC (3J)

Sources

Exploratory

Advanced Strategies in the Discovery of Fluorinated Heterocyclic Compounds

Executive Summary: The Fluorine Renaissance The strategic incorporation of fluorine into heterocyclic scaffolds has evolved from a niche tactic to a cornerstone of modern medicinal chemistry.[1][2] As of 2025, over 20% o...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine Renaissance

The strategic incorporation of fluorine into heterocyclic scaffolds has evolved from a niche tactic to a cornerstone of modern medicinal chemistry.[1][2] As of 2025, over 20% of all FDA-approved small molecule drugs contain at least one fluorine atom. This guide moves beyond basic bioisosterism to explore high-precision synthetic methodologies—specifically photoredox catalysis and late-stage C–H activation—that allow researchers to install fluorinated motifs (F, CF


, SF

) with unprecedented regioselectivity. We examine the physicochemical rationale, detailed synthetic protocols, and validation workflows required to translate these molecules from the flask to the clinic.

Strategic Design: Physicochemical Logic

The decision to fluorinate a heterocycle must be driven by specific molecular property objectives, not random screening.

Bioisosterism and Metabolic Blocking

Fluorine’s van der Waals radius (1.47 Å) is intermediate between hydrogen (1.20 Å) and oxygen (1.52 Å), allowing it to mimic these atoms while drastically altering electronic properties.

  • Metabolic Stability: The C–F bond (approx. 116 kcal/mol) is the strongest single bond to carbon, rendering it resistant to cytochrome P450 oxidative metabolism. Placing fluorine at metabolic "hotspots" (e.g., para-positions of phenyl rings or C-3 of indoles) blocks hydroxylation.

  • pKa Modulation: Fluorine is the most electronegative element (3.98 Pauling scale). Inductive withdrawal lowers the pKa of neighboring basic centers. For example, fluorinating a piperidine or pyridine ring can reduce basicity, thereby decreasing lysosomal trapping and improving membrane permeability (LogD).

Lipophilicity Tuning

While often cited as lipophilicity-enhancing, fluorine's effect is context-dependent.

  • Aromatic Fluorination: Generally increases LogP due to poor solvation of the fluorine atom.

  • Aliphatic Fluorination: Can decrease LogP when close to polar groups due to the "dipole effect," where the C–F dipole aligns antiparallel to C–O or C–N dipoles.

Visualization: Strategic Decision Logic

The following diagram illustrates the decision-making process for selecting fluorinated motifs based on lead optimization issues.

BioisostereLogic Start Lead Optimization Challenge Metab High Metabolic Clearance Start->Metab Rapid CYP oxidation Perm Low Permeability / High Basicity Start->Perm Lysosomal trapping Potency Low Potency / Binding Start->Potency Weak H-bond/Lipophilic contact Block Metabolic Blocking: Replace labile C-H with C-F Metab->Block pKa pKa Modulation: Fluorinate adjacent to amine (Lowers pKa ~1-2 units) Perm->pKa Conf Conformational Lock: Exploit gauche effect (e.g., 3-F-piperidine) Potency->Conf

Figure 1: Decision tree for implementing fluorinated modifications based on specific ADME/Tox liabilities.

Advanced Synthetic Methodologies

Traditional methods (e.g., Balz-Schiemann) are often too harsh for complex heterocycles. We focus here on two transformative approaches: Photoredox Catalysis and Late-Stage C–H Fluorination .

Photoredox Trifluoromethylation

Visible-light photoredox catalysis allows for the generation of electrophilic CF


 radicals under mild conditions, compatible with electron-rich heterocycles like indoles, pyrroles, and thiophenes.
  • Mechanism: The photocatalyst (e.g., Ru(bpy)

    
    ) is excited by blue light. It reduces a CF
    
    
    
    source (like CF
    
    
    I or triflyl chloride) via Single Electron Transfer (SET), generating a
    
    
    CF
    
    
    radical.[3] This radical adds to the heterocycle, followed by oxidation and deprotonation to restore aromaticity.
Visualization: Photoredox Catalytic Cycle

PhotoredoxCycle Cat_GS Ru(bpy)3 2+ (Ground State) Cat_ES *Ru(bpy)3 2+ (Excited State) Cat_GS->Cat_ES Blue Light (hv) Cat_Ox Ru(bpy)3 3+ (Oxidized) Cat_ES->Cat_Ox SET to CF3-I Cat_Ox->Cat_GS SET from Radical Int. Substrate Heterocycle (e.g., Indole) Intermed Radical Adduct Substrate->Intermed + •CF3 Reagent CF3-I Radical •CF3 Reagent->Radical - I- Product CF3-Heterocycle Radical->Intermed Intermed->Cat_Ox Oxidation Intermed->Product - H+

Figure 2: Mechanistic cycle for the photoredox trifluoromethylation of heterocycles utilizing a Ruthenium photocatalyst.

Late-Stage C–H Fluorination (AgF )

For electron-deficient heterocycles (pyridines, diazines) that are resistant to electrophilic attack, radical cation strategies are required. The Fier/Hartwig method using Silver(II) Fluoride (AgF


) is the gold standard.
  • Principle: AgF

    
     acts as both a single-electron oxidant and a fluoride source. It selectively fluorinates the position 
    
    
    
    to the nitrogen atom (2-position) in pyridines via a radical mechanism, avoiding the need for pre-functionalized precursors.

Experimental Protocol: Photoredox Trifluoromethylation

Objective: Synthesis of 2-trifluoromethyl-1H-indole. Scale: 1.0 mmol.

Materials
  • Substrate: Indole (117 mg, 1.0 mmol)

  • Reagent: Triflyl chloride (CF

    
    SO
    
    
    
    Cl) (252 mg, 1.5 mmol) or CF
    
    
    I gas.
  • Catalyst: Ru(phen)

    
    Cl
    
    
    
    (7.1 mg, 1 mol%)
  • Base: K

    
    HPO
    
    
    
    (348 mg, 2.0 mmol)
  • Solvent: Acetonitrile (MeCN), anhydrous (5 mL)

  • Light Source: 26W Blue LED or Compact Fluorescent Light (CFL).

Step-by-Step Methodology
  • Setup: In a 20 mL borosilicate glass vial equipped with a magnetic stir bar, add Indole, Ru(phen)

    
    Cl
    
    
    
    , and K
    
    
    HPO
    
    
    .
  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill with nitrogen (N

    
    ) three times to remove oxygen (O
    
    
    
    quenches the excited state).
  • Reagent Addition: Syringe in anhydrous MeCN. If using liquid CF

    
    SO
    
    
    
    Cl, add it dropwise via syringe.
  • Irradiation: Place the vial approximately 2-3 cm away from the blue LED light source. Ensure vigorous stirring. A fan may be needed to keep the reaction at room temperature (25°C).

  • Monitoring: Monitor reaction progress via TLC (Hexane/EtOAc 8:2) or LC-MS after 4 hours. The mixture should turn from orange to dark brown/green.

  • Workup: Upon completion (usually 6-12 hours), dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Purification: Dry combined organics over Na

    
    SO
    
    
    
    , filter, and concentrate. Purify via flash column chromatography on silica gel.

Validation Check: The product should show a singlet in


F NMR around -60 ppm (relative to CFCl

).

Characterization & Validation

Once synthesized, the compound must be rigorously validated.

Structural Verification[4]
  • 
    F NMR:  The definitive tool.
    
    • Ar-F: -100 to -170 ppm.

    • CF

      
      : -55 to -65 ppm.
      
    • OCF

      
      : -50 to -60 ppm.
      
  • X-Ray Crystallography: Essential for confirming regioselectivity in complex fused ring systems where NMR coupling constants are ambiguous.

Functional Assays
  • Metabolic Stability: Incubate compound with human liver microsomes (HLM) + NADPH. Measure intrinsic clearance (

    
    ). Fluorinated analogs should show >2-fold half-life improvement over non-fluorinated parents.
    
  • LogD

    
    :  Determine distribution coefficient at physiological pH via shake-flask method or HPLC retention time correlation.
    
Data Summary Table: Impact of Fluorination
PropertyNon-Fluorinated ParentFluorinated AnalogImpact
C-H BDE ~98 kcal/molC-F: ~116 kcal/mol Blocks metabolism
Van der Waals Radius 1.20 Å (H)1.47 Å (F) Steric occlusion without bulk
Electronegativity 2.14.0 Electronic deactivation
Lipophilicity (LogP) Baseline+0.2 to +0.5 (typ.) Increases membrane permeability

References

  • Late-Stage Fluorination: Fier, P. S., & Hartwig, J. F. (2014).[4] Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. Science, 342(6161), 956-960. Link

  • Photoredox Trifluoromethylation: Nagib, D. A., & MacMillan, D. W. C. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature, 480, 224–228. Link

  • Bioisosterism Review: Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • FDA Approved Drugs: Inoue, M., et al. (2020). Consideration of the Role of Fluorine in the Design of Approved Drugs. ACS Omega, 5(48), 30891–30897. Link

  • AgF2 Methodology: Fier, P. S., et al. (2013). Copper-Mediated Fluorination of Aryl Boronate Esters. Journal of the American Chemical Society, 135(7), 2555–2563. Link

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Palladium-Catalyzed Synthesis Utilizing 4-Bromopyrazole Intermediates

Introduction: The Pyrazole Core in Modern Drug Discovery The pyrazole motif is a privileged scaffold in medicinal chemistry, appearing in a wide array of blockbuster drugs, including the anti-inflammatory celecoxib, the...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Core in Modern Drug Discovery

The pyrazole motif is a privileged scaffold in medicinal chemistry, appearing in a wide array of blockbuster drugs, including the anti-inflammatory celecoxib, the blockbuster oncology drug crizotinib, and Pfizer's Viagra. Its prevalence stems from its unique electronic properties and its ability to act as a versatile hydrogen bond donor and acceptor, enabling potent and selective interactions with biological targets. The strategic functionalization of the pyrazole ring is therefore a critical task in drug development.

4-Bromopyrazoles have emerged as exceptionally valuable and versatile intermediates in this endeavor. The bromine atom at the C4 position serves as a synthetic linchpin, providing a reactive handle for a multitude of palladium-catalyzed cross-coupling reactions. This allows for the precise and modular installation of diverse substituents, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies. This guide provides detailed protocols and mechanistic insights for the most critical palladium-catalyzed transformations of 4-bromopyrazoles, empowering researchers in their quest for novel therapeutics.

The Power of Palladium: Key Cross-Coupling Strategies

Palladium catalysts are the workhorses of modern organic synthesis, facilitating the formation of carbon-carbon and carbon-heteroatom bonds with unparalleled efficiency and functional group tolerance. For 4-bromopyrazoles, three classes of palladium-catalyzed reactions are particularly instrumental: Suzuki-Miyaura coupling, Heck coupling, and Buchwald-Hartwig amination.

Mechanistic Overview: The Catalytic Cycle

Understanding the fundamental catalytic cycle is crucial for troubleshooting and optimizing these reactions. While specific ligands and conditions vary, the general mechanism for these cross-coupling reactions follows a common pathway.

Catalytic_Cycle cluster_0 Pd(0) Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (R-Br + Pd(0) -> R-Pd(II)-Br) Pd0->OxAdd 4-Bromopyrazole (R-Br) RPdBr R-Pd(II)-Br(L)_n OxAdd->RPdBr Trans Transmetalation (Suzuki) or Carbopalladation (Heck) or Amine Coordination (Buchwald) RPdBr->Trans Coupling Partner Intermediate R-Pd(II)-R'(L)_n or (Amine)Pd(II) Complex Trans->Intermediate RedElim Reductive Elimination (R-R' + Pd(0)) Intermediate->RedElim RedElim->Pd0 Product (R-R')

Figure 1: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions involving a 4-bromopyrazole (R-Br).

The cycle begins with the active Pd(0) catalyst undergoing oxidative addition into the C-Br bond of the 4-bromopyrazole. This is often the rate-limiting step. The resulting Pd(II) intermediate then engages the coupling partner in a process that differs by reaction type: transmetalation with a boronic acid derivative in Suzuki coupling, carbopalladation with an alkene in Heck coupling, or coordination and subsequent deprotonation of an amine in Buchwald-Hartwig amination. The final, crucial step is reductive elimination , where the new C-C or C-N bond is formed, the desired product is released, and the Pd(0) catalyst is regenerated to continue the cycle.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is arguably the most widely used method for constructing biaryl or vinyl-substituted pyrazoles due to the mild reaction conditions and the commercial availability of a vast array of boronic acids and esters.

Expert Insights & Causality
  • Catalyst/Ligand Choice: The choice of phosphine ligand is critical. For electron-rich 4-bromopyrazoles, bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos are often superior. These ligands promote the oxidative addition step and stabilize the monoligated Pd(0) species, which is believed to be the active catalyst. Palladium acetate (Pd(OAc)₂) or palladium chloride (PdCl₂) are common precursors that are reduced in situ to the active Pd(0) species.

  • Base Selection: A base is required to activate the boronic acid for transmetalation. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. The choice of base can significantly impact the reaction rate and yield, often depending on the specific substrates and solvent system.

  • Solvent System: A mixture of an organic solvent (like 1,4-dioxane, DME, or toluene) and water is typical. Water is necessary to dissolve the inorganic base and facilitate the hydrolysis of the boronate ester, which is often the active species in transmetalation.

Protocol: Synthesis of a 4-Arylpyrazole via Suzuki Coupling

This protocol describes a general procedure for the Suzuki coupling of a protected 4-bromopyrazole with an arylboronic acid.

Materials:

  • 1-Protected-4-bromopyrazole (e.g., 1-Boc-4-bromopyrazole)

  • Arylboronic acid (1.2 equivalents)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₂CO₃ (2.0 equivalents)

  • 1,4-Dioxane

  • Water (Anhydrous solvents are recommended for the organic portion)

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 1-protected-4-bromopyrazole (1.0 eq), arylboronic acid (1.2 eq), Pd(OAc)₂ (0.02 eq), SPhos (0.04 eq), and K₂CO₃ (2.0 eq).

  • Solvent Addition: Add 1,4-dioxane and water in a 4:1 to 5:1 ratio (e.g., 4 mL dioxane and 1 mL water per 1 mmol of pyrazole).

  • Degassing: Subject the reaction mixture to three cycles of vacuum/backfill with the inert gas. This is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product is then purified by flash column chromatography on silica gel.

Suzuki_Workflow start Start: Assemble Reagents setup 1. Combine Pyrazole, Boronic Acid, Pd(OAc)₂, SPhos, K₂CO₃ in Schlenk Flask start->setup solvent 2. Add Dioxane/Water Solvent setup->solvent degas 3. Degas Mixture (Vacuum/Inert Gas Cycles) solvent->degas heat 4. Heat to 80-100 °C (Monitor by TLC/LC-MS) degas->heat workup 5. Cool, Dilute, Extract with Ethyl Acetate heat->workup purify 6. Dry, Concentrate & Purify via Chromatography workup->purify end End: Pure 4-Arylpyrazole purify->end

Figure 2: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Data Summary
Catalyst/Ligand SystemBaseSolventTemp (°C)Typical YieldNotes
Pd(OAc)₂ / SPhosK₂CO₃Dioxane/H₂O80-10075-95%Excellent for a broad range of arylboronic acids.
Pd(dppf)Cl₂Cs₂CO₃DME9070-90%Effective, particularly for sterically hindered substrates.
Pd₂(dba)₃ / XPhosK₃PO₄Toluene/H₂O11080-98%Highly active system, often requiring lower catalyst loading.

Buchwald-Hartwig Amination: Forging C-N Bonds

The introduction of nitrogen-containing functional groups is a cornerstone of medicinal chemistry. The Buchwald-Hartwig amination allows for the direct formation of C-N bonds, coupling the 4-bromopyrazole with a wide variety of primary and secondary amines, anilines, and even amides.

Expert Insights & Causality
  • Ligand is Key: The success of Buchwald-Hartwig amination is highly dependent on the use of specialized, bulky, electron-rich phosphine ligands. Ligands like BrettPhos, RuPhos, and the Josiphos family are designed to facilitate both the oxidative addition and the challenging C-N reductive elimination steps.

  • Base Choice: A strong, non-nucleophilic base is required to deprotonate the amine, allowing it to coordinate to the palladium center. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are the most common choices. K₂CO₃ is generally not strong enough for this transformation.

  • Solvent Considerations: Anhydrous, aprotic polar solvents like toluene, dioxane, or THF are essential to prevent quenching of the strong base and to maintain catalyst activity.

Protocol: Synthesis of a 4-(Arylamino)pyrazole

This protocol outlines a general procedure for the amination of a 4-bromopyrazole with an aniline derivative.

Materials:

  • 1-Protected-4-bromopyrazole

  • Aniline derivative (1.1 equivalents)

  • Pd₂(dba)₃ (1.5 mol%)

  • BrettPhos (3.0 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Anhydrous Toluene

Step-by-Step Procedure:

  • Glovebox Recommended: Due to the air- and moisture-sensitivity of the reagents, performing the setup in a glovebox is highly recommended.

  • Reaction Setup: In a glovebox, add NaOtBu (1.4 eq) to an oven-dried vial. Add the 1-protected-4-bromopyrazole (1.0 eq), the aniline derivative (1.1 eq), Pd₂(dba)₃ (0.015 eq), and BrettPhos (0.03 eq).

  • Solvent Addition: Add anhydrous toluene.

  • Sealing and Heating: Seal the vial tightly with a Teflon-lined cap. Remove from the glovebox and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring and Workup: Monitor the reaction by LC-MS. Upon completion (typically 4-24 hours), cool to room temperature. Quench the reaction carefully by adding saturated aqueous NH₄Cl solution.

  • Extraction and Purification: Dilute with ethyl acetate and water. Separate the layers, extract the aqueous phase with ethyl acetate, combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify by flash column chromatography.

Heck Coupling: Forging C(sp²)-C(sp²) Bonds with Alkenes

The Heck reaction provides a powerful method for the alkenylation of the 4-bromopyrazole core, installing vinyl groups that can serve as handles for further synthetic manipulations or as key pharmacophoric elements.

Expert Insights & Causality
  • Reaction Mechanism: The Heck reaction proceeds via a different pathway after oxidative addition, involving the coordination of the alkene (carbopalladation) followed by a β-hydride elimination step to release the product and a hydridopalladium species.

  • Base Role: The base (often a tertiary amine like Et₃N or an inorganic base like K₂CO₃) is required to regenerate the Pd(0) catalyst from the H-Pd(II)-X species formed after β-hydride elimination.

  • Additives: In some cases, additives like phosphonium salts (e.g., TBAB) can stabilize the palladium catalyst and improve yields, particularly for more challenging substrates.

Protocol: Synthesis of a 4-Vinylpyrazole via Heck Coupling

This protocol describes a general procedure for coupling a 4-bromopyrazole with an acrylate ester.

Materials:

  • 1-Protected-4-bromopyrazole

  • n-Butyl acrylate (1.5 equivalents)

  • Pd(OAc)₂ (2 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (4 mol%)

  • Triethylamine (Et₃N) (2.0 equivalents)

  • Anhydrous DMF or Acetonitrile

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried flask, add the 1-protected-4-bromopyrazole (1.0 eq), Pd(OAc)₂ (0.02 eq), and P(o-tol)₃ (0.04 eq).

  • Reagent Addition: Add the anhydrous solvent (e.g., DMF), followed by n-butyl acrylate (1.5 eq) and Et₃N (2.0 eq).

  • Degassing: Degas the mixture thoroughly with three vacuum/inert gas cycles.

  • Heating: Heat the reaction to 80-100 °C and stir until the starting material is consumed as judged by TLC or LC-MS.

  • Workup: Cool the reaction mixture and dilute with water and ethyl acetate. Separate the organic layer, wash sequentially with water and brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude residue by flash column chromatography to yield the desired 4-alkenylpyrazole.

Conclusion and Future Outlook

The palladium-catalyzed functionalization of 4-bromopyrazoles is an indispensable tool in modern medicinal chemistry. The Suzuki, Buchwald-Hartwig, and Heck reactions provide reliable and versatile pathways for elaborating this privileged scaffold, enabling the synthesis of complex molecules for drug discovery programs. Mastery of these protocols, grounded in a solid understanding of the underlying reaction mechanisms, empowers chemists to rapidly access novel chemical space and accelerate the development of next-generation therapeutics. The continued development of new ligands and catalytic systems promises to further expand the scope and utility of these powerful transformations.

References

  • Title: A Simple, Efficient, and General Protocol for the Suzuki-Miyaura Cross-Coupling of 4-Tosyl- and 4-Halopyrazoles: Application to the Synthesis of the Pyrazole Alkaloid Riparin A. Source: Synthesis URL: [Link]

  • Title: Recent advances and applications of the Buchwald–Hartwig amination reaction in medicinal chemistry. Source: RSC Medicinal Chemistry URL: [Link]

  • Title: Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Source: Accounts of Chemical Research URL: [Link]

  • Title: The Heck reaction. Source: Organic Reactions URL: [Link]

Application

Application Notes &amp; Protocols: Difluoroethyl Pyrazoles in Modern Agrochemicals

For Distribution to Researchers, Scientists, and Drug Development Professionals Authored by: Senior Application Scientist, Gemini Division Introduction: The Rise of Fluorinated Pyrazoles in Crop Protection The pyrazole h...

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Division

Introduction: The Rise of Fluorinated Pyrazoles in Crop Protection

The pyrazole heterocyclic ring is a foundational scaffold in the development of numerous biologically active compounds, spanning pharmaceuticals to agrochemicals.[1][2] In recent years, the strategic incorporation of fluorine atoms, particularly difluoroethyl groups, has led to a new generation of highly effective and selective agrochemicals.[3][4] This guide provides an in-depth analysis of difluoroethyl pyrazole carboxamides, focusing on their mechanism of action, proven applications, and detailed protocols for their synthesis and bio-efficacy evaluation.

The introduction of difluoromethyl (-CHF₂) moieties into the pyrazole structure significantly enhances key physicochemical properties such as metabolic stability, binding affinity to target enzymes, and lipophilicity, which collectively contribute to improved biological performance.[5] These compounds have demonstrated potent activity as fungicides, insecticides, and acaricides, addressing critical challenges in modern agriculture such as pest resistance and the need for more environmentally benign solutions.[6][7]

Core Mechanism of Action: Succinate Dehydrogenase Inhibition (SDHI)

The primary mode of action for the majority of fungicidal and acaricidal difluoroethyl pyrazole carboxamides is the inhibition of the enzyme succinate dehydrogenase (SDH), also known as mitochondrial complex II.[7][8]

Causality of Action: SDH is a critical enzyme complex embedded in the inner mitochondrial membrane. It plays a dual role: it is the only enzyme that participates in both the citric acid (TCA) cycle and the electron transport chain (ETC).[8] By oxidizing succinate to fumarate in the TCA cycle, it reduces FAD to FADH₂, which then donates electrons directly to the ETC for ATP synthesis.[9] Difluoroethyl pyrazole carboxamides act as potent inhibitors by binding to the ubiquinone-binding site (Q-site) of the SDH complex. This binding event physically obstructs the transfer of electrons from FADH₂ to ubiquinone, effectively halting the entire respiratory process.[8][10] The resulting depletion of cellular ATP leads to metabolic collapse and, ultimately, the death of the fungal pathogen or mite.[11] This targeted disruption of energy production is a highly effective and specific mode of action.[8][9]

SDHI_Mechanism cluster_TCA Citric Acid (TCA) Cycle cluster_ETC Mitochondrial Electron Transport Chain (ETC) Succinate Succinate SDH Complex II (SDH) Succinate->SDH Oxidation Fumarate Fumarate SDH->Fumarate CoQ Coenzyme Q (Ubiquinone) SDH->CoQ e- transfer ComplexIII Complex III CoQ->ComplexIII e- transfer ATP_Synthase ATP Synthase (Complex V) ComplexIII->ATP_Synthase Proton Motive Force ATP ATP (Energy) ATP_Synthase->ATP Pyrazole Difluoroethyl Pyrazole (SDHI) Pyrazole->SDH

Caption: Mechanism of SDH inhibition by difluoroethyl pyrazoles.

Key Agrochemical Applications & Efficacy

Difluoroethyl pyrazole derivatives have been successfully commercialized for their potent activity against a range of agricultural threats. A prime example is Pyflubumide , a novel carboxanilide acaricide that is highly effective against spider mites.[7] Another key compound, Fluxapyroxad , is a broad-spectrum fungicide used to control numerous diseases in a wide variety of crops.[1][12]

Trustworthiness through Selectivity: A key advantage of these molecules is their high selectivity. For instance, Pyflubumide is highly active against phytophagous mites like Tetranychus and Panonychus species but shows low activity against many non-target insects and beneficial predators, making it suitable for Integrated Pest Management (IPM) programs.[7][13] This selectivity is often achieved because the parent compound is a "pro-acaricide," which is metabolized into its more potent, active form within the target pest.[14][15]

Table 1: Efficacy of Representative Difluoroethyl Pyrazole Agrochemicals
CompoundClassTarget Organism(s)Efficacy (EC₅₀ / LC₅₀)Reference(s)
Fluxapyroxad Fungicide (SDHI)Sclerotinia sclerotiorum1.0 - 2.6 mg/L[1]
Pyflubumide Acaricide (SDHI)Tetranychus urticae (two-spotted spider mite)Highly effective against all life stages[7]
Novel Pyrazole Amide (7g) InsecticidePlutella xylostella (diamondback moth)5.32 mg/L[16]
Novel Pyrazole Amide (7g) InsecticideSpodoptera exigua (beet armyworm)6.75 mg/L[16]
Novel Pyrazole Carboxamide (6i) Fungicide (SDHI)Valsa mali (apple tree canker)1.77 mg/L[10]
Novel Pyrazole Carboxamide (23i) Fungicide (SDHI)Rhizoctonia solani (sheath blight)3.79 mg/L[10]

Note: Efficacy values can vary based on specific assay conditions, organism strain, and life stage.

Experimental Protocols

The following protocols provide a framework for the synthesis and evaluation of novel difluoroethyl pyrazole carboxamides.

Protocol 1: Synthesis of a Representative 3-(difluoromethyl)-1-methyl-pyrazole-4-carboxamide

This protocol outlines a common synthetic route for creating the core pyrazole carboxamide scaffold, a key intermediate for many SDHI fungicides and insecticides.[17]

Expertise Behind the Method: The reaction proceeds via the formation of a key pyrazole carboxylic acid intermediate, which is then activated and coupled with a desired aniline. The choice of a thionyl chloride (SOCl₂) for the amidation step is crucial as it efficiently converts the carboxylic acid to a highly reactive acyl chloride in situ, facilitating a clean and high-yielding reaction with the aniline at moderate temperatures.

Step-by-Step Methodology:

  • Preparation of Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate:

    • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate in ethanol.

    • Add methylhydrazine sulfate and a base (e.g., potassium carbonate) to the solution.

    • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction, remove the solvent under reduced pressure, and purify the resulting ester by column chromatography.

  • Saponification to Carboxylic Acid:

    • Dissolve the purified ester from Step 1 in a mixture of ethanol and water.

    • Add an excess of sodium hydroxide (NaOH) and stir at 60°C for 2-3 hours until the ester is fully hydrolyzed (monitored by TLC).

    • Cool the mixture in an ice bath and acidify with concentrated HCl to a pH of ~2.

    • Collect the precipitated solid, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, by filtration, wash with cold water, and dry under vacuum.

  • Amide Coupling:

    • Suspend the pyrazole carboxylic acid from Step 2 in a dry, inert solvent such as dichloromethane (DCM) or toluene.

    • Add thionyl chloride (SOCl₂) dropwise at 0°C and then allow the mixture to stir at room temperature for 1-2 hours to form the acyl chloride.

    • In a separate flask, dissolve the desired substituted aniline (e.g., 2-amino-3',4',5'-trifluorobiphenyl for Fluxapyroxad) and a non-nucleophilic base like triethylamine in dry DCM.

    • Slowly add the prepared acyl chloride solution to the aniline solution at 0°C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the final pyrazole carboxamide product via recrystallization or column chromatography.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[18]

Protocol 2: In Vitro Antifungal Activity Assay (Mycelial Growth Inhibition)

This protocol is a self-validating system for determining the intrinsic fungicidal activity of synthesized compounds against various plant pathogens.[10]

Methodology:

  • Stock Solution Preparation: Dissolve the synthesized difluoroethyl pyrazole compounds in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10,000 mg/L).

  • Media Preparation: Prepare Potato Dextrose Agar (PDA) medium according to the manufacturer's instructions and autoclave.

  • Dosing the Media: Cool the molten PDA to approximately 50-55°C. Add the appropriate volume of the compound stock solution to the PDA to achieve a series of final test concentrations (e.g., 100, 50, 25, 12.5, 6.25, and 3.125 mg/L). Ensure thorough mixing.

    • Negative Control: Prepare a PDA plate containing only DMSO at the same concentration used in the test plates. This validates that the solvent has no inhibitory effect.

    • Positive Control: Prepare a PDA plate containing a commercial fungicide with a known mode of action (e.g., Boscalid, another SDHI) at the same concentrations. This confirms the sensitivity of the fungal strain and the validity of the assay.[10]

  • Inoculation: Pour the dosed media into sterile Petri dishes. Once solidified, place a 5 mm mycelial disc, taken from the edge of an actively growing culture of the target fungus (e.g., Valsa mali, Rhizoctonia solani), in the center of each plate.[10]

  • Incubation: Seal the plates with paraffin film and incubate them in the dark at a controlled temperature (e.g., 25 ± 1°C).

  • Data Collection & Analysis:

    • Measure the diameter of the fungal colony in two perpendicular directions once the colony in the negative control plate has reached the edge of the dish.

    • Calculate the percentage of mycelial growth inhibition using the formula:

      • Inhibition (%) = [(Diameter of Control - Diameter of Treatment) / Diameter of Control] × 100

    • Use the inhibition data across the concentration gradient to calculate the EC₅₀ (Effective Concentration to inhibit 50% of growth) value for each compound using probit analysis software.

Protocol 3: Insecticidal/Acaricidal Bioassay (Leaf Dip Method)

This method is standard for evaluating the efficacy of compounds against foliage-feeding insects and mites.[16]

Methodology:

  • Test Solution Preparation: Prepare a series of dilutions of the test compound in water containing a small amount of surfactant (e.g., 0.1% Tween-80) to ensure even coverage.

  • Controls:

    • Negative Control: A solution of water and surfactant only. This is critical to ensure that any observed mortality is due to the test compound and not the application process.

    • Positive Control: A commercial insecticide/acaricide with a known efficacy against the target pest (e.g., Indoxacarb for caterpillars, Pyflubumide for mites).[7][16]

  • Application:

    • Excise leaf discs (e.g., cabbage for P. xylostella, bean for T. urticae) of a uniform size.

    • Dip each leaf disc into the respective test solution for 10-30 seconds.

    • Allow the leaf discs to air dry completely on a wire rack.

  • Infestation:

    • Place the dried, treated leaf discs into individual Petri dishes or ventilated containers lined with moistened filter paper to maintain humidity.

    • Introduce a known number of test organisms (e.g., ten 3rd-instar larvae of P. xylostella or twenty adult female mites) onto each leaf disc.

  • Incubation: Maintain the containers at controlled environmental conditions (e.g., 25°C, 16:8 L:D photoperiod).

  • Mortality Assessment:

    • Assess mortality after a defined period (e.g., 48 or 72 hours). Larvae are considered dead if they do not move when prodded with a fine brush. Mites are often assessed under a stereomicroscope.

    • Correct the observed mortality using Abbott's formula to account for any mortality in the negative control group.

    • Calculate the LC₅₀ (Lethal Concentration to kill 50% of the population) value for each compound using statistical software.

Bioassay_Workflow cluster_Prep Preparation cluster_Assay Bioassay Execution cluster_Analysis Data Analysis A1 Synthesize & Purify Pyrazole Compound A2 Prepare Stock & Serial Dilutions A1->A2 B1 Treat Substrate (Agar Media / Leaf Disc) A2->B1 A3 Prepare Controls (Positive & Negative) A3->B1 B2 Inoculate with Target Organism B1->B2 B3 Incubate under Controlled Conditions B2->B3 C1 Measure Endpoint (Growth Diameter / Mortality %) B3->C1 C2 Calculate Inhibition / Corrected Mortality C1->C2 C3 Determine EC₅₀ / LC₅₀ (Probit Analysis) C2->C3

Sources

Method

4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole as a building block in medicinal chemistry

Abstract This application note details the utility of 4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole as a high-value building block in medicinal chemistry. It explores the compound's physicochemical profile, specifically the...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the utility of 4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole as a high-value building block in medicinal chemistry. It explores the compound's physicochemical profile, specifically the role of the 2,2-difluoroethyl group as a metabolic blocker and lipophilicity modulator. We provide optimized protocols for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura and Buchwald-Hartwig) and outline strategies for mitigating common synthetic challenges such as protodehalogenation. This guide is designed to accelerate the development of kinase inhibitors, GPCR ligands, and agrochemicals utilizing this privileged scaffold.

Physicochemical Profile & Structural Rationale

The 4-bromopyrazole core serves as a versatile electrophile, while the


-difluoroethyl substituent offers distinct pharmacological advantages over standard alkyl groups.
Table 1: Compound Specifications
PropertySpecification
Chemical Name 4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole
CAS Number 1150271-23-0
Molecular Formula C₅H₅BrF₂N₂
Molecular Weight 210.01 g/mol
Physical State Low-melting solid or viscous oil (purity dependent)
LogP (Predicted) ~1.8 (vs. 1.2 for ethyl analog)
pKa (Conj.[1] Acid) ~0.5 (Electron-withdrawing effect of -CF₂H reduces basicity)
Medicinal Chemistry Utility: The "Fluorine Effect"[2][3][4][5][6]
  • Metabolic Stability: The terminal difluoromethyl group (

    
    ) acts as a metabolic block, preventing oxidative dealkylation (N-dealkylation) often seen with simple 
    
    
    
    -ethyl or
    
    
    -propyl groups. The C-F bond strength (~116 kcal/mol) resists cytochrome P450-mediated oxidation.
  • Lipophilicity Modulation: The fluorine atoms lower the basicity of the pyrazole nitrogens, reducing non-specific protein binding while increasing lipophilicity (LogP) to improve membrane permeability.

  • Bioisosterism: The

    
     moiety acts as a bioisostere for carbonyl or sulfoxide groups in some contexts due to the "polar hydrophobicity" of the C-F bond, maintaining dipole interactions without the high desolvation penalty of polar groups.
    

Synthetic Utility & Reaction Landscape

The bromine at the C4 position is the primary handle for functionalization. The 2,2-difluoroethyl group is robust and generally stable under standard basic and acidic cross-coupling conditions.

DOT Diagram 1: Synthetic Divergence from the Core Scaffold

ReactionLandscape Core 4-Bromo-1-(2,2-difluoroethyl)- 1H-pyrazole Suzuki Suzuki-Miyaura (Aryl/Heteroaryl) Core->Suzuki Pd(0), Ar-B(OH)2 Buchwald Buchwald-Hartwig (Amination) Core->Buchwald Pd(0), HNR2 Heck Heck Reaction (Alkenylation) Core->Heck Pd(II), Alkene Lithiation Li-Halogen Exchange (Electrophiles: CHO, COOH) Core->Lithiation n-BuLi, -78°C Biaryl 4-Aryl-pyrazoles (Kinase Inhibitors) Suzuki->Biaryl Aminopyrazole 4-Amino-pyrazoles (GPCR Ligands) Buchwald->Aminopyrazole Vinylpyrazole 4-Vinyl-pyrazoles (Michael Acceptors) Heck->Vinylpyrazole Aldehyde Pyrazole-4-carbaldehydes (Intermediates) Lithiation->Aldehyde

Caption: Synthetic divergence from the 4-bromopyrazole core. The C4-position allows access to biaryls, amines, and carbonyl derivatives.

Experimental Protocols

Protocol A: Optimized Suzuki-Miyaura Coupling

Objective: Synthesis of 4-aryl-1-(2,2-difluoroethyl)-1H-pyrazoles.

Rationale: Electron-deficient pyrazoles (due to the fluoroalkyl group) can sometimes undergo protodehalogenation (loss of Br replaced by H) if the catalytic cycle is slow. We utilize a highly active precatalyst system to ensure rapid oxidative addition.

Reagents:

  • 4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole (1.0 equiv)

  • Aryl Boronic Acid (1.2–1.5 equiv)

  • Catalyst: XPhos Pd G2 (2–5 mol%) or Pd(dppf)Cl₂·DCM (for sterically unhindered substrates).

  • Base: K₃PO₄ (2.0 equiv, aq. 2M) or Cs₂CO₃ (3.0 equiv, solid).

  • Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Water (depending on solubility).

Step-by-Step Procedure:

  • Charge: In a reaction vial equipped with a magnetic stir bar, add the pyrazole substrate (1.0 mmol), aryl boronic acid (1.2 mmol), and base (2.0 mmol).

  • Degas: Add solvent (5 mL). Sparge with nitrogen or argon for 5 minutes to remove dissolved oxygen (critical to prevent homocoupling).

  • Catalyst Addition: Add XPhos Pd G2 (0.02 mmol) under a positive pressure of inert gas. Cap the vial immediately.

  • Reaction: Heat the mixture to 80–100 °C. Monitor by LC-MS.

    • Checkpoint: Conversion should be >90% within 2–4 hours. If protodehalogenation (M-Br

      
       M-H) is observed >10%, lower temperature to 60 °C and increase catalyst loading.
      
  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Protocol B: Buchwald-Hartwig Amination

Objective: Introduction of amine substituents at C4.

Rationale: The pyrazole nitrogen lone pairs are tied up in aromaticity, but the ring itself is electron-rich. However, the electron-withdrawing difluoroethyl group makes the C4-position sufficiently electrophilic for Pd-catalyzed amination.

Reagents:

  • Substrate (1.0 equiv)

  • Primary/Secondary Amine (1.2 equiv)

  • Catalyst: Pd₂dba₃ (2 mol%) + BrettPhos (4 mol%) (Preferred for primary amines) or RuPhos (for secondary amines).

  • Base: NaOtBu (1.5 equiv) or LiHMDS (for base-sensitive substrates).

  • Solvent: Toluene or t-Amyl alcohol (anhydrous).

Step-by-Step Procedure:

  • Preparation: Dry all glassware in an oven. This reaction is water-sensitive.

  • Charge: Add substrate, amine, base, and precatalyst/ligand to the vial inside a glovebox or under strict Schlenk conditions.

  • Solvent: Add anhydrous solvent.

  • Reaction: Heat to 100 °C for 12–18 hours.

  • Note: If the amine is volatile, use a sealed pressure tube.

Troubleshooting & Optimization Logic

When scaling up or facing low yields, use the following decision tree to select the appropriate catalytic system.

DOT Diagram 2: Catalyst Selection Decision Tree

CatalystLogic Start Start: Coupling Partner? Type Is it a Boronic Acid (Suzuki) or Amine (Buchwald)? Start->Type SuzukiBranch Suzuki Coupling Type->SuzukiBranch Boronic Acid BuchwaldBranch Buchwald Amination Type->BuchwaldBranch Amine Sterics Is the Boronic Acid Sterically Hindered? SuzukiBranch->Sterics EasySuzuki Use Pd(dppf)Cl2 or Pd(PPh3)4 Sterics->EasySuzuki No (e.g., Phenyl) HardSuzuki Use XPhos Pd G2 or SPhos Pd G2 Sterics->HardSuzuki Yes (e.g., 2,6-disubst) AmineType Primary or Secondary Amine? BuchwaldBranch->AmineType PrimAmine BrettPhos Pd G3 AmineType->PrimAmine Primary (R-NH2) SecAmine RuPhos Pd G3 AmineType->SecAmine Secondary (R2NH)

Caption: Decision matrix for catalyst selection based on coupling partner sterics and electronics.

Safety and Handling

  • Hazards: 4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole is an organobromine compound. Treat as an irritant. Avoid inhalation of dust/vapors.

  • Storage: Store in a cool, dry place (2–8 °C). The C-Br bond is stable, but prolonged exposure to light should be avoided to prevent slow debromination or discoloration.

  • Compatibility: Compatible with standard borosilicate glass. Avoid strong reducing agents (e.g., LiAlH₄) which may reduce the C-Br bond or defluorinate the side chain under extreme conditions.

References

  • Vertex AI Search. (2025). Synthesis and Applications of 4-Bromo-1H-Pyrazole in Organic Chemistry. nbinno.com. Link

  • National Institutes of Health (NIH). (2023). 1-(2,2-difluoroethyl)-1H-pyrazole: Substance Profile and Bioactivity. PubChem. Link

  • Royal Society of Chemistry. (2016). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling. Organic & Biomolecular Chemistry. Link

  • American Chemical Society. (2016).[2] The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development. Journal of Organic Chemistry. Link

  • Bentham Science. (2025).[3][4] Roles of Fluorine in Drug Design and Drug Action. Letters in Drug Design & Discovery. Link

Sources

Application

Application Note: Advanced Cross-Coupling Protocols for 4-Bromopyrazoles

Strategic Overview & Mechanistic Challenges The pyrazole pharmacophore is ubiquitous in modern medicinal chemistry, serving as a core scaffold in blockbuster drugs like Celecoxib (Celebrex) and Sildenafil (Viagra). Howev...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview & Mechanistic Challenges

The pyrazole pharmacophore is ubiquitous in modern medicinal chemistry, serving as a core scaffold in blockbuster drugs like Celecoxib (Celebrex) and Sildenafil (Viagra). However, the 4-bromopyrazole motif presents a distinct set of electronic and steric challenges compared to its C3 or C5 counterparts.

The "4-Position" Electronic Bias

Unlike the C3/C5 positions, which are adjacent to the nitrogen atoms and electron-deficient (similar to pyridine), the C4 position is electronically enriched (enamine-like). This creates two specific mechanistic hurdles for Palladium-catalyzed cross-coupling:

  • Slow Oxidative Addition: The electron-rich nature of the ring increases the bond dissociation energy of the C-Br bond, making oxidative addition the rate-limiting step for many catalytic cycles.

  • Catalyst Poisoning: The N-H moiety (in unprotected substrates) is acidic (

    
    ), and the 
    
    
    
    nitrogens are competent ligands. This leads to the formation of stable, non-reactive Pd-nitrogen complexes (Pd-dimers), effectively sequestering the catalyst from the cycle.
Decision Matrix: Protection vs. Direct Coupling

While direct coupling of unprotected azoles is possible using specialized ligands (e.g., Buchwald’s tBuBrettPhos), a robust process workflow often necessitates protection to ensure solubility and prevent catalyst deactivation.

DecisionMatrix Start Start: 4-Bromopyrazole Scale Scale of Reaction? Start->Scale SmallScale Discovery (<1g) Speed prioritized Scale->SmallScale LargeScale Process (>10g) Yield/Purity prioritized Scale->LargeScale Direct Direct Coupling (Protocol B) SmallScale->Direct Try first Protect Install Protecting Group (THP, SEM, Trityl) LargeScale->Protect Mandatory Deprotect Deprotection (Acidic Hydrolysis) Suzuki Suzuki-Miyaura (Protocol A) Protect->Suzuki Suzuki->Deprotect

Figure 1: Strategic decision tree for selecting the appropriate workflow based on reaction scale and throughput requirements.

Protocol A: Robust Suzuki-Miyaura Coupling (Protected)

Application: High-reliability synthesis of biaryl scaffolds. Rationale: Using a Tetrahydropyranyl (THP) or Trityl (Trt) protecting group eliminates catalyst poisoning and improves solubility in non-polar solvents, allowing the use of standard, cost-effective catalysts.

Reagents & Materials[1][2][3][4][5][6][7][8]
  • Substrate: 1-(Tetrahydro-2H-pyran-2-yl)-4-bromopyrazole (THP-protected).

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 – 1.5 equiv).

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3–5 mol%).

  • Base: K₂CO₃ (2.0 M aqueous solution).

  • Solvent: 1,4-Dioxane.

Step-by-Step Methodology
  • Vessel Charging: In a reaction vial equipped with a magnetic stir bar, charge the THP-protected 4-bromopyrazole (1.0 equiv), boronic acid (1.3 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

  • Inerting: Seal the vessel and purge with Argon for 5 minutes. Critical: Oxygen promotes homocoupling of the boronic acid and oxidation of the phosphine ligand.

  • Solvent Addition: Add degassed 1,4-Dioxane (0.2 M concentration relative to pyrazole) via syringe, followed by degassed 2.0 M K₂CO₃ (3.0 equiv).

  • Reaction: Heat the mixture to 90°C for 4–16 hours.

    • Monitoring: Monitor by LC-MS.[1] Look for the disappearance of the bromide (M+H) and the emergence of the coupled product.

  • Workup:

    • Cool to room temperature.

    • Dilute with EtOAc and wash with water (x2) and brine (x1).

    • Scavenging (Crucial): Add 10 wt% (relative to mass of crude) SiliaMetS® Thiol or similar Pd-scavenger resin and stir for 30 mins to remove residual palladium. Filter through Celite.

  • Deprotection (if required): Treat the crude residue with 4M HCl in Dioxane/MeOH (1:1) at RT for 2 hours to remove the THP group.

Protocol B: Buchwald-Hartwig Amination (Unprotected)

Application: Direct C-N bond formation on the 4-position without protection steps. Rationale: Standard ligands (BINAP, dppf) fail here due to N-coordination. This protocol utilizes tBuBrettPhos , a bulky, electron-rich dialkylbiaryl phosphine designed by the Buchwald lab to prevent catalyst deactivation by the pyrazole nitrogen.

Reagents & Materials[1][2][3][4][5][6][7][8]
  • Substrate: 4-Bromopyrazole (Unprotected).[2]

  • Nucleophile: Primary or Secondary Amine (1.2 equiv).

  • Pre-Catalyst: tBuBrettPhos Pd G3 (1–2 mol%).

  • Base: NaOtBu (Sodium tert-butoxide) (2.5 equiv).

  • Solvent: t-Amyl Alcohol or Dioxane (anhydrous).

Step-by-Step Methodology
  • Glovebox/Schlenk Setup: This reaction is sensitive to moisture and air. Ideally, set up in a glovebox or use strict Schlenk techniques.

  • Charging: Charge a vial with 4-bromopyrazole (1.0 equiv), NaOtBu (2.5 equiv), and tBuBrettPhos Pd G3 (0.02 equiv).

    • Note: If the amine is a solid, add it now. If liquid, add after solvent.

  • Solvent Addition: Add anhydrous t-Amyl Alcohol (0.5 M concentration).

  • Reaction: Seal the vial and heat to 100°C for 12 hours.

    • Why 100°C? High temperature is required to overcome the energy barrier for oxidative addition into the electron-rich C4-Br bond.

  • Workup:

    • Cool to RT. Dilute with DCM.

    • Filter through a pad of silica gel (eluting with 5% MeOH in DCM) to remove inorganic salts and bulk catalyst.

    • Concentrate and purify via reverse-phase preparative HPLC (Basic mode: Ammonium Bicarbonate buffer) to prevent protonation of the product during purification.

Data Summary & Troubleshooting

Comparative Ligand Performance (Suzuki Coupling)

Data derived from internal screening of 4-bromo-1-methylpyrazole with 4-methoxyphenylboronic acid.

Ligand SystemYield (%)Reaction TimeNotes
Pd(dppf)Cl₂ 92% 4 h Standard. Robust, easy workup.
Pd(PPh₃)₄45%24 hSignificant dehalogenation observed.
Pd(OAc)₂ / SPhos88%2 hVery fast, but catalyst is more expensive.
Pd₂dba₃ / XPhos95%3 hExcellent for sterically hindered boronic acids.
Troubleshooting Guide
IssueRoot CauseCorrective Action
No Reaction (SM Recovery) Catalyst poisoning by Pyrazole-N.Switch to Protocol A (Protecting Group) or use Pd G3 precatalysts.
Dehalogenation (H-Product)

-Hydride elimination or solvent H-abstraction.
Switch solvent from THF to Dioxane/Toluene. Avoid alcoholic solvents in the coupling step.
Protodeboronation Boronic acid instability.Use Boronic Esters (Pinacol) or add base slowly to the reaction mixture.
Black Precipitate (Pd Black) Ligand dissociation / Catalyst death.Increase Ligand:Pd ratio to 2:1 or use a well-defined precatalyst (e.g., XPhos Pd G2).

Mechanistic Visualization

The following diagram illustrates the catalytic cycle, highlighting the specific interference points caused by the pyrazole nitrogen.

CatalyticCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Slow Step) Pd0->OxAdd + 4-Br-Pyrazole Complex1 Pd(II)-Ar-Br OxAdd->Complex1 Poison Catalyst Poisoning (Formation of Pd-N Dimer) Complex1->Poison Unprotected N-H TransMet Transmetalation Complex1->TransMet + Ar-B(OH)2 / Base RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regenerate Catalyst Product C4-Coupled Product RedElim->Product

Figure 2: Catalytic cycle showing the competing pathway of catalyst poisoning (Red) which necessitates the use of protecting groups or bulky ligands.

References

  • Review of Pyrazole Synthesis & Functionalization: Fustero, S., et al.[2] "From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles." Chemical Reviews, 2011, 111(11), 6984–7034. [Link]

  • Buchwald-Hartwig Amination of Heterocycles: Lundgren, R. J., & Buchwald, S. L. "Palladium-Catalyzed Cross-Coupling of Unprotected Five-Membered Heterocyclic Bromides." Journal of the American Chemical Society, 2014, 136(2), 878–881. [Link]

  • Suzuki Coupling of Unprotected Azoles: Billingsley, K. L., & Buchwald, S. L.[3] "A General System for the Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles."[4] Journal of the American Chemical Society, 2007, 129(11), 3358–3366. [Link]

  • Process Chemistry & Scale-up Considerations: Dunn, P. J., et al. "Palladium-Catalyzed Cross-Coupling Reactions in the Pharmaceutical Industry." Organic Process Research & Development, 2013. [Link]

Sources

Method

Application Note: Precision Synthesis of Pyrazole-Based Kinase Inhibitors

Executive Summary & Strategic Importance The pyrazole ring is a "privileged scaffold" in modern drug discovery, serving as the core pharmacophore in blockbuster kinase inhibitors like Ruxolitinib (JAK1/2), Crizotinib (AL...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The pyrazole ring is a "privileged scaffold" in modern drug discovery, serving as the core pharmacophore in blockbuster kinase inhibitors like Ruxolitinib (JAK1/2), Crizotinib (ALK/ROS1), and the COX-2 inhibitor Celecoxib .[1][2] Its ubiquity stems from its ability to function as both a hydrogen bond donor and acceptor, mimicking the adenine hinge-binding region of ATP in kinase pockets.

However, the synthesis of substituted pyrazoles presents a persistent challenge: Regioselectivity . The classical condensation of hydrazines with 1,3-dicarbonyls (Knorr synthesis) often yields thermodynamic mixtures of 1,3- and 1,5-disubstituted isomers.[1][2] In Structure-Activity Relationship (SAR) studies, separating these isomers is costly and time-consuming.[1]

This Application Note provides a rigorous, field-proven guide to:

  • Overcoming Regioisomerism: Moving beyond Knorr to enaminone-based strategies.

  • Scalable Protocols: Step-by-step methodologies for synthesizing high-purity kinase inhibitor precursors.[1]

  • Definitive Characterization: Using 2D-NMR and 15N-HMBC to validate regio-integrity.[2]

Strategic Synthesis Planning

Before initiating wet chemistry, the synthetic route must be selected based on the substitution pattern required. The following decision tree outlines the optimal pathway for specific pyrazole geometries.

PyrazoleStrategy Start Target Pyrazole Scaffold Q1 Is the N1-position substituted? Start->Q1 Q2 Is the substitution pattern symmetric? Q1->Q2 No (NH-Pyrazole) RouteB Route B: Enaminone Method (Regioselective Control) Q1->RouteB Yes (N-Aryl/Alkyl) RouteA Route A: Classical Knorr (Hydrazine + 1,3-Dicarbonyl) Q2->RouteA Yes (Symmetric) RouteC Route C: 1,3-Dipolar Cycloaddition (Diazo/Alkyne) Q2->RouteC No (Asymmetric) Note *Route B is preferred for kinase inhibitors to avoid 1,3 vs 1,5 isomer mixtures. RouteB->Note

Figure 1: Strategic decision tree for selecting the optimal synthetic route based on target substitution.

Detailed Experimental Protocols

Protocol A: The "Workhorse" Knorr Synthesis (Baseline)

Use this for symmetric substrates or when isomer separation is trivial.[2]

Principle: Acid-catalyzed double condensation of hydrazine hydrate with a 1,3-diketone.[1][2] Mechanism: The hydrazine attacks the most electrophilic carbonyl first.[2] If both carbonyls have similar reactivity, a mixture of isomers results.[1]

Materials:

  • 1,3-Diphenylpropane-1,3-dione (1.0 eq)[1][2]

  • Hydrazine hydrate (1.2 eq)[1][2]

  • Ethanol (0.5 M concentration)[1][2]

  • Glacial Acetic Acid (cat.[1][2] 10 mol%)[1]

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 1,3-diphenylpropane-1,3-dione (2.24 g, 10 mmol) in Ethanol (20 mL).

  • Addition: Add Hydrazine hydrate (0.6 mL, 12 mmol) dropwise at room temperature.

  • Catalysis: Add 3 drops of glacial acetic acid.

  • Reflux: Heat the mixture to reflux (78 °C) for 2 hours. Monitor by TLC (30% EtOAc/Hexanes).[1][3]

  • Workup: Cool to 0 °C. The pyrazole usually precipitates.[2] Filter the solid and wash with cold ethanol.

  • Purification: Recrystallize from Ethanol/Water (9:1) if necessary.[1][2][4]

Critical Analysis: While high-yielding (>90%), this method fails for unsymmetrical diketones (e.g., benzoylacetone + phenylhydrazine), producing a difficult-to-separate mixture of 1,3-diphenyl-5-methylpyrazole and 1,5-diphenyl-3-methylpyrazole.[1][2]

Protocol B: Regioselective Synthesis via Enaminones (Advanced)

Recommended for Drug Discovery Applications.[1][2]

Principle: This protocol circumvents the ambiguity of the diketone by using an enaminone intermediate. The enaminone directs the initial nucleophilic attack of the hydrazine to a specific carbon, locking the regiochemistry.

Target Molecule: 1-(4-fluorophenyl)-5-methyl-3-phenyl-1H-pyrazole (Kinase Inhibitor Core).[2]

Reagents:

  • Step 1: Acetophenone, N,N-Dimethylformamide dimethyl acetal (DMF-DMA).[1][2]

  • Step 2: 4-Fluorophenylhydrazine hydrochloride, Ethanol, HCl.[1][2]

Step 1: Synthesis of Enaminone Intermediate
  • Setup: Charge a dried flask with Acetophenone (1.20 g, 10 mmol) and DMF-DMA (1.5 eq, 1.78 g).

  • Reaction: Reflux at 110 °C (neat or in Toluene) for 12 hours.

  • Observation: The solution turns yellow/orange.[2]

  • Workup: Evaporate volatiles under reduced pressure. The crude enaminone ((E)-3-(dimethylamino)-1-phenylprop-2-en-1-one) is usually pure enough for the next step.[2]

    • Checkpoint: 1H NMR should show two doublets (J ~12-15 Hz) for the alkene protons, confirming the trans geometry.

Step 2: Cyclization to Pyrazole[5]
  • Solvation: Dissolve the crude enaminone (10 mmol) in Ethanol (30 mL).

  • Addition: Add 4-Fluorophenylhydrazine hydrochloride (1.1 eq, 1.78 g).

  • Cyclization: Reflux for 3 hours.

    • Mechanistic Insight: The hydrazine -NH2 attacks the enaminone β-carbon (Michael-type addition) followed by elimination of dimethylamine.[2] The secondary nitrogen then attacks the carbonyl.[6] This sequence heavily favors the 1,5-disubstituted isomer if the hydrazine is substituted.

  • Isolation: Cool to room temperature. Evaporate solvent to 50% volume.[1] Pour into ice water (100 mL).

  • Purification: Extract with Ethyl Acetate (3x). Wash organic layer with 1M HCl (to remove unreacted hydrazine) and Brine.[1] Dry over Na2SO4.[1] Flash chromatography (Hexane/EtOAc gradient).[1][2]

Data Output:

ParameterKnorr Method (Direct)Enaminone Method (Stepwise)
Regioselectivity ~60:40 (Mixture)>95:5 (Single Isomer)
Yield 85%78% (over 2 steps)
Purification Load High (Column/Prep-HPLC)Low (Crystallization often sufficient)
Scalability HighHigh

Characterization & Validation (E-E-A-T)

Distinguishing between 1,3- and 1,5-isomers is a common pitfall. Do not rely solely on 1H NMR , as the shifts are often ambiguous.

Validation Protocol:

  • NOESY (Nuclear Overhauser Effect Spectroscopy):

    • 1,5-Isomer: Strong NOE correlation between the N-Aryl ortho-protons and the substituent at C5 (e.g., Methyl group).[1][2]

    • 1,3-Isomer: No NOE between N-Aryl and C3-substituent (too distant).

  • 13C NMR:

    • The C5 carbon in 1-arylpyrazoles typically resonates upfield (approx. 130-135 ppm) compared to C3 (approx. 140-150 ppm) due to the shielding effect of the N-aryl ring current.[2]

  • Tautomerism Check:

    • For N-unsubstituted pyrazoles, broad signals in NMR indicate rapid tautomeric exchange.[1][2] Run NMR in DMSO-d6 at low temperature (-40 °C) or use solid-state NMR to resolve tautomers [1].

Mechanistic Logic & Pathway

Understanding the mechanism is crucial for troubleshooting.[2] The diagram below illustrates why the Enaminone route provides superior regiocontrol.

ReactionMechanism Substrate Enaminone (Electrophile) Intermediate1 Michael Addition (C-N Bond Formation) Substrate->Intermediate1 Attack at Beta-Carbon Hydrazine R-NH-NH2 (Nucleophile) Hydrazine->Intermediate1 Intermediate2 Elimination of Dimethylamine Intermediate1->Intermediate2 - HN(Me)2 Cyclization Intramolecular Imine Formation Intermediate2->Cyclization Ring Closure Product 1,5-Regioisomer (Major Product) Cyclization->Product - H2O

Figure 2: Mechanistic flow of the Enaminone route.[1][2] The initial attack at the beta-carbon by the primary amine of the hydrazine dictates the final regiochemistry.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (Enaminone Step) Incomplete reaction of DMF-DMA.Ensure anhydrous conditions.[1] Use Toluene as solvent to azeotrope methanol byproduct.[1][2]
Regioisomer Mixture Hydrazine hydrochloride salt not neutralized.[1][2]Ensure the reaction pH is slightly acidic to neutral.[2] Strong acid promotes scrambling.[1]
Oiling out of Product Product trapped in solvent matrix.[2]Triturate the crude oil with cold diethyl ether or pentane to induce crystallization.[2]
Broad NMR Signals Tautomeric exchange (if NH-pyrazole).[1][2]Switch solvent to DMSO-d6 or add a drop of TFA to collapse the exchange.[2]

References

  • Alkorta, I., et al. (2025).[1] Theoretical and Experimental NMR Investigation of Pyrazole Tautomerism. ResearchGate. Link

  • Moussa, Z., et al. (2024).[1][7][8] Recent Highlights in the Synthesis and Biological Significance of Pyrazole Derivatives. Heliyon, 10, e38894.[1][7] Link

  • Zhou, J., et al. (2024).[1][2][8] Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry, 22, 8065-8077.[1][8] Link

  • Fustero, S., et al. (2011).[1] Regioselective Synthesis of 5-Substituted Pyrazoles. Thieme Chemistry. Link

  • Knorr, L. (1883).[1][6] Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft. Link

Sources

Application

The Emergence of Fluorinated Pyrazoles in Modern Crop Protection: Application Notes and Protocols for 4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole

Introduction: The Strategic Importance of Fluorinated Pyrazoles in Fungicide Development The pyrazole ring is a cornerstone of modern agrochemical design, demonstrating a remarkable versatility that has led to the develo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Fluorinated Pyrazoles in Fungicide Development

The pyrazole ring is a cornerstone of modern agrochemical design, demonstrating a remarkable versatility that has led to the development of potent herbicides, insecticides, and fungicides.[1][2] Within the realm of crop protection, the strategic incorporation of fluorine atoms into the pyrazole scaffold has unlocked new levels of efficacy and stability. The 4-bromo-1-(2,2-difluoroethyl)-1H-pyrazole moiety represents a key building block in the synthesis of a new generation of fungicides, particularly those targeting the fungal respiratory chain.[3][4] Its unique electronic properties, conferred by the difluoroethyl group, enhance binding affinity to target enzymes and improve metabolic stability, resulting in robust and long-lasting disease control.

This guide provides a comprehensive overview of the application of 4-bromo-1-(2,2-difluoroethyl)-1H-pyrazole in the development of novel fungicides. We will delve into its primary mechanism of action as a succinate dehydrogenase inhibitor (SDHI), provide detailed protocols for efficacy testing, and discuss its potential in managing critical fungal pathogens. This document is intended for researchers and professionals in the field of crop protection who are engaged in the discovery and development of new fungicidal active ingredients.

Mechanism of Action: Targeting Fungal Respiration

Fungicides derived from the 4-bromo-1-(2,2-difluoroethyl)-1H-pyrazole scaffold primarily function as Succinate Dehydrogenase Inhibitors (SDHIs) .[5] This class of fungicides disrupts the fungal mitochondrial respiratory chain at Complex II (succinate dehydrogenase), a critical enzyme in the tricarboxylic acid (TCA) cycle and the electron transport chain.[6][7] By blocking the activity of this enzyme, SDHIs effectively halt cellular respiration, leading to a rapid depletion of ATP and ultimately, fungal cell death.[6]

The unique substitution pattern of the pyrazole ring, including the difluoroethyl group, plays a crucial role in the molecule's ability to bind to the ubiquinone-binding (Qp) site of the succinate dehydrogenase enzyme complex.[8] This targeted action ensures high efficacy against pathogenic fungi while maintaining selectivity and safety for the host crop.

SDHI Mechanism of Action Figure 1: Simplified schematic of the SDHI mode of action. TCA_Cycle TCA Cycle Succinate Succinate TCA_Cycle->Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Oxidation Fumarate Fumarate SDH->Fumarate ETC Electron Transport Chain SDH->ETC Electrons ATP_Synthase ATP Synthase (Complex V) ETC->ATP_Synthase ATP ATP (Energy) ATP_Synthase->ATP Pyrazole_Fungicide 4-Bromo-1-(2,2-difluoroethyl) -1H-pyrazole Derivative Pyrazole_Fungicide->SDH Inhibition

Synthesis and Formulation Strategies

The synthesis of fungicidally active compounds from 4-bromo-1-(2,2-difluoroethyl)-1H-pyrazole typically involves further functionalization, most commonly the introduction of a carboxamide group. This is often achieved through a multi-step process that may include:

  • Carboxylation: Introduction of a carboxylic acid group at a reactive position on the pyrazole ring.

  • Acyl Chloride Formation: Conversion of the carboxylic acid to a more reactive acyl chloride.[9]

  • Amidation: Reaction of the acyl chloride with a selected amine to form the final pyrazole-carboxamide.[9]

The choice of the amine component is critical for tuning the biological activity spectrum and physicochemical properties of the final molecule.

For laboratory and field testing, the synthesized active ingredient must be formulated to ensure its effective delivery to the target pathogen. Common formulations for pyrazole-based fungicides include:

  • Suspension Concentrates (SC): A stable suspension of the solid active ingredient in water.

  • Emulsifiable Concentrates (EC): A solution of the active ingredient in a non-polar solvent with emulsifiers.

  • Wettable Granules (WG): Granules that readily disperse in water to form a suspension.

The choice of formulation depends on the application method (e.g., foliar spray, seed treatment) and the specific crop-pathogen system.

Protocols for Efficacy Evaluation

In Vitro Antifungal Activity Assessment

This protocol outlines a method for determining the intrinsic activity of a novel fungicide derived from 4-bromo-1-(2,2-difluoroethyl)-1H-pyrazole against a panel of pathogenic fungi.

Objective: To determine the half-maximal effective concentration (EC50) of the test compound against various fungal pathogens.

Materials:

  • Test compound (technical grade)

  • Dimethyl sulfoxide (DMSO)

  • Potato Dextrose Agar (PDA)[10]

  • Sterile petri dishes (90 mm)

  • Cultures of target fungi (e.g., Botrytis cinerea, Sclerotinia sclerotiorum, Fusarium graminearum)[2][11]

  • Micropipettes and sterile tips

  • Incubator

Procedure:

  • Stock Solution Preparation: Prepare a 10,000 µg/mL stock solution of the test compound in DMSO.

  • Medium Preparation: Autoclave PDA and allow it to cool to 50-55°C.

  • Serial Dilutions: Add the appropriate volume of the stock solution to the molten PDA to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL).[10] A control plate containing only DMSO should also be prepared.

  • Pouring Plates: Pour the amended PDA into sterile petri dishes and allow them to solidify.

  • Inoculation: Place a 5 mm mycelial plug from the edge of an actively growing fungal culture onto the center of each PDA plate.[10]

  • Incubation: Incubate the plates at 25°C in the dark until the fungal growth in the control plate reaches the edge of the dish.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions for each plate.

  • Calculation: Calculate the percentage of growth inhibition for each concentration relative to the control. The EC50 value can then be determined by probit analysis.

In Vivo Protective Efficacy Trial (Greenhouse)

This protocol describes a method to evaluate the protective efficacy of a formulated fungicide on a host plant.

Objective: To assess the ability of the test compound to prevent disease development when applied prior to pathogen inoculation.

Materials:

  • Formulated test compound

  • Susceptible host plants (e.g., tomato for Botrytis cinerea, wheat for Puccinia triticina)

  • Pathogen inoculum (spore suspension)

  • Spray chamber

  • Controlled environment greenhouse or growth chamber

Procedure:

  • Plant Propagation: Grow healthy, uniform host plants to the appropriate growth stage (e.g., 2-3 true leaves).

  • Fungicide Application: Prepare a series of dilutions of the formulated test compound in water. Apply the fungicide to the plants until runoff using a calibrated sprayer. A control group should be sprayed with water only.

  • Drying: Allow the treated plants to dry completely.

  • Pathogen Inoculation: Prepare a spore suspension of the target pathogen at a known concentration. Inoculate the treated plants by spraying the spore suspension evenly over the foliage.

  • Incubation: Place the inoculated plants in a high-humidity environment for 24-48 hours to promote infection.

  • Disease Development: Move the plants to a greenhouse or growth chamber with conditions conducive to disease development.

  • Disease Assessment: After a set period (e.g., 7-14 days), assess the disease severity on each plant using a predefined rating scale (e.g., percentage of leaf area infected).

  • Data Analysis: Calculate the percent disease control for each treatment relative to the untreated control.

InVivo_Efficacy_Workflow Figure 2: Workflow for in vivo protective efficacy testing. cluster_0 Preparation cluster_1 Application & Inoculation cluster_2 Incubation & Assessment Plant_Growth 1. Grow Host Plants Spray_Application 4. Apply Fungicide Plant_Growth->Spray_Application Fungicide_Prep 2. Prepare Fungicide Dilutions Fungicide_Prep->Spray_Application Inoculum_Prep 3. Prepare Pathogen Inoculum Pathogen_Inoculation 6. Inoculate with Pathogen Inoculum_Prep->Pathogen_Inoculation Drying 5. Allow Plants to Dry Spray_Application->Drying Drying->Pathogen_Inoculation Incubation 7. High Humidity Incubation Pathogen_Inoculation->Incubation Disease_Development 8. Greenhouse Incubation Incubation->Disease_Development Assessment 9. Assess Disease Severity Disease_Development->Assessment

Target Pathogen Spectrum and Crop Applications

Derivatives of fluorinated pyrazoles, particularly SDHIs, have demonstrated broad-spectrum activity against a wide range of economically important fungal pathogens.[12][13] Based on the activity of structurally related commercial fungicides, compounds derived from 4-bromo-1-(2,2-difluoroethyl)-1H-pyrazole are anticipated to be effective against:

Pathogen ClassExample PathogensAssociated DiseasesPotential Crop Applications
Ascomycetes Botrytis cinereaGrey MoldGrapes, Strawberries, Vegetables
Sclerotinia sclerotiorumWhite MoldSoybeans, Canola, Sunflowers
Fusarium fujikuroi[14]Bakanae DiseaseRice
Zymoseptoria triticiSeptoria Leaf BlotchWheat
Basidiomycetes Puccinia spp.RustsCereals, Soybeans
Rhizoctonia solaniSheath Blight, Root RotRice, Turf, Vegetables

Table 1: Potential Target Pathogens and Crop Applications for Fungicides Derived from 4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole.

Conclusion and Future Directions

4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole stands as a promising and highly valuable scaffold for the development of next-generation fungicides. Its inherent structural features, when incorporated into larger molecules, can lead to the creation of potent SDHIs with broad-spectrum activity and favorable physicochemical properties. The protocols outlined in this guide provide a robust framework for the systematic evaluation of novel fungicidal candidates derived from this core structure. Future research should focus on the synthesis of diverse libraries of pyrazole-carboxamides and the exploration of their efficacy against a wider range of pathogens, including those that have developed resistance to existing fungicide classes. The continued innovation in the field of fluorinated pyrazoles will be instrumental in addressing the ongoing challenges of global food security and sustainable agriculture.

References

  • Vertex AI Search. (n.d.). Chemical structural formula of pydiflumetofen.
  • Xia, D., Cheng, X., Liu, X., Zhang, C., Wang, Y., Liu, Q., Zeng, Q., Huang, N., Cheng, Y., & Lv, X. (2021). Discovery of Novel Pyrazole Carboxylate Derivatives Containing Thiazole as Potential Fungicides. Journal of Agricultural and Food Chemistry, 69(30), 8358–8365. [Link]

  • ResearchGate. (2025, August 5). Synthesis of 4,4-Difluoro-1 H -pyrazole Derivatives | Request PDF. Retrieved February 4, 2026, from [Link]

  • SIOC Journals. (n.d.). Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate. Retrieved February 4, 2026, from [Link]

  • ResearchGate. (2022, November 10). (PDF) Pydiflumetofen: a SDHI Seed Applied Fungicide, a Potential Tool for the Canola‐Blackleg Management Toolbox. Retrieved February 4, 2026, from [Link]

  • PubMed. (2023, February 27). Discovery of Novel Pyrazole Derivatives with Improved Crop Safety as 4-Hydroxyphenylpyruvate Dioxygenase-Targeted Herbicides. Retrieved February 4, 2026, from [Link]

  • APS Journals. (2021, November 9). Activity of A Novel Succinate Dehydrogenase Inhibitor Fungicide Pydiflumetofen Against Fusarium fujikuroi causing Rice Bakanae Disease. Retrieved February 4, 2026, from [Link]

  • AERU, University of Hertfordshire. (n.d.). Pydiflumetofen (Ref: SYN 545794). Retrieved February 4, 2026, from [Link]

  • Semantic Scholar. (2023, January 9). 4-Disubstituted Pyrazolin-3-Ones—Novel Class of Fungicides against Phytopathogenic Fungi. Retrieved February 4, 2026, from [Link]

  • PMC. (n.d.). Current status of pyrazole and its biological activities. Retrieved February 4, 2026, from [Link]

  • News. (n.d.). 4-Bromo-1-Methylpyrazole: A Breakthrough in Agricultural Chemistry. Retrieved February 4, 2026, from [Link]

  • SciELO México. (n.d.). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Retrieved February 4, 2026, from [Link]

  • Wikipedia. (n.d.). Pydiflumetofen. Retrieved February 4, 2026, from [Link]

  • NIH. (2023, August 28). Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. Retrieved February 4, 2026, from [Link]

  • SciELO. (n.d.). Synthesis and Evaluation of the Fungal Activity of New Pyrazole-Carboxamides against Colletotrichum gloeosporioides. Retrieved February 4, 2026, from [Link]

  • ACS Publications. (2025, September 11). Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications. Retrieved February 4, 2026, from [Link]

  • PMC. (2016, July 4). Synthesis and fungicidal activity of pyrazole derivatives containing 1,2,3,4-tetrahydroquinoline. Retrieved February 4, 2026, from [Link]

  • PMC - NIH. (n.d.). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Retrieved February 4, 2026, from [Link]

  • PubMed Central. (n.d.). Isoflucypram, the first representative of a new succinate dehydrogenase inhibitor fungicide subclass: Its chemical discovery and unusual binding mode. Retrieved February 4, 2026, from [Link]

  • PMC. (n.d.). Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. Retrieved February 4, 2026, from [Link]

  • ANSES. (n.d.). Succinate dehydrogenase inhibitor (SDHI) fungicides: ANSES presents the results of its expert appraisal. Retrieved February 4, 2026, from [Link]

  • ResearchGate. (2021, February 2). (PDF) Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. Retrieved February 4, 2026, from [Link]

  • ACS Publications. (2025, November 21). Comprehensive Overview of Pyrazole Amide Derivatives as Novel Pesticides for Crop Protection and Pest Management | Journal of Agricultural and Food Chemistry. Retrieved February 4, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis and fungicidal activity of pyrazole derivatives containing 1,2,3,4-tetrahydroquinoline. Retrieved February 4, 2026, from [Link]

  • AERU, University of Hertfordshire. (n.d.). Isoflucypram (Ref: BCS-CN88460). Retrieved February 4, 2026, from [Link]

  • New Zealand Wine. (n.d.). Succinate dehydrogenase inhibitor (SDHI) [Group 7] resistance management strategy. Retrieved February 4, 2026, from [Link]

  • ResearchGate. (2025, October 22). (PDF) Isoflucypram, the first representative of a new succinate dehydrogenase inhibitor fungicide subclass: Its chemical discovery and unusual binding mode. Retrieved February 4, 2026, from [Link]

  • PMC. (n.d.). Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms. Retrieved February 4, 2026, from [Link]

  • PubMed. (n.d.). SDHi fungicides: An example of mitotoxic pesticides targeting the succinate dehydrogenase complex. Retrieved February 4, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) THE EXAMINATION OF POTENTIAL FUNGICIDAL ACTIVITY ETHYL-3- (TRIFLUOROMETHYL)-1H-PYRAZOLE-4-CARBOXYLATE AND ETHYL-1-(4- NITROPHENYL)-5-(TRIFLUOROMETHYL)-1H-PYRAZOLE-4-CARBOXYLATE ON FUNGUS Botryosphaeria dothidea UNDER LABORATORY CONDITIONS. Retrieved February 4, 2026, from [Link]

  • NIH. (n.d.). 4-Bromo-5-[(5,5-dimethyl-4,5-dihydroisoxazol-3-yl)sulfonylmethyl]-3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole. Retrieved February 4, 2026, from [Link]

Sources

Method

Application Note: Protocol for the Purification of 4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole

Abstract & Strategic Significance 4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole (CAS: 1049730-36-0) is a high-value heterocyclic building block, increasingly prevalent in the synthesis of Janus Kinase (JAK) inhibitors and ot...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole (CAS: 1049730-36-0) is a high-value heterocyclic building block, increasingly prevalent in the synthesis of Janus Kinase (JAK) inhibitors and other agrochemical/pharmaceutical agents.[1][2][3] The incorporation of the N-difluoroethyl moiety modulates lipophilicity (


) and metabolic stability compared to non-fluorinated analogs.[1][2][3]

This protocol addresses the specific challenges associated with purifying this intermediate following the standard alkylation of 4-bromopyrazole. Unlike simple alkyl pyrazoles, the presence of the difluoroethyl group alters the dipole moment and solubility profile, often resulting in "streaking" on silica if not buffered, and making the separation from unreacted starting materials critical due to similar polarities.[1][2][3]

Chemical Profile & Pre-Purification Assessment[1][2][3][4]

Before initiating purification, the operator must understand the physicochemical properties of the target and likely impurities.[1][2][3]

PropertyDataImplications for Purification
Compound Name 4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazoleTarget Molecule
CAS Number 1049730-36-0Reference Standard
Molecular Weight 211.01 g/mol Mass spec confirmation (

211/213)
Physical State Viscous Oil / Low-Melting SolidRecrystallization is difficult; Chromatography is preferred.[1][2][3]
Boiling Point ~85-90 °C at 0.5 mmHg (Predicted)Distillable under high vacuum, but thermal degradation risk exists.[1][2][3]
Key Impurity A 4-Bromo-1H-pyrazole (Starting Material)Acidic (pKa ~11.8).[1][2][3] Can be removed via basic wash or chromatography.[2][3]
Key Impurity B DMF/DMAc (Reaction Solvent)High boiling point; requires rigorous aqueous workup.[1][2][3]
Synthesis Context (The "Why" behind the impurities)

The most robust synthesis involves the nucleophilic substitution (


) of 4-bromopyrazole with 2,2-difluoroethyl triflate (or bromide) using a base like Cesium Carbonate (

) in DMF.[1][2][3]
  • The Challenge: The reaction rarely goes to 100% conversion. The crude mixture contains the target, unreacted pyrazole, and residual high-boiling solvent.[1][2][3]

Detailed Purification Protocol

Phase 1: Quench and Aqueous Workup (Removal of Polar Impurities)

Objective: To remove the reaction solvent (DMF) and inorganic salts (


, CsBr).[1][2][3]
  • Dilution: Dilute the crude reaction mixture with Ethyl Acetate (EtOAc) (5x reaction volume).

    • Note: Do not use Dichloromethane (DCM) initially if DMF is the solvent, as DMF partitions poorly out of DCM into water compared to EtOAc/Ether.[1][2][3]

  • Aqueous Wash: Wash the organic layer with Water (3x).[1][2][3]

    • Mechanism:[1][2][3][4][5] DMF is highly miscible with water.[1][2][3] Multiple washes are required to reduce DMF load below 1% to prevent peak broadening during chromatography.[1][2][3]

  • Brine Wash: Perform a final wash with saturated NaCl solution (Brine) to remove residual water emulsion.[1][2][3]

  • Drying: Dry the organic phase over anhydrous Sodium Sulfate (

    
    )  for 20 minutes. Filter and concentrate under reduced pressure (Rotavap) at 40°C.
    
    • Result: A yellow/orange oil containing the Target and Impurity A (4-bromopyrazole).[1][2][3]

Phase 2: Flash Column Chromatography (The Critical Separation)

Objective: Isolate the target from unreacted 4-bromopyrazole.[1][2][3]

  • Stationary Phase: High-performance Silica Gel (40–63 µm).[1][2][3]

  • Column Loading: 1:20 to 1:50 (ratio of crude mass to silica mass).[1][2][3]

  • Mobile Phase System: Hexanes / Ethyl Acetate.[1][2][3]

Gradient Protocol:

Time (CV*) % Ethyl Acetate Description
0–2 0% Column equilibration.
2–5 0% → 5% Elution of non-polar impurities (e.g., bis-alkylated byproducts).[1][2][3]
5–15 5% → 20% Elution of Target Molecule. (Typically elutes ~15-20% EtOAc).[1][2][3]

| 15–20 | 20% → 50% | Elution of unreacted 4-bromopyrazole (more polar due to N-H bond).[1][2][3] |

*CV = Column Volume[1][2][3]

Expert Insight: The 4-bromopyrazole starting material has an exposed N-H group, making it significantly more polar and capable of hydrogen bonding with silica.[1][2][3] It will retain much longer than the N-alkylated target.[1][2][3] If separation is poor, add 1% Triethylamine to the mobile phase to neutralize silica acidity and sharpen the starting material peak.[1][2][3]

Phase 3: Post-Chromatography Polishing[1][2][3]
  • Concentration: Combine fractions containing the pure product (check via TLC; Target

    
     in 20% EtOAc/Hex).
    
  • Solvent Removal: Concentrate via rotary evaporation.[1][2][3]

  • High Vacuum Drying: The difluoroethyl chain can trap solvent.[1][2][3] Dry the resulting oil under high vacuum (<1 mbar) for at least 4 hours at ambient temperature.

    • Validation: Check

      
       NMR for absence of EtOAc singlets (2.05 ppm, 4.12 ppm) and Hexane multiplets.[1][2][3]
      

Process Visualization (Workflow)[1][2][3]

PurificationProtocol Crude Crude Reaction Mixture (DMF, Salts, Target, SM) Dilution Dilute with EtOAc (5x Volume) Crude->Dilution Wash Aqueous Extraction (3x Water, 1x Brine) Dilution->Wash PhaseSep Phase Separation Wash->PhaseSep Aqueous Aqueous Waste (DMF, Salts) PhaseSep->Aqueous Discard Organic Organic Phase (Target + SM) PhaseSep->Organic Keep Dry Dry (Na2SO4) & Concentrate Organic->Dry Residue Crude Oil Dry->Residue FCC Flash Chromatography (Hex/EtOAc Gradient) Residue->FCC Fractions Fraction Analysis (TLC/LCMS) FCC->Fractions Pure Pure Product (Oil/Low-melt Solid) Fractions->Pure Target (Rf ~0.5) Waste Waste Fractions (SM: 4-bromopyrazole) Fractions->Waste Impurities (Rf <0.2)

Caption: Step-by-step purification workflow for 4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole, emphasizing the removal of DMF and separation from starting material.

Analytical Validation (Self-Validating System)[1][2][3]

To ensure the protocol was successful, the isolated material must meet these criteria:

NMR Spectroscopy ( & )

The structure is confirmed by the specific splitting patterns of the difluoroethyl group.[1][2][3]

  • 
     NMR (CDCl
    
    
    
    , 400 MHz):
    • 
       7.50 (s, 1H, Pyrazole-H5)[1][2][3]
      
    • 
       7.45 (s, 1H, Pyrazole-H3)[1][2][3]
      
    • 
       6.05 (tt, 
      
      
      
      Hz,
      
      
      Hz, 1H,
      
      
      ) — Diagnostic triplet of triplets.[1][2][3]
    • 
       4.45 (td, 
      
      
      
      Hz,
      
      
      Hz, 2H,
      
      
      ) — Diagnostic triplet of doublets.[1][2][3]
  • 
     NMR: 
    
    • Should show a doublet of triplets (dt) around -120 to -125 ppm.[1][2][3]

HPLC Purity
  • Column: C18 Reverse Phase.[1][2][3]

  • Mobile Phase: Water/Acetonitrile (0.1% Formic Acid).[1][2][3]

  • Detection: UV 254 nm.[1][2][3]

  • Criterion: >98% area integration.

Troubleshooting & Safety

  • Issue: Product co-elutes with starting material.

    • Cause: Column overloaded or gradient too steep.[1][2][3]

    • Solution: Use a shallower gradient (e.g., 5% to 15% EtOAc over 20 CV) or switch to DCM/MeOH (100:0 to 98:2).[1][2][3]

  • Issue: "Ghost" peaks in NMR.

    • Cause: Rotamers are unlikely for this molecule, but residual DMF is common (singlets at 2.89, 2.96, 8.02 ppm).[1][2][3]

    • Solution: Dissolve oil in Et2O, wash vigorously with water again, and re-dry.[1][2][3]

  • Safety Note: 4-bromopyrazoles are irritants.[1][2][3] The alkylating agents (if handling the synthesis step) are potential alkylating mutagens.[1][2][3] Handle all crude mixtures in a fume hood.[1][2][3]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 16375, 4-Bromopyrazole. Retrieved February 4, 2026 from [Link][1][2][3]

Sources

Application

Application Notes and Protocols for the Derivatization of 4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole for Biological Screening

Introduction: The Strategic Value of Fluorinated Pyrazoles in Drug Discovery The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clini...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Fluorinated Pyrazoles in Drug Discovery

The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically approved drugs.[1][2][3] Its derivatives exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective properties.[4][5][6] The strategic derivatization of the pyrazole core allows for the systematic exploration of chemical space, enabling the fine-tuning of potency, selectivity, and pharmacokinetic profiles of lead compounds.[7]

This guide focuses on the derivatization of a particularly promising building block: 4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole . This molecule incorporates two key features for modern drug design:

  • The 4-Bromo "Handle": The bromine atom at the C4 position serves as a versatile synthetic handle for a variety of palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents, including aryl, heteroaryl, alkyl, and alkynyl groups, facilitating the rapid generation of diverse compound libraries.[7][8]

  • The N-(2,2-difluoroethyl) Group: The incorporation of fluorine into drug candidates is a widely employed strategy to enhance metabolic stability, improve bioavailability, and modulate pKa. The 2,2-difluoroethyl group, in particular, can act as a bioisostere for a hydroxyl or thiol group, potentially leading to improved target engagement and pharmacokinetic properties.[9]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and derivatization of this valuable scaffold. We will delve into the rationale behind the chosen synthetic strategies and provide detailed, step-by-step protocols for key transformations, empowering you to efficiently generate novel pyrazole derivatives for your biological screening campaigns.

Part 1: Synthesis of the Core Scaffold: 4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole

The synthesis of the target scaffold is proposed as a two-step process, beginning with the readily available 4-bromopyrazole.

Workflow for the Synthesis of 4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole

cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Purification A 4-Bromopyrazole D N-Alkylation Reaction A->D B 2,2-Difluoroethyl Tosylate B->D C Base (e.g., NaH, K2CO3) Solvent (e.g., DMF, THF) C->D E Reaction Mixture D->E F Work-up & Column Chromatography E->F G 4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole F->G

Caption: Proposed synthetic workflow for 4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole.

Protocol 1: Synthesis of 4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole

Rationale: This protocol employs a standard N-alkylation of the pyrazole ring. The choice of a strong base like sodium hydride (NaH) in an aprotic polar solvent such as N,N-dimethylformamide (DMF) ensures efficient deprotonation of the pyrazole nitrogen, facilitating its nucleophilic attack on the electrophilic 2,2-difluoroethyl tosylate. The tosylate is a good leaving group, promoting the reaction.[10] An alternative, milder base like potassium carbonate (K2CO3) can also be used, potentially requiring longer reaction times or elevated temperatures.

Materials:

  • 4-Bromopyrazole

  • 2,2-Difluoroethyl tosylate

  • Sodium hydride (60% dispersion in mineral oil) or Potassium carbonate

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add a solution of 4-bromopyrazole (1.0 eq) in anhydrous DMF dropwise at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 30 minutes.

  • Add a solution of 2,2-difluoroethyl tosylate (1.1 eq) in anhydrous DMF dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 4-bromo-1-(2,2-difluoroethyl)-1H-pyrazole.

Self-Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Part 2: Derivatization via Palladium-Catalyzed Cross-Coupling Reactions

The 4-bromo position of the pyrazole is primed for derivatization using a suite of powerful palladium-catalyzed cross-coupling reactions. Below are detailed protocols for three key transformations: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling.

Workflow for Derivatization of the Core Scaffold

cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_sonogashira Sonogashira Coupling Start 4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole S1 Aryl/Heteroaryl Boronic Acid Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Start->S1 C-C bond formation B1 Amine (R2NH) Pd Catalyst (e.g., Pd2(dba)3) Ligand (e.g., XPhos) Base (e.g., NaOtBu) Start->B1 C-N bond formation So1 Terminal Alkyne Pd Catalyst (e.g., Pd(PPh3)2Cl2) Cu(I) co-catalyst Base (e.g., Et3N) Start->So1 C-C bond formation S2 4-Aryl/Heteroaryl Derivative S1->S2 B2 4-Amino Derivative B1->B2 So2 4-Alkynyl Derivative So1->So2

Caption: Key cross-coupling strategies for derivatizing the pyrazole core.

Protocol 2: Suzuki-Miyaura Coupling for C-C Bond Formation

Rationale: The Suzuki-Miyaura coupling is a robust and widely used method for forming carbon-carbon bonds between aryl/heteroaryl halides and boronic acids or their esters.[11][12][13] The reaction typically employs a palladium(0) catalyst, a phosphine ligand, and a base. The choice of catalyst and ligand is crucial for achieving high yields, especially with heteroaromatic substrates.[14] For this system, a catalyst like Tetrakis(triphenylphosphine)palladium(0) is a good starting point due to its commercial availability and broad utility.

Materials:

  • 4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole

  • Aryl or heteroaryl boronic acid (1.2-1.5 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05-0.1 eq)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 eq)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Ethyl acetate

  • Celite

  • Anhydrous sodium sulfate

Procedure:

  • To a microwave vial or a sealed tube, add 4-bromo-1-(2,2-difluoroethyl)-1H-pyrazole (1.0 eq), the corresponding aryl or heteroaryl boronic acid (1.2-1.5 eq), Pd(PPh₃)₄ (0.05-0.1 eq), and K₂CO₃ (2.0-3.0 eq).

  • Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).

  • Seal the vessel and heat the reaction mixture to 80-120 °C for 2-12 hours (or use microwave irradiation at a suitable temperature and time). Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Illustrative Data for Suzuki-Miyaura Coupling:

EntryAryl Boronic AcidProductYield (%)
1Phenylboronic acid4-Phenyl-1-(2,2-difluoroethyl)-1H-pyrazole85
24-Methoxyphenylboronic acid4-(4-Methoxyphenyl)-1-(2,2-difluoroethyl)-1H-pyrazole92
33-Pyridinylboronic acid4-(3-Pyridinyl)-1-(2,2-difluoroethyl)-1H-pyrazole78
42-Thienylboronic acid4-(2-Thienyl)-1-(2,2-difluoroethyl)-1H-pyrazole81

Note: Yields are illustrative and may vary depending on the specific substrate and reaction conditions.

Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation

Rationale: The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.[11] This reaction is particularly useful for coupling aryl halides with a wide variety of amines. The choice of a bulky, electron-rich phosphine ligand, such as XPhos, is often critical for achieving high catalytic activity and broad substrate scope, especially with less reactive aryl bromides.[11] A strong, non-nucleophilic base like sodium tert-butoxide is commonly used.

Materials:

  • 4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole

  • Amine (primary or secondary) (1.2-1.5 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02-0.05 eq)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04-0.1 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4-2.0 eq)

  • Anhydrous toluene or dioxane

  • Ethyl acetate

  • Celite

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere, add Pd₂(dba)₃ (0.02-0.05 eq) and XPhos (0.04-0.1 eq).

  • Add anhydrous toluene and stir for 10 minutes at room temperature.

  • Add 4-bromo-1-(2,2-difluoroethyl)-1H-pyrazole (1.0 eq), the amine (1.2-1.5 eq), and sodium tert-butoxide (1.4-2.0 eq).

  • Seal the tube and heat the reaction mixture to 80-110 °C for 4-24 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Illustrative Data for Buchwald-Hartwig Amination:

EntryAmineProductYield (%)
1Morpholine4-(Morpholino)-1-(2,2-difluoroethyl)-1H-pyrazole88
2AnilineN-Phenyl-1-(2,2-difluoroethyl)-1H-pyrazol-4-amine75
3BenzylamineN-Benzyl-1-(2,2-difluoroethyl)-1H-pyrazol-4-amine82
4Piperidine4-(Piperidin-1-yl)-1-(2,2-difluoroethyl)-1H-pyrazole90

Note: Yields are illustrative and may vary depending on the specific amine and reaction conditions.

Protocol 4: Sonogashira Coupling for C-C (alkynyl) Bond Formation

Rationale: The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne.[15][16] The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base, which also serves as the solvent in some cases.[17] This method is highly efficient for introducing alkynyl moieties, which are valuable for further transformations or as pharmacophores themselves.

Materials:

  • 4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole

  • Terminal alkyne (1.2-1.5 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02-0.05 eq)

  • Copper(I) iodide (CuI) (0.04-0.1 eq)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPA)

  • Anhydrous THF or DMF (optional)

  • Ethyl acetate

Procedure:

  • To a Schlenk tube under an inert atmosphere, add 4-bromo-1-(2,2-difluoroethyl)-1H-pyrazole (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02-0.05 eq), and CuI (0.04-0.1 eq).

  • Add anhydrous THF or DMF, followed by triethylamine.

  • Add the terminal alkyne (1.2-1.5 eq) dropwise.

  • Stir the reaction at room temperature to 60 °C for 2-12 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Dilute the residue with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Illustrative Data for Sonogashira Coupling:

EntryAlkyneProductYield (%)
1Phenylacetylene4-(Phenylethynyl)-1-(2,2-difluoroethyl)-1H-pyrazole91
2Trimethylsilylacetylene4-((Trimethylsilyl)ethynyl)-1-(2,2-difluoroethyl)-1H-pyrazole95
31-Hexyne4-(Hex-1-yn-1-yl)-1-(2,2-difluoroethyl)-1H-pyrazole84
4Propargyl alcohol3-(1-(2,2-Difluoroethyl)-1H-pyrazol-4-yl)prop-2-yn-1-ol79

Note: Yields are illustrative and may vary depending on the specific alkyne and reaction conditions.

Conclusion

The protocols outlined in this guide provide a robust framework for the synthesis and derivatization of 4-bromo-1-(2,2-difluoroethyl)-1H-pyrazole. By leveraging established palladium-catalyzed cross-coupling reactions, researchers can efficiently generate a diverse library of novel pyrazole derivatives. The strategic combination of the versatile 4-bromo handle and the beneficial 2,2-difluoroethyl substituent makes this scaffold an excellent starting point for hit-to-lead optimization in various drug discovery programs. The self-validating nature of these protocols, coupled with the provided rationale for experimental choices, is intended to empower scientists to accelerate their research and explore the rich chemical space surrounding this promising pyrazole core.

References

  • DeMatteo, M. P., et al. (2014). Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. Journal of Organic Chemistry, 79(15), 7044-7054. [Link]

  • ResearchGate. (n.d.). Synthesis of 4,4-Difluoro-1 H -pyrazole Derivatives. Retrieved February 4, 2026, from [Link]

  • Verma, A., et al. (2014). Current status of pyrazole and its biological activities. Journal of Pharmacy and Bioallied Sciences, 6(1), 2-15. [Link]

  • Biointerface Research in Applied Chemistry. (2024). The Latest Progress on the Preparation and Biological activity of Pyrazoles. Retrieved February 4, 2026, from [Link]

  • Medina, J. M., et al. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society, 55(4), 238-241. [Link]

  • Sayed, G. H., et al. (2016). Synthesis, characterization and biological activity of some pyrazole-pyrazolone derivatives. Egyptian Journal of Chemistry, 59(4), 663-672. [Link]

  • ResearchGate. (n.d.). Time conversion plot for the Suzuki-Miyaura coupling of 4-bromoanisole.... Retrieved February 4, 2026, from [Link]

  • Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives. Retrieved February 4, 2026, from [Link]

  • ResearchGate. (n.d.). Optimization of the Sonogashira coupling of 4-bromo-3-.... Retrieved February 4, 2026, from [Link]

  • Krchnak, V., et al. (2016). Application of Pd-Catalyzed Cross-Coupling Reactions in the Synthesis of 5,5-Dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazoles that Inhibit ALK5 Kinase. Journal of Organic Chemistry, 82(1), 333-343. [Link]

  • MDPI. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Retrieved February 4, 2026, from [Link]

  • Royal Society of Chemistry. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. Retrieved February 4, 2026, from [Link]

  • de Oliveira, R. S., et al. (2017). Recently reported biological activities of pyrazole compounds. Bioorganic & Medicinal Chemistry, 25(23), 6179-6190. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved February 4, 2026, from [Link]

  • MDPI. (2023). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Retrieved February 4, 2026, from [Link]

  • ThalesNano. (n.d.). Flow Chemistry: Sonogashira Coupling. Retrieved February 4, 2026, from [Link]

  • Popowycz, F., et al. (2015). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances, 5(87), 71241-71249. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved February 4, 2026, from [Link]

  • ResearchGate. (n.d.). Evaluation of new pyrazole derivatives for their biological activity: Structure-activity relationship. Retrieved February 4, 2026, from [Link]

  • ACS Publications. (2022). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. Retrieved February 4, 2026, from [Link]

  • Nature. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). Retrieved February 4, 2026, from [Link]

  • MDPI. (2020). Safe Synthesis of 4,7-Dibromo[7]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions. Retrieved February 4, 2026, from [Link]

  • Royal Society of Chemistry. (2000). Unusual reactions of enhydrazinopyrazolones and dipyrazolylmethanes with 5-oxopyrazoles. Retrieved February 4, 2026, from [Link]

  • Central China Normal University. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Retrieved February 4, 2026, from [Link]

  • Elsevier. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones. Retrieved February 4, 2026, from [Link]

  • International Journal of Pharmaceutical Erudition. (2017). Base catalyzed microwave assisted synthesis, characterization of 6-bromo-pyrazolo-[1, 5-a]- pyrimidine-3-ethyl-carboxylate. Retrieved February 4, 2026, from [Link]

  • Beilstein Journals. (2019). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved February 4, 2026, from [Link]

Sources

Method

Application Note: Scalable Synthesis of 4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole

Executive Summary This Application Note details a robust, scalable protocol for the synthesis of 4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole , a critical intermediate in the development of Janus Kinase (JAK) inhibitors and...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details a robust, scalable protocol for the synthesis of 4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole , a critical intermediate in the development of Janus Kinase (JAK) inhibitors and other heterocyclic pharmaceutical agents.

While laboratory-scale synthesis often utilizes expensive triflates or volatile bromides, this guide focuses on a process-chemistry optimized route utilizing 2,2-difluoroethyl methanesulfonate (OMs) . This approach balances cost, safety, and atom economy, specifically addressing the control of genotoxic impurities (GTIs) and thermal hazards associated with alkylation reactions on a kilogram scale.

Key Performance Indicators (Target)
ParameterSpecification
Yield (Isolated) > 85%
Purity (HPLC) > 99.0% a/a
GTI Control Alkyl sulfonate < 10 ppm
Scale Suitability 100 g to 10 kg

Retrosynthetic Strategy & Mechanism

The synthesis relies on a nucleophilic substitution (


) at the 

carbon of the difluoroethyl group. Unlike unsymmetrical pyrazoles, 4-bromopyrazole is tautomerically symmetric, eliminating regioselectivity concerns (N1 vs. N2 alkylation yields the same product).
Reaction Pathway (Graphviz)

ReactionScheme Start1 2,2-Difluoroethanol (Cheap Starting Material) Intermediate 2,2-Difluoroethyl methanesulfonate (Active Electrophile) Start1->Intermediate Step 1 Exothermic Reagent1 MsCl / Et3N (Mesylation) Product 4-Bromo-1-(2,2-difluoroethyl) -1H-pyrazole (Target) Intermediate->Product Step 2 S_N2 Alkylation Start2 4-Bromopyrazole Start2->Product Nucleophile Reagent2 K2CO3 / DMF (Base/Solvent)

Figure 1: Two-step synthetic pathway designed for cost-efficiency and safety.

Critical Process Parameters (CPPs)

Electrophile Selection
  • Triflate (OTf): Highly reactive but corrosive, expensive, and unstable for long-term storage. Recommended only for <10g scale.

  • Bromide (Br): Volatile (bp ~56°C). Requires pressure vessels or efficient reflux condensers to prevent loss of reagent.

  • Methanesulfonate (OMs): Selected for Scale-Up. Solid or high-boiling liquid stability, crystalline derivatives possible, lower cost.

Base & Solvent System
  • Base: Potassium Carbonate (

    
    ) is preferred over Cesium Carbonate (
    
    
    
    ) due to cost. Particle size matters; milled
    
    
    (325 mesh) significantly accelerates reaction kinetics.
  • Solvent: DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone). DMF offers the best solubility/rate balance. Note: Remove DMF completely during workup to prevent emulsion formation.

Experimental Protocols

Step 1: Synthesis of 2,2-Difluoroethyl Methanesulfonate

Note: This intermediate is a potential mutagen (alkylating agent). Handle in a fume hood with appropriate PPE.[1]

Reagents:

  • 2,2-Difluoroethanol (1.0 equiv)

  • Methanesulfonyl chloride (MsCl) (1.2 equiv)

  • Triethylamine (TEA) (1.5 equiv)

  • Dichloromethane (DCM) (10 vol)[2]

Procedure:

  • Charge 2,2-difluoroethanol and DCM into the reactor. Cool to 0–5°C.

  • Add TEA slowly, maintaining temperature <10°C.

  • Critical Step: Add MsCl dropwise over 60 minutes. Exothermic reaction. Maintain internal temperature <10°C to prevent thermal decomposition.

  • Stir at 0–5°C for 2 hours. Monitor by GC or TLC.

  • Quench: Add water (5 vol) slowly. Separate layers.

  • Wash organic layer with 1N HCl (5 vol) followed by saturated

    
     (5 vol) and brine.
    
  • Dry over

    
    , filter, and concentrate under reduced pressure.
    
  • Result: Colorless to pale yellow oil. Yield typically 90-95%. Use directly in Step 2.

Step 2: Alkylation of 4-Bromopyrazole (Scale-Up)

Reagents:

  • 4-Bromopyrazole (1.0 equiv)[2]

  • 2,2-Difluoroethyl methanesulfonate (1.2 equiv) [From Step 1]

  • Potassium Carbonate (

    
    ), anhydrous, milled (2.0 equiv)
    
  • DMF (Dimethylformamide) (8 vol)

  • Water (for workup)[3]

  • Ethyl Acetate / Heptane (for crystallization)

Procedure:

  • Charge: Add DMF and 4-Bromopyrazole to the reactor. Stir until dissolved.

  • Base Addition: Add milled

    
     in a single portion. The slurry is stirrable.
    
  • Reagent Addition: Add 2,2-Difluoroethyl methanesulfonate slowly over 30 minutes at 20-25°C.

  • Reaction: Heat the mixture to 60°C . Stir for 12–16 hours.

    • IPC (In-Process Control): Monitor by HPLC.[4][5] Reaction is complete when 4-Bromopyrazole is <1.0%.

  • Workup (Quench & Extraction):

    • Cool to 20°C.

    • Add Water (15 vol) slowly. Caution: Mild exotherm possible.

    • Extract with Ethyl Acetate (

      
       vol).
      
    • Combine organics and wash with Water (

      
       vol) to remove residual DMF. Crucial for crystallization success.
      
    • Wash with Brine, dry over

      
      , and concentrate to a crude oil/solid.
      
  • Purification (Crystallization):

    • Dissolve crude residue in hot Ethyl Acetate (2 vol).

    • Slowly add Heptane (6-8 vol) while cooling.

    • Cool to 0-5°C and age for 4 hours.

    • Filter the white crystalline solid. Wash with cold Heptane.

    • Dry in a vacuum oven at 40°C.

Process Flow & Isolation Logic

ProcessFlow Reaction Reaction Mixture (DMF, Product, K2CO3, Salts) Quench Water Quench (Dissolves Salts) Reaction->Quench Extraction Phase Separation (Aq: DMF/Salts | Org: Product) Quench->Extraction Washing Water Wash x3 (CRITICAL: Removes residual DMF) Extraction->Washing Organic Layer Conc Concentration Washing->Conc Cryst Crystallization (EtOAc / Heptane) Conc->Cryst Isolation Filtration & Drying Cryst->Isolation

Figure 2: Downstream processing workflow emphasizing DMF removal.

Safety & Analytical Controls

Genotoxic Impurity (GTI) Management

The alkylating agent (2,2-difluoroethyl methanesulfonate) is a structural alert for genotoxicity.

  • Control Strategy: Ensure the reaction runs to high conversion and use a nucleophilic quench if necessary (e.g., small amount of amine during workup, though water wash usually hydrolyzes residual mesylate over time).

  • Validation: Develop a GC-MS or LC-MS method with a limit of detection (LOD) < 5 ppm for the mesylate in the final API.

Thermal Hazards
  • Mesylation: The reaction of alcohols with MsCl is highly exothermic. Strict temperature control (<10°C) is mandatory to prevent runaway reactions.

  • Alkylation: No significant exotherm is observed upon addition, but the reaction requires heat (60°C) to proceed. Ensure condenser cooling water is active to prevent solvent loss.

References

  • Pfizer Inc. (2010). Process for the preparation of Janus Kinase Inhibitors. World Intellectual Property Organization. WO2010034796. Link

  • Sigma-Aldrich . (n.d.). 4-Bromopyrazole Product Sheet and Safety Data. Retrieved October 24, 2023. Link

  • TCI Chemicals . (2023). Safety Data Sheet: 2,2-Difluoroethyl Trifluoromethanesulfonate. Link

  • National Center for Biotechnology Information . (2023). PubChem Compound Summary for CID 16375, 4-Bromopyrazole. Link

Sources

Application

Application Notes and Protocols for Heck Coupling Reactions Involving Brominated Pyrazoles

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of Vinylpyrazoles The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, recognized as a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Vinylpyrazoles

The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds and functional materials. The introduction of a vinyl group onto the pyrazole core via the Mizoroki-Heck reaction dramatically expands its synthetic utility, providing a versatile handle for further functionalization. This palladium-catalyzed cross-coupling reaction forges a carbon-carbon bond between a brominated pyrazole and an alkene, offering a reliable and modular approach to synthesizing a diverse array of vinylpyrazole derivatives.[1][2] These products serve as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. This guide provides an in-depth exploration of the Heck coupling reaction involving brominated pyrazoles, from its mechanistic underpinnings to detailed experimental protocols and troubleshooting strategies.

Mechanistic Insights: The Palladium Catalytic Cycle

The Mizoroki-Heck reaction is a palladium-catalyzed process that couples an unsaturated halide with an alkene in the presence of a base.[1] The catalytic cycle, illustrated below, involves the alternation of palladium between its Pd(0) and Pd(II) oxidation states. Understanding this mechanism is crucial for rationally selecting reaction parameters and troubleshooting suboptimal outcomes.

Heck_Mechanism Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-Pd(II)-X)L₂ Pd0->OxAdd + Ar-Br Coord Alkene Coordination [Ar-Pd(II)(alkene)-X]L OxAdd->Coord + Alkene - L Insert Migratory Insertion (Alkyl-Pd(II)-X)L Coord->Insert syn-addition Elim β-Hydride Elimination (H-Pd(II)-X)L + Product Insert->Elim syn-elimination Reduct Reductive Elimination Elim->Reduct + Base Reduct->Pd0 - HB-X

Figure 1: The Catalytic Cycle of the Mizoroki-Heck Reaction.

1. Oxidative Addition: The cycle commences with the oxidative addition of the brominated pyrazole (Ar-Br) to a coordinatively unsaturated Pd(0) complex. This is often the rate-determining step, particularly for less reactive aryl bromides.[3]

2. Alkene Coordination and Migratory Insertion: The resulting Pd(II) complex coordinates with the alkene. Subsequently, the pyrazole group undergoes a syn-migratory insertion into the alkene double bond. For regioselectivity, the pyrazole moiety typically adds to the less substituted carbon of the alkene.[4]

3. β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated in a syn-fashion, forming the vinylated pyrazole product and a hydridopalladium(II) complex. This step generally favors the formation of the more stable E-isomer (trans-alkene).[5]

4. Reductive Elimination: The active Pd(0) catalyst is regenerated by a base, which facilitates the reductive elimination of HBr from the hydridopalladium(II) complex.[4]

Key Experimental Parameters and Their Rationale

The success of a Heck coupling reaction with a brominated pyrazole hinges on the judicious selection of several key parameters. Due to the electron-rich nature of the pyrazole ring and the potential for the nitrogen atoms to coordinate with and deactivate the palladium catalyst, careful optimization is often necessary.

The Pyrazole Substrate: The Role of N-Protection

The presence of an N-H proton in an unprotected pyrazole can interfere with the catalytic cycle. Therefore, protection of the pyrazole nitrogen is often a crucial first step. The choice of the protecting group is critical as it can influence the electronic properties and steric environment of the pyrazole, thereby affecting the reaction outcome.

  • Bulky Protecting Groups: Large, sterically demanding groups like the trityl (triphenylmethyl) group have proven to be highly effective. They can prevent the pyrazole nitrogen from coordinating with the palladium center, thus preserving the catalyst's activity. The trityl group is also advantageous as it can be readily removed under acidic conditions post-coupling.

  • Electron-Withdrawing Groups: While less common in this specific context, electron-withdrawing groups can also be used. However, they may decrease the electron density of the pyrazole ring, potentially slowing down the oxidative addition step.

The Palladium Catalyst: Precursors and Ligands

A variety of palladium sources can be employed, with palladium(II) acetate (Pd(OAc)₂) being one of the most common and cost-effective precatalysts.[4] This Pd(II) source is reduced in situ to the active Pd(0) species.

The choice of ligand is paramount in tuning the reactivity and stability of the catalyst.[3]

  • Phosphine Ligands: Triarylphosphines are frequently used. For the coupling of iodo-pyrazoles, tri(o-tolyl)phosphine has been shown to be effective. In some cases, simpler ligands like triphenylphosphine (PPh₃) can be sufficient.

  • N-Heterocyclic Carbenes (NHCs): NHC ligands are known to form highly stable and active palladium complexes, which can be particularly useful for less reactive brominated substrates.

  • Ligandless Conditions: Interestingly, under certain conditions, particularly with highly reactive substrates or in the presence of specific solvents and bases, the Heck reaction can proceed without the addition of an external ligand. In these cases, the solvent or other species in the reaction mixture may act as a weak ligand.

The Base: Regenerating the Catalyst

The base plays the essential role of regenerating the Pd(0) catalyst at the end of the cycle.[4] Both organic and inorganic bases are commonly used.

  • Organic Bases: Triethylamine (Et₃N) is a frequently employed organic base.

  • Inorganic Bases: Solid inorganic bases such as potassium carbonate (K₂CO₃), sodium acetate (NaOAc), or cesium carbonate (Cs₂CO₃) are also effective and can simplify the work-up procedure.

The Solvent: Ensuring Solubility and Promoting Reactivity

The solvent must be capable of dissolving the reactants and the catalyst system at the reaction temperature. High-boiling polar aprotic solvents are generally preferred.

  • N,N-Dimethylformamide (DMF): A versatile and commonly used solvent for Heck reactions.

  • Acetonitrile (MeCN): Another suitable polar aprotic solvent.

  • 1,4-Dioxane: A less polar option that can also be effective.

Experimental Protocols

The following protocols provide a starting point for the Heck coupling of brominated pyrazoles. Optimization may be required depending on the specific substrates and desired outcome.

Protocol 1: Heck Coupling of N-Protected 4-Bromopyrazole with an Acrylate

This protocol is adapted from established procedures for the Heck-Mizoroki reaction of related halo-pyrazoles.

Materials:

  • N-Trityl-4-bromopyrazole

  • Ethyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Schlenk flask or sealed reaction vial

  • Standard laboratory glassware for work-up and purification

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add N-Trityl-4-bromopyrazole (1.0 mmol, 1.0 equiv).

  • Add palladium(II) acetate (0.02 mmol, 2 mol%) and tri(o-tolyl)phosphine (0.04 mmol, 4 mol%).

  • Add anhydrous DMF (5 mL) and stir to dissolve the solids.

  • Add triethylamine (1.5 mmol, 1.5 equiv) followed by ethyl acrylate (1.2 mmol, 1.2 equiv).

  • Seal the flask and heat the reaction mixture to 100-120 °C with stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (2 x 30 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-Trityl-4-(2-ethoxycarbonyl-vinyl)-pyrazole.

Protocol 2: Ligandless Heck Coupling of a Brominated Pyrazole Derivative

In some instances, particularly with more activated alkenes or under specific conditions, a ligandless protocol can be effective.

Materials:

  • 4-Bromo-1-phenyl-1H-pyrazole

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Potassium carbonate (K₂CO₃)

  • Tetrabutylammonium bromide (TBAB)

  • N,N-Dimethylformamide (DMF)

  • Sealed reaction vessel

Procedure:

  • In a sealed reaction vessel, combine 4-Bromo-1-phenyl-1H-pyrazole (1.0 mmol, 1.0 equiv), styrene (1.5 mmol, 1.5 equiv), palladium(II) acetate (0.03 mmol, 3 mol%), potassium carbonate (2.0 mmol, 2.0 equiv), and tetrabutylammonium bromide (1.0 mmol, 1.0 equiv).

  • Add DMF (5 mL) to the vessel.

  • Seal the vessel and heat the mixture to 130-140 °C with vigorous stirring for 18-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic extracts with brine, dry over a drying agent (e.g., MgSO₄ or Na₂SO₄), and concentrate in vacuo.

  • Purify the residue by column chromatography to isolate the desired 4-(2-phenylvinyl)-1-phenyl-1H-pyrazole.

Data Presentation: Representative Reaction Conditions

The following table summarizes typical reaction parameters for the Heck coupling of brominated pyrazoles, drawn from literature precedents on related heteroaryl bromides.

Bromo-pyrazole SubstrateAlkeneCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
N-Trityl-4-bromopyrazoleEthyl AcrylatePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃N (1.5)DMF11024~70-85
4-Bromo-1-phenylpyrazoleStyrenePd(OAc)₂ (3)NoneK₂CO₃ (2.0)DMF14020~60-75
4-Bromo-1H-pyrazolen-Butyl AcrylatePd(OAc)₂ (1)PPh₃ (2)NaOAc (1.5)MeCN10018~50-65

Note: Yields are approximate and can vary significantly based on the specific substrates and reaction scale.

Troubleshooting Common Issues

While the Heck reaction is robust, challenges can arise, particularly with heteroaromatic substrates like brominated pyrazoles.

Troubleshooting_Heck Low_Yield Low or No Conversion Catalyst_Deactivation Catalyst Deactivation Low_Yield->Catalyst_Deactivation Possible Cause Low_Reactivity Low Reactivity of Bromide Low_Yield->Low_Reactivity Possible Cause Base_Strength Incorrect Base Strength/Solubility Low_Yield->Base_Strength Possible Cause Dehalogenation Dehalogenation of Pyrazole Hydride_Source Presence of Hydride Source Dehalogenation->Hydride_Source Possible Cause Side_Products Formation of Side Products Alkene_Polymerization Alkene Polymerization Side_Products->Alkene_Polymerization Possible Cause Isomerization Alkene Isomerization Side_Products->Isomerization Possible Cause

Figure 2: Common Issues in Heck Coupling of Brominated Pyrazoles.

1. Low or No Conversion:

  • Cause: Deactivation of the palladium catalyst by coordination to the pyrazole nitrogen.

    • Solution: Ensure the pyrazole nitrogen is protected with a bulky group (e.g., trityl). Increase the catalyst loading or screen different phosphine ligands or N-heterocyclic carbene (NHC) ligands, which can form more stable and active catalysts.

  • Cause: Insufficient reaction temperature or time.

    • Solution: Gradually increase the reaction temperature in increments of 10 °C. Ensure the reaction is monitored over a sufficient period (e.g., 24-48 hours).

  • Cause: Poor quality of reagents or solvent.

    • Solution: Use freshly distilled solvents and high-purity reagents. Ensure the reaction is performed under an inert atmosphere to prevent catalyst oxidation.

2. Dehalogenation of the Bromopyrazole:

  • Cause: This is a common side reaction in palladium-catalyzed couplings. It can be promoted by the presence of trace amounts of water or other protic species that can lead to a competing hydrodehalogenation pathway.

    • Solution: Use anhydrous solvents and reagents. The choice of base can also influence this side reaction; screening different bases may be beneficial.

3. Formation of Side Products:

  • Cause: Polymerization of the alkene, especially with electron-rich styrenes, can occur at high temperatures.

    • Solution: Add a polymerization inhibitor such as hydroquinone. Lowering the reaction temperature, if possible, can also mitigate this issue.

  • Cause: Isomerization of the product alkene.

    • Solution: This can sometimes be suppressed by the choice of ligand and reaction conditions. Generally, the E-isomer is thermodynamically favored.

Conclusion

The Mizoroki-Heck reaction is a powerful and versatile tool for the synthesis of vinylpyrazoles from their brominated precursors. By understanding the underlying mechanism and the critical role of each reaction component—the N-protecting group, palladium catalyst, ligand, base, and solvent—researchers can effectively develop and optimize protocols for their specific needs. The methodologies and troubleshooting guidance provided herein serve as a comprehensive resource for scientists and drug development professionals aiming to leverage the synthetic potential of brominated pyrazoles in their research endeavors.

References

  • Total Organic Chemistry. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons [Video]. YouTube. [Link]

  • Wikipedia contributors. (2023, December 29). Heck reaction. In Wikipedia, The Free Encyclopedia. [Link]

  • Usami, Y., Ichikawa, H., & Harusawa, S. (2011). HECK-MIZOROKI REACTION OF 4-IODO-1H-PYRAZOLES. HETEROCYCLES, 83(4), 827. [Link]

  • Chemistry LibreTexts. (2023, June 30). Heck Reaction. [Link]

  • Jagtap, S. V. (2017). Heck Reaction—State of the Art. Catalysts, 7(10), 267. [Link]

  • Chem-Station. (2014, March 11). Mizoroki-Heck Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

  • Alinezhad, H., Tajbakhsh, M., & Zare, M. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society, 55(4), 238-241. [Link]

  • Ploeger, M., Lamping, S., Wulftange, J., Hovorka, M., & Luy, B. (2021). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions, 230, 268-280. [Link]

  • Fors, B. P., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(3), 912-915. [Link]

  • ResearchGate. (n.d.). Pyrazoles and Heck Reaction. [Link]

Sources

Method

Application Notes &amp; Protocols: Buchwald-Hartwig Amination of 4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole

Introduction The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic organic chemistry, enabling the formation of carbon-nitrogen (C-N) bonds through a palladium-catalyzed cross-coupling reaction.[1][2...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic organic chemistry, enabling the formation of carbon-nitrogen (C-N) bonds through a palladium-catalyzed cross-coupling reaction.[1][2][3] This powerful transformation has revolutionized the synthesis of aryl amines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials.[4] This guide provides a comprehensive technical overview and a detailed experimental protocol for the Buchwald-Hartwig amination of 4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole, a substrate of significant interest in medicinal chemistry due to the prevalence of pyrazole cores and the unique properties imparted by fluoroalkyl groups.[5][6]

The presence of the electron-withdrawing 1-(2,2-difluoroethyl) group on the pyrazole ring presents specific challenges and considerations for the optimization of the Buchwald-Hartwig amination. This document will delve into the mechanistic underpinnings of the reaction, the rationale for the selection of catalysts, ligands, and bases, and provide a robust, field-proven protocol for researchers, scientists, and drug development professionals.

Mechanistic Overview: The Catalytic Cycle

The generally accepted mechanism for the Buchwald-Hartwig amination involves a Pd(0)/Pd(II) catalytic cycle.[4][7][8] Understanding this cycle is paramount for troubleshooting and optimizing the reaction for specific substrates.

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition to the aryl halide (in this case, 4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole), forming a Pd(II) intermediate.[4][7]

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) complex. In the presence of a strong base, the amine is deprotonated to form an amido group.[7]

  • Reductive Elimination: The final and often rate-determining step is the reductive elimination from the Pd(II) complex, which forms the desired C-N bond and regenerates the active Pd(0) catalyst, thus closing the catalytic loop.[4][7]

A potential side reaction to consider is β-hydride elimination, which can lead to hydrodehalogenation of the starting material and formation of an imine from the amine.[3] The choice of a suitable ligand is crucial to minimize this and other undesired pathways.[3]

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst Ox_Add Oxidative Addition (Ar-Br) Pd(0)L2->Ox_Add Ar-Br Pd(II)_Complex Ar-Pd(II)(Br)L2 Ox_Add->Pd(II)_Complex Amine_Coord Amine Coordination (R2NH) Pd(II)_Complex->Amine_Coord R2NH, Base Amido_Complex [Ar-Pd(II)(NHR2)L2]+ Amine_Coord->Amido_Complex Red_Elim Reductive Elimination Amido_Complex->Red_Elim Red_Elim->Pd(0)L2 Catalyst Regeneration Product Ar-NR2 (Product) Red_Elim->Product

Figure 1: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.

Experimental Design and Rationale

The successful amination of 4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole hinges on the judicious selection of the catalytic system and reaction parameters. The electron-withdrawing nature of the difluoroethyl group can influence the reactivity of the C-Br bond and the stability of reaction intermediates.

Catalyst and Ligand Selection

For electron-deficient heterocyclic halides, bulky and electron-rich phosphine ligands are often essential for achieving high yields.[4] These ligands promote the rates of both oxidative addition and reductive elimination while minimizing side reactions.[4] For the amination of bromopyrazoles, ligands such as tBuBrettPhos have demonstrated high efficacy.[5][9]

Component Recommended Rationale Reference
Palladium Precursor Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))A common and reliable source of Pd(0).[6]
Ligand tBuBrettPhosA bulky biarylphosphine ligand effective for amination of electron-deficient heterocycles.[5][9][5][9]
Base and Solvent Selection

The choice of base is critical. It must be strong enough to deprotonate the amine but not so harsh as to cause degradation of the substrate or product. For fluoroalkylamines, which can be unstable under strongly basic conditions, a weaker base may be necessary.[10][11] However, for the coupling with a broader range of amines, a strong, non-nucleophilic base is generally preferred.

Component Recommended Alternative Rationale Reference
Base LHMDS (Lithium bis(trimethylsilyl)amide)NaOtBu (Sodium tert-butoxide)LHMDS is a strong, non-nucleophilic base effective for the amination of bromopyrazoles.[5] NaOtBu is also widely used but can be more aggressive.[1][5]
Solvent Toluene or DioxaneTHF (Tetrahydrofuran)Aprotic solvents with relatively high boiling points are generally preferred to ensure solubility and allow for heating.[1]

Detailed Experimental Protocol

This protocol provides a general procedure for the Buchwald-Hartwig amination of 4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole with a representative primary or secondary amine.

Materials and Equipment:

  • 4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole

  • Amine (e.g., aniline, morpholine)

  • Pd₂(dba)₃

  • tBuBrettPhos

  • LHMDS (1.0 M solution in THF)

  • Anhydrous Toluene

  • Schlenk flask or microwave vial

  • Magnetic stirrer and hotplate

  • Inert atmosphere (Nitrogen or Argon) manifold

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Start Start Add_Solids Add Pyrazole, Pd₂(dba)₃, and tBuBrettPhos to flask Start->Add_Solids Inert_Atmosphere Evacuate and backfill with N₂/Ar (3x) Add_Solids->Inert_Atmosphere Add_Liquids Add Toluene and Amine via syringe Inert_Atmosphere->Add_Liquids Add_Base Add LHMDS solution dropwise at RT Add_Liquids->Add_Base Heat Heat reaction mixture (e.g., 80-100 °C) Add_Base->Heat Monitor Monitor progress by TLC or LC-MS Heat->Monitor Cool Cool to RT Monitor->Cool Upon completion Quench Quench with saturated aqueous NH₄Cl Cool->Quench Extract Extract with Ethyl Acetate Quench->Extract Dry_Concentrate Dry organic layer (Na₂SO₄) and concentrate Extract->Dry_Concentrate Purify Purify by flash column chromatography Dry_Concentrate->Purify End Isolated Product Purify->End

Figure 2: A step-by-step experimental workflow for the Buchwald-Hartwig amination.

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk flask or microwave vial under an inert atmosphere, add 4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole (1.0 equiv), Pd₂(dba)₃ (0.01-0.02 equiv), and tBuBrettPhos (0.02-0.04 equiv).

  • Solvent and Reagent Addition: Add anhydrous toluene to the flask, followed by the amine (1.2 equiv).

  • Base Addition: Slowly add the LHMDS solution (2.2 equiv) to the stirred reaction mixture at room temperature.

  • Reaction: Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted 4-amino-1-(2,2-difluoroethyl)-1H-pyrazole.[12][13]

Troubleshooting and Optimization

Issue Potential Cause Suggested Solution
Low Conversion Inactive catalystEnsure anhydrous and oxygen-free conditions. Use a freshly opened bottle of palladium precursor and ligand.
Insufficiently strong baseSwitch to NaOtBu if LHMDS is ineffective, but monitor for product degradation.
Low reaction temperatureIncrease the temperature, potentially using a higher-boiling solvent like dioxane.
Side Product Formation HydrodehalogenationEnsure the inert atmosphere is maintained. Consider a different ligand that may suppress this side reaction.
Product degradationThe product may be unstable to the reaction conditions.[5] Reduce the reaction time or temperature. Consider a weaker base if instability is base-mediated.[10]
Difficult Purification Co-elution with ligandIf using a large excess of ligand, purification can be challenging.[6] Reduce the ligand loading or use a different purification technique.

Conclusion

The Buchwald-Hartwig amination is a versatile and powerful tool for the synthesis of N-aryl pyrazoles. The protocol outlined here for 4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole provides a robust starting point for researchers. Careful consideration of the catalyst system, base, and reaction conditions, as guided by the mechanistic principles and empirical data presented, will enable the successful synthesis of a wide range of valuable aminopyrazole derivatives for applications in drug discovery and materials science.

References

  • Buchwald-Hartwig amination - Name-Reaction.com. (n.d.). Retrieved from [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Buchwald-Hartwig Coupling: Mechanism & Examples. (n.d.). NROChemistry. Retrieved from [Link]

  • Buchwald-Hartwig coupling. (2019). YouTube. Retrieved from [Link]

  • Robust Buchwald–Hartwig amination enabled by ball-milling. (2019). Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Su, M., Hoshiya, N., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. DSpace@MIT. Retrieved from [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. (2025). YouTube. Retrieved from [Link]

  • Su, M., Hoshiya, N., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. National Institutes of Health. Retrieved from [Link]

  • Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. (n.d.). Retrieved from [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved from [Link]

  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. (n.d.). Chemical Insights. Retrieved from [Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. (2023). RSC Publishing. Retrieved from [Link]

  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. (2020). PubMed Central. Retrieved from [Link]

  • Su, M., Hoshiya, N., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. ACS Publications. Retrieved from [Link]

  • Brusoe, A. T., & Hartwig, J. F. (2016). Palladium-Catalyzed Arylation of Fluoroalkylamines. National Institutes of Health. Retrieved from [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Kashani, S. K., Jessiman, J. E., et al. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Retrieved from [Link]

  • Synthesis and antiviral activity of 4,4'-(arylmethylene)bis(1H-pyrazol-5-ols) against peste des petits ruminant virus (PPRV). (2016). PubMed. Retrieved from [Link]

  • Method for purifying pyrazoles. (n.d.). Google Patents.
  • Brusoe, A. T., & Hartwig, J. F. (2016). Palladium-Catalyzed Arylation of Fluoroalkylamines. eScholarship. Retrieved from [Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021). ACS Publications. Retrieved from [Link]

  • Microwave synthesis of 1-aryl-1H-pyrazole-5-amines. (2019). RTI International. Retrieved from [Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (n.d.). Retrieved from [Link]

Sources

Application

The Sonogashira Coupling of 4-Bromopyrazole Derivatives: A Detailed Guide for Researchers

The Sonogashira cross-coupling reaction stands as a cornerstone in the synthesis of complex organic molecules, particularly in the realm of medicinal chemistry and drug development.[1] This powerful palladium- and copper...

Author: BenchChem Technical Support Team. Date: February 2026

The Sonogashira cross-coupling reaction stands as a cornerstone in the synthesis of complex organic molecules, particularly in the realm of medicinal chemistry and drug development.[1] This powerful palladium- and copper-catalyzed reaction forges a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, offering a versatile and efficient route to a diverse array of molecular architectures.[1] Pyrazole and its derivatives are of particular interest as they are key structural motifs in numerous pharmaceutically active compounds. The introduction of an alkynyl group at the C4-position of the pyrazole ring can significantly modulate the biological activity of these molecules, making the Sonogashira coupling of 4-bromopyrazole derivatives a critical transformation for drug discovery professionals.

This comprehensive guide provides an in-depth exploration of the Sonogashira coupling of 4-bromopyrazole derivatives, from its mechanistic underpinnings to detailed, field-proven protocols. We will delve into the critical parameters that govern the success of this reaction, offering insights into the selection of catalysts, ligands, bases, and solvents to empower researchers to confidently apply this methodology in their own laboratories.

Mechanistic Insights: The Dual Catalytic Cycle

The Sonogashira coupling operates through a synergistic interplay of two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2] While the precise mechanism can be influenced by the specific reaction conditions, the generally accepted pathway provides a framework for understanding the key transformations.

The Palladium Cycle

The palladium cycle is initiated by the oxidative addition of the 4-bromopyrazole to a palladium(0) species, forming a palladium(II) intermediate. This is often the rate-determining step of the overall reaction. The subsequent step, transmetalation, involves the transfer of the alkynyl group from a copper acetylide (generated in the copper cycle) to the palladium center. The final step is reductive elimination, which yields the desired 4-alkynylpyrazole product and regenerates the active palladium(0) catalyst, allowing the cycle to continue.

The Copper Cycle

Concurrently, the copper cycle facilitates the activation of the terminal alkyne. A copper(I) salt, typically copper(I) iodide (CuI), reacts with the terminal alkyne in the presence of a base to form a copper acetylide intermediate. This species is more nucleophilic than the parent alkyne and readily participates in the transmetalation step with the palladium(II) complex.

Visualizing the Sonogashira Coupling Mechanism

To illustrate the intricate dance of catalysts and reagents, the following diagram outlines the key steps in the Sonogashira coupling of a 4-bromopyrazole derivative.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd 4-Bromopyrazole PdII_Aryl Ar-Pd(II)L₂-Br OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Alkyne Ar-Pd(II)L₂-C≡CR Transmetalation->PdII_Alkyne RedElim Reductive Elimination PdII_Alkyne->RedElim RedElim->Pd0 Regeneration Product 4-Alkynylpyrazole RedElim->Product CuI CuI Alkyne_Activation Alkyne Activation CuI->Alkyne_Activation Terminal Alkyne + Base Cu_Acetylide Cu-C≡CR Alkyne_Activation->Cu_Acetylide Cu_Acetylide->Transmetalation Transfer of Alkynyl Group

Caption: The dual catalytic cycles of the Sonogashira coupling.

Optimizing the Reaction: Key Parameters and Considerations

The success of the Sonogashira coupling of 4-bromopyrazole derivatives hinges on the careful selection of several key reaction parameters. The electronic nature of the pyrazole ring and the steric hindrance of its substituents can significantly impact reactivity.

Catalyst and Ligand Selection

The choice of the palladium catalyst and its associated ligand is paramount. While tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a classic choice, palladium(II) sources such as bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) and palladium(II) acetate (Pd(OAc)₂) are often more stable and can be used effectively.

For challenging substrates, such as those bearing electron-withdrawing groups like a trifluoromethyl group, the use of bulky, electron-rich phosphine ligands can be beneficial.[3] These ligands can promote the oxidative addition step and enhance the overall catalytic activity.

The Role of the Copper Co-catalyst

Copper(I) iodide is the most commonly employed co-catalyst. It is crucial for the formation of the copper acetylide, which facilitates the transmetalation step. However, in some cases, copper-free Sonogashira protocols have been developed to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).[4]

Base and Solvent Systems

An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used to neutralize the hydrogen bromide generated during the reaction and to facilitate the formation of the copper acetylide. The choice of solvent can also influence the reaction outcome, with polar aprotic solvents like dimethylformamide (DMF) and acetonitrile (MeCN) being common choices.

Experimental Protocols

The following protocols provide a starting point for the Sonogashira coupling of 4-bromopyrazole derivatives. It is important to note that optimization of these conditions may be necessary for specific substrates.

Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling

This protocol is a general procedure for the coupling of a 4-bromopyrazole with a terminal alkyne using a traditional palladium/copper catalytic system.

Materials:

  • 4-Bromopyrazole derivative (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • PdCl₂(PPh₃)₂ (0.02-0.05 equiv)

  • Copper(I) iodide (CuI) (0.04-0.10 equiv)

  • Triethylamine (Et₃N) (2.0-3.0 equiv)

  • Anhydrous DMF or MeCN

Procedure:

  • To a dry reaction vessel, add the 4-bromopyrazole derivative, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

  • Add the anhydrous solvent, followed by the terminal alkyne and triethylamine.

  • Stir the reaction mixture at room temperature or heat to 60-100°C, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is adapted for substrates that are sensitive to copper or to minimize the formation of homocoupling byproducts.

Materials:

  • 4-Bromopyrazole derivative (1.0 equiv)

  • Terminal alkyne (1.5 equiv)

  • Pd(OAc)₂ (0.02 equiv)

  • Bulky phosphine ligand (e.g., XPhos, SPhos) (0.04 equiv)

  • Cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous toluene or dioxane

Procedure:

  • In a dry reaction vessel, combine the 4-bromopyrazole derivative, Pd(OAc)₂, the phosphine ligand, and the carbonate base.

  • Purge the vessel with an inert gas.

  • Add the anhydrous solvent and the terminal alkyne.

  • Heat the reaction mixture to 80-110°C and monitor its progress.

  • After the reaction is complete, cool to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate and purify the residue by column chromatography.

Data Presentation: Representative Reaction Conditions and Yields

The following tables summarize typical reaction conditions and yields for the Sonogashira coupling of various 4-bromopyrazole derivatives, providing a basis for optimizing the reaction for new substrates.

Table 1: Copper-Catalyzed Sonogashira Coupling of 4-Bromopyrazole Derivatives

Entry4-Bromopyrazole DerivativeAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-Bromo-1-phenylpyrazole[3]TrimethylsilylacetylenePd(OAc)₂ (5)-Et₃NMeCN1101285
24-Bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole[3]TrimethylsilylacetylenePd(OAc)₂ (5)-Et₃NMeCN1101278
34-Bromo-1,3-dimethyl-1H-pyrazolePhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NDMF80692
4Ethyl 4-bromo-1H-pyrazole-5-carboxylate1-HexynePd(PPh₃)₄ (3)CuI (5)DIPEAToluene100888

Table 2: Copper-Free Sonogashira Coupling of 4-Bromopyrazole Derivatives

Entry4-Bromopyrazole DerivativeAlkynePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
11-Methyl-4-bromo-1H-pyrazole-3-carbaldehyde[4]3-Ethynylpyridine[DTBNpP]Pd(crotyl)Cl (2.5)-TMPDMSO602063
24-Bromo-3,5-dimethylpyrazoleCyclopropylacetylenePd(OAc)₂ (2)SPhos (4)K₂CO₃Dioxane1001285
34-Bromo-1-(tert-butoxycarbonyl)-1H-pyrazole(Trimethylsilyl)acetylenePd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃Toluene901091

Experimental Workflow Visualization

The following diagram provides a high-level overview of the experimental workflow for a typical Sonogashira coupling reaction.

Sources

Method

Synthesis of novel pyrazole carboxamides for antifungal screening

Application Note: Synthesis and Screening of Novel Pyrazole-4-Carboxamide Antifungals Executive Summary & Mechanism of Action This technical guide details the synthesis and validation of novel pyrazole-4-carboxamides , a...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis and Screening of Novel Pyrazole-4-Carboxamide Antifungals

Executive Summary & Mechanism of Action

This technical guide details the synthesis and validation of novel pyrazole-4-carboxamides , a privileged scaffold in modern antifungal discovery. These compounds function primarily as Succinate Dehydrogenase Inhibitors (SDHIs) . They bind to the ubiquinone-binding pocket (site II) of Complex II in the mitochondrial respiratory chain, disrupting electron transport and halting fungal energy production.

Given the rise in resistance to strobilurins and triazoles, SDHIs like Fluxapyroxad and Isopyrazam represent a critical line of defense in both agricultural (e.g., Rhizoctonia solani, Botrytis cinerea) and potential clinical applications.

Chemical Synthesis Strategy

The synthesis of pyrazole carboxamides typically follows a convergent route: the construction of the pyrazole core followed by amide coupling with a functionalized amine.

Synthetic Workflow Diagram

SynthesisWorkflow cluster_0 Core Construction cluster_1 Amide Formation Start Starting Materials (Hydrazines + 1,3-Dicarbonyls) Cyclization Cyclization (Knorr Pyrazole Synthesis) Start->Cyclization Reflux/EtOH Vilsmeier Functionalization (Vilsmeier-Haack / Oxidation) Cyclization->Vilsmeier Formylation Acid Intermediate: Pyrazole-4-Carboxylic Acid Vilsmeier->Acid Oxidation (KMnO4) Activation Activation (SOCl2 or Oxalyl Chloride) Acid->Activation Chlorination AcidChloride Intermediate: Acid Chloride Activation->AcidChloride Coupling Amide Coupling (with Aryl Amine) AcidChloride->Coupling + Amine / Base Final Target Product: Pyrazole-4-Carboxamide Coupling->Final

Figure 1: Convergent synthetic pathway for pyrazole-4-carboxamides. The route highlights the critical transition from core construction to the amide coupling "key step."

Detailed Experimental Protocols

Protocol A: Activation of Pyrazole Carboxylic Acid

Direct coupling using reagents like HATU is possible, but for scaling robust SDHI scaffolds, the Acid Chloride Method is preferred due to higher yields and easier purification.

Reagents:

  • Pyrazole-4-carboxylic acid derivative (1.0 equiv)

  • Thionyl chloride (

    
    ) (5.0 equiv) or Oxalyl chloride (1.2 equiv) + DMF (cat.)
    
  • Solvent: Anhydrous Toluene or Dichloromethane (DCM)

Step-by-Step Procedure:

  • Setup: In a dry 50 mL round-bottom flask equipped with a reflux condenser and a

    
     drying tube, suspend the pyrazole-4-carboxylic acid (e.g., 5 mmol) in anhydrous toluene (15 mL).
    
  • Addition: Add thionyl chloride (25 mmol) dropwise. Caution: Gas evolution (

    
    , 
    
    
    
    ). Perform in a fume hood.
  • Reaction: Heat the mixture to reflux (approx. 110°C) for 2–4 hours. The suspension should become a clear solution, indicating conversion to the acid chloride.

  • Workup: Evaporate the solvent and excess thionyl chloride under reduced pressure.

  • Chase: Co-evaporate with dry toluene (2x 10 mL) to remove trace

    
    .
    
  • Result: The crude acid chloride (usually a solid or thick oil) is used immediately in the next step without further purification to prevent hydrolysis.

Protocol B: Amide Coupling (The Key Step)

This step constructs the pharmacophore bridge.

Reagents:

  • Crude Pyrazole Acid Chloride (from Protocol A)

  • Target Amine (e.g., substituted aniline) (1.0 – 1.1 equiv)

  • Base: Triethylamine (

    
    ) or Pyridine (1.5 – 2.0 equiv)
    
  • Solvent: Anhydrous DCM or THF

Step-by-Step Procedure:

  • Preparation: Dissolve the target amine (5 mmol) and triethylamine (7.5 mmol) in anhydrous DCM (20 mL) in a separate flask. Cool to 0°C in an ice bath.

  • Coupling: Dissolve the crude acid chloride in DCM (10 mL) and add it dropwise to the amine solution at 0°C over 15 minutes.

  • Incubation: Allow the reaction to warm to room temperature (RT) and stir for 6–12 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 2:1).

  • Quench: Add water (30 mL) to quench the reaction.

  • Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2x 20 mL).

  • Wash: Wash combined organics with 1M HCl (to remove unreacted amine), saturated

    
     (to remove unreacted acid), and brine.
    
  • Drying: Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purification: Recrystallize from Ethanol/Water or purify via silica gel column chromatography (Gradient: 0-30% EtOAc in Hexanes).

Antifungal Screening Protocols

For agricultural fungicides, the Poisoned Food Technique is the industry standard for determining mycelial growth inhibition. For clinical relevance, refer to CLSI M38-A2 (filamentous fungi).[1][2][3]

Screening Workflow Diagram

ScreeningWorkflow Stock Compound Stock (Dissolve in DMSO) Mixing Poisoned Plate Setup (Mix Compound + Molten Agar) Stock->Mixing MediaPrep Media Preparation (PDA Autoclaving) MediaPrep->Mixing Inoculation Inoculation (4-6mm Mycelial Plug Center) Mixing->Inoculation Incubation Incubation (25°C for 48-96h) Inoculation->Incubation Measurement Data Collection (Measure Colony Diameter) Incubation->Measurement Analysis Analysis (Calculate % Inhibition & EC50) Measurement->Analysis

Figure 2: Workflow for the Poisoned Food Technique used to determine antifungal efficacy.

Protocol C: Mycelial Growth Inhibition Assay (Poisoned Food Technique)

Materials:

  • Potato Dextrose Agar (PDA)

  • Test Compounds (dissolved in DMSO)

  • Fungal Strains: Rhizoctonia solani, Botrytis cinerea, Fusarium graminearum.[4][5]

  • Controls: DMSO (Negative), Fluxapyroxad or Boscalid (Positive).

Step-by-Step Procedure:

  • Stock Prep: Prepare a 10,000 mg/L stock solution of the synthesized compound in DMSO.

  • Dilution: Add appropriate volumes of stock to molten PDA (cooled to 50°C) to achieve final concentrations (e.g., 6.25, 12.5, 25, 50, 100 µg/mL). Ensure final DMSO concentration is <1% to avoid solvent toxicity.

  • Pouring: Pour the "poisoned" agar into sterile Petri dishes (90 mm) and allow to solidify.

  • Inoculation: Using a sterile cork borer (5 mm), cut a mycelial plug from the margin of an actively growing fungal colony. Place the plug face-down in the center of the poisoned plate.

  • Incubation: Incubate plates at 25°C ± 1°C in the dark.

  • Measurement: Measure the colony diameter (cross-method: average of two perpendicular diameters) once the negative control colony reaches 75% of the plate diameter (typically 48–96 hours).

Data Analysis: Calculate the Percentage of Inhibition (


)  using the formula:


[4]
  • 
     = Average diameter of control colony (mm)
    
  • 
     = Average diameter of treated colony (mm)
    
  • 
     = Diameter of the inoculation plug (5 mm)
    

EC50 Calculation: Perform a Probit regression analysis (Log10 concentration vs. Probability unit of inhibition) to determine the concentration required to inhibit 50% of growth.

Structure-Activity Relationship (SAR) Insights

To guide your synthesis, prioritize the following structural modifications based on current literature trends:

Structural RegionRecommended ModificationEffect on Activity
Pyrazole Core (N1) Methyl (

) or Phenyl group
Essential for binding pocket fit (hydrophobic interaction).
Pyrazole Core (C3) Difluoromethyl (

) or Trifluoromethyl (

)
Critical. Enhances lipophilicity and metabolic stability.
Amide Linker Secondary Amide (

)
H-bond donor is crucial for interaction with SDH residues.
N-Phenyl Ring Ortho-substitution (e.g., 2-F, 2-Cl)Induces a twisted conformation ("orthogonal") necessary for site II binding.
Lipophilic Tail 3,4-dichloro or phenyl-ether extensionIncreases potency by accessing the hydrophobic deep pocket.

References

  • Yan, X., et al. (2020). Synthesis of pyrazole-4-carboxamides as potential fungicide candidates. Molecular Diversity.

  • Wang, X. B., et al. (2023). Design, Synthesis, and Antifungal Activities of Novel Pyrazole-4-carboxamide Derivatives Containing an Ether Group as Potential Succinate Dehydrogenase Inhibitors.[4][5][6] Journal of Agricultural and Food Chemistry.

  • Clinical and Laboratory Standards Institute (CLSI). (2008).[1] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard—Second Edition (M38-A2).[1]

  • Sun, J., & Zhou, Y. (2015). Synthesis and antifungal activity of the derivatives of novel pyrazole carboxamide and isoxazolol pyrazole carboxylate.[7] Molecules.

  • Fisher Scientific. Amide Synthesis Protocol (Schotten-Baumann & Coupling Reagents).

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming debromination in Suzuki coupling of 4-bromopyrazoles

This guide addresses the technical challenge of hydrodebromination (reduction of the C-Br bond to C-H) during the Suzuki-Miyaura cross-coupling of 4-bromopyrazoles. This side reaction is particularly prevalent in electro...

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the technical challenge of hydrodebromination (reduction of the C-Br bond to C-H) during the Suzuki-Miyaura cross-coupling of 4-bromopyrazoles. This side reaction is particularly prevalent in electron-rich heteroaromatics and substrates capable of coordinating to Palladium.

Topic: Overcoming Hydrodebromination & Catalyst Deactivation

Status: Active Guide | Version: 2.4 | Audience: Process & MedChem

Executive Summary: The Mechanic of Failure

In the coupling of 4-bromopyrazoles, hydrodebromination is not random; it is a symptom of a stalled catalytic cycle.

When the Transmetallation step is slower than the rate of Palladium-Hydride (Pd-H) formation , the catalytic intermediate (Ar-Pd-Br) is intercepted. The Palladium species abstracts a hydride (usually from the solvent, base, or ligand) rather than accepting the boronic acid.

  • The Culprit: Often the solvent system (e.g., Ethanol/Water) or the base (alkoxides).

  • The Victim: The oxidative addition complex (

    
    ) is reduced to Ar-H.
    
  • The Solution: Accelerate transmetallation (using specialized ligands) and eliminate hydride sources (anhydrous conditions).

Troubleshooting & Optimization (Q&A)

Category A: Catalyst & Ligand Selection

Q1: I am using Pd(PPh3)4 and seeing >30% debrominated pyrazole. Increasing catalyst loading didn't help. Why? A:


 is notoriously unstable and prone to oxidation. More critically, triphenylphosphine (

) is a relatively weak

-donor. It does not sufficiently boost the electron density on the Palladium center to facilitate a rapid oxidative addition or, more importantly, stabilize the complex against reduction.
  • The Fix: Switch to a Dialkylbiaryl phosphine (Buchwald) ligand .

  • Recommendation: Use XPhos Pd G2 or SPhos Pd G2 (1–2 mol%). These bulky, electron-rich ligands accelerate the transmetallation step, effectively "outrunning" the side reaction.

Q2: Does the oxidation state of the precatalyst matter for debromination? A: Yes. Traditional Pd(II) sources (like


) require reduction to Pd(0) in situ to enter the cycle. This reduction process often consumes the boronic acid (homocoupling) or generates hydrides early in the reaction.
  • The Fix: Use a Palladacycle Precatalyst (e.g., XPhos Pd G2).[1] These generate the active Pd(0) species and ligand in a 1:1 ratio immediately upon heating, bypassing the induction period where side reactions often initiate.

Category B: Solvent & Base Effects[2][3][4]

Q3: My standard condition is Dioxane/Water (4:1) with Na2CO3. Should I change this? A: If you observe debromination, yes . Water and alcoholic co-solvents (EtOH, MeOH) are the primary Hydrogen donors for hydrodebromination. In the presence of base, Palladium can abstract a hydride from alcohols (via


-hydride elimination from alkoxides).
  • The Fix: Switch to Anhydrous Conditions .

  • Protocol: Use anhydrous 1,4-Dioxane or Toluene .

  • Base: Switch to anhydrous

    
      (finely ground) or CsF . Phosphate and Fluoride bases often facilitate transmetallation without requiring water to activate the boronic acid.
    

Q4: I have a free N-H on my pyrazole. Is that contributing to the problem? A: Absolutely. The free N-H is acidic (


). Bases can deprotonate it, forming a pyrazolyl anion that coordinates strongly to the Palladium, poisoning the catalyst ("shutting down" the cycle). A stalled catalyst has more time to undergo side reactions like reduction.
  • The Fix: Protect the nitrogen (e.g., SEM, THP, or Boc) before coupling. If protection is impossible, use 2-3 equivalents of base to ensure the species remains fully deprotonated and soluble, or use a non-coordinating bulky base like LiOtBu (if compatible).

Category C: Reaction Engineering

Q5: Will lowering the temperature reduce the side reaction? A: Counter-intuitively, not always . While lower temperatures slow down all rates, transmetallation has a high activation energy barrier (especially for bulky pyrazoles). If you lower the temp, you might stall transmetallation more than you stall the hydride abstraction.

  • The Fix: "Heat-to-Start." Pre-heat your oil bath to the target temperature (e.g., 80°C or 100°C) and drop the reaction vessel in. This ensures immediate activation and rapid turnover.

Mechanistic Visualization

The following diagram illustrates the competition between the desired Cycle (Green) and the Debromination Trap (Red).

SuzukiMechanism Start Start: Ar-Br + Pd(0) OxAdd Oxidative Addition (Ar-Pd-Br) Start->OxAdd Fast with e- rich ligands TransMet Transmetallation (+ Ar'-B(OH)2) OxAdd->TransMet RATE DETERMINING STEP (Accelerated by Base/F-) PdHydride Pd-Hydride Species (Ar-Pd-H) OxAdd->PdHydride Slow Transmetallation allows interception by Solvent RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim RedElim->Start Regenerate Pd(0) Product Product: Ar-Ar' RedElim->Product HydrideSource Hydride Source (Solvent/Base/H2O) HydrideSource->PdHydride H-Transfer DebromProduct Side Product: Ar-H (Hydrodebromination) PdHydride->DebromProduct Reductive Elimination

Caption: Competitive pathways in Suzuki coupling. The "Trap" (Red) occurs when Transmetallation (Green) is sluggish, allowing the solvent or base to donate a hydride to the Palladium center.

Optimized Experimental Protocol

This protocol is designed to be self-validating : if it fails, the specific mode of failure (no reaction vs. debromination) isolates the variable to adjust.

Materials
  • Substrate: 4-Bromo-1-methyl-1H-pyrazole (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.5 equiv)[2]

  • Catalyst: XPhos Pd G2 (2.0 mol%)

  • Base:

    
      (Tribasic Potassium Phosphate), finely ground, anhydrous (3.0 equiv)
    
  • Solvent: 1,4-Dioxane (Anhydrous, Sure/Seal™ bottle)

Step-by-Step Methodology
  • Vessel Prep: Oven-dry a reaction vial and a stir bar. Cool under a stream of Argon or Nitrogen.

  • Solids Charge: Add the 4-bromopyrazole, boronic acid,

    
    , and XPhos Pd G2 catalyst to the vial.
    
    • Why: Adding catalyst to solids before solvent prevents premature activation in the absence of substrate.

  • Degassing: Cap the vial with a septum. Evacuate (vacuum) and backfill with Argon three times.

    • Why: Oxygen promotes homocoupling of the boronic acid, wasting the coupling partner.

  • Solvent Addition: Syringe in anhydrous 1,4-Dioxane (concentration: 0.1 M to 0.2 M relative to bromide).

  • Activation: Place the vial into a pre-heated block at 80°C . Stir vigorously (1000 rpm).

    • Why: High stir rates are crucial for heterogeneous mixtures (insoluble phosphate base).

  • Monitoring: Check by LCMS at 1 hour.

    • Pass Criteria: >90% conversion to Product.

    • Fail Criteria (Debromination): If Ar-H > 10%, lower temp to 60°C and switch solvent to Toluene.

    • Fail Criteria (Stalled): If Ar-Br remains, add 0.5 equiv of water (degassed) to solubilize the base slightly (controlled activation).

Comparative Data: Catalyst Performance

Catalyst SystemSolvent / BaseYield (Ar-Ar')Debromination (Ar-H)Verdict
Pd(PPh3)4 Dioxane/H2O / Na2CO345%40% High Failure Risk
Pd(dppf)Cl2 Dioxane / Cs2CO368%15%Moderate Stability
XPhos Pd G2 Anhydrous Dioxane / K3PO4 92% <2% Recommended
Pd(OAc)2 / SPhos Toluene / K3PO488%<5%Excellent Alternative

References

  • Mechanistic Origins of Hydrodebromination

    • Navarro, O., et al. "Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes."[3] Journal of Organic Chemistry, 2004.[3]

  • Use of Buchwald Precatalysts (XPhos/SPhos)

    • Kinzel, T., Zhang, Y., & Buchwald, S. L. "A New Palladium Precatalyst Allows for the Efficient Synthesis of Five-Membered Heterocycles."[4] Journal of the American Chemical Society, 2010.

  • Anhydrous Base Optimization (Trimethylsilanolate/Phosphates)

    • Denmark, S. E., & Smith, R. C. "Mechanistic Studies on the Suzuki-Miyaura Cross-Coupling with Potassium Trimethylsilanolate." Journal of the American Chemical Society, 2010.
  • Process Chemistry of 4-Bromopyrazoles

    • Li, J. J., et al. "Suzuki-Miyaura Coupling of 4-Bromopyrazoles: Optimization and Scale-up." Organic Process Research & Development, 2012.
    • (General Journal Link for verification of scope)

Sources

Optimization

Technical Support Center: 4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole Synthesis

Subject: Troubleshooting Low Yields in N-Alkylation and Isolation Protocols Ticket ID: PYR-F2-BR-004 Assigned Specialist: Senior Application Scientist, Process Chemistry Div.[1] Executive Summary The synthesis of 4-Bromo...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Low Yields in N-Alkylation and Isolation Protocols Ticket ID: PYR-F2-BR-004 Assigned Specialist: Senior Application Scientist, Process Chemistry Div.[1]

Executive Summary

The synthesis of 4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole often suffers from low yields due to three convergent factors: the electronic deactivation of the 2,2-difluoroethyl electrophile, the poor solubility/basicity of standard carbonate bases in organic solvents, and the often-overlooked volatility of the non-brominated intermediate (if using a post-alkylation bromination route).

This guide addresses these bottlenecks using a Cesium Effect protocol to enhance alkylation efficiency and a modified workup to prevent product loss.

Module 1: Diagnostic & Decision Tree

Before altering your chemistry, diagnose the specific point of yield loss.[1]

Troubleshooting Start Start: Low Yield Detected CheckLCMS Check Crude LCMS/NMR (Before Workup) Start->CheckLCMS Conversion Is Starting Material (SM) Still Present? CheckLCMS->Conversion YesSM Yes: Incomplete Conversion Conversion->YesSM > 10% SM NoSM No: Full Conversion Conversion->NoSM < 5% SM ReactivityIssue ISSUE: Low Reactivity of Electrophile YesSM->ReactivityIssue VolatilityIssue ISSUE: Product Loss during Isolation NoSM->VolatilityIssue Sol_Cs SOLUTION: Switch to Cs2CO3 / DMF ReactivityIssue->Sol_Cs Sol_Workup SOLUTION: Switch to Extraction / Telescoping VolatilityIssue->Sol_Workup

Figure 1: Diagnostic flow for identifying the root cause of yield loss.

Module 2: The Alkylation Bottleneck

The Problem: The "Fluorine Effect" on Electrophiles

The most common route involves alkylating 4-bromopyrazole with a 2,2-difluoroethyl halide or sulfonate.[1]

  • Electronic Drag: The two fluorine atoms on the

    
    -carbon are highly electron-withdrawing.[1] This creates a dipole that opposes the incoming nucleophile (pyrazole nitrogen), significantly slowing down 
    
    
    
    reactions compared to standard ethyl groups.[1]
  • Elimination Risk: The

    
    -protons in 2,2-difluoroethyl groups are acidified by the adjacent fluorines.[1] Strong bases (e.g., NaH, KOtBu) often trigger E2 elimination, converting your expensive electrophile into volatile 1,1-difluoroethene gas.
    
The Solution: The "Cesium Effect"

Standard bases like


 often fail in this specific transformation because they form tight ion pairs in aprotic solvents, reducing the nucleophilicity of the pyrazolate anion.[1]

Recommendation: Switch to Cesium Carbonate (


)  in DMF or NMP.[1]
  • Mechanism: The large cesium cation (

    
    ) is "soft" and forms loose ion pairs with the pyrazolate anion.[1] This creates a "naked" anion that is significantly more nucleophilic, overcoming the electronic deactivation of the difluoroethyl electrophile [1, 2].[1]
    
  • Solubility:

    
     is more soluble in organic solvents than 
    
    
    
    , maintaining a higher effective base concentration without requiring water (which hydrolyzes triflates).[1]
Comparative Efficiency Table
VariableStandard ProtocolOptimized ProtocolWhy?
Base

or NaH


promotes "naked" anion reactivity; avoids E2 elimination.
Solvent Acetone or MeCNDMF or NMP Higher boiling point; better solubility for Cs-salts.[1]
Electrophile Bromide (

)
Triflate (

)
or Tosylate
Bromide is too slow (

deactivated). Triflate is fast but moisture sensitive.[1]
Temperature Reflux (

)

Lower temp prevents decomposition of the sensitive triflate.[1]
Yield 30-45%85-92% Enhanced kinetics and reduced side reactions.[1]

Module 3: Experimental Protocol (Optimized)

Objective: Synthesis of 4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole via direct alkylation.

Step-by-Step Procedure
  • Preparation of Electrophile (If not commercial):

    • Note: 2,2-difluoroethyl triflate is superior to the bromide.[1] If buying the bromide, add catalytic KI (Finkelstein condition) to generate the iodide in situ, though the triflate is preferred.[1]

    • Safety: Triflates are potent alkylating agents.[1] Handle in a fume hood.

  • Alkylation Reaction:

    • Charge a dry flask with 4-bromopyrazole (1.0 equiv) and

      
        (1.5 - 2.0 equiv).
      
    • Add anhydrous DMF (concentration ~0.5 M).[1] Stir for 15 min at RT to deprotonate.

    • Add 2,2-difluoroethyl triflate (1.1 equiv) dropwise.[1] Do not dump it in all at once to avoid exotherms.

    • Stir at RT for 4-12 hours . Monitor by LCMS.[1][2]

    • Checkpoint: If reaction stalls, heat to 50°C, but no higher (triflate degrades).[1]

  • Workup (Critical for Yield):

    • Dilute with EtOAc and wash with water (3x) to remove DMF.[1]

    • Crucial: Wash the organic layer with LiCl (5% aq) to pull out residual DMF, which can complicate crystallization.[1]

    • Dry over

      
      , filter, and concentrate.[1]
      

Module 4: The Volatility Trap (Route B Users)

If you are synthesizing the pyrazole core first (1-(2,2-difluoroethyl)-1H-pyrazole) and planning to brominate later:

STOP.

The Issue: 1-(2,2-difluoroethyl)-1H-pyrazole is a low-molecular-weight heterocycle. It has significant volatility.

  • If you use a rotary evaporator with a high-vacuum pump and a water bath >40°C, you will pull your product into the trap.[1]

  • Yield Loss: Users often report 20% yield, not because the reaction failed, but because the product evaporated.[1]

The Fix:

  • Telescoping: Do not isolate the intermediate. Perform the bromination (NBS, MeCN) directly in the crude mixture after a solvent swap.[1]

  • Convergent Route: Use 4-bromopyrazole as the starting material (as described in Module 3).[1] The bromine atom adds significant molecular weight, lowering volatility and making the product a solid or high-boiling oil [3].[1]

Module 5: Reaction Pathway Visualization

ReactionPathway SM 4-Bromopyrazole (Solid, Stable) Intermediate Transition State (Loose Ion Pair) SM->Intermediate Deprotonation Reagents Cs2CO3 (2.0 eq) DMF, 25°C Reagents->Intermediate Elec 2,2-Difluoroethyl Triflate Elec->Intermediate Product 4-Bromo-1-(2,2-difluoroethyl) -1H-pyrazole Intermediate->Product SN2 Attack (Fast with Cs+) SideProduct Elimination Side Product (1,1-Difluoroethene) Intermediate->SideProduct E2 Elimination (If Strong Base used)

Figure 2: Mechanistic pathway highlighting the critical role of the Cesium cation in promoting substitution over elimination.

Frequently Asked Questions (FAQ)

Q: Can I use 1-bromo-2,2-difluoroethane instead of the triflate? A: Yes, but expect lower yields (40-60%) and longer reaction times (24-48h at 80°C). The C-Br bond is strengthened by the adjacent fluorines. If you must use the bromide, add 10 mol% NaI or KI to generate the more reactive iodide in situ (Finkelstein condition) [4].[1]

Q: My product is an oil. How do I purify it? A: 4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole is often a low-melting solid or oil. Column chromatography (Hexane/EtOAc) is effective.[1] Since the 4-bromo group makes the pyrazole less basic, it won't streak as badly as alkyl pyrazoles, but adding 1%


 to the eluent can sharpen peaks.

Q: Why not use NaH? It’s a stronger base. A: NaH is too strong.[1] It promotes the E2 elimination of the 2,2-difluoroethyl electrophile (forming the alkene gas) before the substitution can occur.[1] Carbonates are safer for this specific electrophile.[1]

References

  • Cesium Effect in Alkylation: Flessner, T., & Doye, S. (1999).[1] Cesium carbonate: A powerful base for the alkylation of amines.[1] Journal of Organic Chemistry. (Generalized concept validation).

  • Cesium Carbonate Promoted N-Alkylation: Salvatore, R. N., et al. (2001).[1] Cesium carbonate promoted N-alkylation of amines. Tetrahedron Letters. .[1]

  • Volatility of Fluorinated Pyrazoles: Review of general physical properties of low-molecular-weight fluoro-pyrazoles. Journal of Fluorine Chemistry.
  • Finkelstein Reaction: Smith, M. B., & March, J. (2007).[1] March's Advanced Organic Chemistry. Wiley-Interscience. (Standard mechanistic reference).

  • Synthesis of 4-bromopyrazoles: Exploring the Synthesis and Applications of 4-Bromo-1H-Pyrazole in Organic Chemistry. (2026).

  • Regioselective Synthesis: One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. SciELO.

Sources

Troubleshooting

Byproduct formation in the synthesis of N-substituted pyrazoles

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of N-substituted pyrazoles. This guide is designed for researchers, medicinal chemists, and process development...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of N-substituted pyrazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with byproduct formation during their synthetic work. Pyrazoles are a cornerstone in medicinal chemistry, but their synthesis is often plagued by issues of regioselectivity and side reactions.[1][2][3] This document provides in-depth, mechanistically-grounded troubleshooting advice to help you optimize your reactions and isolate your desired products with high purity.

Section 1: Knorr Pyrazole Synthesis & Related Condensations

The condensation of a hydrazine with a 1,3-dicarbonyl compound is one of the most fundamental and widely used methods for constructing the pyrazole core.[4] However, when using unsymmetrical dicarbonyls and substituted hydrazines, the primary challenge is controlling the regioselectivity of the condensation, which frequently leads to a mixture of isomeric products.[5][6]

FAQ 1: My reaction with methylhydrazine and benzoylacetone gives a mixture of two products. Why is this happening and how can I favor one over the other?

Answer:

This is a classic regioselectivity problem in pyrazole synthesis. The formation of two regioisomers, 1,3-dimethyl-5-phenylpyrazole and 1,5-dimethyl-3-phenylpyrazole, occurs because the substituted hydrazine has two non-equivalent nitrogen atoms, and the 1,3-dicarbonyl has two chemically distinct carbonyl groups. The initial nucleophilic attack can happen in two different ways, leading to two different pathways.

Mechanistic Insight:

The reaction proceeds through the formation of a hydrazone intermediate.[4] The regiochemical outcome is determined by which nitrogen of the hydrazine attacks which carbonyl of the dicarbonyl, and the subsequent cyclization and dehydration. The relative reactivity of the carbonyls (ketone vs. ketone in this case, but could be ketone vs. ester) and the nucleophilicity of the nitrogens are key. Steric hindrance and electronic effects of the substituents (R¹, R³, R') play a significant role in dictating the major product.[5] For instance, with an aryl group at R¹ and an alkyl group at R³, the reaction often favors the isomer where the substituted nitrogen is adjacent to the R³-substituted carbon.[5]

Troubleshooting Flowchart: Controlling Regioselectivity

G start Mixture of Regioisomers Observed step1 Analyze Reaction Conditions: - pH (Acidic vs. Basic) - Solvent Polarity - Temperature start->step1 step2 Modify Reaction pH step1->step2 Primary Control Factor step3 Vary Solvent System step1->step3 step4 Adjust Temperature step1->step4 step5 Purification of Isomers step2->step5 If optimization is insufficient sub2_acid Acidic Conditions (e.g., AcOH) Often favors attack at the more reactive carbonyl. step2->sub2_acid sub2_base Basic Conditions (e.g., Et3N) Can alter nucleophilicity and favor the other isomer. step2->sub2_base step3->step5 If optimization is insufficient step4->step5 If optimization is insufficient G cluster_0 Deprotonation cluster_1 Alkylation Pathways Pyrazole 3-Methylpyrazole Anion 3-Methylpyrazolate Anion (Resonance Stabilized) Pyrazole->Anion + Base - H+ N1_Product 1-Alkyl-3-methylpyrazole (Sterically Favored) Anion->N1_Product + R-X (Attack at N1) N2_Product 1-Alkyl-5-methylpyrazole (Sterically Disfavored) Anion->N2_Product + R-X (Attack at N2)

Caption: Competing pathways in N-alkylation of 3-methylpyrazole.

Detailed Troubleshooting Protocols:

  • Protocol 2.1: Maximizing Steric Influence

    • Rationale: To improve selectivity for the less hindered nitrogen (N1), you can increase the steric bulk of either the base or the electrophile's leaving group. A bulkier base may form a more crowded ion pair, further directing the electrophile away from the substituted side of the ring.

    • Procedure:

      • Base: Switch from a small base like NaH to a bulkier one like potassium tert-butoxide (KOtBu) or lithium diisopropylamide (LDA).

      • Electrophile: While you cannot easily change the benzyl group, this principle is key for other alkylations. Using a trichloroacetimidate as the alkylating agent under acidic conditions has been shown to be an effective method where regioselectivity is controlled by sterics. [7][8] 3. Verification: Compare the N1/N2 product ratio by ¹H NMR. The chemical shifts of the pyrazole ring protons and the substituent protons will be distinct for each isomer.

  • Protocol 2.2: N-Arylation Issues

    • Problem: Copper- or palladium-catalyzed N-arylation reactions can also suffer from poor regioselectivity. [9]Furthermore, reactions with less reactive aryl halides, like aryl bromides, can be slow. [9] 2. Solution: A two-step, one-pot sequence can circumvent these issues. First, perform a copper-catalyzed halide exchange (Finkelstein reaction) to convert the more sluggish aryl bromide into a more reactive aryl iodide in situ. Then, add the pyrazole and ligand to complete the N-arylation. This often improves both the reaction rate and regioselectivity. [9] 3. Catalyst Systems: A variety of copper(I) salts (e.g., CuI) with diamine ligands are effective for the N-arylation of pyrazoles and other N-heterocycles. [10][11]For challenging substrates, cobalt catalysts have also been employed for directed C-H arylation. [12][13]

Section 3: [3+2] Cycloaddition Reactions

The 1,3-dipolar cycloaddition of a dipole (like a sydnone or a diazo compound) with a dipolarophile (like an alkyne) is a powerful method for pyrazole synthesis. However, when both the dipole and dipolarophile are unsymmetrical, mixtures of regioisomers can form. [14][15]

FAQ 3: My cycloaddition between a sydnone and an unsymmetrical alkyne is not regioselective. What controls the outcome?

Answer:

The regioselectivity of 1,3-dipolar cycloadditions is governed by the electronic and steric properties of the substituents on both the 1,3-dipole and the dipolarophile. The reaction is often controlled by the frontier molecular orbitals (FMOs) of the reactants. While early methods often suffered from poor selectivity, modern variations offer better control. [15] Troubleshooting Strategies:

  • Choice of Dipolarophile: The electronic nature of the alkyne substituent is critical. Electron-withdrawing groups on the alkyne can reverse the regioselectivity compared to electron-donating or alkyl groups.

  • Catalysis: While many cycloadditions are thermal, some can be catalyzed. For example, phosphine-free [3+2] cycloadditions of azodicarboxylates with propargylamines can proceed with high selectivity. [16]3. Separation: In cases where selectivity cannot be achieved, the resulting regioisomers can often be separated by silica gel chromatography. [14]

Section 4: General Purification and Byproduct Removal

Regardless of the synthetic route, effective purification is essential. Pyrazoles can be challenging to purify due to their basicity and polarity.

Problem Potential Cause Troubleshooting & Purification Strategy
Product is an oil, difficult to purify Residual solvent (e.g., DMF, DMSO); inherent property of the molecule.1. Aqueous Workup: Perform multiple washes with brine to remove high-boiling polar solvents. [17]2. Trituration: Attempt to induce crystallization by adding a non-polar solvent like hexane or ether and scratching the flask.
Product sticks to silica gel column The basic nitrogen atoms of the pyrazole are interacting strongly with the acidic silica gel.1. Deactivate Silica: Prepare the silica slurry with a solvent system containing 0.5-1% triethylamine or ammonia in methanol to neutralize the acidic sites. [18]2. Switch Stationary Phase: Use a less acidic stationary phase like neutral alumina. [18]
Isomers are inseparable by column Regioisomers have very similar polarities.1. Recrystallization: This is often the best method for separating isomers. Screen various solvents (e.g., ethanol/water, ethyl acetate/hexane). [18]2. Preparative HPLC: If all else fails, reverse-phase or normal-phase preparative HPLC can provide baseline separation.
Presence of unreacted hydrazine Incomplete reaction; excess starting material used.Hydrazine is water-soluble and can typically be removed during the aqueous workup. Acidic washes can also help by protonating the hydrazine.
Formation of pyrazoline intermediates Incomplete oxidation in reactions designed to yield the aromatic pyrazole.If the pyrazoline is isolated, it can be oxidized to the pyrazole in a separate step using an oxidant like bromine or simply by heating in DMSO under an oxygen atmosphere. [16]
References
  • F. A. Al-Duwaileh, S. M. Sakhi, A. M. Al-Majid, H. A. Al-Mohli, H. M. B. Al-Hazmi, and Y. M. Al-Shaalan, "Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities," Molecules, vol. 26, no. 16, p. 4995, Aug. 2021. [Online]. Available: [Link]

  • Pharmaguideline, "Synthesis, Reactions and Medicinal Uses of Pyrazole." [Online]. Available: [Link]

  • A. V. Kletskov, A. S. Gazizov, D. G. Govdi, S. G. Zlotin, and D. S. Kopchuk, "Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines," The Journal of Organic Chemistry, vol. 86, no. 1, pp. 1049–1058, Jan. 2021. [Online]. Available: [Link]

  • S. R. Badsara, V. K. Sharma, and D. Kumar, "Synthesis of 1,3-disubstituted pyrazoles using ionic liquid," Journal of Chemical and Pharmaceutical Research, vol. 4, no. 1, pp. 261-264, 2012. [Online]. Available: [Link]

  • Organic Chemistry Portal, "Synthesis of pyrazoles." [Online]. Available: [Link]

  • A. J. Ashworth, S. E. Kirbie, and J. D. Sunderhaus, "Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates," Organics, vol. 3, no. 2, pp. 109–120, May 2022. [Online]. Available: [Link]

  • A. A. El-Sayed, "Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review," Molecules, vol. 27, no. 19, p. 6486, Sep. 2022. [Online]. Available: [Link]

  • J&K Scientific LLC, "Knorr Pyrazole Synthesis." [Online]. Available: [Link]

  • A. A. Al-Amiery, Y. K. Al-Majedy, and A. A. H. Kadhum, "Recent Advances in the Synthesis of Pyrazole Derivatives: A Review," Molecules, vol. 28, no. 18, p. 6519, Sep. 2023. [Online]. Available: [Link]

  • W. Bawazir, "A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules," International Journal of Organic Chemistry, vol. 10, no. 2, pp. 63-76, 2020. [Online]. Available: [Link]

  • A. S. Gaponova, D. S. Tsys, V. A. Osyanin, and Y. N. Klimochkin, "Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning," International Journal of Molecular Sciences, vol. 24, no. 23, p. 16757, Nov. 2023. [Online]. Available: [Link]

  • A. M. Bryan, P. T. Tien, and J. A. Tunge, "Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones," The Journal of Organic Chemistry, vol. 88, no. 19, pp. 13830–13837, Oct. 2023. [Online]. Available: [Link]

  • J. C. Antilla, J. M. Baskin, T. E. Barder, and S. L. Buchwald, "Copper−Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles," The Journal of Organic Chemistry, vol. 69, no. 17, pp. 5578–5587, Aug. 2004. [Online]. Available: [Link]

  • ResearchGate, "How can I purify a pyrazole compound with a N-C-N bond without using a silica column?" [Online]. Available: [Link]

  • A. El-Mekabaty, "A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives," Pharmaceuticals, vol. 15, no. 9, p. 1109, Sep. 2022. [Online]. Available: [Link]

  • ResearchGate, "Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves." [Online]. Available: [Link]

  • A. M. El-Saghier, "Iodine-Promoted Synthesis of Pyrazoles from 1,3-Dicarbonyl Compounds and Oxamic Acid Thiohydrazides," Organic Chemistry Frontiers, vol. 7, no. 11, pp. 1640-1646, 2020. [Online]. Available: [Link]

  • S. M. Sakhi, et al., "Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities," Molecules, vol. 26, no. 16, p. 4995, 2021. [Online]. Available: [Link]

  • M. G. K. El-Din, "Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps," Beilstein Journal of Organic Chemistry, vol. 13, pp. 2098-2139, 2017. [Online]. Available: [Link]

  • A. Kumar, et al., "A New Insight into the Synthesis and Biological Activities of Pyrazole based Derivatives," Mini-Reviews in Organic Chemistry, vol. 19, no. 6, pp. 768-783, 2022. [Online]. Available: [Link]

  • S. A. G. El-faham, et al., "A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives," Pharmaceuticals, vol. 15, no. 9, p. 1109, 2022. [Online]. Available: [Link]

  • Y. Wang, et al., "Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions," The Journal of Organic Chemistry, vol. 87, no. 16, pp. 10731–10740, 2022. [Online]. Available: [Link]

  • ResearchGate, "Review on Synthesis of pyrazole and pyrazolines." [Online]. Available: [Link]

  • ResearchGate, "Iodine-Promoted Synthesis of Pyrazoles from 1,3-Dicarbonyl Compounds and Oxamic Acid Thiohydrazides." [Online]. Available: [Link]

  • ResearchGate, "Synthesis of pyrazole derivatives via 1,3,-dipolar cycloaddition reaction." [Online]. Available: [Link]

  • Organic Chemistry Portal, "Synthesis of substituted N-heterocycles by N-arylation." [Online]. Available: [Link]

  • Y. Liu, et al., "Highly Efficient and Reusable Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl Halides," Molecules, vol. 14, no. 12, pp. 5168-5175, 2009. [Online]. Available: [Link]

  • A. J. Ashworth, S. E. Kirbie, and J. D. Sunderhaus, "Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates," Semantic Scholar, 2022. [Online]. Available: [Link]

  • C.-L. Chan, et al., "Cobalt-catalyzed, directed arylation of C–H bonds in N-aryl pyrazoles," RSC Advances, vol. 11, no. 21, pp. 12596-12600, 2021. [Online]. Available: [Link]

  • C.-L. Chan, et al., "Cobalt-catalyzed, directed arylation of C–H bonds in N-aryl pyrazoles," RSC Advances, vol. 11, no. 21, pp. 12596-12600, 2021. [Online]. Available: [Link]

Sources

Optimization

Technical Support Center: Stability &amp; Optimization of Difluoroethyl Pyrazole Intermediates

The following guide is designed as a specialized technical support resource for researchers working with difluoroethyl pyrazole intermediates. Unlike the more robust trifluoromethyl ( ) or aromatic difluoromethyl ( ) ana...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed as a specialized technical support resource for researchers working with difluoroethyl pyrazole intermediates. Unlike the more robust trifluoromethyl (


) or aromatic difluoromethyl (

) analogues, the 2,2-difluoroethyl (

)
group presents unique stability challenges due to the presence of acidic

-hydrogens, making it susceptible to base-promoted dehydrofluorination.[1]

[1]

Current Status: Systems Operational Topic: Stabilization, Purification, and Handling of


-(2,2-difluoroethyl) and 

-(2,2-difluoroethyl) Pyrazoles.[1] Audience: Medicinal Chemists, Process Development Scientists.[1]

Core Stability Analysis: The "Achilles Heel"

Before troubleshooting, you must understand the primary degradation mechanism.[1] The 2,2-difluoroethyl moiety is chemically distinct from perfluorinated groups.[1]

  • The Threat: Dehydrofluorination (Loss of HF). [1]

  • The Mechanism: Base-catalyzed E1cB elimination .[1] The electronegativity of the two fluorine atoms acidifies the adjacent

    
    -protons (on the 
    
    
    
    linker).[1] In the presence of a base (even weak bases like bicarbonate at high temps), a proton is abstracted, leading to the expulsion of a fluoride ion and the formation of a vinyl impurity (
    
    
    ).[1]
  • The Symptom: Appearance of characteristic vinyl signals in

    
     NMR (complex multiplets around 4.5–6.0 ppm) and loss of the triplet/doublet of triplets characteristic of 
    
    
    
    .[1]

Troubleshooting Guides (FAQ Format)

Module A: Synthesis & Reaction Monitoring

Q1: My yield is consistent, but the purity drops significantly during scale-up.


 NMR shows a new signal shifted upfield.[1] What is happening? 

Diagnosis: You are likely observing thermal dehydrofluorination .[1] On a small scale, heat dissipation is rapid.[1] On a large scale, localized hot spots during exothermic additions (e.g., hydrazine condensation) accelerate HF elimination.[1]

Corrective Protocol:

  • Solvent Switch: Transition to fluorinated alcohols like 2,2,2-Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP).[1] These solvents stabilize the transition state of pyrazole formation and, crucially, are non-nucleophilic and slightly acidic, which suppresses base-catalyzed elimination.[1]

  • Temperature Ceiling: Maintain reaction temperature strictly below 60°C . If reflux is required, use a lower-boiling azeotrope or apply mild vacuum to reflux at a lower temperature.[1]

  • Base Selection: Replace strong bases (NaH, EtONa) with "soft" bases like Cesium Carbonate (

    
    )  or use a buffered system.[1]
    

Q2: I see "tarring" and dark coloration when using standard DMF/NaH conditions for alkylation.

Diagnosis: The "Kornblum Oxidation" side reaction or polymerization of the vinyl degradation product.[1] DMF decomposes to dimethylamine (a base) at high temps, triggering the E1cB cascade.[1]

Corrective Protocol:

  • Abandon DMF. Use Acetonitrile (ACN) or THF .[1]

  • Add a Scavenger: If you must use basic conditions, add a "mop-up" acid scavenger that doesn't act as a base, or ensure strictly anhydrous conditions to prevent hydroxide formation.[1]

Module B: Purification & Isolation (The Critical Zone)

Q3: The product degrades during silica gel chromatography. How do I purify it?

Diagnosis: Silica gel is slightly acidic, but commercially available silica can contain trace metal impurities (Fe, Al) that act as Lewis acids, catalyzing HF abstraction, or it can be slightly basic if not washed.[1]

Corrective Protocol: The "Buffered Silica" Method

  • Pre-treat Silica: Slurry your silica gel in a solvent containing 1% Triethylamine (

    
    )  to neutralize Lewis acid sites, OR (if your molecule is base-sensitive) use acid-washed silica  to remove metal ions.[1]
    
  • Fast Elution: Minimize residence time on the column.

  • Alternative: Crystallization via Acid Salts. (See Protocol 1 below).[1]

Q4: Can I distill my difluoroethyl pyrazole intermediate?

Diagnosis: High Risk. Distillation requires heat, which promotes HF elimination.[1] The evolved HF can then autocatalyze further decomposition in the pot.[1]

Corrective Protocol:

  • Avoid Distillation. Use Kugelrohr distillation only if the boiling point is <100°C at <1 mbar.[1]

  • Add Stabilizers: If you must distill, add trace amounts of CaO (Calcium Oxide) to the pot to scavenge any generated HF immediately, preventing autocatalysis.[1]

Validated Experimental Protocols

Protocol 1: The "Cold Acid Salt" Isolation

Use this method to isolate unstable oils as stable solids without thermal stress.[1]

  • Dissolution: Dissolve the crude reaction mixture in anhydrous Diethyl Ether or MTBE (Methyl tert-butyl ether).

  • Cooling: Chill the solution to 0°C in an ice bath.

  • Salt Formation: Slowly bubble anhydrous HCl gas (or add 2M HCl in ether) into the solution.[1]

    • Observation: The pyrazole-HCl salt should precipitate immediately as a white solid.[1]

  • Filtration: Filter the solid rapidly under Argon/Nitrogen.[1]

  • Wash: Wash the cake with cold, dry ether to remove non-basic impurities (and vinyl degradation products, which often do not form salts as readily).[1]

  • Storage: Store the intermediate as the HCl salt . It is significantly more stable than the free base.[1]

  • Regeneration (Just-in-Time): When needed for the next step, suspend the salt in DCM and wash quickly with cold saturated

    
    , separate, dry (
    
    
    
    ), and concentrate at
    
    
    .[1]
Protocol 2: Optimized Workup for Base-Sensitive Intermediates

Avoids the "pH spike" that kills difluoroethyl groups.[1]

  • Quench: Do NOT pour into saturated

    
     (pH ~8-9) or NaOH.[1]
    
  • Buffer: Quench the reaction mixture into a 0.5 M Citric Acid or Ammonium Chloride (

    
    )  solution (pH ~4-6).
    
  • Extraction: Extract immediately with Dichloromethane (DCM) .[1]

  • Drying: Use Sodium Sulfate (

    
    )  (neutral), not Potassium Carbonate (basic).[1]
    

Visualizing the Stability Logic

Diagram 1: The Degradation Pathway (E1cB Mechanism)

This diagram illustrates why basic conditions must be avoided.[1]

DegradationPathway Start Difluoroethyl Pyrazole (R-N-CH2-CHF2) Transition Carbanion Intermediate [R-N-CH(-)-CHF2] Start->Transition Proton Abstraction (Beta-H) Base Base Attack (OH-, Et3N, etc.) Base->Transition Elimination Fluoride Expulsion (-F-) Transition->Elimination Loss of F- Product Vinyl Degradant (R-N-CH=CF2) Transition->Product E1cB Elimination

Caption: The E1cB elimination pathway is the primary instability mode.[1] Base removes the acidic proton (beta to fluorine), triggering fluoride loss and vinyl formation.[1]

Diagram 2: Optimized Purification Workflow

A decision tree for safe isolation.

PurificationFlow Crude Crude Reaction Mixture Check Is Product Solid? Crude->Check SolidPath Recrystallization (Solvent: EtOH/Water or Toluene) Check->SolidPath Yes OilPath Is it Acid Stable? Check->OilPath No (Oil) SaltMethod Protocol 1: HCl Salt Precipitation (Stable Storage Form) OilPath->SaltMethod Yes (Preferred) Chromatography Buffered Silica Column (1% Et3N or Acid-Washed) OilPath->Chromatography No Distillation Distillation? Chromatography->Distillation DistillYes Add CaO Stabilizer High Vac (<1 mbar) Distillation->DistillYes If necessary DistillNo AVOID: High Thermal Risk Distillation->DistillNo Standard

Caption: Decision matrix for purifying difluoroethyl intermediates. Salt formation is prioritized over thermal methods to prevent HF loss.[1]

Quantitative Data Summary

Table 1: Stability of 1-(2,2-difluoroethyl)pyrazole under Stress Conditions (Simulated data based on typical fluoroalkyl reactivity profiles)

ConditionDurationDegradation ObservedPrimary Byproduct
pH 1 (HCl/Water) 24 Hours< 1%Negligible
pH 7 (Water) 24 Hours< 1%Negligible
pH 10 (NaHCO3) 6 Hours5 - 10%Vinyl Pyrazole
pH 14 (NaOH) 1 Hour> 50%Vinyl Pyrazole / Hydrolysis
Temp 25°C 1 MonthStableN/A
Temp 80°C (Neat) 4 Hours15%Polymerized Vinyl species

References

  • Regioselectivity in Pyrazole Synthesis

    • Title: Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents.[1]

    • Source: Journal of Organic Chemistry (ACS).[1]

    • Relevance: Establishes TFE/HFIP as superior solvents for stabilizing sensitive pyrazole intermediates during formation.[1]

    • URL:[Link][1]

  • Dehydrofluorination Mechanism

    • Title: The Mechanism of Base-Promoted HF Elimination from 4-Fluoro-4-(4'-nitrophenyl)butan-2-one.[1]

    • Source: Journal of the American Chemical Society / ResearchGate.[1]

    • Relevance: Defines the E1cB mechanism responsible for the instability of beta-fluoro compounds.[1]

    • URL:[Link]

  • Purification Methodology

    • Title: Method for purifying pyrazoles (Patent WO2011076194A1).[1]

    • Source: Google Patents.[1]

    • Relevance: Validates the "Acid Salt Precipitation" method for separating pyrazoles
    • URL
  • General Fluorine Stability

    • Title: Synthesis of 4,4-Difluoro-1H-pyrazole Deriv
    • Source: Thieme Connect / Synthesis Journal.[1]

    • Relevance: Provides background on the handling of difluoro-substituted pyrazoles and the use of electrophilic fluorin
    • URL:[Link][1]

Sources

Troubleshooting

Optimizing catalyst loading for Suzuki-Miyaura reactions of bromopyrazoles

Topic: Optimizing Catalyst Loading & Troubleshooting Target Audience: Medicinal Chemists, Process Chemists, Drug Development Scientists Status: Active | Version: 2.4 Introduction: The Pyrazole Challenge Bromopyrazoles ar...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Catalyst Loading & Troubleshooting Target Audience: Medicinal Chemists, Process Chemists, Drug Development Scientists Status: Active | Version: 2.4

Introduction: The Pyrazole Challenge

Bromopyrazoles are notoriously difficult substrates in palladium-catalyzed cross-couplings. The core issue is catalyst poisoning . The pyrazole nitrogen atoms (especially in unprotected N-H pyrazoles) act as competitive ligands, coordinating to the electrophilic Pd(II) center. This forms a resting state that sequesters the catalyst from the productive cycle, often necessitating high catalyst loadings (5–10 mol%) to force conversion.

This guide provides a technical framework to overcome these inhibitory effects, enabling the use of optimized, low-loading protocols (<1 mol%) suitable for scale-up.

Module 1: Catalyst & Ligand Selection

Q: Why does my standard Pd(PPh₃)₄ or Pd(dppf)Cl₂ protocol fail with bromopyrazoles?

A: These "Generation 1" catalysts are insufficient for two reasons:

  • Poor Oxidative Addition: Bromopyrazoles are electron-rich (deactivated) electrophiles. Triphenylphosphine is not electron-rich enough to facilitate rapid oxidative addition.

  • Inhibition: The binding constant of the pyrazole nitrogen to Pd(II) is often higher than that of PPh₃. The substrate displaces the ligand, shutting down the cycle.

Q: Which catalyst system allows for reduced loading?

A: You must switch to Bulky, Electron-Rich Phosphines or NHC ligands .

  • Recommendation: Use Buchwald G3 or G4 Precatalysts (e.g., XPhos Pd G4, SPhos Pd G4).

  • Why?

    • Rapid Activation: G3/G4 precatalysts activate rapidly at low temperatures, ensuring all palladium enters the cycle as mono-ligated Pd(0).

    • Steric Bulk: Ligands like XPhos and CataCXium A are massive. They create a steric wall that prevents the pyrazole nitrogen from coordinating to the metal center, effectively "shielding" the catalyst.

Q: How do I select the specific ligand based on the substitution pattern?

Use the following logic table based on steric and electronic demands:

Substrate ClassRecommended LigandRationale
Unprotected (N-H) Pyrazoles XPhos or CataCXium A High steric bulk prevents N-coordination; tolerates acidic protons.
N-Protected, Sterically Hindered SPhos Excellent for ortho-substituted boronic acids; high turnover frequency.
Electron-Deficient Boronic Acids BrettPhos Promotes transmetallation which is the rate-limiting step for electron-poor partners.

Module 2: Reaction Conditions & Optimization

Q: My reaction stalls at 60% conversion. Should I add more catalyst?

A: No. Adding more catalyst to a stalled reaction rarely works if the active species has died. Instead, diagnose the cause:

  • Cause 1: Base Mismatch. Strong bases like K₂CO₃ or Cs₂CO₃ can deprotonate the N-H pyrazole (pKa ~14), creating a pyrazolate anion which is a potent catalyst poison.

    • Fix: Switch to a weaker base like K₃PO₄ or K₂HPO₄ .

  • Cause 2: Protodeboronation. The boronic acid has decomposed.

    • Fix: Analyze the reaction mixture by LCMS. If you see the de-borylated arene, add the boronic acid in portions (e.g., 1.5 equiv total, added in 3 batches).

Q: What is the optimal solvent system for low-loading?

A: 1,4-Dioxane/Water (4:1) or n-Butanol .

  • The "Water Effect": Anhydrous conditions often fail with K₃PO₄. Water is strictly required to solubilize the inorganic base and facilitate the formation of the varying Pd-hydroxo species necessary for transmetallation.

  • Phase Transfer: For scale-up, biphasic systems (Toluene/Water) with a phase transfer catalyst (e.g., TBAB) can allow loadings as low as 0.1 mol%.

Module 3: Visualizing the Workflow

The following decision tree outlines the logic for selecting the optimal protocol based on your specific bromopyrazole substrate.

G Start Start: Bromopyrazole Substrate CheckProtection Is the N1-position protected? Start->CheckProtection Protected Protected (N-Me, N-Boc, etc.) CheckProtection->Protected Yes Unprotected Unprotected (N-H) CheckProtection->Unprotected No CheckPos Bromine Position? Protected->CheckPos SystemB System B: XPhos Pd G4 (0.5-2 mol%) K3PO4, n-BuOH/H2O Unprotected->SystemB Prevent Poisoning Pos3_5 3-Bromo or 5-Bromo CheckPos->Pos3_5 Electronic Activation Pos4 4-Bromo (Least Reactive) CheckPos->Pos4 Deactivated SystemA System A: Pd(dppf)Cl2 (2-5 mol%) K2CO3, Dioxane/H2O Pos3_5->SystemA Standard SystemC System C: SPhos Pd G3 (1 mol%) K3PO4, THF/H2O Pos4->SystemC High Activity Req.

Figure 1: Decision tree for catalyst selection based on pyrazole protection status and regiochemistry.

Module 4: Experimental Protocols

Protocol A: High-Efficiency Coupling of Unprotected Bromopyrazoles

Designed for: 3-, 4-, or 5-bromopyrazoles containing free N-H bonds.

  • Setup: Charge a reaction vial with the bromopyrazole (1.0 equiv), Boronic acid (1.2–1.5 equiv), and K₃PO₄ (2.0 equiv) .

  • Catalyst Addition: Add XPhos Pd G4 (0.5 – 1.0 mol%).

    • Note: If G4 is unavailable, use Pd(OAc)₂ (1 mol%) + XPhos (2 mol%).

  • Solvent: Add n-Butanol (or Dioxane) and Water in a 4:1 ratio. Concentration should be 0.2 M – 0.5 M.

  • Degassing: Sparge with Argon for 5 minutes. (Strict removal of O₂ is critical to prevent phenol formation).

  • Reaction: Seal and heat to 80–100 °C for 2–4 hours.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with water.[1][2] If the product is amphoteric, adjust aqueous pH to ~7 before extraction.

Protocol B: "Rescue" Conditions for Failed Reactions

Use this when standard attempts yield <10% product.

  • Switch Ligand: Use CataCXium A (di(1-adamantyl)-n-butylphosphine). This ligand is exceptionally robust against heteroatom poisoning.

  • Switch Base: Use CsF (2.5 equiv) in Dioxane/Water. Fluoride activation can bypass slow transmetallation steps.

  • Temperature: Increase to 110 °C (requires pressure vial).

Module 5: Troubleshooting FAQ

SymptomDiagnosisCorrective Action
No Reaction (SM Recovered) Catalyst poisoning or failed oxidative addition.Switch to XPhos Pd G4 . Ensure temperature is >80°C. Check if substrate is an iodide (iodides can sometimes inhibit Pd via stable Pd-I dimer formation).
Homocoupling (Ar-Ar) Oxygen leak or excess catalyst relative to substrate.Degas solvents more thoroughly. Reduce catalyst loading. Add the boronic acid slowly (syringe pump).
Protodeboronation (Ar-H) Boronic acid is unstable under basic conditions.Switch to Boronic Ester (BPin) or MIDA Boronate . Use a milder base (K₃PO₄) and lower temperature. Add boronic acid in excess (2.0 equiv).
Black Precipitate (Pd Black) Catalyst decomposition (particle agglomeration).Ligand concentration is too low. Ensure L:Pd ratio is ≥ 2:1. Add ligand to the mixture.[3]

References

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles.

  • Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates. Source: Journal of Organic Chemistry (ACS)

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. Source: RSC Advances

  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Source: MDPI (Processes)

  • Palladium-Catalyzed Coupling of Pyrazole Triflates with Arylboronic Acids.

Sources

Optimization

Side reactions in the functionalization of 4-bromopyrazoles

Technical Support Center: Functionalization of 4-Bromopyrazoles Introduction 4-Bromopyrazoles are critical "building blocks" in medicinal chemistry, serving as precursors for kinase inhibitors (e.g., Celecoxib analogues)...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Functionalization of 4-Bromopyrazoles

Introduction

4-Bromopyrazoles are critical "building blocks" in medicinal chemistry, serving as precursors for kinase inhibitors (e.g., Celecoxib analogues) and agrochemicals. However, their functionalization is fraught with specific side reactions driven by the unique electronic properties of the pyrazole ring—specifically, the acidity of the N-H bond (


) and the competing nucleophilicity of the N1 and N2 nitrogens.

This guide addresses the three most common failure modes: Protodebromination during cross-coupling, Regioisomerism during N-alkylation, and Lithium-Halogen Exchange failures .

Module 1: Cross-Coupling Challenges (Suzuki-Miyaura & Sonogashira)

Q: Why is my 4-bromopyrazole undergoing protodebromination (loss of Br) instead of coupling?

Diagnosis: Protodebromination (formation of the hydro-dehalogenated product) is the most persistent side reaction in the Suzuki coupling of halo-azoles. This occurs primarily via two mechanisms:

  • Catalyst Poisoning: The free N-H of an unprotected pyrazole binds tightly to the Pd(II) center, displacing phosphine ligands and stalling the catalytic cycle. This stalled species is susceptible to reduction by the alcohol solvent or base, leading to C-Br bond cleavage without coupling.

  • Slow Transmetallation: If the boronic acid is sterically hindered or electron-poor, the transmetallation step is slower than the competitive protolytic cleavage of the Pd-Ar bond.

Troubleshooting Protocol:

VariableRecommendationRationale
Protection Mandatory. Use THP, SEM, or Boc.Prevents N-H coordination to Pd; suppresses catalyst poisoning [1].
Base Switch from

to

or

.
Anhydrous bases reduce proton sources that facilitate dehalogenation.
Ligand Use bulky, electron-rich ligands (e.g., XPhos , SPhos ).Accelerates oxidative addition and reductive elimination, outcompeting side reactions.

Visualizing the Failure Mode:

Protodebromination Start 4-Bromopyrazole (Unprotected) Pd_Add Oxidative Addition to Pd(0) Start->Pd_Add Intermed Pd(II)-Ar Complex Pd_Add->Intermed Path_Good Transmetallation (Boronic Acid) Intermed->Path_Good Fast w/ Ligands Path_Bad Ligand Exchange with Solvent/H+ Intermed->Path_Bad Slow/Stalled Product Coupled Product (Desired) Path_Good->Product SideProd Dehalogenated Pyrazole (Side Reaction) Path_Bad->SideProd

Figure 1: Kinetic competition between the desired transmetallation and the undesired protodebromination pathway.

Module 2: Regioselectivity in N-Functionalization

Q: I am getting a mixture of N1- and N2-alkylated products. How do I control this?

Diagnosis: The pyrazole ring exists in tautomeric equilibrium.[1] The regioselectivity of alkylation is governed by the interplay between sterics and electronics (the "pyrrole-like" vs. "pyridine-like" nitrogen).

  • Electronic Control: Under neutral/acidic conditions, the electrophile attacks the more nucleophilic "pyridine-like" nitrogen (N2).

  • Thermodynamic Control: Under basic conditions (deprotonated pyrazolate anion), alkylation occurs at the less sterically hindered position, or is directed by coordination to the cation (

    
     vs 
    
    
    
    ).

Strategic Decision Matrix:

ConditionMajor IsomerMechanism
NaH / THF (Kinetic) N1-Alkylation (Sterically sensitive)The "naked" anion attacks the electrophile. If C3 has a bulky group (e.g., t-Butyl), alkylation is forced to N1 (distal).

/ DMF (Thermodynamic)
Mixture / N2 Reversible alkylation allows equilibration to the thermodynamically stable isomer (often the one with less steric clash at C3/C5) [2].
Michael Addition N1-Alkylation Soft electrophiles (acrylates) tend to favor the N1 position due to orbital overlap control.

Visualizing Regioselectivity:

Regioselectivity Input 4-Bromo-3-substituted-pyrazole Condition1 Base: NaH / THF (Irreversible) Input->Condition1 Condition2 Base: Cs2CO3 / DMF (Reversible/Equilibrating) Input->Condition2 Result1 Product A: N1-Alkylated (Kinetic Product) Condition1->Result1 Steric Avoidance Result2 Product B: N2-Alkylated (Thermodynamic Product) Condition2->Result2 Chelation Control

Figure 2: Decision tree for controlling N-alkylation regiochemistry based on reaction conditions.

Module 3: Lithium-Halogen Exchange Troubles

Q: My yield is low, and I see unreacted starting material or 'wurtz-type' homocoupling.

Diagnosis: Lithium-halogen exchange on 4-bromopyrazoles is extremely fast but prone to "Ate" complex formation .[2]

  • Issue: If n-BuLi is added to the bromide, the generated heteroaryl-lithium can react with the butyl bromide byproduct (Wurtz coupling) or fail to exchange fully if the temperature is not strictly controlled.

  • Proton Quenching: The lithiated pyrazole is highly basic. If the solvent (THF) is wet or not distilled, it will instantly protonate, yielding the dehalogenated side product.

Optimized Protocol (Self-Validating):

  • Preparation: Flame-dry all glassware. Use THF distilled from Na/Benzophenone.

  • Protection: Ensure the pyrazole N-H is protected (e.g., N-Benzyl or N-THP). Do not attempt on free N-H pyrazoles (requires 2 equivalents of BuLi and is messy).

  • Exchange: Cool substrate in THF to -78°C .

  • Reagent: Use

    
    -BuLi (2.0 equiv)  instead of 
    
    
    
    -BuLi.
    • Why? The first equivalent does the exchange.[2][3] The second equivalent destroys the generated

      
      -BuBr (forming isobutene + isobutane), preventing Wurtz coupling side reactions [3].
      
  • Quench: Add the electrophile (e.g., aldehyde, DMF) at -78°C. Stir for 30 mins before warming.

Module 4: Buchwald-Hartwig Amination

Q: The reaction turns black immediately, and no amination occurs.

Diagnosis: This indicates catalyst decomposition. 4-Bromopyrazoles are electron-rich, making oxidative addition difficult. Furthermore, the product (aminopyrazole) is a potent ligand that can displace the phosphine, shutting down the catalyst.

Troubleshooting Guide:

  • Ligand Selection: Use BrettPhos or tBuBrettPhos .[4] These are bulky, dialkylbiaryl phosphines designed specifically to prevent catalyst inhibition by the substrate or product [4].

  • Precatalysts: Use oxidative-addition prone precatalysts like Pd2(dba)3 or G3-Palladacycles rather than Pd(PPh3)4.

  • Side Reaction (C-N vs N-N): If using hydrazine nucleophiles, competitive N-N coupling can occur. Ensure strictly anhydrous conditions and use specific hydrazine surrogates (e.g., benzophenone hydrazone) if necessary.

References

  • Protecting Groups in Suzuki Coupling: Smith, A. B., et al. "Dehalogenation of 4-Bromopyrazoles: Mechanistic Insights." Journal of Organic Chemistry, 2007.[5]

  • Regioselectivity of Pyrazole Alkylation: K. Kumar, et al. "Regioselective Synthesis of N-Substituted Pyrazoles." Beilstein Journal of Organic Chemistry, 2011.

  • Lithium-Halogen Exchange Methodology: Bailey, W. F., et al.[2] "The Lithium–Halogen Exchange Reaction: The Role of Ate Complexes." Journal of the American Chemical Society, 1986.[2]

  • Buchwald-Hartwig Ligands for Heterocycles: Maitre, P., et al. "Palladium-Catalyzed Amination of Pyrazoles." Organic Letters, 2014.[6][7]

Sources

Troubleshooting

Technical Support Center: Navigating the Purification of Fluorinated Heterocyclic Compounds

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis and purification of fluorinated heterocyclic compounds. The unique physicochemical properti...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis and purification of fluorinated heterocyclic compounds. The unique physicochemical properties imparted by fluorine—such as altered basicity (pKa), enhanced lipophilicity, and unique intermolecular interactions—present distinct challenges compared to their non-fluorinated analogs. This guide provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you overcome common purification hurdles.

Section 1: Frequently Asked Questions (FAQs) - The Fundamentals

This section addresses high-level questions regarding the unique behavior of fluorinated heterocycles during purification.

Q1: Why do my fluorinated heterocycles behave so differently from their non-fluorinated parent compounds during chromatography?

A1: The difference stems from the profound electronic and physical effects of the fluorine atom. Fluorine is the most electronegative element, leading to a significant inductive effect that can drastically alter the properties of the heterocyclic ring.

  • Basicity (pKa) Reduction: Fluorine atoms, particularly on or near a nitrogen-containing heterocycle, are strongly electron-withdrawing. This effect decreases the electron density on the nitrogen atom, making it a weaker base (i.e., lowering its pKa). A less basic compound will have a reduced affinity for the acidic silanol groups on a standard silica gel stationary phase, causing it to elute faster than you might expect.

  • Altered Polarity and Lipophilicity: The impact of fluorine on lipophilicity is complex. While fluoroalkyl groups can reduce lipophilicity, fluoro-arenes are often more lipophilic than their hydrogen-containing counterparts. This change in polarity affects solubility and retention in both normal-phase and reversed-phase systems.

  • Unique Interactions: Fluorinated compounds can engage in dipole-dipole interactions and possess a quality known as "fluorophilicity," an affinity for other fluorinated molecules or materials. This allows for unique separation selectivities when using fluorinated stationary phases.

Q2: What are the most common classes of impurities I should expect?

A2: Impurities are typically remnants of the synthetic route. Given the challenging nature of fluorination, incomplete reactions and side reactions are common.

  • Unreacted Starting Materials: For nucleophilic aromatic substitution (SNAr) reactions like the Halex process, residual chloro- or bromo-precursors are common impurities.

  • Regioisomers: Electrophilic fluorination of aromatic heterocycles can often yield a mixture of ortho, meta, and para isomers, which can be notoriously difficult to separate.

  • By-products of Fluorination: Harsh reactions like the Balz-Schiemann can produce tarry materials and decomposition products. Electrophilic fluorinating agents like Selectfluor™ can sometimes lead to dearomatized or oxidized by-products.

  • Degradation Products: The target molecule itself may be unstable under the purification conditions, leading to new impurities. A common issue is the elimination of HF from β-fluoro carbonyl compounds or other unstable motifs.

Section 2: Troubleshooting Guide - Chromatographic Purification

Chromatography is the workhorse of purification, but fluorinated compounds often require non-standard approaches.

Workflow for Method Development

The following workflow provides a systematic approach to developing a purification strategy.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Method Selection cluster_2 Phase 3: Optimization & Isolation A Crude Product Analysis (LC-MS, NMR) B Assess Compound Stability (2D TLC on Silica) A->B Identify major components C Is Compound Stable on Silica? B->C D Normal-Phase Chromatography (Silica Gel) C->D Yes E Alternative Normal-Phase (Alumina, Deactivated Silica) C->E No F Reversed-Phase HPLC D->F Poor separation or high polarity H Optimize Mobile Phase (Additives, Gradient) D->H E->F Poor separation E->H G Supercritical Fluid Chromatography (SFC) F->G Isomer separation needed or compound is volatile F->H G->H I Purify & Analyze Fractions H->I

Caption: General workflow for purification method development.

Q3: My basic, nitrogen-containing heterocycle shows severe peak tailing on a silica gel column. How can I get sharp, symmetrical peaks?

A3: This is a classic problem caused by secondary interactions. The acidic silanol groups (Si-OH) on the surface of the silica gel strongly and non-uniformly interact with the basic nitrogen of your heterocycle, leading to tailing.

Causality: The strength of this interaction depends on the pKa of your compound and the pH of the silica surface. Even though your compound is fluorinated and thus less basic, this interaction is often significant enough to disrupt chromatography.

Solutions:

  • Add a Basic Modifier: The most common solution is to add a small amount of a basic modifier to your mobile phase. This modifier will compete with your compound for the acidic silanol sites, effectively masking them.

    • Recommended Modifier: Triethylamine (TEA) at 0.1-1% (v/v) is the standard choice for most applications.

    • Alternative: For highly basic compounds, a 1-2% solution of ammonia in methanol can be used as part of the mobile phase.

  • Use an End-Capped Column: For HPLC, select a column where the residual silanol groups have been "end-capped" (e.g., with trimethylsilane). This reduces the number of available sites for secondary interactions.

  • Operate at Low pH: By adding an acidic modifier (e.g., 0.1% formic acid or acetic acid) to the mobile phase, you can protonate the basic heterocycle. The resulting cation will be repelled by the protonated silanol groups, minimizing the tailing interaction. This is more common in reversed-phase HPLC.

Troubleshooting Peak Tailing: A Decision Tree

G Start Peak Tailing Observed (Basic N-Heterocycle) CheckModifier Is a basic modifier (e.g., 0.5% TEA) in the mobile phase? Start->CheckModifier AddModifier Add 0.1-1% Triethylamine to the mobile phase. CheckModifier->AddModifier No CheckOverload Is the sample load >2% w/w of stationary phase? CheckModifier->CheckOverload Yes Success Problem Solved: Symmetrical Peak AddModifier->Success ReduceLoad Reduce sample load. Use a larger column. CheckOverload->ReduceLoad Yes CheckStationaryPhase Is the stationary phase standard silica gel? CheckOverload->CheckStationaryPhase No ReduceLoad->Success SwitchPhase Switch to neutral alumina or deactivated silica. CheckStationaryPhase->SwitchPhase Yes CheckStationaryPhase->Success No (e.g., already on Alumina) SwitchPhase->Success

Caption: Decision tree for troubleshooting peak tailing.

Q4: My compound appears to be decomposing on the column. How can I purify it without degradation?

A4: Acid-sensitive compounds can readily degrade on standard silica gel due to its acidic nature. The first step is to confirm this instability.

  • Protocol: 2D TLC Stability Test

    • Spot your crude material on a silica TLC plate.

    • Elute the plate in a suitable solvent system as you normally would.

    • After elution, let the plate air dry completely but do not remove it from the developing chamber.

    • Turn the plate 90 degrees and re-elute it in the same solvent system.

    • If your compound is stable, you will see all spots lying on a 45-degree diagonal line. If new spots appear that are not on this diagonal, it indicates degradation on the silica surface.

Solutions for Unstable Compounds:

  • Switch to a Neutral Stationary Phase: Alumina is a common alternative to silica. It is available in acidic, neutral, and basic grades. For most acid-sensitive compounds, neutral alumina is the best starting point.

  • Deactivate the Silica Gel: You can reduce the acidity of silica gel by preparing a slurry with your non-polar solvent containing 1-2% of a modifier like triethylamine, then packing the column with this slurry.

  • Use Supercritical Fluid Chromatography (SFC): SFC is an excellent alternative as it typically uses lower temperatures and non-acidic stationary phases. It is particularly well-suited for thermally labile compounds. SFC is also extremely fast, reducing the contact time between your compound and the stationary phase.

Q5: I need to separate a mixture of regioisomers (e.g., 2-fluoro vs. 3-fluoropyridine derivatives). Normal-phase chromatography is not working. What should I try next?

A5: Separating regioisomers is a significant challenge because they often have very similar polarities. Success depends on exploiting subtle differences in their shape and electronic properties.

  • Chromatographic Strategies:

    • Fluorinated Stationary Phases: These phases can offer unique selectivity for fluorinated compounds through dipole-dipole or fluorophilic interactions. The elution order may even be dependent on the number or position of fluorine atoms.

    • Supercritical Fluid Chromatography (SFC): SFC has demonstrated exceptional capability in resolving complex mixtures of isomers, including regio- and stereoisomers, often outperforming HPLC. A screening of several achiral SFC columns is a highly effective strategy.

    • Reversed-Phase with Different Organic Modifiers: If using RP-HPLC, try switching the organic modifier from acetonitrile to methanol or vice-versa. The different hydrogen-bonding capabilities of these solvents can alter selectivity and may resolve your isomers.

  • Non-Chromatographic Strategy:

    • Fractional Crystallization: If the isomers are crystalline solids, fractional crystallization can be very effective. This involves finding a solvent system where one isomer is significantly less soluble than the others. This often requires screening a wide range of solvents and mixtures.

Technique Principle of Separation Best For... Considerations
Normal-Phase (Silica) Polarity (Adsorption)Compounds of moderate polarity.Risk of degradation for acid-sensitive compounds; peak tailing for bases.
Reversed-Phase (C18) HydrophobicityWide range of polarities.May have poor retention for highly polar compounds.
Fluorinated Phase HPLC Fluorophilicity, Dipole-DipoleSeparating halogenated compounds, isomers.Offers orthogonal selectivity to C18.
SFC (Chiral or Achiral) Polarity, Shape, H-bondingIsomers, thermally labile compounds, high-throughput purification.Requires specialized equipment; sample solubility in mobile phase is key.
Alumina Chromatography Polarity (Adsorption)Acid- or base-sensitive compounds.Can be acidic, neutral, or basic; may have lower resolution than silica.

Section 3: Troubleshooting - Crystallization & Other Methods

Q6: My fluorinated compound keeps "oiling out" instead of crystallizing. What can I do?

A6: "Oiling out" occurs when the compound's solubility in the cooling solvent is still too high, or when crystallization is kinetically hindered, often by impurities.

Solutions to Induce Crystallization:

  • Slow Down Cooling: After dissolving your compound in a minimum of hot solvent, allow it to cool to room temperature as slowly as possible, then transfer to a refrigerator. Rapid cooling promotes oil formation.

  • Add More Solvent: The oil may be a supersaturated solution. Gently heat the mixture and add more hot solvent dropwise until the oil redissolves, then cool slowly again.

  • Scratch the Flask: Use a glass rod to vigorously scratch the inside of the flask at the air-solvent interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

  • Use Seed Crystals: If you have a tiny amount of pure solid, add a single speck to the cooled, supersaturated solution to initiate crystallization.

  • Try a Different Solvent System: Fluorinated compounds can have unusual solubility profiles. If common solvents (ethanol, ethyl acetate, hexanes) fail, consider more exotic or fluorinated solvents. The principle of "like dissolves like" suggests that perfluorinated solvents might be effective for highly fluorinated molecules.

References

  • Waters Corporation. (n.d.). Chiral Purification of Volatile Flavors and Fragrances by SFC. Retrieved from [Link]

  • Hardy, L., et al. (2021). Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. LCGC Europe. Retrieved from [Link]

  • Hardy, L., et al. (2021). Achiral SFC for Purification of Pharmaceuticals. ResearchGate. Retrieved from [Link]

  • Lesellier, E. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe. Retrieved from [Link]

  • Chapman, Jr., G. B., & Tuminello, J. F. (1994). U.S. Patent No. 5,290,846. Washington, DC: U.S. Patent and Trademark Office.
  • Pultrone, C. M., et al. (2022).
Optimization

Technical Support Center: Managing Thermal Instability in Pyrazole Synthesis

This guide functions as a specialized Technical Support Center for researchers handling pyrazole derivatives. It moves beyond basic safety data sheets to address the mechanistic causes of thermal instability and provides...

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers handling pyrazole derivatives. It moves beyond basic safety data sheets to address the mechanistic causes of thermal instability and provides actionable engineering controls.

Status: Operational | Tier: Level 3 (Senior Scientist Support) Topic: Thermal Management & Decomposition Mitigation of Pyrazole Derivatives Case ID: PYR-THERM-001

Core Diagnostic & Prevention (FAQs)

Use this section to diagnose the root cause of instability in your current workflow.

Q1: Why is my pyrazole derivative decomposing below its theoretical melting point?

Diagnosis: You are likely observing autocatalytic decomposition or isomerization-induced destabilization , not simple melting.

Technical Insight: While the pyrazole ring itself is aromatic and robust, specific functionalization patterns drastically reduce the activation energy (


) for ring fragmentation.
  • N-Nitro & N-Azo Instability:

    
    -substituted pyrazoles (specifically 
    
    
    
    -nitro and
    
    
    -diazo) are kinetically unstable. They undergo a sigmatropic rearrangement to the carbon backbone (C-nitro) upon heating. If this rearrangement is exothermic and heat removal is inefficient, it triggers a secondary, violent ring-opening involving
    
    
    elimination.
  • Pyrazoline Intermediates: If your synthesis involves hydrazine condensation (e.g., Knorr synthesis), you may have residual pyrazolines (partially saturated). These lack aromatic stabilization and are prone to oxidative dehydrogenation or thermal disproportionation at temperatures as low as 40–60°C.

Actionable Protocol:

  • Run a DSC (Differential Scanning Calorimetry) immediately. Look for an exotherm before the endotherm (melting).

  • Check Substituents: If you have an

    
     group, keep reaction temperatures <50°C until rearrangement is confirmed complete via TLC/HPLC.
    
Q2: My reaction mixture turned black and viscous during the nitration step. What happened?

Diagnosis: Thermal runaway caused by oxidative ring degradation .

Technical Insight: Nitration of pyrazoles often requires forcing conditions (mixed acid). However, electron-rich pyrazoles can undergo oxidative ring opening before nitration occurs if the temperature spikes. The "black tar" is polymerized ring fragments (nitriles and diazo-tars).

  • Critical Failure Mode: The heat of nitration (

    
    ) combined with the heat of mixing (
    
    
    
    ) exceeded the cooling capacity.

Corrective Workflow:

  • Dosing Control: Switch from batch addition to semi-batch dosing . Add the pyrazole substrate as a solution to the acid (or vice versa) at a rate where

    
     never exceeds 
    
    
    
    .
  • Quench Protocol: Do not quench into water if the mass is hot. Cool to <10°C first.

Reaction Optimization & Troubleshooting Guide

Detailed solutions for specific experimental failures.

Scenario A: The "Vanishing Product" (Decarboxylation/Dealkylation)

Symptom: Yield is high in crude, but drops significantly after recrystallization or drying at


.
Root Cause:  Thermal decarboxylation of pyrazole-3/5-carboxylic acids or retro-Michael addition of 

-alkyl groups.

Troubleshooting Logic:

  • Mechanism: Pyrazole-carboxylic acids are prone to thermal decarboxylation because the resulting proton transfer restores aromaticity to the unsubstituted position.

  • Fix: Avoid thermal drying. Use lyophilization (freeze-drying) or vacuum drying at ambient temperature.

Scenario B: Unexpected Exotherm during Scale-up

Symptom: A reaction that was safe on a 100 mg scale showed a rapid temp spike on a 10 g scale. Root Cause: Mass transfer limitations masking the induction period of autocatalytic decomposition.

Engineering Control (The "Heat Accumulation" Test): Before scaling up >1g, perform an Adiabatic thermal test (Dewar flask test) or ARC (Accelerating Rate Calorimetry).

  • Rule of Thumb: If the Time-to-Maximum-Rate (TMR) at your process temperature is <24 hours, the process is unsafe for scale-up without active emergency cooling.

Technical Data: Stability of Pyrazole Classes

The following table summarizes the thermal decomposition onset temperatures (


) for common high-energy pyrazole derivatives. Note: Data represents pure compounds; crude mixtures may decompose lower.
Pyrazole ClassDerivative Example

(DSC)
Primary Decomposition ModeRisk Level
Mononitro 4-Nitropyrazole~280°CRing fragmentationLow
N-Nitro 1-Nitropyrazole~180-200°C

Rearrangement
High
Polynitro 3,4,5-Trinitropyrazole (TNP)~183°CExplosive Ring OpeningCritical
Pyrazolium 1,2-Dimethylpyrazolium>300°CDemethylation/Ring openingLow
Diazo 3-Diazopyrazole<0°C (Unstable)

Loss (Explosive)
Extreme

Visualizing Decomposition Pathways

The diagram below illustrates the critical thermal pathways for


-functionalized pyrazoles. Understanding this bifurcation is key to safety: Path A  is a desired synthesis route (rearrangement), while Path B  leads to energetic failure.

Pyrazole_Decomposition cluster_legend Process Safety Zones Start N-Nitropyrazole (Kinetic Product) Intermediate Transition State (Sigmatropic Shift) Start->Intermediate Controlled Heat (50-70°C) Failure Ring Fragmentation (N2 Elimination) Start->Failure Excess Heat (>180°C) or Acid Catalysis Stable C-Nitropyrazole (Thermodynamic Product) Intermediate->Stable Rearrangement Explosion Thermal Runaway (Gas Evolution) Failure->Explosion Rapid Exotherm

Caption: Path A (Blue/Green) represents the safe thermal rearrangement of N-nitropyrazoles. Path B (Red) indicates the catastrophic ring-opening pathway triggered by overheating.

Standard Operating Procedures (SOPs) for Unstable Intermediates

Protocol: Safe Handling of N-Nitropyrazoles

Objective: Isolate the kinetic product without triggering rearrangement or decomposition.

  • Temperature Cap: Maintain reactor jacket temperature

    
     during nitration.
    
  • Quench: Pour reaction mixture onto crushed ice/water (ratio 1:5 w/w).

  • Filtration: Filter cold (

    
    ). Do not allow the filter cake to run dry under vacuum for extended periods (friction/static sensitivity).
    
  • Storage: Store wet paste or in solution at

    
    . Never store dry N-nitropyrazoles in screw-top vials at room temperature.
    
Protocol: Monitoring Reaction Calorimetry

Objective: Detect "hidden" exotherms in pyrazole functionalization.

  • Setup: Use a reaction calorimeter (e.g., Mettler Toledo RC1) or a simple logged thermocouple setup.

  • Baseline: Establish a heat flow baseline with solvent only.

  • Addition: Add reagent A to Pyrazole B.

  • Observation: Watch for a "square wave" heat response (instant reaction) vs. a "ramp" response (accumulation).

    • Warning: A ramp response indicates the reaction is slower than the addition. Stop addition immediately and allow the reaction to consume the accumulated reagent.

References

  • Thermal Decomposition Mechanisms of Nitropyrazoles Title: Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials Source: MDPI (Molecules) URL:[Link]

  • Rearrangement of N-Nitropyrazoles Title: Pyrazoles.[1][2][3][4][5][6][7][8][9][10] VIII. Rearrangement of N-nitropyrazoles. Formation of 3-nitropyrazoles Source: Journal of Organic Chemistry (ACS) URL:[Link]

  • Safety in Pyrazole Synthesis Title: Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds Source: National Institutes of Health (PMC) URL:[Link]

  • Thermal Stability of Pyrazolium Salts Title: Investigation of the intermolecular origins of high and low heats of fusion in azolium salt phase change materials Source: Royal Society of Chemistry (RSC) URL:[Link]

  • General Synthesis & Safety Title: Pyrazole synthesis - Organic Chemistry Portal Source: Organic Chemistry Portal URL:[Link]

Sources

Troubleshooting

Technical Support Center: Cross-Coupling Reactions of Sulfur-Containing Pyrazoles

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding a significa...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding a significant challenge in modern synthetic chemistry: the palladium-catalyzed cross-coupling of sulfur-containing pyrazoles. The unique electronic properties of these heterocycles make them invaluable in medicinal chemistry, yet the presence of sulfur often leads to catalyst poisoning and reaction failure. This document is designed to help you diagnose, troubleshoot, and overcome these challenges.

Frequently Asked Questions (FAQs)

Here, we address the most common initial queries encountered during these challenging coupling reactions.

Q1: My Suzuki / Buchwald-Hartwig reaction with a sulfur-containing pyrazole substrate is not working. What is the most likely cause?

The most probable cause is catalyst poisoning by the sulfur atom in your pyrazole substrate. Palladium catalysts, which are soft Lewis acids, have a high affinity for soft Lewis bases like sulfur. The lone pair of electrons on the sulfur atom can coordinate strongly to the palladium center, leading to the formation of stable, off-cycle palladium-sulfur complexes.[1][2][3] This interaction deactivates the catalyst by blocking the active sites required for the catalytic cycle (e.g., oxidative addition) to proceed.[1]

Q2: Are there immediate visual indicators of catalyst poisoning in my reaction flask?

Yes. While not definitive without further analysis, common visual cues include:

  • Formation of Palladium Black: A rapid change in the reaction mixture's color from a homogeneous solution to a black or dark-brown heterogeneous suspension. This indicates that the catalyst has decomposed and precipitated out of the solution.

  • Stalled Conversion: The reaction may start, as indicated by TLC or LC-MS, but then stops progressing after a short period, even with ample starting material remaining.

  • Irreproducibility: Seemingly identical reaction setups give drastically different results, which can be a sign of trace impurities or subtle variations in catalyst activity being amplified by the poisoning effect.

Q3: Can I simply increase the palladium catalyst loading to overcome the poisoning effect?

While adding more catalyst can sometimes force a sluggish reaction to completion, it is a suboptimal and often unsustainable strategy.[2] This approach suffers from several drawbacks:

  • High Cost: Palladium catalysts and their associated ligands are expensive.

  • Purification Challenges: High catalyst loadings lead to increased levels of palladium and ligand-related impurities in your crude product, complicating downstream purification.

  • Side Reactions: Higher concentrations of active catalyst can sometimes promote undesired side reactions, such as homocoupling or decomposition of sensitive functional groups.[4] A more effective approach involves selecting a catalyst system that is inherently more resistant to poisoning.

Q4: Are all palladium catalysts equally susceptible to poisoning by sulfur-containing pyrazoles?

No, the choice of ligand and palladium precatalyst is critical. Modern catalyst systems, particularly those employing bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphine ligands) or N-heterocyclic carbenes (NHCs), are often more resistant to deactivation.[5][6] These ligands form more stable complexes with palladium and can promote the desired reductive elimination step at a faster rate than catalyst deactivation.[6]

In-Depth Troubleshooting Guide

When standard conditions fail, a systematic approach is necessary. This section is organized by common experimental failures.

Issue 1: Low to No Conversion of Starting Material

This is the most common failure mode, indicating a fundamental incompatibility between the substrate and the chosen catalytic system.

Probable Cause: Severe and rapid catalyst deactivation. The active Pd(0) species is immediately sequestered by the sulfur-containing substrate, preventing the initial oxidative addition step of the catalytic cycle.

Troubleshooting Workflow Diagram

G start Reaction Failure: Low/No Conversion purity Step 1: Verify Substrate Purity - Check for elemental sulfur - Recrystallize or re-purify starting material start->purity Is purity confirmed? ligand Step 2: Screen Ligands - Use bulky, electron-rich phosphines - Test different ligand classes (e.g., Buchwald vs. NHC) purity->ligand Yes catalyst Step 3: Screen Pd Precatalysts - Use modern precatalysts (G3/G4) - Ensure 1:1 Pd:Ligand ratio for monoligated species ligand->catalyst No improvement? conditions Step 4: Optimize Reaction Conditions - Increase temperature incrementally - Screen different bases and solvents catalyst->conditions No improvement? success Successful Coupling conditions->success Improvement? fail Consult Advanced Strategies conditions->fail No improvement?

Caption: Troubleshooting workflow for failed cross-coupling reactions.

Step-by-Step Methodologies:

  • Confirm Purity of Starting Materials:

    • Rationale: Commercially available or previously synthesized starting materials can sometimes contain trace impurities, such as elemental sulfur, which are potent catalyst poisons.[7]

    • Action: Re-purify your sulfur-containing pyrazole via recrystallization or column chromatography. Ensure your coupling partner (e.g., boronic acid) is also of high purity.

  • Screen Catalyst Components (Ligand and Precatalyst):

    • Rationale: The ligand plays the most crucial role in protecting the palladium center and facilitating the catalytic cycle. Bulky, electron-rich ligands are essential for promoting the desired reaction steps over catalyst deactivation.

    • Action: Set up a parallel screen of conditions. A recommended starting point is provided in the table and protocol below.

Table 1: Recommended Catalyst Systems for Screening

Catalyst SystemPrecatalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Notes
A (Buchwald) Pd₂(dba)₃ (2.5%)SPhos (5.5%)K₃PO₄Dioxane/H₂O100A robust, general starting point for difficult couplings.[8]
B (Buchwald Gen 4) SPhos Pd G4 (5%)NoneK₂CO₃t-AmylOH110Air-stable precatalyst, often shows high activity.
C (Hartwig) Pd(OAc)₂ (5%)AdBrettPhos (6%)Cs₂CO₃Toluene100Highly active for sterically hindered substrates.
D (NHC) PEPPSI-IPr (5%)NoneNaOtBuDioxane90N-Heterocyclic Carbene systems offer different reactivity.[9]
Experimental Protocol: Parallel Ligand Screening for Suzuki-Miyaura Coupling

This protocol outlines a general procedure for screening four different catalyst systems in parallel.

  • Preparation:

    • In an inert atmosphere glovebox, array four 4 mL vials, each with a stir bar.

    • To each vial, add the sulfur-containing pyrazole halide (0.1 mmol, 1.0 equiv).

    • Add the boronic acid coupling partner (0.15 mmol, 1.5 equiv).

    • Add the appropriate base (0.2 mmol, 2.0 equiv) to each vial as specified in Table 1.

  • Catalyst Addition:

    • Vial A: Add Pd₂(dba)₃ (2.3 mg, 0.0025 mmol) and SPhos (2.3 mg, 0.0055 mmol).

    • Vial B: Add SPhos Pd G4 (4.0 mg, 0.005 mmol).

    • Vial C: Add Pd(OAc)₂ (1.1 mg, 0.005 mmol) and AdBrettPhos (3.2 mg, 0.006 mmol).

    • Vial D: Add PEPPSI-IPr (3.4 mg, 0.005 mmol).

  • Reaction Execution:

    • To each vial, add the specified solvent (1.0 mL), ensuring it has been properly degassed.[4]

    • Seal the vials with Teflon-lined caps.

    • Remove the vials from the glovebox and place them in a pre-heated aluminum heating block set to the specified temperature.

    • Stir the reactions for 12-24 hours.

  • Analysis:

    • After cooling to room temperature, take a small aliquot from each reaction, dilute with a suitable solvent (e.g., EtOAc), filter through a small plug of silica, and analyze by LC-MS to determine the relative conversion to the desired product.

Issue 2: Reaction Stalls After Initial Conversion

This outcome suggests that the catalyst is initially active but is gradually deactivated over the course of the reaction.

Probable Cause: The product of the reaction, a biaryl-pyrazole, may also be a catalyst poison, or the catalyst may have limited stability under the reaction conditions. The formation of inactive dimeric palladium species can also halt the reaction.[8]

Solutions:

  • Use a More Robust Catalyst System: If not already done, screen the more advanced catalyst systems from Table 1. The use of modern, well-defined precatalysts can resist the formation of off-cycle species.[5]

  • Implement a "Kicker Charge": In some cases, a second charge of catalyst and/or ligand can be added to the reaction after it has stalled to push it to completion.[7] While not ideal for process chemistry, it can be a useful strategy for small-scale synthesis.

  • Modify Reaction Parameters: Lowering the reaction concentration or temperature can sometimes slow the rate of catalyst deactivation relative to the productive catalytic turnover.

Understanding the Mechanism of Poisoning

To effectively troubleshoot, it is crucial to understand the underlying chemical mechanism of catalyst deactivation. The sulfur atom of the pyrazole ring acts as a potent ligand for the Pd(0) center, disrupting the catalytic cycle.

G cluster_cycle Productive Catalytic Cycle cluster_poison Poisoning Pathway Pd0 L-Pd(0) (Active Catalyst) OA Oxidative Addition (Ar-X) Pd0->OA Poisoned L-Pd(0)-(S-Pz) (Inactive Complex) Pd0->Poisoned  Strong Coordination (Deactivation) PdII L-Pd(II)(Ar)(X) OA->PdII Trans Transmetalation (R-B(OR)2) PdII->Trans PdII_R L-Pd(II)(Ar)(R) Trans->PdII_R RE Reductive Elimination PdII_R->RE RE->Pd0 Regenerates Catalyst Product Ar-R (Product) RE->Product Pyrazole Sulfur-Containing Pyrazole (S-Pz) Pyrazole->Poisoned

Caption: The competition between the productive catalytic cycle and the catalyst poisoning pathway.

The key to success is to choose ligands (L) and conditions that favor the rate of the productive cycle (Oxidative Addition -> Reductive Elimination) far more than the rate of the deactivating coordination event.

References
  • Chemistry For Everyone. (2025, September 22). Why Does Catalyst Poisoning Occur In Kinetics? YouTube.
  • Eastgate, M. D., et al. (n.d.). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling.
  • Wikipedia. (n.d.). Catalyst poisoning. [Link]

  • Bartholomew, C., Agrawal, P. K., & Katzer, J. R. (1982). Sulfur Poisoning of Metals.
  • Protsenko, A. V., & Zhuravlev, F. A. (2001). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Journal of the American Chemical Society, 123(30), 7360–7370. [Link]

  • Desman, P. (2020, March 9). How does sulfur in thiazole poison Pd catalyst?
  • Wang, D. H., et al. (2010). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Proceedings of the National Academy of Sciences, 107(10), 4545-4550. [Link]

  • Albers, P. W., et al. (2006). Poisoning and deactivation of palladium catalysts.
  • Mondal, S., & Ghosh, S. C. (2022). Recent Developments in Synthesis of Sulfur Heterocycles via Copper-Catalyzed C-S Bond Formation Reaction. Asian Journal of Organic & Medicinal Chemistry, 7(2), 143-152.
  • Nolan, S. P., et al. (2015). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 137(43), 13925–13934. [Link]

  • Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
  • Organ, M. G. (n.d.). Buchwald–Hartwig and Suzuki–Miyaura Cross-Coupling using Pd–NHC (NHC = N-Heterocyclic Carbene) Complexes. Sigma-Aldrich.
  • Buchwald, S. L., et al. (2018). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT. [Link]

  • OpenChemHub. (2024, January 9). Ligand design for cross-couplings: phosphines. YouTube. [Link]

Sources

Optimization

Technical Support Center: Navigating Regioselectivity in Substituted Pyrazole Synthesis

Welcome to the dedicated support center for resolving regioselectivity challenges in the synthesis of substituted pyrazoles. This guide is designed for researchers, medicinal chemists, and process development scientists...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated support center for resolving regioselectivity challenges in the synthesis of substituted pyrazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the common yet complex issue of isomeric mixture formation. Here, we dissect the underlying principles of regioselectivity in the Knorr synthesis and related methodologies, offering field-proven troubleshooting strategies and detailed protocols to steer your reactions toward the desired isomeric product.

Frequently Asked Questions (FAQs)

Q1: I'm getting a mixture of two regioisomers in my pyrazole synthesis. What's happening?

This is the most common issue in pyrazole synthesis, particularly when using an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine.[1] The reaction can proceed via two different pathways, as the hydrazine can attack either of the two non-equivalent carbonyl groups. This results in the formation of two distinct constitutional isomers, which can be challenging to separate.[1]

Q2: What are the key factors that dictate which regioisomer is the major product?

The regiochemical outcome is a delicate balance of several interconnected factors:

  • Electronic Effects: The electronic nature of the substituents on both the 1,3-dicarbonyl compound and the hydrazine plays a crucial role. Electron-withdrawing groups on the dicarbonyl component can render one carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.[1]

  • Steric Hindrance: Bulky substituents on either the dicarbonyl compound or the hydrazine can sterically hinder the approach to one of the carbonyl groups, thereby favoring attack at the less hindered site.[1][2]

  • Reaction Conditions: This is often the most influential and tunable parameter. Factors such as pH, solvent, and temperature can dramatically shift the isomeric ratio.[1] For instance, acidic conditions can alter the relative nucleophilicity of the two nitrogen atoms in the hydrazine, potentially reversing the regioselectivity observed under neutral or basic conditions.[1]

Q3: How do the electronics of the hydrazine substituent affect the reaction?

The nature of the substituent on the hydrazine (e.g., alkyl vs. aryl) significantly influences the nucleophilicity of the two nitrogen atoms.

  • Alkylhydrazines: The secondary nitrogen atom in aliphatic hydrazines typically has a higher electron density, making it more nucleophilic. This often leads to the preferential formation of one regioisomer.[3]

  • Arylhydrazines: In arylhydrazines, the lone pair of the secondary nitrogen atom is involved in resonance with the aromatic ring, which reduces its nucleophilicity.[3] This can lead to the formation of the opposite regioisomer compared to reactions with alkylhydrazines.[3]

Troubleshooting Guide: Controlling Regioselectivity

When faced with an unfavorable mixture of regioisomers, a systematic approach to optimizing the reaction conditions is essential.

Issue 1: Undesired Regioisomer is the Major Product

This indicates that the inherent electronic and steric factors of your substrates favor the unwanted pathway under the current reaction conditions.

Troubleshooting Workflow:

Caption: Troubleshooting Decision Tree for Regioselectivity Control.

Solutions:

  • pH Modification: The most powerful tool in your arsenal. Switching from acidic to basic conditions, or vice-versa, can invert the regioselectivity.

    • Acidic Conditions (e.g., AcOH, TFA): Protonation can occur on the more basic nitrogen of the hydrazine, altering its nucleophilicity and directing the reaction pathway.[1]

    • Basic Conditions (e.g., t-BuOK): Can be used to mediate reactions, sometimes leading to exclusive regioselectivity.[4]

  • Solvent Effects: The polarity and nucleophilicity of the solvent can influence the reaction.

    • Fluorinated Alcohols (e.g., TFE, HFIP): These non-nucleophilic, polar solvents can enhance regioselectivity by not competing with the hydrazine for attack on the more reactive carbonyl group.[5]

  • Temperature Control: Lowering the reaction temperature can sometimes increase the selectivity by favoring the pathway with the lower activation energy.

Issue 2: Inseparable Mixture of Regioisomers (Approx. 1:1 Ratio)

This scenario suggests that the energy barriers for the two reaction pathways are very similar under your current conditions.

Solutions:

  • Employ a Pre-functionalized Substrate: Consider a synthetic route where the regiochemistry is "locked in" from the start. For example, using α-benzotriazolyl-α,β-unsaturated ketones with monosubstituted hydrazines has been shown to yield single regioisomers.[6]

  • Stepwise Synthesis: Investigate a stepwise approach where the hydrazine is first condensed with one carbonyl group under controlled conditions before cyclization is induced.[7]

  • Catalyst-Controlled Reactions: Explore the use of catalysts that can direct the reaction towards a specific isomer. For instance, silver-catalyzed reactions of trifluoromethylated ynones with hydrazines have demonstrated high regioselectivity.[8]

Data Presentation: Impact of Reaction Conditions on Isomer Ratios

1,3-Dicarbonyl Substrate Hydrazine Conditions Isomer Ratio (A:B) Reference
1-Phenyl-1,3-butanedionePhenylhydrazineEthanol, reflux98:2[2]
1-(4-Methoxyphenyl)-1,3-butanedioneMethylhydrazineEthanol, reflux85:15N/A
1-(4-Nitrophenyl)-1,3-butanedioneMethylhydrazineTFE, rt>95:5[5]
1,1,1-Trifluoro-2,4-pentanedionePhenylhydrazineEthanol, reflux>99:1[2]

Note: Isomer A refers to the pyrazole formed by initial attack at the C1 carbonyl. Isomer B is formed by attack at the C3 carbonyl. Data is representative and may vary based on specific reaction parameters.

Experimental Protocols

Protocol 1: General Procedure for pH-Controlled Pyrazole Synthesis
  • Acidic Conditions:

    • Dissolve the 1,3-dicarbonyl compound (1.0 eq) in glacial acetic acid (5-10 volumes).

    • Add the substituted hydrazine hydrochloride salt (1.1 eq) to the solution.

    • Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

    • Cool the reaction to room temperature and pour into ice-water.

    • Neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

  • Basic Conditions:

    • To a solution of the 1,3-dicarbonyl compound (1.0 eq) in a suitable solvent (e.g., THF, DMF), add a base such as potassium tert-butoxide (1.2 eq) at 0 °C.

    • Stir the mixture for 15-30 minutes.

    • Add the substituted hydrazine (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

    • Quench the reaction with a saturated solution of ammonium chloride.

    • Extract the product, dry the organic phase, and purify as described above.

Protocol 2: Chromatographic Separation of Pyrazole Regioisomers

Regioisomers of pyrazoles often have very similar polarities, making their separation by column chromatography challenging but not impossible.[9]

Workflow for Method Development:

Caption: Workflow for Chromatographic Separation of Pyrazole Isomers.

Recommended Starting Conditions for Flash Chromatography:

  • Stationary Phase: Silica gel (230-400 mesh).[9]

  • Mobile Phase: Start with a non-polar solvent system like hexane/ethyl acetate and gradually increase the polarity. A shallow gradient is often key to resolving closely eluting isomers.

  • Loading: Use the dry loading technique to ensure a tight band at the start of the separation.[9]

Protocol 3: Spectroscopic Differentiation of Regioisomers using NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for unambiguously determining the structure of your pyrazole isomers.[10][11]

  • ¹H NMR: The chemical shifts of the protons on the pyrazole ring and the substituents will differ between the two regioisomers. Protons closer to electron-withdrawing groups will typically be shifted downfield.

  • ¹³C NMR: The chemical shifts of the carbon atoms in the pyrazole core are highly sensitive to the substitution pattern.

  • 2D NMR (HMBC, NOESY):

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment is particularly powerful for identifying which substituent is attached to which position on the pyrazole ring by observing correlations between protons and carbons that are 2 or 3 bonds away.[12]

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Can be used to establish through-space proximity between protons on the N-substituent and protons on the C3 or C5 substituents, thereby confirming the regiochemistry.[7]

References

  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Organic Letters, 10(7), 1307–1310. Available at: [Link]

  • Al-Mokhanam, A. A., Al-Wahaibi, L. H., & El-Emam, A. A. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6529. Available at: [Link]

  • Katritzky, A. R., Rachwal, S., & Rachwal, B. (1996). Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. The Journal of Organic Chemistry, 61(10), 3113–3120. Available at: [Link]

  • Wang, Y., et al. (2022). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. Available at: [Link]

  • Wallace, O. B., & Lau, W. F. (2003). Regioselective synthesis of unsymmetrical 3, 5-dialkyl-1-arylpyrazoles. Tetrahedron Letters, 44(3), 571-573. Available at: [Link]

  • Deng, X., & Mani, N. S. (2013). A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes. Organic & Biomolecular Chemistry, 11(37), 6250-6254. Available at: [Link]

  • J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2023). Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. Molecules, 28(3), 1391. Available at: [Link]

  • S. G. Manjunatha, et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 27(18), 5897. Available at: [Link]

  • Dömling, A. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 1084-1119. Available at: [Link]

  • El-Emam, A. A., & Al-Deeb, O. A. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(5), 1450. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of substituted pyrazoles 1. [Image]. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Available at: [Link]

  • Baskin, J. M., & Sorensen, E. J. (2004). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 69(23), 7753–7759. Available at: [Link]

  • ResearchGate. (2025). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. Available at: [Link]

  • Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Available at: [Link]

  • National Institutes of Health. (n.d.). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling appr. Available at: [Link]

  • Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Available at: [Link]

  • Orochem Technologies Inc. (2017, December 2). Dr. David House - Chirality and the Separation of Enantiomers by Liquid Chromatography [Video]. YouTube. Available at: [Link]

  • MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Molecules, 28(14), 5462. Available at: [Link]

  • MDPI. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules, 28(17), 6217. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Pyrazole Solubility &amp; Handling Guide

Ticket ID: PYR-SOL-001 Status: Open Assigned Specialist: Senior Application Scientist Topic: Troubleshooting poor solubility of pyrazole intermediates in MedChem workflows. Executive Summary: The "Brick Dust" Paradox The...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PYR-SOL-001 Status: Open Assigned Specialist: Senior Application Scientist Topic: Troubleshooting poor solubility of pyrazole intermediates in MedChem workflows.

Executive Summary: The "Brick Dust" Paradox

The Issue: Pyrazoles are "privileged scaffolds" in drug discovery (e.g., Celecoxib, Ibrutinib, Ruxolitinib) due to their metabolic stability and bioisosteric properties. However, researchers frequently encounter the "brick dust" phenomenon: intermediates that are insoluble in organic solvents (DCM, EtOAc) and water, leading to crashed-out reactions, clogged columns, and poor assay data.

The Physics: The insolubility arises from the amphoteric nature of the pyrazole ring.

  • H-Bond Network: The unsubstituted -NH (donor) and the -N= (acceptor) form tight intermolecular hydrogen-bonded dimers or oligomers in the crystal lattice.

  • Lattice Energy: This network creates exceptionally high crystal lattice energy (high melting point), which the solvation energy of standard solvents cannot overcome.

Diagnostic Framework: Characterizing the Problem

Before attempting random solvent additions, diagnose the specific solubility barrier using the pKa-dependent ionization states.

Graphviz: Solubility Decision Matrix

PyrazoleSolubility Start Diagnostic: Pyrazole Intermediate Insoluble CheckSub Is the N1 position substituted? Start->CheckSub NoSub No (Free -NH) CheckSub->NoSub YesSub Yes (N-Alkyl/Aryl) CheckSub->YesSub LatticeIssue Cause: H-Bond Dimerization (High Lattice Energy) NoSub->LatticeIssue Action1 Strategy: Disrupt Symmetry (Protecting Groups or pH Swing) LatticeIssue->Action1 Lipophilicity Cause: High LogP (Grease Ball) or Pi-Stacking YesSub->Lipophilicity Action2 Strategy: Co-solvents/Surfactants (DMSO, Tween, Cyclodextrins) Lipophilicity->Action2

Figure 1: Decision matrix for diagnosing the root cause of pyrazole insolubility based on substitution patterns.

Module A: Reaction Optimization (Synthesis Phase)

If your pyrazole crashes out during the reaction, it traps impurities and stalls kinetics.

Solvent Selection Table

Standard solvents often fail. Use this hierarchy based on dielectric constant and H-bond disrupting capability.

Solvent ClassRecommended SolventBoiling Point (°C)Application Note
Dipolar Aprotic DMSO or NMP 189 / 202Excellent for SNAr reactions. Disrupts aggregates. Difficult to remove.
Protic Acetic Acid (AcOH) 118Top Pick. Acts as solvent & catalyst. Protonates N2, breaking H-bonds.
Alcohol TFE (Trifluoroethanol) 74Strong H-bond donor. Solubilizes polar intermediates better than EtOH.
Green Alternative

-Valerolactone
207Biodegradable replacement for NMP/DMF. High solvency power.
Protocol: Transient Protection with THP

To prevent "brick dust" formation during multi-step synthesis, use a Tetrahydropyranyl (THP) group. It removes the H-bond donor (-NH) and disrupts the crystal lattice, rendering the intermediate soluble in organic solvents (DCM, EtOAc).

Step-by-Step Methodology:

  • Protection: Dissolve insoluble pyrazole in minimal hot THF or Dioxane. Add 1.5 eq 3,4-dihydro-2H-pyran (DHP) and 0.1 eq p-TsOH (catalyst). Reflux for 2-4 hours.

    • Result: The N-THP pyrazole will likely be an oil or low-melting solid, highly soluble in organic solvents.

  • Reaction: Perform your desired substitution (e.g., lithiation, alkylation) on the soluble THP-intermediate.

  • Deprotection (Green Method):

    • Instead of harsh acid hydrolysis, use Thermal Isomerization/Deprotection if applicable, or standard mild acid treatment (HCl/MeOH) which precipitates the final product as a pure salt.

Expert Insight: The THP group adds steric bulk and eliminates the H-bond donor capability, effectively lowering the melting point by hundreds of degrees in some cases [1].

Module B: Workup & Purification (The "Crash Out")

The most common failure point is aqueous workup where the interface becomes a solid emulsion.

The pH-Swing Extraction Protocol

Pyrazoles are amphoteric.[1] They are neutral at pH 7 (insoluble), cationic at pH < 2 (soluble in water), and anionic at pH > 14 (soluble in water).

Parameters:

  • pKa (Protonation of N2): ~2.5 [2][2]

  • pKa (Deprotonation of NH): ~14.2 [2]

pH_Swing Acid pH < 2 (Cationic) Water Soluble Neutral pH ~ 7 (Neutral) INSOLUBLE Acid->Neutral Add NaOH Neutral->Acid Add HCl Base pH > 14 (Anionic) Water Soluble Neutral->Base Add NaOH Base->Neutral Add HCl

Figure 2: The pH-Swing mechanism. Solubility is achieved at extremes; precipitation occurs at neutrality.

Protocol:

  • Acidification: If the reaction mixture is organic, extract with 1M HCl . The pyrazole will protonate (forming the pyrazolium salt) and move into the aqueous layer. Impurities remain in the organic layer.

  • Wash: Wash the aqueous acidic layer with EtOAc to remove non-basic impurities.

  • Precipitation (The Swing): Slowly add 6M NaOH to the aqueous layer while stirring.

    • Critical Step: As pH approaches 7, the pyrazole will precipitate.

    • Option A (Filtration): If the solid is pure, filter it directly.

    • Option B (Extraction): If still impure, continue adding NaOH until pH > 14. The pyrazole deprotonates (anion) and may redissolve. (Note: This requires very high pH and is difficult for lipophilic pyrazoles).

    • Standard Path: Usually, we stop at pH 7-8 and extract the slurry with DCM/Isopropanol (3:1) . The IPA helps break the emulsion.

Chromatography Troubleshooting

Issue: Pyrazoles "streak" on silica gel columns, resulting in poor separation and loss of mass. Cause: The acidic -NH interacts strongly with the silanol groups (Si-OH) on the silica surface. Solution:

  • Deactivation: Pre-wash the silica column with mobile phase containing 1-2% Triethylamine (Et3N) .

  • Alternative Phase: Use Neutral Alumina instead of silica gel for acid-sensitive or highly polar pyrazoles [3].

Module C: Analytical & Assay Support

NMR "Lock" Issues

Symptom: Sample does not dissolve in CDCl3 or DMSO-d6 for NMR. Fix:

  • Acidic Shift: Add 1-2 drops of TFA-d (Trifluoroacetic acid-d) to the DMSO-d6 tube. This protonates the N2, breaking the H-bond dimer and instantly solubilizing the compound.

    • Note: Chemical shifts will move downfield.

  • Basic Shift: For NH-pyrazoles, add solid K2CO3 to the tube to form the soluble anion.

Biological Assay Formulation

Symptom: Compound crashes out of culture media upon addition of DMSO stock. Fix:

  • Salt Formation: Pre-form the Mesylate or Tosylate salt. These are preferred for pyrazoles over HCl salts (which can be hygroscopic).

  • Complexation: Use Hydroxypropyl-β-cyclodextrin (HP-β-CD) .

    • Protocol: Dissolve compound in DMSO (100x stock). Dilute into 20% HP-β-CD in saline. The hydrophobic cavity of the cyclodextrin encapsulates the pyrazole.

Frequently Asked Questions (FAQ)

Q: Why do I see two sets of peaks in my NMR spectrum? A: This is likely annular tautomerism . Unsubstituted pyrazoles exist in equilibrium between the 3-substituted and 5-substituted forms.[2][3][4] In solution, the proton hops between N1 and N2. This is normal. To collapse the peaks, run the NMR at high temperature (e.g., 80°C in DMSO-d6) or lock the tautomer by N-alkylation.

Q: My pyrazole has a melting point >250°C and won't dissolve in anything. Is it a polymer? A: Not necessarily. Small, symmetric pyrazoles often have melting points >200°C due to the lattice energy described in Module 1. Try the TFA-d NMR trick (Section 5.1) to confirm structure before assuming polymerization.

Q: Can I use Boc protection instead of THP? A: Yes. (Boc)2O reacts readily with pyrazoles using DMAP/Et3N. The N-Boc group is electron-withdrawing, which drastically reduces the basicity and crystallinity. However, Boc groups on pyrazoles are sometimes labile to nucleophiles (like amines) in subsequent steps [4].

References

  • Green protection of pyrazole... Title: Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles. Source: Royal Society of Chemistry (RSC), 2015. URL:[Link]

  • Purification Strategies Title: How can I purify a pyrazole compound with a N-C-N bond without using a silica column? (Expert Discussion). Source: ResearchGate.[1] URL:[Link]

  • Selective Boc-Protection Title: Selective Boc-Protection and Bromination of Pyrazoles.[5] Source: Comprehensive Organic Chemistry Experiments for the Laboratory Classroom (RSC). URL:[Link][1][2][5][6][7][8]

Sources

Optimization

Optimization of reaction conditions for N-alkylation of pyrazoles

Facility: Advanced Heterocyclic Chemistry Application Lab Operator: Senior Application Scientist (Ph.D., 15+ years in Process Chemistry) Status: Online Introduction Welcome to the technical support center. If you are her...

Author: BenchChem Technical Support Team. Date: February 2026

Facility: Advanced Heterocyclic Chemistry Application Lab Operator: Senior Application Scientist (Ph.D., 15+ years in Process Chemistry) Status: Online

Introduction

Welcome to the technical support center. If you are here, you are likely facing the "classic" pyrazole problem: a 50:50 mixture of regioisomers, a reaction that stalled at 60% conversion, or a substrate that decomposed under sodium hydride treatment.

N-alkylation of pyrazoles is deceptively simple. On paper, it is a basic nucleophilic substitution (


). In practice, it is a battle against tautomerism  and ambident nucleophilicity . The pyrazole ring contains two nitrogen atoms:
  • N1 (Pyrrole-like): Contributes to aromaticity, usually protonated in the neutral form.

  • N2 (Pyridine-like): Has a localized lone pair, acting as a base.

Upon deprotonation, the negative charge is delocalized, creating an ambident anion. Your choice of base, solvent, and temperature dictates whether the alkyl group lands on N1 or N2 (or both).

Module 1: The Regioselectivity Crisis

Q: Why am I getting a mixture of N1- and N2-alkylated isomers?

A: You are fighting the Curtin-Hammett principle . Unsubstituted pyrazoles exist in rapid tautomeric equilibrium. The ratio of products depends on the interplay between steric hindrance (kinetic control) and thermodynamic stability .

The Diagnostic Workflow

Use this logic to predict and control your outcome:

Regioselectivity Start Analyze Substrate (3,5-unsymmetrical pyrazole) Substituents Are substituents at C3/C5 sterically different? Start->Substituents Steric Steric Control (Kinetic) Alkylation occurs at LESS hindered Nitrogen Substituents->Steric Yes (e.g., t-Bu vs H) Electronic Electronic/Chelation Control Substituents->Electronic No (Similar size) Condition Reaction Conditions Steric->Condition Result1 Major Product: N-alkylation far from bulky group Condition->Result1 Irreversible (NaH/DMF, low temp) Result2 Major Product: Thermodynamic Isomer (More stable) Condition->Result2 Reversible (High Temp, Acid Cat)

Caption: Decision logic for predicting regiochemical outcomes based on substrate sterics and reaction thermodynamics.

Troubleshooting Protocol
  • The "Steric" Approach (Kinetic Control):

    • Mechanism: If you have a bulky group (e.g., t-butyl, phenyl) at position 3, the N2 nitrogen is sterically crowded.

    • Solution: Use irreversible conditions to lock in the kinetic product.

    • Protocol: Use NaH (1.1 equiv) in THF or DMF at 0°C . Do not heat. The electrophile will attack the less hindered nitrogen (N1, distal to the bulky group).

  • The "Solvent Switch" (Pro Tip):

    • Insight: Recent data suggests that fluorinated alcohols (TFE or HFIP) can reverse or enhance regioselectivity via specific hydrogen-bond networking, distinct from standard dipolar aprotic solvents [1].

    • Action: If DMF fails, screen 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as a solvent.

Module 2: Reactivity & The "Cesium Effect"

Q: My reaction is slow, or NaH is destroying my substrate. What is the alternative?

A: Switch to Cesium Carbonate (


) .[1][2]
While Potassium Carbonate (

) is cheap, it often fails in pyrazole alkylation due to poor solubility in organic solvents and strong ion pairing.
The Science: Why Cesium?

Cesium has a large ionic radius (1.67 Å). In solvents like DMF or MeCN, it forms "loose" ion pairs with the pyrazolate anion. This creates a "naked anion" effect, significantly increasing the nucleophilicity of the pyrazole nitrogen compared to the tight ion pair formed with Sodium or Potassium [2].

Comparative Data: Base & Solvent Selection
ConditionBaseSolventMechanismSuitability
Standard

Acetone/MeCNHeterogeneousSimple substrates only. Often requires reflux.
High Reactivity

THF/DMFIrreversible DeprotonationNon-sensitive substrates. Best for kinetic control.
The "Cesium Effect"

DMF"Naked Anion" / Loose Ion PairBest for complex/sensitive substrates. High yields at lower temps.[3]
Phase Transfer

+ TBAI
Toluene/WaterInterfacial CatalysisExcellent for scale-up. Avoids anhydrous conditions.
Optimized Protocol: The Cesium Method
  • Dissolve Pyrazole (1.0 equiv) in anhydrous DMF (0.2 M).

  • Add

    
      (1.5 - 2.0 equiv).
    
  • Stir for 15 min at RT (ensure partial deprotonation).

  • Add Alkyl Halide (1.1 equiv).

  • Critical Step: If reaction is sluggish, add TBAI (tetrabutylammonium iodide) (10 mol%). This acts as a phase transfer catalyst and iodide source (Finkelstein reaction in situ).

Module 3: When Halides Fail (Mitsunobu Conditions)

Q: My alkylating agent is an alcohol, or the halide is unstable. How do I proceed?

A: Use the Mitsunobu Reaction .[4][5][6][7][8] This is ideal for installing sensitive alkyl groups where the corresponding halide is prone to elimination or decomposition.

Constraint: The


 of the pyrazole must be 

(preferably

) for the standard Mitsunobu to work efficiently [3]. Electron-withdrawing groups (EWGs) on the pyrazole ring help significantly.
Mitsunobu Workflow

Mitsunobu Reagents Pyrazole + R-OH + PPh3 Addition Add DIAD/DEAD (Dropwise at 0°C) Reagents->Addition Intermediate Betaine Intermediate Addition->Intermediate Product N-Alkyl Pyrazole (Inversion of R-OH config) Intermediate->Product

Caption: Standard Mitsunobu pathway. Note that the stereocenter of the alcohol (R-OH) will be inverted.

Protocol Adjustment for Pyrazoles

Standard Mitsunobu conditions (RT, THF) often result in poor conversion for pyrazoles due to their weak acidity.

  • Optimization: Run the reaction at Reflux (65°C) in THF.

  • Catalyst: Add Triethylamine (

    
    )  (0.5 equiv).[4]
    
  • Why? Recent studies show that base catalysis can improve the yield of N-alkylation of pyrazoles under Mitsunobu conditions from <5% to >75% [4].

Module 4: Troubleshooting FAQ

Q: I am observing "Over-Alkylation" (Quaternization).

  • Cause: The product (N-alkyl pyrazole) is still nucleophilic enough to attack another equivalent of alkyl halide, forming a pyrazolium salt.

  • Fix:

    • Use a slight deficiency of the alkyl halide (0.95 equiv).

    • Switch to

      
        in MeCN  (Acetonitrile). Pyrazolium salts are often insoluble in MeCN and will precipitate out, but preventing their formation via stoichiometry is better.
      

Q: I cannot separate the regioisomers by column chromatography.

  • Technique:

    • Change the Stationary Phase: If Silica fails, try C18 (Reverse Phase) . The polarity difference between N1 and N2 isomers is often amplified in reverse phase.

    • Boiling Point: If the products are volatile liquids, N1 and N2 isomers often have significantly different boiling points due to dipole moments. Distillation might work better than a column.

    • GCO (General Chemical Observation): N1-substituted isomers (less hindered) usually move faster on silica (higher

      
      ) than the more polar N2-isomers, but this is not an absolute rule.
      

Q: The reaction works on 100mg but fails on 10g.

  • Thermal Runaway: NaH deprotonation is exothermic. On a large scale, the heat generated can cause equilibration to the thermodynamic (undesired) isomer.

  • Fix: Strict temperature control (internal probe) during NaH addition. Or, switch to the Phase Transfer method (

    
    /Toluene/TBAI), which acts as a heat sink and is safer for scale-up.
    

References

  • Solvent Effects (Fluorinated Alcohols)

    • Title: Improved Regioselectivity in Pyrazole Formation through the Use of Fluorin
    • Source: J. Org.[9] Chem.

    • Link:[Link]

  • The Cesium Effect

    • Title: Efficient Cesium Carbonate Promoted N-Alkylations of Aromatic Cyclic Imides (Applicable to Pyrazoles).[3]

    • Source: Synthesis / Organic Chemistry Portal.
    • Link:[Link]

  • Mitsunobu Reaction Scope

    • Title: Mitsunobu Reaction Using Basic Amines as Pronucleophiles.
    • Source: J. Org.[9] Chem.

    • Link:[Link]

  • Mitsunobu Optimization for Pyrazoles

    • Title: Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library (Specific protocol for Pyrazole N-alkyl
    • Source: Molecules (via NCBI).
    • Link:[Link]

Sources

Troubleshooting

Technical Support Center: Palladium Removal from Pyrazole Scaffolds

The following guide is designed as an autonomous Technical Support Center resource for researchers dealing with palladium contamination in pyrazole-based drug substances. Status: Active | Topic: Metal Scavenging / Purifi...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed as an autonomous Technical Support Center resource for researchers dealing with palladium contamination in pyrazole-based drug substances.

Status: Active | Topic: Metal Scavenging / Purification | Tier: Advanced

Diagnostic & Initial Assessment

Quickly identify the nature of your contamination issue before selecting a protocol.

Q: Why is palladium so difficult to remove specifically from my pyrazole product? A: Unlike simple aromatics, pyrazoles act as bidentate or monodentate ligands . The nitrogen atoms in the pyrazole ring possess lone pairs that actively coordinate with Palladium (Pd(II)), forming stable "Pd-N" complexes. Standard aqueous washes or weak scavengers often fail because the binding affinity of the Pd to your product is higher than its affinity to the wash solution. You are essentially fighting a competitive binding war.

Q: My product passed the visual check (it’s white), but ICP-MS shows 500 ppm Pd. What is happening? A: You likely have monomeric Pd species coordinated to the heterocycle. Colloidal palladium (Pd(0) clusters) is usually black or grey. If your product is white but tests high for Pd, the metal is atomically bound to your pyrazole nitrogens. Filtration over Celite will fail here; you need a chemical scavenger with a binding constant (


) orders of magnitude higher than your pyrazole.

Q: What are the target limits I need to hit? A: Refer to ICH Q3D (R2) guidelines.

  • Oral Administration: PDE = 100 µ g/day .[1] (For a 10g daily dose, limit is 10 ppm ).

  • Parenteral (IV): PDE = 10 µ g/day .[2] (Limit is 1 ppm ).

  • Inhalation: PDE = 1 µ g/day . (Limit is 0.1 ppm ).

Scavenger Selection Strategy

Do not guess. Use this logic to select the correct remediation path.

Comparative Analysis of Removal Methods
FeatureSilica-Based Scavengers (e.g., Si-Thiol, Si-DMT)Resin-Based Scavengers (e.g., MP-TMT)Activated Carbon (e.g., Darco KB-B)Complexing Wash (N-Acetylcysteine)
Mechanism Covalent binding (Thiol/Triazine)Chelation (Macroporous resin)Adsorption (Pore trapping)Competitive Solubilization
Selectivity High (Specific to metal)High Low (May adsorb product)Medium
Speed Fast (30-60 min)Medium (2-12 hours)Slow (Overnight often needed)Slow (Heating required)
Best For High-value APIs, final stepsDMF/DMSO solutionsLarge scale, cost-sensitiveEarly intermediates
Pyrazoles? Excellent (Si-DMT preferred)Very Good Moderate (Risk of yield loss)Good (Breaks coordination)
Decision Logic Workflow

Use the following diagram to determine the optimal scavenger based on your solvent and constraints.

ScavengerSelection Start Start: Pd Contamination in Pyrazole Product Solubility Is Product Soluble in Organic Solvents? Start->Solubility SolventType Solvent Type? Solubility->SolventType Yes NAC Select: N-Acetylcysteine Wash Protocol Solubility->NAC No (Aqueous/Slurry) Cost Cost Constraint? SolventType->Cost Scale > 10kg SiDMT Select: SiliaMetS® DMT (Best for N-heterocycles) SolventType->SiDMT DCM, THF, EtOAc, MeOH MPTMT Select: MP-TMT Resin (Best for DMF/DMSO) SolventType->MPTMT DMF, DMSO, NMP Cost->SiDMT Quality Critical Carbon Select: Activated Carbon (Darco KB-B + Heat) Cost->Carbon Budget Critical

Figure 1: Decision matrix for selecting the appropriate palladium remediation method based on solvent compatibility and process constraints.

Recommended Protocols

These protocols are self-validating. If the check step fails, do not proceed to isolation.

Protocol A: Solid-Supported Scavenging (The "Gold Standard")

Target: Final APIs where filtration is preferred over extraction. Recommended Agent: SiliaMetS® DMT (Dimercaptotriazine) or Si-Thiol. Note: DMT is structurally similar to TMT and is superior for pyrazoles due to high affinity for "hard" Pd-N complexes.

  • Loading: Calculate the theoretical amount of Pd in your mixture. Add 4-5 equivalents of scavenger relative to the residual Pd (or 10-20% w/w relative to the product if Pd content is unknown).

  • Solvent Check: Ensure the product is fully dissolved. THF and Ethyl Acetate are ideal. Avoid DMF if using Silica-based scavengers (silica can dissolve slightly in hot basic water/DMF mixtures); use MP-TMT resins for DMF.

  • Temperature: Heat the mixture to 50-60°C .

    • Why? Room temperature is often insufficient to break the thermodynamic Pd-Pyrazole coordination bond. Thermal energy is required for ligand exchange.

  • Time: Agitate for 4 hours .

  • Validation (The "Spot Test"):

    • Take a 1 mL aliquot.

    • Filter through a 0.45 µm syringe filter.

    • Add a drop of colored reagent (e.g., Sodium Diethyldithiocarbamate solution).

    • Result: If it turns yellow/brown instantly, Pd is still >50 ppm. Add more scavenger or increase time.

  • Filtration: Filter the scavenger over a pad of Celite. Rinse the cake with fresh solvent.

Protocol B: The N-Acetylcysteine (NAC) Wash

Target: Early intermediates or "sticky" Pd species that resist solid scavengers. Mechanism: NAC is a potent ligand that out-competes the pyrazole for Pd binding, rendering the Pd water-soluble.

  • Preparation: Dissolve your crude product in a water-immiscible solvent (e.g., EtOAc or 2-MeTHF).

  • Reagent: Prepare a 0.5 M aqueous solution of N-Acetylcysteine . Use 5-10 equivalents relative to the estimated Pd.

  • The "Cook": Mix the organic and aqueous layers. Heat to 40-50°C for 2-12 hours under vigorous stirring.

    • Crucial Step: Do not just shake and separate. The ligand exchange kinetics are slow.

  • The Ammonia Spike: After cooling to RT, add Ammonium Hydroxide (28%) to adjust the aqueous phase to pH ~9.

    • Why? This deprotonates the carboxylic acid on the NAC-Pd complex, ensuring it stays in the aqueous layer and prevents re-extraction into the organic phase.

  • Separation: Separate layers. Wash the organic layer once with water and once with brine.

Protocol C: Activated Carbon (Cost-Optimized)

Target: Large-scale manufacturing where scavengers are too expensive.

  • Selection: Use Darco KB-B or Ecosorb C-941 . These are chemically activated and have higher mesoporosity suitable for organometallic complexes.

  • Slurry: Add carbon (10-20% w/w relative to product) to the product solution.

  • Activation: Heat to reflux (or >60°C) for at least 12 hours.

    • Warning: Carbon works by adsorption. If you do not give it enough time/heat, the Pd will desorb during filtration.

  • Filtration: Filter while hot over Celite.

    • Why? If the solution cools, the product may precipitate onto the carbon, leading to yield loss.

Troubleshooting & FAQs

Issue: "I used Si-Thiol, but the Pd levels barely dropped."

  • Cause: The Pd-Pyrazole bond is stronger than the Pd-Thiol bond at Room Temperature.

  • Fix: Switch to Si-DMT (Dimercaptotriazine) or MP-TMT . The triazine functionality mimics the nitrogen-rich environment the Pd prefers but binds irreversibly. Alternatively, increase temperature to 65°C .

Issue: "The scavenger turned my solution into a gel."

  • Cause: Mechanical degradation of silica particles due to aggressive overhead stirring, or using silica in high pH aqueous conditions.

  • Fix: Use MP-TMT (Resin) instead of silica. Resins are mechanically robust and do not degrade in basic media.

Issue: "I lost 30% of my yield using Activated Carbon."

  • Cause: Non-specific adsorption. Your product is likely getting trapped in the micropores.

  • Fix: Switch to Ecosorb C-941 . It is a "dust-free" carbon specifically designed to minimize API loss while targeting heavy metals. Alternatively, perform a "displacement wash" of the carbon cake with a more polar solvent (e.g., 10% MeOH in DCM) after filtration.

Issue: "Can I just distill the product?"

  • Analysis: Only if the product is volatile and stable. However, Pd can sometimes "steam distill" or carry over if it forms volatile complexes. Scavenging is generally safer for regulatory compliance.

References

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. Link

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development, 9(2), 198–205. Link

  • Phillips, S. T., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, 27(9), 1612–1640. Link

  • International Council for Harmonisation (ICH). (2019). ICH Q3D (R2) Guideline for Elemental Impurities. Link

  • Biotage. (2023).[3] How to Remove Palladium in Three Easy Steps. Link

  • SiliCycle. (2023). SiliaMetS® Metal Scavengers User Guide. Link

Sources

Optimization

Characterization of unexpected byproducts in pyrazole synthesis

Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in the synthesis and characterizatio...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in the synthesis and characterization of pyrazole derivatives. As a core heterocyclic motif in numerous pharmaceuticals and agrochemicals, mastering its synthesis is critical. However, the seemingly straightforward condensation of a 1,3-dicarbonyl compound with a hydrazine can lead to a complex mixture of products.

This document moves beyond standard protocols to provide in-depth troubleshooting guides and mechanistic insights, helping you to identify, characterize, and ultimately control the formation of unexpected byproducts.

Frequently Asked Questions (FAQs)
Q1: My reaction with an unsymmetrical 1,3-diketone gave me two products with the same mass. What are they and how do I control this?

This is a classic case of regioisomerism . When an unsymmetrical 1,3-dicarbonyl reacts with a substituted or unsubstituted hydrazine, the initial nucleophilic attack can occur at either of the two distinct carbonyl carbons. This leads to the formation of two different constitutional isomers.[1] Controlling this selectivity is one of the most common challenges in pyrazole synthesis.

Immediate Action: Proceed to Troubleshooting Guide 1: Managing Regioselectivity .

Q2: The yield of my pyrazole is very low, and my crude NMR is a complex mixture of unidentifiable peaks. Where did my product go?

Low yields and intractable mixtures often point to the formation of stable or transient reaction intermediates that have not fully converted to the final aromatic pyrazole.[2] The Knorr synthesis is more complex than a simple one-step condensation and involves several equilibrium steps.[3]

Immediate Action: Refer to Troubleshooting Guide 2: Identifying Incomplete Conversion & Reaction Intermediates .

Q3: I used a β-ketoester, and my final product still has a carbonyl signal in the IR and ¹³C NMR. Is this an unreacted starting material?

Not necessarily. When a β-ketoester is used as the 1,3-dicarbonyl equivalent, the reaction can lead to the formation of a pyrazolone , which is a keto-enol tautomer of a hydroxypyrazole.[4] These compounds are stable and may be the desired product or an unexpected byproduct depending on your synthetic goal.

Immediate Action: See Troubleshooting Guide 3: Characterization of Pyrazolones .

Q4: I'm attempting an N-alkylation of my pyrazole, but I'm getting two isomeric products. How do I differentiate and control them?

Pyrazoles possess two nitrogen atoms: a pyrrole-type (N1) and a pyridine-type (N2). Alkylation can occur at either nitrogen, leading to N1- and N2-alkylated regioisomers. The selectivity is governed by a subtle interplay of steric hindrance, electronics, and the nature of the alkylating agent and base.

Immediate Action: Consult Troubleshooting Guide 4: Controlling N-Alkylation Selectivity .

Troubleshooting Guide 1: Managing Regioselectivity

The reaction of an unsymmetrical 1,3-dicarbonyl with a hydrazine is a battle between kinetics and thermodynamics, influenced by steric and electronic factors.

Causality: What Governs Regioselectivity?
  • Electronic Effects : The more electrophilic carbonyl carbon will typically react faster with the hydrazine nucleophile. Electron-withdrawing groups activate a nearby carbonyl, making it a prime target for initial attack.[1]

  • Steric Effects : Bulky substituents on either the dicarbonyl or the hydrazine can hinder the approach to a specific carbonyl group, directing the reaction to the less sterically encumbered site.[1]

  • Reaction Conditions (pH) : This is the most critical and tunable parameter.

    • Acidic Conditions : Under acidic catalysis, the reaction often proceeds via the formation of a hydrazone at the more reactive ketone. The subsequent intramolecular cyclization determines the final regioisomer.[5][6]

    • Neutral/Basic Conditions : The nucleophilicity of the hydrazine nitrogens is altered, potentially changing the site of initial attack and reversing the observed regioselectivity.[1]

Workflow for Regioisomer Analysis

start Mixture of Products (Same Mass) hplc Separate isomers via Preparative HPLC or Column Chromatography start->hplc nmr Characterize each isomer using NMR (1H, 13C, NOESY) hplc->nmr noesy Run 2D NOESY Experiment nmr->noesy If 1D NMR is ambiguous hmbc Run 2D HMBC Experiment nmr->hmbc Confirm C-H connectivity result Assign Structures Based on Correlations noesy->result hmbc->result

Caption: Workflow for separating and identifying regioisomers.

Protocol: Structure Elucidation by 2D NMR

Once you have isolated the two isomers, use 2D NMR techniques to unambiguously determine their structures. The Nuclear Overhauser Effect (NOE) is particularly powerful.

  • Acquire ¹H NMR for each pure isomer.

  • Acquire a 2D NOESY Spectrum : Look for through-space correlations between the protons on the pyrazole substituents and the N-substituent (if any).

  • Analysis :

    • Isomer A : If you observe an NOE correlation between the proton of the N1-substituent and the proton of the C5-substituent, this confirms their proximity.

    • Isomer B : If the NOE correlation is between the N1-substituent proton and the C3-substituent proton, you have the other regioisomer.

  • Confirmation with HMBC : Use the Heteronuclear Multiple Bond Correlation (HMBC) spectrum to confirm long-range (2-3 bond) C-H correlations, which can solidify the assignment.

Troubleshooting Guide 2: Identifying Incomplete Conversion & Reaction Intermediates

The formation of a stable aromatic pyrazole is the thermodynamic driving force of the Knorr synthesis, but the reaction can stall at intermediate stages. Recent studies using transient flow kinetics have revealed that the mechanism is more complex than previously thought, involving multiple intermediates.[2][3]

Common Intermediates and Their Identification
  • Hydrazone : The initial condensation product of the hydrazine with one carbonyl group.[4][7]

    • Characterization : Presence of both a C=N imine signal in the ¹³C NMR (~150-160 ppm) and a remaining C=O ketone signal (~190-200 ppm). The mass will be [M(dicarbonyl) + M(hydrazine) - H₂O].

  • Hydroxylpyrazolidine (Cyclic Hemiaminal) : Formed after the second nitrogen attacks the remaining carbonyl intramolecularly. This is often a transient species.[2]

    • Characterization : Difficult to isolate. Often observed by LC-MS as an intermediate that slowly converts to the final product.[2] Its mass will be the same as the hydrazone.

  • Di-addition Product : An unexpected intermediate where two molecules of hydrazine have reacted with one molecule of the dicarbonyl.[2]

    • Characterization : Identified by HPLC-MS, with a mass corresponding to [M(dicarbonyl) + 2*M(hydrazine) - H₂O].[2]

Data Summary: Spectroscopic Clues for Intermediates
SpeciesKey ¹³C NMR Signals (ppm)Key IR Signals (cm⁻¹)Mass Spec (m/z)
1,3-Diketone C=O: ~200C=O: ~1715, ~1680M
Hydrazone C=O: ~195, C=N: ~155C=O: ~1685, C=N: ~1620M + N₂H₂R - H₂O
Pyrazole Aromatic C: 100-150No C=OM + N₂H₂R - 2H₂O
Protocol: Reaction Monitoring by LC-MS

To identify transient byproducts, you must monitor the reaction over time.

  • Setup : Assemble the reaction as planned.

  • Sampling : At regular intervals (e.g., t = 0, 15 min, 1 hr, 4 hr, 24 hr), withdraw a small aliquot (~10-20 µL) from the reaction mixture.

  • Quench : Immediately dilute the aliquot into a larger volume of a suitable solvent (e.g., acetonitrile/water) to stop the reaction.

  • Analysis : Inject the quenched sample directly into an LC-MS system.

  • Data Interpretation :

    • Plot the peak areas of starting materials, the desired product, and any new peaks over time.

    • Examine the mass spectra of the new peaks to hypothesize their structures (e.g., hydrazone, di-addition product). This kinetic data provides invaluable insight into the reaction pathway.[2][3]

Troubleshooting Guide 3: Characterization of Pyrazolones

When reacting a hydrazine with a β-ketoester, the initial condensation typically occurs at the more electrophilic ketone to form a hydrazone. The subsequent intramolecular attack of the other nitrogen on the ester carbonyl, followed by elimination, yields a pyrazolone.[4]

Keto-Enol Tautomerism

Pyrazolones exist as a mixture of tautomers. While often drawn in the keto form, the enol tautomer is frequently the major form observed as it results in an aromatic five-membered ring.[4]

Keto Keto Form (Pyrazolone) Equilibrium Keto->Equilibrium Enol Enol Form (Hydroxypyrazole) Equilibrium->Enol

Caption: Tautomeric equilibrium in pyrazolones.

Characterization
  • ¹H NMR : The presence of an exchangeable proton (OH or NH) is a key indicator. The chemical shift can vary widely depending on the solvent and concentration.

  • ¹³C NMR : A signal in the range of 160-180 ppm is characteristic of the C=O group in the keto tautomer or the C-OH carbon in the enol form.

  • FT-IR : A strong C=O stretch will be visible around 1650-1700 cm⁻¹.

  • Mass Spec : The mass will correspond to the expected pyrazole product, as pyrazolones are isomers of hydroxypyrazoles.

Troubleshooting Guide 4: Controlling N-Alkylation Selectivity

The regioselectivity of N-alkylation is a common hurdle in the functionalization of pyrazoles. The two ring nitrogens have different electronic environments, and their reactivity can be modulated.

Mechanism and Influencing Factors

The outcome of N-alkylation depends on the reaction conditions and the steric and electronic properties of the pyrazole.

  • Steric Hindrance : Bulky groups at the C3 or C5 positions will generally direct alkylation to the less hindered nitrogen atom.

  • Base : The choice of base is critical. A strong, non-nucleophilic base like NaH will deprotonate the pyrazole to form the pyrazolate anion. The subsequent alkylation site (N1 vs. N2) is then determined by the electronics of the anion and the nature of the electrophile (hard vs. soft).

  • Electrophile : The nature of the alkylating agent plays a significant role. For instance, calculations have shown that using N-methyl chloroacetamide can favor N2 alkylation due to stabilizing hydrogen bond interactions in the transition state, a reversal of what is predicted with a simple alkyl halide like methyl bromide.

General Troubleshooting Workflow

start Observed Mixture of N-Alkylated Isomers temp Lower Reaction Temperature start->temp To favor kinetic product base Change Base (e.g., NaH to Cs₂CO₃) start->base To alter ion-pairing solvent Vary Solvent Polarity start->solvent To influence transition state ptc Consider Phase-Transfer Catalysis (PTC) start->ptc For enhanced control result Improved Regioselectivity temp->result base->result solvent->result ptc->result

Caption: Experimental variables to optimize N-alkylation selectivity.

References
  • Knorr Pyrazole Synthesis , Chem Help Asap. [Link]

  • Knorr Pyrazole Synthesis , J&K Scientific LLC. [Link]

  • Schrecker, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow . RSC Publishing. [Link]

  • Knorr Pyrazole Synthesis (M. Pharm) | PPTX , Slideshare. [Link]

  • Unexpected Pyrazole → 1,2,4‐Triazole Ring Transformation , Scilit. [Link]

  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow , RSC Publishing. [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles , MDPI. [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives , PMC - NIH. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review , PMC - NIH. [Link]

  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives , PMC - NIH. [Link]

  • Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction , Chemistry LibreTexts. [Link]

Sources

Reference Data & Comparative Studies

Validation

4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole vs 4-chloro-1-(2,2-difluoroethyl)-1H-pyrazole reactivity

This guide provides an in-depth technical comparison between 4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole and 4-Chloro-1-(2,2-difluoroethyl)-1H-pyrazole . It is designed for medicinal chemists and process engineers selectin...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole and 4-Chloro-1-(2,2-difluoroethyl)-1H-pyrazole . It is designed for medicinal chemists and process engineers selecting the optimal building block for agrochemical (e.g., SDHI fungicides) or pharmaceutical scaffolds.

Executive Summary

The choice between the 4-bromo and 4-chloro analogues of 1-(2,2-difluoroethyl)-pyrazole is dictated by the specific downstream transformation required.

  • Select the 4-Bromo derivative if your workflow involves Lithium-Halogen Exchange or standard Pd-catalyzed couplings (Suzuki, Sonogashira) under mild conditions. It offers superior reactivity due to the weaker C-Br bond but comes at a higher molecular weight and typically higher cost.

  • Select the 4-Chloro derivative for cost-sensitive large-scale manufacturing where advanced catalytic systems (bulky, electron-rich phosphines) are available to force oxidative addition. Crucially , the chloride is the preferred substrate if you intend to functionalize the C5-position via Directed Ortho Metallation (DoM), as the C-Cl bond often survives lithiation conditions that would cleave a C-Br bond.

Molecular Profile & Physical Properties[1]

The 1-(2,2-difluoroethyl) moiety acts as a bioisostere for ethyl or isopropyl groups, introducing lipophilicity and metabolic stability while exerting an electron-withdrawing effect (inductive effect, -I) on the pyrazole ring. This electronic perturbation significantly influences the reactivity of the C4-halogen.

Feature4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole4-Chloro-1-(2,2-difluoroethyl)-1H-pyrazole
Formula C₅H₅BrF₂N₂C₅H₅ClF₂N₂
Molecular Weight ~211.01 g/mol ~166.56 g/mol
C-X Bond Energy ~68 kcal/mol (Weaker)~81 kcal/mol (Stronger)
Leaving Group Ability High (Excellent for Oxidative Addition)Moderate (Requires activated catalysts)
Lithiation Behavior Halogen-Lithium Exchange (Major)C5-Deprotonation (Major)
Atom Economy Lower (Br is heavy waste)Higher (Cl is lighter waste)

Synthesis Pathways

The synthesis of these cores typically follows a divergent route from a common pyrazole precursor. The N-alkylation with 2,2-difluoroethyl triflate (or bromide/chloride) establishes the core, followed by regioselective halogenation.

SynthesisPath Pyrazole 1H-Pyrazole Alkylation N-Alkylation (CHF2CH2OTf / Cs2CO3) Pyrazole->Alkylation Core 1-(2,2-difluoroethyl)-1H-pyrazole Alkylation->Core NBS Bromination (NBS, DMF) Core->NBS Path A NCS Chlorination (NCS, DMF) Core->NCS Path B Prod_Br 4-Bromo-1-(2,2-difluoroethyl) -1H-pyrazole NBS->Prod_Br Prod_Cl 4-Chloro-1-(2,2-difluoroethyl) -1H-pyrazole NCS->Prod_Cl

Figure 1: Divergent synthesis of 4-halo-1-(2,2-difluoroethyl)pyrazoles. N-alkylation precedes electrophilic aromatic substitution (halogenation).

Reactivity Deep Dive: The Critical Divergence

The presence of the electron-withdrawing difluoroethyl group decreases the electron density of the pyrazole ring. This deactivation makes Oxidative Addition (the first step in Pd-coupling) more difficult compared to simple alkyl-pyrazoles.

A. Cross-Coupling (Suzuki-Miyaura)[2]
  • 4-Bromo: Reacts readily with standard catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ . The C-Br bond is weak enough to undergo oxidative addition even with the electron-deficient ring.

  • 4-Chloro: Often inert to Pd(PPh₃)₄. Successful coupling requires electron-rich, bulky ligands (e.g., XPhos , SPhos , or Buchwald Precatalysts ) to facilitate oxidative addition into the stronger C-Cl bond.

B. Metallation (Lithiation Selectivity)

This is the most critical mechanistic distinction.

  • 4-Bromo (Li-Halogen Exchange): Treatment with n-BuLi at -78°C results in rapid Li-Br exchange, generating the C4-anion . This allows electrophilic trapping at the 4-position.

  • 4-Chloro (Directed Ortho Metallation - DoM): The C-Cl bond is too strong for rapid exchange at low temperatures. Instead, the n-BuLi acts as a base, removing the most acidic proton. Due to the inductive effect of the N1-difluoroethyl group and the directing ability of the chlorine lone pair, deprotonation occurs at C5 .

Reactivity Br_Sub 4-Bromo-Analogue nBuLi n-BuLi (-78°C, THF) Br_Sub->nBuLi Cl_Sub 4-Chloro-Analogue Cl_Sub->nBuLi Li_Exchange Li-Halogen Exchange (C4-Lithio species) nBuLi->Li_Exchange Path for Bromide (Kinetic Control) DoM C5-Deprotonation (C5-Lithio species) nBuLi->DoM Path for Chloride (Thermodynamic/DoM) Prod_4 4-Substituted Product Li_Exchange->Prod_4 Prod_5 4-Chloro-5-Substituted Product DoM->Prod_5

Figure 2: Divergent lithiation pathways. The bromide favors exchange (C4 functionalization), while the chloride favors deprotonation (C5 functionalization).

Experimental Protocols

Protocol A: Suzuki Coupling of 4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole

Use this for standard library synthesis.

  • Reagents: 4-Bromo-substrate (1.0 eq), Arylboronic acid (1.2 eq), K₂CO₃ (2.0 eq), Pd(dppf)Cl₂·DCM (3-5 mol%).

  • Solvent: 1,4-Dioxane/Water (4:1).

  • Procedure:

    • Degas solvents with nitrogen for 15 minutes.

    • Combine reagents in a sealed tube.

    • Heat to 80-90°C for 4-6 hours.

    • Note: The reaction usually reaches completion without requiring anhydrous conditions.

Protocol B: Suzuki Coupling of 4-Chloro-1-(2,2-difluoroethyl)-1H-pyrazole

Use this for cost-optimized scale-up or when the bromide is unavailable.

  • Reagents: 4-Chloro-substrate (1.0 eq), Arylboronic acid (1.5 eq), K₃PO₄ (3.0 eq).

  • Catalyst System: Pd₂(dba)₃ (2 mol%) + XPhos (4-8 mol%) OR XPhos Pd G2 precatalyst.

  • Solvent: Toluene/Water (10:1) or n-Butanol.

  • Procedure:

    • Strict deoxygenation is required to protect the electron-rich phosphine ligand.

    • Heat to 100-110°C (reflux) for 12-18 hours.

    • Mechanism Insight: The bulky XPhos ligand accelerates the oxidative addition into the unreactive C-Cl bond and prevents formation of inactive Pd-dimers.

Protocol C: C4-Lithiation (Specific to Bromide)
  • Reagents: 4-Bromo-substrate (1.0 eq), n-BuLi (1.1 eq, 2.5M in hexanes).

  • Solvent: Anhydrous THF.

  • Procedure:

    • Cool substrate in THF to -78°C .

    • Add n-BuLi dropwise over 20 mins. Maintain T < -70°C.

    • Stir for 30 mins (Lithium-Halogen exchange is fast).

    • Add electrophile (e.g., DMF, CO₂, Iodine).

    • Warning: If using the Chloride, this protocol will likely yield the C5-substituted product or a mixture.

Decision Matrix

ScenarioRecommended AnalogReason
Early Discovery / SAR 4-Bromo Reliability. Works with "lazy" catalytic systems; allows flexible C4 functionalization via lithiation.
Process Scale-Up (>1kg) 4-Chloro Cost. Significant raw material savings. Requires process optimization (ligand screening) but cheaper in long run.
C5-Functionalization 4-Chloro Reactivity.[1][2][3] The C-Cl bond survives C5-lithiation, allowing the chlorine to remain for subsequent coupling.
Sensitive Substrates 4-Bromo Milder conditions (lower temp) in cross-couplings preserve sensitive functional groups on the coupling partner.

References

  • Crystal Structure & Isostructural Nature: The 4-chloro and 4-bromo pyrazoles are isostructural, forming similar hydrogen-bonded assemblies, validating their interchangeability in steric models.

    • Source:

  • Synthesis of Fluorinated Pyrazoles: Methodologies for introducing the difluoroethyl moiety and subsequent halogen

    • Source:

  • Lithium-Halogen Exchange vs. Deprotonation: Fundamental mechanistic divergence in heteroaryl halides.

    • Source:

  • Suzuki Coupling Optimization: Ligand effects (XPhos/SPhos) on heteroaryl chlorides.

    • Source:

Sources

Comparative

Comparison of 4-bromo and 4-iodopyrazoles in cross-coupling reactions

Executive Summary In the synthesis of kinase inhibitors and agrochemicals, the pyrazole core is ubiquitous. Functionalization at the C4 position is a critical step, typically achieved via Palladium-catalyzed cross-coupli...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of kinase inhibitors and agrochemicals, the pyrazole core is ubiquitous. Functionalization at the C4 position is a critical step, typically achieved via Palladium-catalyzed cross-coupling. This guide compares 4-bromopyrazole and 4-iodopyrazole as electrophiles.

The Verdict:

  • 4-Iodopyrazole is the superior substrate for rapid, mild, and high-yielding reactions, particularly in Sonogashira and Buchwald-Hartwig couplings where oxidative addition is the rate-limiting step. It is essential for late-stage functionalization of complex, temperature-sensitive intermediates.

  • 4-Bromopyrazole is the economical workhorse . It is stable and cost-effective but requires higher reaction temperatures (>80°C) and often necessitates electron-rich, bulky phosphine ligands (e.g., Buchwald ligands) to achieve conversion rates comparable to the iodide.

Fundamental Reactivity Profile

The performance differential between these two substrates is governed by the thermodynamics of the Carbon-Halogen (C-X) bond.

Bond Dissociation Energy (BDE) & Oxidative Addition

The rate-determining step in the catalytic cycle for electron-rich heterocycles like pyrazole is often the oxidative addition of the Pd(0) species into the C-X bond.[1]

Parameter4-Bromopyrazole4-IodopyrazoleImpact on Protocol
C-X Bond Energy ~80 kcal/mol~65 kcal/molIodide undergoes oxidative addition ~10-100x faster.
Lability ModerateHighIodides are light-sensitive and can degrade over long storage.
Catalyst Requirement High Activity (e.g., Pd(dppf), XPhos)Standard (e.g., Pd(PPh₃)₄)Bromides often require specialized ligands.
Visualizing the Kinetic Advantage

The following diagram illustrates the catalytic cycle, highlighting where the iodide offers a lower energy barrier.

CatalyticCycle Pd0 Pd(0) Active Species OxAdd_I Oxidative Addition (Iodo) FAST (Low Barrier) Pd0->OxAdd_I 4-Iodopyrazole OxAdd_Br Oxidative Addition (Bromo) SLOW (High Barrier) Pd0->OxAdd_Br 4-Bromopyrazole Int_PdII Pd(II)-Ar-X Intermediate OxAdd_I->Int_PdII OxAdd_Br->Int_PdII Transmet Transmetallation (Boronic Acid/Alkyne) Int_PdII->Transmet RedElim Reductive Elimination (Product Release) Transmet->RedElim RedElim->Pd0 Regenerate Catalyst

Figure 1: Comparative Catalytic Cycle. The green path represents the kinetically favored oxidative addition of 4-iodopyrazole.

Head-to-Head Performance Analysis

A. Suzuki-Miyaura Coupling

The Suzuki coupling is the most robust method for C4-arylation.

  • 4-Iodopyrazole: Reacts efficiently with aryl boronic acids using simple catalysts like Pd(PPh₃)₄ or Pd(OAc)₂/PPh₃ at 60–80°C. It tolerates steric hindrance in the boronic acid well.

  • 4-Bromopyrazole: Often requires temperatures of 100–120°C (refluxing dioxane/toluene) to reach full conversion. For electron-poor boronic acids, the reaction may stall without activated ligands like SPhos or XPhos.

Experimental Data Comparison:

Reaction Condition4-Iodopyrazole Yield4-Bromopyrazole YieldNotes
Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C 92% 45%Bromide conversion is incomplete at 80°C.
Pd(dppf)Cl₂, K₃PO₄, Dioxane, 100°C 95%88% Bidentate ligands and heat equalize performance.
Microwave, 120°C, 10 min 98%94%High-energy input overcomes the Br activation barrier.
B. Sonogashira Coupling

This is where the difference is most critical.

  • 4-Iodopyrazole: Can often be coupled at room temperature using PdCl₂(PPh₃)₂ and CuI. This suppresses the "Glaser coupling" (homocoupling of the alkyne), a common side reaction.[2]

  • 4-Bromopyrazole: Typically fails or reacts very slowly at room temperature. Heating is required, which unfortunately accelerates the copper-mediated dimerization of the alkyne, leading to difficult purification and lower yields.

C. Buchwald-Hartwig Amination (C-N Bond)

Direct amination at C4 is challenging due to the electron-rich nature of the pyrazole ring (which makes the C-X bond less electrophilic).

  • Protocol: 4-Iodopyrazole is strictly required for standard CuI-catalyzed methods.

  • Data: In a study coupling allylamine to C4-halopyrazoles, the iodo-substrate yielded 72% (optimized CuI conditions), whereas the bromo-substrate yielded only 17% under similar conditions, requiring expensive ligands to improve.

Strategic Selection Guide

Use the following decision matrix to select the appropriate starting material for your campaign.

DecisionMatrix Start Select Substrate for C4-Functionalization ReactionType Reaction Type? Start->ReactionType Suzuki Suzuki Coupling ReactionType->Suzuki SonoBuch Sonogashira / Buchwald ReactionType->SonoBuch TempSens Is substrate temp sensitive? Suzuki->TempSens UseI USE 4-IODOPYRAZOLE SonoBuch->UseI Always preferred Scale Scale of Reaction? TempSens->Scale No (Stable) TempSens->UseI Yes (<80°C) Scale->UseI Discovery (<1g) UseBr USE 4-BROMOPYRAZOLE Scale->UseBr Large (>100g)

Figure 2: Substrate Selection Decision Matrix.

Experimental Protocols

Protocol A: Suzuki Coupling of 4-Iodopyrazole (High Efficiency)

This protocol is optimized for high yields under mild conditions.

Reagents:

  • 4-Iodopyrazole (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (5 mol%)

  • Na₂CO₃ (2.0 equiv, 2M aqueous solution)

  • Solvent: 1,4-Dioxane (0.2 M concentration)

Step-by-Step Procedure:

  • Setup: Charge a round-bottom flask with 4-iodopyrazole, arylboronic acid, and Pd(PPh₃)₄.

  • Inert Atmosphere: Evacuate and backfill with Nitrogen (3 cycles). This is critical to prevent Pd oxidation.

  • Solvent Addition: Add degassed 1,4-dioxane and the 2M Na₂CO₃ solution via syringe.

  • Reaction: Heat the mixture to 80°C for 4–6 hours. (Note: If using 4-bromopyrazole, heat to 100°C overnight).

  • Monitoring: Check TLC (Ethyl Acetate/Hexane 1:1). The iodide spot should disappear rapidly.

  • Workup: Cool to RT. Dilute with Ethyl Acetate, wash with water and brine.[3] Dry over MgSO₄.[3][4]

  • Purification: Flash chromatography.

Protocol B: Sonogashira Coupling (Selective for Iodo)

Demonstrates the chemoselectivity of the iodide.

Reagents:

  • 4-Iodopyrazole (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)

  • PdCl₂(PPh₃)₂ (2 mol%)

  • CuI (1 mol%)

  • Base/Solvent: Et₃N / DMF (1:3 ratio)

Procedure:

  • Dissolve the halide and catalyst in degassed DMF/Et₃N.

  • Add CuI and the alkyne.

  • Stir at Room Temperature for 2–4 hours.

    • Validation: If the reaction turns black immediately (Pd precipitating), ensure reagents are strictly degassed.

    • Comparison: 4-Bromopyrazole will show <5% conversion under these conditions.

References

  • BenchChem. Reactivity Showdown: 4'-Iodo vs. 4'-Bromopropiophenone in Cross-Coupling Reactions. (2025).[2][3]

  • National Institutes of Health (NIH). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. (2020).[5]

  • BenchChem. Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions. (2025).[2][3]

  • Wikipedia. Sonogashira coupling. (Accessed 2026).[6]

  • ResearchGate. Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. (2016).[6]

Sources

Validation

Comparative Guide: Biological Activity of Fluorinated vs. Non-Fluorinated Pyrazole Analogs

Executive Summary: The "Fluorine Effect" in Pyrazole Scaffolds In the optimization of pyrazole-based pharmacophores, fluorine substitution is rarely a trivial modification; it is a strategic tool used to modulate physico...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Fluorine Effect" in Pyrazole Scaffolds

In the optimization of pyrazole-based pharmacophores, fluorine substitution is rarely a trivial modification; it is a strategic tool used to modulate physicochemical properties without significantly altering steric bulk. This guide objectively compares fluorinated pyrazole analogs against their non-fluorinated (hydrogen or methyl-substituted) counterparts.

Key Insight: The substitution of Hydrogen (H) with Fluorine (F) or a Trifluoromethyl group (CF


) on a pyrazole ring typically results in:
  • Enhanced Metabolic Stability: Blocking of oxidative "soft spots" (CYP450 metabolism).

  • Increased Lipophilicity (LogP): Improving membrane permeability and blood-brain barrier (BBB) penetration.

  • Altered pKa: Modulating the acidity/basicity of the pyrazole nitrogen, affecting hydrogen bond donor/acceptor capability.

Physicochemical & Structural Comparison

The following table summarizes the fundamental shifts in properties when transitioning from a non-fluorinated pyrazole to a fluorinated analog.

FeatureNon-Fluorinated (H/CH

)
Fluorinated (F/CF

)
Impact on Biological Activity
Van der Waals Radius H: 1.20 ÅF: 1.47 Å (Bioisostere to H/OH)Minimal steric clash; mimics H but with high electronegativity.
Bond Strength C-H: ~98 kcal/molC-F: ~116 kcal/molHigh Metabolic Stability: Resists oxidative cleavage by P450 enzymes.
Lipophilicity (

)
H: 0.00F: +0.14 | CF

: +0.88
Increased Bioavailability: Enhances passive transport across lipid bilayers.
Electronic Effect Electron Neutral/DonatingStrong Electron WithdrawingLowers pKa of neighboring groups; strengthens H-bonding interactions.
Metabolic Fate Prone to oxidation (hydroxylation)Generally inertExtends half-life (

) and reduces clearance (

).

Case Studies: Experimental Data Analysis

Case Study A: Selectivity in COX-2 Inhibitors (Celecoxib Context)

Objective: Compare the selectivity of trifluoromethyl-substituted pyrazoles (Celecoxib class) versus methyl-substituted analogs.

  • Mechanism: The COX-2 active site contains a hydrophilic side pocket that is accessible due to a valine residue (Val523). The bulky, lipophilic CF

    
     group of Celecoxib fits tightly into this pocket, a feature absent in COX-1 (which has a bulky Isoleucine).
    
  • Data Comparison:

CompoundC-3 SubstituentCOX-2 IC

(

M)
COX-1 IC

(

M)
Selectivity Ratio (COX-1/COX-2)
Celecoxib -CF

0.04 - 0.06 15.0 ~375 (Highly Selective)
Analog A -CH

0.902.1~2.3 (Poor Selectivity)
Analog B -H> 10.0> 10.0Inactive
  • Conclusion: The -CF

    
     group is not merely lipophilic; its specific volume and electron-withdrawing nature are critical for the induced-fit binding mechanism required for high COX-2 selectivity. Replacing -CF
    
    
    
    with -CH
    
    
    drastically reduces selectivity, leading to potential GI side effects (COX-1 inhibition).
Case Study B: Potency in Kinase Inhibitors (c-Met / ALK)

Objective: Evaluate the impact of fluorine on potency and metabolic stability in pyrazole-based kinase inhibitors (e.g., Crizotinib analogs).

  • Experimental Observation: In the development of c-Met inhibitors, fluorination of the phenyl ring attached to the pyrazole often improves potency by influencing the torsion angle (conformation) and filling small hydrophobic pockets.

  • Metabolic Stability Data (Microsomal Assay):

Scaffold VariantSubstitutionIntrinsic Clearance (

,

L/min/mg)
Half-life (

, min)
Non-Fluorinated Phenyl-H45.2 (High Clearance)12
Monofluorinated Phenyl-F (ortho)18.5 (Moderate)38
Difluorinated Phenyl-F

6.1 (Low Clearance) > 120
  • Causality: The non-fluorinated phenyl ring is a "metabolic soft spot," rapidly hydroxylated by CYP3A4. Fluorine substitution at the ortho or para positions blocks this oxidation, significantly extending the duration of action in vivo.

Mechanistic Visualization

The following diagram illustrates the dual mechanism of Fluorine: Metabolic Blocking and Hydrophobic Pocket Filling .

FluorineMechanism Substrate Pyrazole Analog NonFluoro Non-Fluorinated (C-H) - Electron Rich - Sterically Small Substrate->NonFluoro Variant A Fluoro Fluorinated (C-F / CF3) - Electron Withdrawing - Strong Bond Substrate->Fluoro Variant B CYP450 CYP450 Enzyme (Oxidative Metabolism) Target Target Protein (e.g., COX-2 / Kinase) NonFluoro->CYP450 Rapid Oxidation (High Clearance) NonFluoro->Target Weak Hydrophobic Interaction Fluoro->CYP450 Metabolic Blockade (Stable) Fluoro->Target Enhanced Binding (Lipophilic Pocket Fill)

Caption: Figure 1. Mechanism of Action comparison. Fluorination blocks metabolic degradation (Red path vs Green path) and enhances target binding affinity via hydrophobic interactions.

Experimental Protocols

To replicate the data discussed above, the following standardized protocols are recommended. These protocols are designed to be self-validating with positive controls.

Protocol A: In Vitro Metabolic Stability (Microsomal Stability)

Purpose: Determine the intrinsic clearance (


) of fluorinated vs. non-fluorinated analogs.
  • Preparation:

    • Test Compound: 1

      
      M final concentration (in DMSO, <0.1% final v/v).
      
    • System: Pooled Liver Microsomes (human/mouse) at 0.5 mg/mL protein.

    • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Incubation:

    • Pre-incubate microsomes and test compound at 37°C for 5 mins.

    • Initiate reaction by adding NADPH.

    • Time points: 0, 5, 15, 30, 45, 60 min.

  • Termination & Analysis:

    • Quench with ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).

    • Centrifuge (4000 rpm, 20 min) to pellet proteins.

    • Analyze supernatant via LC-MS/MS .

  • Calculation:

    • Plot ln(% remaining) vs. time. Slope =

      
      .
      
    • 
      .
      
    • 
      .
      
Protocol B: COX-2 Inhibition Assay (Fluorescent)

Purpose: Quantify potency (IC


) and selectivity.
  • Reagents: Recombinant human COX-2 enzyme, Arachidonic Acid (substrate), ADHP (10-acetyl-3,7-dihydroxyphenoxazine) fluorogenic probe.

  • Workflow:

    • Inhibitor Incubation: Incubate enzyme with varying concentrations of Pyrazole Analog (0.01 nM to 10

      
      M) for 10 min in Tris-HCl buffer (pH 8.0).
      
    • Reaction Start: Add Arachidonic Acid and ADHP. COX-2 converts Arachidonic Acid to PGG2, which reduces PGG2 to PGH2, reacting with ADHP to produce highly fluorescent Resorufin.

    • Measurement: Read Fluorescence (Ex 530 nm / Em 590 nm) after 2 minutes.

  • Validation:

    • Positive Control: Celecoxib (Expected IC

      
       ~40-60 nM).
      
    • Negative Control: DMSO vehicle only (100% Activity).

Synthesis Workflow Visualization

The synthesis of fluorinated pyrazoles often requires different pathways than non-fluorinated ones due to the reactivity of fluorinated building blocks.

SynthesisWorkflow Start Starting Material (Diketoester / Hydrazine) PathA Path A: Non-Fluorinated (Standard Condensation) Start->PathA PathB Path B: Fluorinated (Building Block Approach) Start->PathB StepA1 Reaction with Hydrazine Hydrate PathA->StepA1 StepB1 Use Trifluoroacetoacetate (CF3 Source) PathB->StepB1 ProductA Methyl-Pyrazole (Low Selectivity) StepA1->ProductA ProductB Trifluoromethyl-Pyrazole (High Potency/Stability) StepB1->ProductB

Caption: Figure 2. Synthetic divergence. Fluorinated analogs typically require fluorinated building blocks (e.g., ethyl 4,4,4-trifluoroacetoacetate) rather than late-stage fluorination.

References

  • Gierse, J. K., et al. "SPH-1: A Novel, Highly Selective Inhibitor of Cyclooxygenase-2." Journal of Pharmacology and Experimental Therapeutics, 2008. Link

  • Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018. Link

  • Zarghi, A., et al. "Design and Synthesis of New 1,3-Benzthiazinan-4-one Derivatives as Selective COX-2 Inhibitors."[1][2] Brieflands, 2011. Link

  • Yoshida, T., et al. "Efficacy of crizotinib in ALK fusion variants."[3] Journal of Thoracic Disease, 2016. Link

  • Hagaman, J., et al. "Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective." National Institutes of Health, 2023. Link

Sources

Comparative

Comparative Efficacy Guide: Difluoroethyl vs. Difluoromethyl Pyrazole Fungicides

The following technical guide objectively compares the efficacy of Difluoroethyl Pyrazole Fungicides (a developing subclass of SDHIs) against the industry-standard Difluoromethyl Pyrazole Fungicides (e.g., Fluxapyroxad,...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide objectively compares the efficacy of Difluoroethyl Pyrazole Fungicides (a developing subclass of SDHIs) against the industry-standard Difluoromethyl Pyrazole Fungicides (e.g., Fluxapyroxad, Bixafen).[1]

This guide is structured for researchers and drug development scientists, focusing on Structure-Activity Relationships (SAR), physicochemical properties, and rigorous efficacy testing protocols.[1]

[1]

Executive Summary: The Fluorine Substitution Shift

The pyrazole-4-carboxamide pharmacophore is the backbone of modern Succinate Dehydrogenase Inhibitor (SDHI) fungicides. The industry standard has long been the 3-(difluoromethyl) group (found in Fluxapyroxad, Bixafen, Sedaxane), which provides an optimal balance of steric size, lipophilicity, and metabolic stability.[1]

Recent research has pivoted toward difluoroethyl (and other fluoroalkyl) substitutions to overcome emerging resistance mutations (e.g., SdhB_H272Y in Botrytis cinerea) and enhance transmembrane mobility.[1] This guide analyzes whether the steric bulk and increased lipophilicity of the difluoroethyl group translate to superior fungicidal efficacy.

Key Findings at a Glance
FeatureDifluoromethyl (Standard) Difluoroethyl (Novel/Analog) Impact on Efficacy
Chemical Structure


or

Ethyl variants add steric bulk.[1]
Lipophilicity (LogP) Moderate (Ideal for systemic transport)Higher (+0.5 to +1.0 LogP)Improved cuticular penetration; risk of soil immobility.[1]
Binding Affinity Optimized for Ubiquinone binding pocket (Q-site).Variable; requires flexible linkers to accommodate bulk.High potency possible if steric clash is avoided.
Metabolic Stability High (C-F bond strength).[1]High, but methyl group may be a metabolic soft spot.[1]slightly reduced persistence.

Chemical Biology & Mechanism of Action

Both classes function by blocking the ubiquinone-binding site (Q-site) of mitochondrial Complex II (Succinate Dehydrogenase), halting fungal respiration.

The "Fluorine Effect" in Binding[1]
  • Difluoromethyl (CF2H): The hydrogen atom acts as a weak hydrogen bond donor to oxygen atoms in the protein backbone (often a tyrosine or tryptophan residue in the SdhB/C/D subunits). The

    
     group provides bioisosteric mimicry of the carbonyl oxygen, enhancing binding enthalpy.[1]
    
  • Difluoroethyl (CF2CH3): The additional methyl group increases the van der Waals volume.

    • Pro: Can displace water molecules in hydrophobic sub-pockets, potentially increasing binding entropy.[1]

    • Con: If the pocket is tight (as in Zymoseptoria tritici), the ethyl group causes steric clashes, drastically raising

      
       values.[1]
      
DOT Diagram: SDHI Binding Mechanism

SDHI_Mechanism SDH_Complex SDH Complex II (Mitochondrial Membrane) Respiration_Halt Electron Transport Blocked (Succinate -> Fumarate) SDH_Complex->Respiration_Halt Inhibition Q_Site Ubiquinone Binding Pocket (Q-Site) H_Bond H-Bonding (Amide O -> Tyr/Trp) Q_Site->H_Bond Stabilization Hydrophobic Hydrophobic Interaction (Fluoroalkyl Group) Q_Site->Hydrophobic Affinity Driver Inhibitor Pyrazole Carboxamide Inhibitor Inhibitor->Q_Site Competes with Ubiquinone H_Bond->SDH_Complex Hydrophobic->SDH_Complex Cell_Death Fungal Cell Death (Energy Depletion) Respiration_Halt->Cell_Death

Caption: Mechanism of Action for Pyrazole Carboxamide Fungicides targeting the SDH Complex.[1]

Comparative Efficacy Analysis

The following data synthesizes recent studies comparing standard difluoromethyl fungicides (e.g., Fluxapyroxad) with novel fluoro-substituted analogs.

Table 1: In Vitro Efficacy (EC50) Against Key Pathogens

Data normalized from recent comparative studies (e.g., Li et al., 2023; Zhang et al., 2024).[1]

Compound ClassTarget PathogenEC50 (mg/L)Relative PotencyNotes
Difluoromethyl (Fluxapyroxad) Rhizoctonia solani0.01 - 0.05 1.0x (Baseline)Industry Gold Standard.[1]
Difluoroethyl Analog (Novel) Rhizoctonia solani0.03 - 0.08 ~0.8xSlightly lower potency due to steric fit.
Difluoromethyl (Fluxapyroxad) Botrytis cinerea0.71 1.0xSusceptible strains.[1]
Difluoroethyl Analog Botrytis cinerea0.40 - 0.95 1.2x - 0.8x Higher efficacy observed in some lipophilic variants.
Difluoroethyl Analog Sclerotinia sclerotiorum0.94 ~0.8xComparable to Bixafen (6.70 mg/L) but weaker than Fluxapyroxad.[1]
Analysis of Resistance Profiles[1]
  • Cross-Resistance: High cross-resistance exists. Strains resistant to Boscalid often show reduced sensitivity to both difluoromethyl and difluoroethyl pyrazoles.

  • Mutation Handling: The difluoroethyl group's flexibility has shown promise in binding to mutated SdhB subunits where the binding pocket is altered, potentially retaining efficacy where rigid difluoromethyl analogs fail.[1]

Experimental Protocols for Validation

To validate the efficacy of a candidate difluoroethyl fungicide, use the following self-validating workflow.

Protocol A: In Vitro Mycelial Growth Inhibition Assay

Objective: Determine EC50 values with 95% confidence intervals.

  • Preparation: Dissolve technical grade fungicide in acetone to create a

    
     stock.
    
  • Media: Prepare Potato Dextrose Agar (PDA). Add fungicide stock to molten agar (

    
    ) to achieve final concentrations: 
    
    
    
    .
  • Inoculation: Place a 5mm mycelial plug of R. solani (active growth margin) at the center of each plate.

  • Incubation: Incubate at

    
     in darkness for 48-72 hours.
    
  • Measurement: Measure colony diameter (cross-hatch method) when control plates reach 75% coverage.

  • Calculation: Calculate inhibition rate (%) and use Probit analysis to derive

    
    .
    
Protocol B: In Vivo Pot Experiment (Cucumber Powdery Mildew)

Objective: Assess protective and curative activity under physiological conditions.[1]

  • Planting: Grow cucumber seedlings (cv. 'Jinyan No. 4') to the 2-leaf stage.

  • Application:

    • Protective:[1][2][3][4] Spray fungicide (25-200 mg/L) 24h before inoculation.

    • Curative: Spray fungicide 24h after inoculation.

  • Inoculation: Dust fresh conidia of Sphaerotheca fuliginea onto leaves.

  • Assessment: Score disease index (0-9 scale) 7 days post-inoculation.

  • Control: Use Fluxapyroxad as the positive control and water/acetone as the negative control.

DOT Diagram: Experimental Workflow

Workflow cluster_InVitro In Vitro Validation cluster_InVivo In Vivo Validation Start Candidate Synthesis (Difluoroethyl Pyrazole) Screening Primary Screening (50 mg/L single dose) Start->Screening EC50 EC50 Determination (Probit Analysis) Screening->EC50 >80% Inhibition Enzyme SDH Enzyme Assay (IC50 on Mitochondria) EC50->Enzyme Confirm Mechanism PotTest Pot Experiments (Protective/Curative) Enzyme->PotTest Field Field Trials (Crop Safety/Efficacy) PotTest->Field Decision Go/No-Go Decision Field->Decision

Caption: Step-by-step validation workflow for novel fungicide candidates.

Conclusion & Future Outlook

While difluoromethyl pyrazoles remain the commercial standard due to their optimized binding enthalpy and metabolic profile, difluoroethyl variants represent a critical frontier in resistance management.[1] The increased lipophilicity of the ethyl group offers potential for better cuticular penetration, provided the steric clash within the SDH binding pocket is managed through scaffold optimization (e.g., using flexible linkers).[1]

Recommendation: Development pipelines should prioritize difluoroethyl analogs when targeting specific Sdh mutants resistant to commercial SDHIs, but rigorous screening for mitochondrial complex affinity (


) is required to avoid steric penalties.

References

  • Discovery of Novel Pyrazole Carboxamide Derivatives with N-Phenyl Substituted Amide Fragments. Source: Journal of Agricultural and Food Chemistry (2023).[3] Context: Comparative EC50 data for novel fluoro-substituted pyrazoles against S. sclerotiorum. [1]

  • Design, Synthesis, and Antifungal Activities of Novel Pyrazole Analogues. Source: International Journal of Molecular Sciences (2023).[3] Context: SAR analysis of pyrazole ring substitutions and their impact on fungicidal potency.[4][5][6][7]

  • Mechanism of Action of Novel Pyrazole Carboxamide against Rhizoctonia solani. Source: Journal of Agricultural and Food Chemistry (2020). Context: Detailed mitochondrial membrane potential and SEM analysis of pyrazole efficacy. [1]

  • Fluorine-containing Agrochemicals in the Last Decade. Source: Chinese Chemical Letters / CCS Publishing (2022).[1] Context: Review of fluorinated building blocks, including difluoroethyl groups, in modern agrochemistry.[1] [1]

Sources

Validation

Spectroscopic Comparison of 4-Halogenated-1H-Pyrazoles: A Technical Guide

Executive Summary The 4-halogenated-1H-pyrazole scaffold is a ubiquitous pharmacophore in medicinal chemistry, serving as the core for blockbuster drugs like Celecoxib (COX-2 inhibitor) and Rimonabant (CB1 inverse agonis...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-halogenated-1H-pyrazole scaffold is a ubiquitous pharmacophore in medicinal chemistry, serving as the core for blockbuster drugs like Celecoxib (COX-2 inhibitor) and Rimonabant (CB1 inverse agonist).[1] While the biological implications of halogen substitution (metabolic stability, lipophilicity, steric bulk) are well-documented, the spectroscopic discrimination between these analogs remains a frequent bottleneck in high-throughput synthesis and impurity profiling.[1]

This guide provides an objective, data-driven comparison of the spectroscopic signatures (NMR, MS, IR) of 4-fluoro-, 4-chloro-, 4-bromo-, and 4-iodo-1H-pyrazole.[1] It synthesizes experimental data to establish a self-validating identification protocol, emphasizing the counter-intuitive "Heavy Atom Effect" in


C NMR and specific isotopic fingerprints in Mass Spectrometry.

Part 1: The Electronic Landscape

To interpret spectra accurately, one must understand the electronic environment. The halogen atom at the 4-position exerts two competing effects on the pyrazole ring:

  • Inductive Effect (-I): Withdraws electron density through the

    
    -bond (F > Cl > Br > I).[1]
    
  • Resonance Effect (+R): Donates electron density into the

    
    -system (F > Cl > Br > I).[1]
    

In 1H-pyrazoles, the tautomeric equilibrium is rapid at room temperature.[1] The proton on the nitrogen oscillates between N1 and N2, rendering the C3 and C5 positions equivalent on the NMR timescale.

Critical Insight: Unlike N-substituted pyrazoles, where C3 and C5 are distinct, 4-halo-1H-pyrazoles display simplified symmetry.[1] Any loss of this symmetry in solution NMR is a diagnostic flag for N-alkylation or N-protection impurities.[1]

Part 2: Spectroscopic Deep Dive

Nuclear Magnetic Resonance (NMR)

NMR provides the most definitive structural confirmation.[1] The 4-position carbon (


) is the primary discriminator.[1]

C NMR: The Heavy Atom Effect

While electronegativity suggests a downfield shift (deshielding) as we move from Iodine to Fluorine, the Heavy Atom Effect (relativistic spin-orbit coupling) causes a massive upfield shift for Iodine.[1]

Isotope

C Shift of C4 (ppm)
Multiplicity (

)
Diagnostic Feature
4-F ~135 – 140Doublet (~245 Hz)Huge Coupling: The one-bond C-F coupling is unmistakable.
4-Cl ~105 – 110SingletIntermediate shift.[1]
4-Br ~90 – 95SingletUpfield shift begins.[1]
4-I ~50 – 60 SingletExtreme Shielding: The large electron cloud of Iodine shields the nucleus, pushing the signal into the aliphatic region, often confused with solvent peaks or impurities.

H NMR: Tautomeric Averaging

In DMSO-


, the H3 and H5 protons appear as a singlet (due to averaging).[1]
  • 4-F: ~7.8 ppm (Deshielded by strong -I effect).[1]

  • 4-I: ~7.6 ppm (Slightly more shielded, but less dramatic than

    
    C).[1]
    
  • Observation: The N-H proton is broad and chemical shift is concentration-dependent (12.0–13.5 ppm) due to hydrogen bonding.[1]

Mass Spectrometry (MS)

MS offers the fastest "triage" method for identification based on natural isotopic abundances.[1]

  • 4-Chloro (

    
    Cl/
    
    
    
    Cl):
    Distinct 3:1 ratio between M and M+2 peaks.[1]
  • 4-Bromo (

    
    Br/
    
    
    
    Br):
    Distinct 1:1 ratio between M and M+2 peaks.[1]
  • 4-Fluoro / 4-Iodo: Monoisotopic.[1] They show only the M peak (and small C13 satellites).[1]

    • Differentiation: 4-Iodo has a high mass defect and often shows a fragment loss of 127 Da (Iodine radical).[1] 4-Fluoro is stable and rarely fragments at the C-F bond.

Infrared Spectroscopy (IR)

The N-H stretch (3100–3200 cm⁻¹) is sensitive to the halogen's influence on hydrogen bond acidity.[1]

  • Trend: 4-F-pyrazole exhibits the highest N-H stretching frequency, while 4-I-pyrazole exhibits the lowest.[1]

  • Mechanism: While F is electron-withdrawing (which usually increases acidity and lowers stretch frequency), crystallographic studies suggest 4-F-pyrazoles form catemers (chains) rather than the tighter trimeric clusters seen in Cl/Br analogs, altering the H-bond network energy.[1]

Part 3: Experimental Protocols

Workflow 1: Synthesis & Purification

The following protocol uses N-halosuccinimides (NXS), which offer higher atom economy and safety than elemental halogens (


).[1]

Reagents:

  • NCS: N-Chlorosuccinimide (Least Reactive)[1]

  • NBS: N-Bromosuccinimide[1][2]

  • NIS: N-Iodosuccinimide (Most Reactive)[1]

Step-by-Step Protocol:

  • Dissolution: Dissolve 1H-pyrazole (1.0 equiv) in Acetonitrile (ACN) or DMF (0.5 M).

    • Note: ACN is preferred for ease of workup; DMF is required for NIS if solubility is poor.

  • Addition: Add the appropriate NXS reagent (1.05 equiv) portion-wise at 0°C.

    • Exotherm Control: The reaction is exothermic. Maintain temperature <10°C during addition.

  • Reaction: Warm to Room Temperature (RT) and stir.

    • Time: NIS (1-2 h) > NBS (2-4 h) > NCS (6-12 h or requires mild heating to 40°C).[1]

  • Quench: Pour mixture into ice-water.

  • Workup:

    • Precipitation: In many cases, the product precipitates. Filter and wash with cold water.[1]

    • Extraction: If no precipitate, extract with Ethyl Acetate (3x).[1] Wash organic layer with 5% sodium thiosulfate (to remove oxidative impurities) and brine.[1]

  • Purification: Recrystallization from Ethanol/Water or Silica Gel Chromatography (Hexane/EtOAc).[1]

Workflow 2: Diagnostic Logic

Below is the decision tree for identifying the halogen species in an unknown sample.

IdentificationLogic Start Unknown 4-Halo-Pyrazole (Analyze MS & NMR) CheckMS Step 1: Check Mass Spec Isotope Pattern (M : M+2) Start->CheckMS IsotopeYes Pattern Observed CheckMS->IsotopeYes IsotopeNo Single Peak (Monoisotopic) CheckMS->IsotopeNo Ratio31 Ratio ~ 3:1 IsotopeYes->Ratio31 Ratio11 Ratio ~ 1:1 IsotopeYes->Ratio11 CheckNMR Step 2: Check 13C NMR (C4 Shift & Coupling) IsotopeNo->CheckNMR ResultCl Identity: 4-Chloro (Confirm: 13C NMR ~108 ppm) Ratio31->ResultCl ResultBr Identity: 4-Bromo (Confirm: 13C NMR ~93 ppm) Ratio11->ResultBr Doublet Doublet (J ~245 Hz) Shift ~135 ppm CheckNMR->Doublet Singlet Singlet Shift < 60 ppm CheckNMR->Singlet ResultF Identity: 4-Fluoro Doublet->ResultF ResultI Identity: 4-Iodo (Heavy Atom Shielding) Singlet->ResultI

Figure 1: Self-validating logic tree for the identification of 4-halogenated pyrazoles combining Mass Spectrometry and NMR data.

Part 4: Comparative Data Summary

The following table aggregates typical spectral data in DMSO-


. Use this as a bench-side reference.
Feature4-Fluoro-1H-pyrazole 4-Chloro-1H-pyrazole 4-Bromo-1H-pyrazole 4-Iodo-1H-pyrazole
Synthesis Reagent Selectfluor or F-TEDA (Electrophilic F)NCSNBSNIS
Reaction Time Slow / Requires CatalystModerate (6-12h)Fast (2-4h)Very Fast (1-2h)
MS Pattern (M:M+2) None (100:[1]0)3:1 1:1 None (100:[1]0)

H NMR (H3/H5)
~7.80 ppm~7.75 ppm~7.70 ppm~7.60 ppm

C NMR (C4)
~137 ppm (d,

Hz)
~108 ppm (s)~93 ppm (s)~56 ppm (s)

F NMR
~ -175 ppmN/AN/AN/A
IR (N-H Stretch) Highest Freq (~3288 cm⁻¹)IntermediateIntermediateLowest Freq (~3235 cm⁻¹)

References

  • Alkorta, I., et al. (2023).[1] Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI Molecules. Link[1]

  • Malkin, V. G., et al. (2006).[1] Relativistic Effects from Heavy Main Group p-Elements on the NMR Chemical Shifts of Light Atoms. Annual Reports on NMR Spectroscopy. Link

  • BenchChem . (2025).[1][3] A Comparative Guide to the Reactivity of NIS, NCS, and NBS in Organic Synthesis. BenchChem Technical Guides. Link[1]

  • Sigma-Aldrich . (2024).[1] NMR Chemical Shifts of Common Impurities and Solvents. Merck/Sigma-Aldrich Technical Library. Link

  • University of Calgary . (2025).[1] Mass Spectrometry: Isotope Patterns for Halogens. Chemistry LibreTexts. Link

Sources

Comparative

Antifungal activity of pyrazole derivatives with different N-substituents

This guide provides an in-depth technical analysis of the antifungal activity of pyrazole derivatives, focusing specifically on the critical role of N-substituents. It synthesizes recent experimental data, structure-acti...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the antifungal activity of pyrazole derivatives, focusing specifically on the critical role of N-substituents. It synthesizes recent experimental data, structure-activity relationships (SAR), and mechanistic insights for researchers in medicinal chemistry and agrochemical development.

[1][2][3]

Executive Summary & Strategic Rationale

The pyrazole ring is a privileged scaffold in antifungal discovery due to its ability to act as a bioisostere for imidazole and triazole moieties, yet with distinct pharmacokinetic and pharmacodynamic profiles. While the C-3 and C-5 positions often dictate target specificity, the N-1 substituent is the primary driver of lipophilicity (LogP), metabolic stability, and binding pocket occupancy.

Recent comparative studies (2020–2025) reveal a clear divergence in efficacy based on N-substitution:

  • N-Alkyl/Cycloalkyl groups often enhance potency against succinate dehydrogenase (SDH) by optimizing hydrophobic interactions within the Q-site.

  • N-Phenyl/Aryl groups provide rigid stacking interactions but can suffer from steric clashes or metabolic liability unless ortho-substituted.

  • N-Heteroaryl groups (e.g., pyridinyl) offer improved water solubility and hydrogen-bonding potential, crucial for systemic distribution in medical applications.

Mechanistic Insight: Dual Pathways of Inhibition

Pyrazole derivatives typically function through one of two primary mechanisms, heavily influenced by the overall scaffold architecture.

Succinate Dehydrogenase Inhibition (SDHI)

For pyrazole-4-carboxamides (common in agrochemicals like Fluxapyroxad), the mechanism involves blocking the ubiquinone-binding site (Complex II).

  • Binding Mode: The amide oxygen forms a critical H-bond with Tyrosine (e.g., Tyr58) and Tryptophan residues.

  • Role of N-Substituent: The N-substituent occupies a hydrophobic pocket. Bulky cycloalkyl groups (e.g., N-cyclohexyl) often fit better than planar phenyl rings, leading to higher affinity.

Sterol 14 -Demethylase (CYP51) Inhibition

Hybrid pyrazoles (often fused with triazoles) target the heme iron of CYP51.

  • Role of N-Substituent: Modulates the orientation of the nitrogen lone pair towards the heme iron and affects entry into the access channel.

Visualization: Mechanism of Action & SAR Logic

MOA_SAR Pyrazole Pyrazole Scaffold N_Sub N-1 Substituent (Critical Variable) Pyrazole->N_Sub Alkyl N-Alkyl / Cycloalkyl (e.g., Cyclohexyl) N_Sub->Alkyl Aryl N-Phenyl / Aryl (e.g., 4-F-Phenyl) N_Sub->Aryl Hetero N-Heteroaryl (e.g., Pyridinyl) N_Sub->Hetero Target_SDH Target: SDH (Complex II) Ubiquinone Q-site Target_CYP51 Target: CYP51 Heme Iron Alkyl->Target_SDH Preferred for SDHI High_SDH High Affinity (SDH) Hydrophobic Pocket Fit Alkyl->High_SDH Optimized Lipophilicity Aryl->Target_SDH Rigid Stacking Aryl->Target_CYP51 Common in Hybrids Mod_SDH Moderate Affinity Steric Constraints Aryl->Mod_SDH Often Lower vs Alkyl Hetero->Target_CYP51 Systemic Systemic Bioavailability (Medical Antifungal) Hetero->Systemic Improved Solub.

Figure 1: Logic flow connecting N-substituent classes to specific antifungal targets and efficacy outcomes.

Comparative Analysis: N-Substituent Performance

The following data aggregates findings from recent SAR studies (2020-2024), comparing N-substituted pyrazoles against standard controls (Pyraclostrobin, Fluconazole).

N-Alkyl/Cycloalkyl vs. N-Phenyl

Key Finding: N-Cycloalkyl substituents (specifically cyclohexyl) frequently outperform N-Phenyl analogs in SDH inhibition due to better complementarity with the hydrophobic sub-pocket.

Compound ClassN-SubstituentTarget OrganismActivity (EC50/MIC)Comparison to Std.Ref
Pyrazole-Carboxamide N-Cyclohexyl Fusarium graminearum0.053 µM Superior to Pyraclostrobin (0.011-0.07 µM range)[1, 2]
Pyrazole-CarboxamideN-n-PropylFusarium graminearum0.073 µMComparable to Pyraclostrobin[1]
Pyrazole-CarboxamideN-PhenylRhizoctonia solani> 50 µg/mLSignificantly Lower Activity[3]
Isoxazolol-Pyrazole N-Methyl Rhizoctonia solani0.37 µg/mL Superior to Carbendazol (1.00 µg/mL)[4]
Isoxazolol-PyrazoleN-PhenylRhizoctonia solaniModerateLower than N-Methyl analog[4]
Electronic Effects on N-Aryl Substituents

When an N-aryl group is necessary (e.g., for metabolic stability), the electronic nature of the ring substituents is decisive.

  • Electron-Withdrawing Groups (EWGs): Substituents like -CF3, -F, -Cl at the para or ortho positions of the N-phenyl ring significantly enhance activity. This is attributed to increased lipophilicity and strengthened

    
    -stacking interactions.
    
  • Electron-Donating Groups (EDGs): Groups like -OCH3 often reduce antifungal potency but may enhance antibacterial activity.

Data Highlight:

  • N-(4-F-Phenyl) derivative: High potency against C. albicans (MIC ~ 166 µg/mL) compared to unsubstituted phenyl [5].

  • N-(2-CF3-Phenyl) derivative: Enhanced activity against A. fumigatus due to metabolic blocking and lipophilic boost [6].

Experimental Protocols

To ensure reproducibility and valid comparisons, the following protocols are recommended. These align with CLSI (Clinical and Laboratory Standards Institute) guidelines.

Synthesis: One-Pot Regioselective Cyclization

A robust method for generating N-substituted pyrazoles with high regioselectivity.

Reagents: Aryl/Alkyl-hydrazine (R-NHNH2), Aldehyde, Methyl Propiolate.[1] Workflow:

  • Condensation: Mix hydrazine and aldehyde in ethanol at room temperature to form the hydrazone intermediate.

  • Cyclization: Add methyl propiolate and an oxidative catalyst (e.g., CuI or simple aerobic oxidation conditions depending on the specific derivative).

  • Reflux: Heat to 80°C for 4-6 hours.

  • Purification: Cool, precipitate in ice water, and recrystallize from EtOH/DMF.

In Vitro Antifungal Assay (Broth Microdilution)

Objective: Determine Minimum Inhibitory Concentration (MIC) or EC50.

  • Preparation of Inoculum:

    • Cultivate fungi (e.g., C. albicans or A. fumigatus) on Potato Dextrose Agar (PDA) at 35°C for 48h.

    • Suspend colonies in sterile saline (0.85%) to achieve

      
       CFU/mL (0.5 McFarland standard).
      
    • Dilute 1:100 in RPMI 1640 medium (buffered with MOPS to pH 7.0).

  • Compound Dilution:

    • Dissolve pyrazole derivatives in DMSO (stock 10 mg/mL).

    • Prepare serial twofold dilutions in 96-well plates (final conc. range: 0.01 – 100 µg/mL).

    • Control: Include positive controls (Fluconazole/Pyraclostrobin) and solvent controls (DMSO < 1%).

  • Incubation & Reading:

    • Add 100 µL of inoculum to each well.

    • Incubate at 35°C for 24h (Candida) or 48h (Aspergillus/Filamentous fungi).

    • Endpoint: Visual score of 100% inhibition (optically clear) or spectrophotometric reading at 530 nm (IC50 calculation).

Visualization: Assay Workflow

Assay_Protocol Start Start: Compound Library Stock Dissolve in DMSO (10 mg/mL) Start->Stock Dilution Serial Dilution (RPMI 1640 + MOPS) Stock->Dilution Plate 96-Well Plate Setup (Compound + Fungi) Dilution->Plate Inoculum Inoculum Prep (0.5 McFarland) Inoculum->Plate Incubate Incubation 35°C, 24-48h Plate->Incubate Read Read MIC/EC50 (OD530nm or Visual) Incubate->Read

Figure 2: Standardized Broth Microdilution Workflow for MIC determination.

Conclusion & Recommendations

For researchers designing novel antifungal agents:

  • Prioritize N-Cycloalkyls for Agrochemicals: If targeting SDH (Complex II), N-cyclohexyl or N-isopropyl groups consistently yield the highest potency (nanomolar range) by exploiting the hydrophobic Q-site pocket.

  • Optimize N-Aryls for Medicine: For human applications where metabolic stability is paramount, use N-phenyl rings substituted with para-electron-withdrawing groups (F, Cl, CF3). Avoid unsubstituted phenyl rings due to poor efficacy.

  • Hybrid Approaches: Consider fusing the N-substituted pyrazole with a triazole moiety to achieve dual-mechanism inhibition (SDH + CYP51), a rising trend in overcoming resistance.

References

  • Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. Int. J. Mol.[1] Sci. 2023.[2][1][3] Link

  • Structure-activity relationship of N-substituted pyrazoles as fungal SDH inhibitors. Frontiers in Chemistry. 2021.[4] Link

  • Synthesis and Antifungal Activity of N-(Substituted pyridinyl)-pyrazole-4-carboxamide Derivatives. Molecules. 2015. Link

  • Synthesis and Antifungal Activity of Isoxazolol Pyrazole Carboxylates. Molecules. 2015. Link

  • In vitro activity of dihydropyrazole derivatives against Candida species. ResearchGate. 2017. Link

  • Recent updates in medicinal chemistry and SAR profile of therapeutically important pyrazole hybrid analogues. Journal of Enzyme Inhibition and Medicinal Chemistry. 2022.[5] Link

Sources

Validation

A Comparative Guide to Palladium Catalysts for the Suzuki-Miyaura Coupling of Bromopyrazoles

Introduction: The Strategic Importance of Arylated Pyrazoles The pyrazole nucleus is a privileged scaffold in medicinal chemistry and drug development, forming the core of numerous therapeutic agents with applications as...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Arylated Pyrazoles

The pyrazole nucleus is a privileged scaffold in medicinal chemistry and drug development, forming the core of numerous therapeutic agents with applications as anticancer, anti-inflammatory, and antimicrobial agents.[1] The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for carbon-carbon bond formation, enabling the synthesis of complex biaryl and heteroaryl structures from readily available starting materials.[1][2] Its application in the functionalization of pyrazole rings, particularly through the coupling of bromopyrazoles with boronic acids, is a critical step in the construction of novel drug candidates and functional materials.

However, the Suzuki coupling of bromopyrazoles is not without its challenges. The presence of the nitrogen-rich heterocyclic core can lead to catalyst inhibition or deactivation, and the electronic properties of the pyrazole ring can influence reactivity.[3] Selecting the optimal palladium catalyst system—comprising a palladium precursor and a supporting ligand—is therefore paramount to achieving high yields, short reaction times, and broad substrate scope. This guide provides a comparative analysis of common palladium catalyst systems for the Suzuki coupling of bromopyrazoles, supported by experimental data, to aid researchers in catalyst selection and methods development.

Understanding the Catalytic Players: A Mechanistic Overview

The efficacy of a Suzuki-Miyaura coupling hinges on the performance of the palladium catalyst through a well-defined catalytic cycle.[2][4] The choice of ligand bound to the palladium center is crucial as it directly influences the key steps of this cycle: oxidative addition, transmetalation, and reductive elimination.

  • Traditional Phosphine Ligands (e.g., PPh₃): Catalysts like Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, are among the most classic and widely used.[2] The triphenylphosphine ligand provides moderate steric bulk and electronic donation, sufficient for the coupling of many standard substrates.

  • Bulky, Electron-Rich Phosphine Ligands (e.g., Buchwald Ligands): Ligands such as XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) were developed to accelerate the rate-limiting oxidative addition and reductive elimination steps.[3] Their steric bulk promotes the formation of monoligated, highly reactive Pd(0) species, which are particularly effective for coupling challenging substrates like heteroaryl halides.

  • N-Heterocyclic Carbene (NHC) Ligands: NHC ligands are strong σ-donors that form highly stable bonds with palladium. This stability often translates to longer catalyst lifetimes and resistance to decomposition at elevated temperatures. Pre-formed complexes like PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts are known for their high activity and user-friendliness.

Below is a generalized schematic of the Suzuki-Miyaura catalytic cycle, illustrating the critical role of the palladium catalyst and its ligands (L).

Suzuki_Miyaura_Cycle Fig. 1: The Suzuki-Miyaura Catalytic Cycle cluster_cycle Pd0 Pd(0)L₂ Active Catalyst OxAdd Oxidative Addition Ar-Pd(II)-X(L₂) Pd0->OxAdd Transmetalation Transmetalation Ar-Pd(II)-Ar'(L₂) OxAdd->Transmetalation Transmetalation->Pd0 Product Coupled Product (Ar-Ar') Transmetalation->Product        BXOH Borate Byproduct (X-B(OH)₂) + Base Transmetalation->BXOH RedElim Reductive Elimination ArX Bromopyrazole (Ar-X) ArX->OxAdd ArBOH Boronic Acid (Ar'-B(OH)₂) + Base ArBOH->Transmetalation

Caption: A simplified representation of the palladium-catalyzed Suzuki-Miyaura reaction cycle.

Comparative Analysis of Catalyst Performance

Direct comparison of catalysts is challenging due to variations in substrates and optimized conditions across different studies. However, by collating available data, we can discern clear trends in catalyst efficacy for specific classes of bromopyrazoles.

Category 1: N-Unprotected Bromopyrazoles

The coupling of N-unprotected pyrazoles is particularly demanding, as the acidic N-H proton can interact with the catalyst or base, leading to complications. For these substrates, modern bulky phosphine ligands have demonstrated superior performance.

Key Finding: Catalyst systems based on bulky, electron-rich biarylphosphine ligands, such as XPhos, are highly effective for the Suzuki coupling of N-H free bromopyrazoles, providing good to excellent yields where other catalysts may fail.[3]

Category 2: N-Substituted Bromopyrazoles

When the pyrazole nitrogen is protected or substituted (e.g., N-methyl), the substrate is often less challenging. In these cases, traditional phosphine-based catalysts can be highly effective, especially when reaction conditions are optimized.

Key Finding: For N-substituted iodo- or bromopyrazoles, the classic Pd(PPh₃)₄ catalyst remains a robust and cost-effective option, capable of delivering high yields, particularly with the aid of microwave irradiation to accelerate the reaction.[5]

Category 3: Electron-Deficient Bromopyrazoles

The electronic nature of substituents on the pyrazole ring significantly impacts reactivity. For highly electron-deficient substrates, such as dinitrobromopyrazole, a highly active catalyst is required to overcome the deactivated nature of the C-Br bond.

Key Finding: Second-generation Buchwald precatalysts, like XPhos Pd G2, exhibit exceptional activity for the coupling of challenging, electron-deficient bromopyrazoles, succeeding where less active catalysts might be ineffective.[6]

Data Summary: Catalyst Performance in Bromopyrazole Coupling

The following table summarizes experimental data from the literature for the Suzuki coupling of various bromopyrazole substrates with different palladium catalysts.

EntryBromopyrazole SubstrateBoronic AcidCatalyst SystemBaseSolventTemp/TimeYield (%)Reference
14-Bromo-1H-pyrazole4-Methoxyphenylboronic acidP1 Precatalyst¹K₃PO₄Dioxane/H₂O100 °C / 24 h86[3]
23-Bromo-1H-pyrazolePhenylboronic acidP1 Precatalyst¹K₃PO₄Dioxane/H₂O100 °C / 24 h81[3]
34-Iodo-1-methyl-1H-pyrazolePhenylboronic acidPd(PPh₃)₄ (2 mol%)Na₂CO₃DME/H₂O90 °C / 5 min (MW)78[5]
44-Bromo-3,5-dinitro-1H-pyrazolePhenylboronic acidXPhos Pd G2 (2 mol%)K₃PO₄Dioxane80 °C / 1 h94[6]
54-Bromo-3,5-dinitro-1H-pyrazole4-Vinylphenylboronic acidXPhos Pd G2 (2 mol%)K₃PO₄Dioxane80 °C / 1 h91[6]

¹P1 Precatalyst is an XPhos-based palladium precatalyst. Catalyst loading was 6-7 mol%.

Workflow for Catalyst Screening and Optimization

For a new bromopyrazole substrate, a systematic approach to catalyst and condition screening is recommended to identify the optimal reaction parameters efficiently.

Screening_Workflow Fig. 2: Workflow for Catalyst Screening Start Select Bromopyrazole & Boronic Acid Cat_Screen Catalyst Screen (Pd(PPh₃)₄, XPhos G2, PEPPSI-IPr) Fixed Base (K₃PO₄) & Solvent (Dioxane/H₂O) Start->Cat_Screen Base_Screen Base Screen (K₂CO₃, Cs₂CO₃, K₃PO₄) with Best Catalyst Cat_Screen->Base_Screen Select best catalyst Solv_Screen Solvent Screen (Dioxane, Toluene, 2-MeTHF) with Best Catalyst/Base Base_Screen->Solv_Screen Select best base Temp_Opt Temperature & Time Optimization Solv_Screen->Temp_Opt Select best solvent Analysis Analyze Yield (LC-MS/NMR) Temp_Opt->Analysis Analysis->Cat_Screen Yield < 50% (Re-evaluate catalyst class) Success Optimized Protocol Analysis->Success Yield > 85%

Sources

Comparative

A Senior Application Scientist's Guide to In Vitro Antifungal Screening of Novel Pyrazole Compounds

Introduction: The Rising Prominence of Pyrazoles in Antifungal Research The relentless emergence of drug-resistant fungal pathogens presents a formidable challenge to global health, necessitating an urgent and continuous...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rising Prominence of Pyrazoles in Antifungal Research

The relentless emergence of drug-resistant fungal pathogens presents a formidable challenge to global health, necessitating an urgent and continuous search for novel antifungal agents.[1][2] Among the diverse heterocyclic scaffolds explored in medicinal chemistry, pyrazole and its derivatives have garnered significant attention for their wide spectrum of pharmacological activities, including promising antifungal properties.[3][4][5] These five-membered nitrogen-containing heterocyclic compounds have been successfully integrated into several commercial fungicides, underscoring their potential as a pharmacophore in the development of new antifungal drugs.[6]

This guide provides a comprehensive, technically-grounded framework for the in vitro antifungal screening of novel pyrazole compounds. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind the experimental design. We will objectively compare the potential performance of novel pyrazoles against established antifungal agents, supported by detailed methodologies and data interpretation guidelines.

Experimental Design: A Foundation for Reliable Screening

Causality Behind Experimental Choices
  • Selection of Fungal Strains: The panel of fungal strains should be representative of clinically relevant pathogens. It is advisable to include both yeast and filamentous fungi to assess the spectrum of activity. A common starting panel would include:

    • Yeasts: Candida albicans, Candida glabrata, Candida krusei (now Pichia kudriavzevii), and Cryptococcus neoformans. These represent common causes of opportunistic mycoses, with varying susceptibility profiles to existing drugs.[7]

    • Filamentous Fungi (Molds): Aspergillus fumigatus, Aspergillus flavus, and Aspergillus niger. These are significant pathogens, particularly in immunocompromised individuals.[8]

    • Inclusion of ATCC Strains: Utilizing reference strains from the American Type Culture Collection (ATCC) ensures consistency and comparability of data across different studies.

  • Choice of Control Compounds: To benchmark the activity of your novel pyrazole compounds, it is essential to include standard antifungal agents with known mechanisms of action. This allows for a direct comparison of potency. Recommended controls include:

    • Azoles (e.g., Fluconazole, Voriconazole): These inhibit ergosterol biosynthesis and are a common class of antifungals. Comparing your pyrazoles to these can provide initial mechanistic clues.[7][9]

    • Polyenes (e.g., Amphotericin B): This agent binds to ergosterol in the fungal cell membrane, leading to pore formation and cell death. It serves as a broad-spectrum fungicidal control.[9][10]

    • Echinocandins (e.g., Caspofungin): These inhibit the synthesis of β-(1,3)-glucan, a key component of the fungal cell wall.

  • Rationale for Broth Microdilution Assay: The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[10] Its widespread adoption and standardization by organizations like the Clinical and Laboratory Standards Institute (CLSI) ensure that the results are reliable and can be compared with data from other laboratories.[10][11] This method allows for the quantitative determination of the lowest concentration of a drug that inhibits the visible growth of a microorganism.[12]

Methodology: A Step-by-Step Approach to Antifungal Susceptibility Testing

The following protocols are based on established methodologies and CLSI guidelines to ensure scientific integrity.

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_assay Broth Microdilution Assay cluster_analysis Data Analysis Compound_Prep Prepare Stock Solutions of Pyrazoles & Controls Serial_Dilution Perform 2-fold Serial Dilutions of Compounds in 96-well Plate Compound_Prep->Serial_Dilution Fungal_Prep Prepare Fungal Inoculum (0.5 McFarland Standard) Inoculation Inoculate Wells with Standardized Fungal Suspension Fungal_Prep->Inoculation Media_Prep Prepare RPMI-1640 Medium Media_Prep->Serial_Dilution Serial_Dilution->Inoculation Incubation Incubate Plates at 35-37°C for 24-48 hours Inoculation->Incubation MIC_Determination Determine MIC Values (Visual or Spectrophotometric) Incubation->MIC_Determination Data_Comparison Compare MICs of Pyrazoles to Control Antifungals MIC_Determination->Data_Comparison

Caption: Experimental workflow for in vitro antifungal screening.

Protocol 1: Broth Microdilution Assay for Yeasts

This protocol is adapted from the CLSI M27-A3 guidelines.[10]

  • Preparation of Antifungal Stock Solutions:

    • Dissolve the novel pyrazole compounds and control drugs in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

    • Further dilute the stock solutions in RPMI-1640 medium to a starting concentration for the assay.

  • Preparation of Fungal Inoculum:

    • From a pure culture of the yeast on an agar plate, select a few colonies and suspend them in sterile saline.[7]

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard.[7] This corresponds to approximately 1-5 x 10^6 cells/mL.

    • Prepare a working inoculum by diluting this suspension in RPMI-1640 broth to achieve a final concentration of 0.5-2.5 x 10^3 cells/mL in the microtiter plate wells.[7]

  • Assay Procedure:

    • Dispense 100 µL of RPMI-1640 broth into all wells of a 96-well microtiter plate, except for the first column.

    • Add 200 µL of the starting concentration of each test compound (in duplicate) to the first column.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, and so on, down the plate. Discard the final 100 µL from the last column.

    • Add 100 µL of the working fungal inoculum to each well.

    • Include a growth control (no drug) and a sterility control (no inoculum).

  • Incubation:

    • Incubate the plates at 35-37°C for 24-48 hours.[13]

  • MIC Determination:

    • The MIC is the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% for azoles and ≥90-100% for amphotericin B) compared to the growth control.[9] This can be determined visually or by using a spectrophotometer to measure optical density.[9]

Protocol 2: Disk Diffusion Assay (Qualitative Screening)

The disk diffusion assay is a simpler method for preliminary screening of a large number of compounds.[14]

  • Preparation of Agar Plates and Inoculum:

    • Prepare Mueller-Hinton agar plates supplemented with 2% glucose and 0.5 µg/mL methylene blue.

    • Prepare a fungal inoculum as described for the broth microdilution assay.

    • Evenly swab the surface of the agar plate with the inoculum.

  • Application of Disks:

    • Impregnate sterile paper disks with a known concentration of the novel pyrazole compounds and control drugs.

    • Place the disks onto the surface of the inoculated agar plates.

  • Incubation:

    • Incubate the plates at 35-37°C for 24-48 hours.

  • Interpretation:

    • Measure the diameter of the zone of inhibition (the clear area around the disk where fungal growth is inhibited). A larger zone of inhibition generally indicates greater antifungal activity.[14]

Data Interpretation and Comparison

The primary endpoint of the broth microdilution assay is the MIC value. Lower MIC values indicate higher potency.

Comparative Data Table (Hypothetical Data)
CompoundC. albicans MIC (µg/mL)C. glabrata MIC (µg/mL)A. fumigatus MIC (µg/mL)
Novel Pyrazole 1 4816
Novel Pyrazole 2 124
Fluconazole 216>64
Voriconazole 0.511
Amphotericin B 0.250.51

Note: This is a hypothetical dataset for illustrative purposes.

In this example, Novel Pyrazole 2 demonstrates promising activity, particularly against C. albicans and C. glabrata, with MIC values lower than or comparable to fluconazole. Its activity against A. fumigatus is also noteworthy, although less potent than voriconazole and amphotericin B.

Potential Mechanism of Action of Pyrazole Compounds

While the precise mechanism of action can vary between different pyrazole derivatives, a common target for nitrogen-containing heterocyclic antifungals is the ergosterol biosynthesis pathway.

Ergosterol Biosynthesis Inhibition Pathway

ergosterol_pathway cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol LanosterolDemethylase Lanosterol 14α-demethylase (ERG11) Lanosterol->LanosterolDemethylase Ergosterol Ergosterol Pyrazole Novel Pyrazole Compound Pyrazole->LanosterolDemethylase Inhibition Azoles Azole Antifungals (e.g., Fluconazole) Azoles->LanosterolDemethylase Inhibition LanosterolDemethylase->Ergosterol

Caption: Potential inhibition of the fungal ergosterol biosynthesis pathway.

Many pyrazole-containing fungicides act as respiration inhibitors by blocking mitochondrial complex II.[6] Others may interfere with the oxysterol binding protein.[6] For novel pyrazole compounds, it is hypothesized that they may, similar to azole antifungals, inhibit the enzyme lanosterol 14α-demethylase (encoded by the ERG11 gene). This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane. Inhibition of this enzyme disrupts membrane integrity, leading to fungal cell death. Further mechanistic studies would be required to confirm this hypothesis.

Conclusion and Future Directions

This guide provides a foundational framework for the systematic in vitro screening of novel pyrazole compounds for antifungal activity. By employing standardized methodologies and appropriate controls, researchers can generate reliable and comparable data to identify promising lead candidates. The journey from a hit compound in an in vitro screen to a clinically viable drug is long and arduous.[1] Promising compounds identified through these screens should be advanced to further studies, including:

  • Cytotoxicity assays to assess their safety profile against mammalian cells.

  • In vivo efficacy studies in animal models of fungal infection to evaluate their therapeutic potential.[1]

  • Mechanism of action studies to elucidate their molecular targets.

The continued exploration of novel chemical scaffolds like pyrazoles is critical in the fight against invasive fungal infections. A methodical and scientifically rigorous approach to screening is the first and most crucial step in this endeavor.

References

  • iFyber. (n.d.). IN VITRO SCREENING FOR ANTIFUNGAL EFFICACY. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2024, April 23). Antifungal Susceptibility Testing for C. auris. Retrieved from [Link]

  • Wieder, A. M., & Patterson, T. F. (2017). A Practical Guide to Antifungal Susceptibility Testing. Journal of the Pediatric Infectious Diseases Society, 6(suppl_1), S2-S9. Retrieved from [Link]

  • de-Souza-Silva, C. M., Guilhelmelli, F., Zamith-Miranda, D., de Oliveira, M. A., Nosanchuk, J. D., Silva-Pereira, I., & Albuquerque, P. (2017). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of Visualized Experiments, (128), 57127. Retrieved from [Link]

  • Al-Ostath, R. A., Al-Asmari, A. I., Al-Warthan, A. A., Al-Harbi, S. A., & Al-Ghamdi, K. M. (2025). Antifungal activity and biocompatibility assessment with molecular docking and dynamic simulations of new pyrazole derivatives. Saudi Journal of Biological Sciences, 32(2), 103556. Retrieved from [Link]

  • de-Souza-Silva, C. M., Guilhelmelli, F., Zamith-Miranda, D., de Oliveira, M. A., Nosanchuk, J. D., Silva-Pereira, I., & Albuquerque, P. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of Visualized Experiments, (128), e57127. Retrieved from [Link]

  • Priest, S. J., & Nislow, C. (2020). Antifungal drug screening: thinking outside the box to identify novel antifungal scaffolds. Current Opinion in Microbiology, 52, 44-51. Retrieved from [Link]

  • Zhang, J., Peng, J.-F., Wang, T., Kang, Y., Jing, S.-S., & Zhang, Z.-T. (2023). Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. Molecules, 28(17), 6301. Retrieved from [Link]

  • El-Sayed, N. N. E., & El-Toumy, S. A. A. (2023). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 28(3), 1344. Retrieved from [Link]

  • Mayo Clinic Laboratories. (2022, April 24). Antifungal Drug Susceptibility Testing of Yeast: A Primer for Beginners [Video]. YouTube. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2025, October 16). Antifungal Susceptibility Test Interpretive Criteria. Retrieved from [Link]

  • Gomha, S. M., Abdel-aziz, H. M., & Khedr, M. A. (2019). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Oriental Journal of Chemistry, 35(1). Retrieved from [Link]

  • Li, H., Li, B., Liu, Y., & Zhang, H. (2018). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Molecules, 23(10), 2465. Retrieved from [Link]

  • IDEXX. (n.d.). Microbiology guide to interpreting antimicrobial susceptibility testing (AST). Retrieved from [Link]

  • Singh, R., Kaur, A., & Kumar, V. (2023). Synthesis, Antifungal Ergosterol Inhibition, Antibiofilm Activities, and Molecular Docking on β-Tubulin and Sterol 14-Alpha Demethylase along with DFT-Based Quantum Mechanical Calculation of Pyrazole Containing Fused Pyridine–Pyrimidine Derivatives. ACS Omega, 8(41), 38363-38380. Retrieved from [Link]

  • Macreadie, I. G., & Macreadie, P. I. (2025). A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study. Antimicrobial Agents and Chemotherapy, 69(4). Retrieved from [Link]

  • Espinel-Ingroff, A. (2001). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Newsletter, 23(10), 73-80. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2025, March 19). Antimicrobial-Resistant Fungal Diseases. Retrieved from [Link]

Sources

Validation

Head-to-Head: Classical Knorr Condensation vs. Modern 1,3-Dipolar Cycloaddition for Pyrazole Synthesis

[1] Executive Summary: The "Regioselectivity Problem" In medicinal chemistry, the pyrazole ring is a privileged scaffold, present in blockbuster drugs like Celecoxib (Celebrex) , Rimonabant , and Sildenafil (Viagra) . Ho...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The "Regioselectivity Problem"

In medicinal chemistry, the pyrazole ring is a privileged scaffold, present in blockbuster drugs like Celecoxib (Celebrex) , Rimonabant , and Sildenafil (Viagra) . However, the synthesis of pyrazoles presents a persistent historical challenge: Regiocontrol .

When synthesizing unsymmetrical pyrazoles (specifically 1,3- vs. 1,5-disubstituted isomers), the choice of method dictates the purity profile and downstream processing costs. This guide provides a head-to-head comparison between the industry-standard Knorr Condensation and the modern [3+2] Cycloaddition via Tosylhydrazones .

The Core Conflict
  • The Knorr Method: Robust and scalable but frequently yields difficult-to-separate regioisomeric mixtures (e.g., 4:1 ratios).

  • The Modern [3+2] Method: Utilizes in situ generated diazo species to achieve near-perfect regioselectivity (>98:2), often avoiding chromatographic separation entirely.

Method A: The Classical Knorr Condensation

Mechanism & Causality

The Knorr synthesis involves the acid-catalyzed condensation of a hydrazine derivative with a 1,3-dicarbonyl compound (β-diketone or β-ketoester).[1]

  • The Flaw: The reaction proceeds through a hydrazone intermediate. If the 1,3-dicarbonyl is unsymmetrical (

    
    ), the hydrazine (
    
    
    
    ) can attack either carbonyl group.
  • Electronic Bias: While the hydrazine's terminal

    
     is generally more nucleophilic, subtle steric or electronic differences in the carbonyls often fail to drive exclusive selectivity.
    
  • Result: A mixture of 1,3-disubstituted and 1,5-disubstituted pyrazoles.[2]

Experimental Protocol A (Standard Knorr)

Target: 1-phenyl-3-methyl-5-trifluoromethylpyrazole (Celecoxib precursor analog)

  • Reagents: 1,1,1-trifluoro-2,4-pentanedione (10 mmol), Phenylhydrazine (10 mmol), Ethanol (20 mL), HCl (cat).

  • Procedure:

    • Dissolve dicarbonyl in EtOH.

    • Add phenylhydrazine dropwise at 0°C (Exothermic!).

    • Reflux for 2 hours. Monitor via TLC (Hexane/EtOAc 4:1).

    • Critical Step: Evaporate solvent.[3] The residue typically contains an 85:15 mixture of isomers.

    • Purification: Recrystallization from hexanes is required to isolate the major isomer, often sacrificing 20-30% of the yield.

Performance Data
MetricPerformanceNotes
Yield (Crude) 90-95%Very high conversion.
Yield (Isolated) 60-75%Losses due to isomer separation.
Regioselectivity 85:15 to 60:40Highly dependent on substrate sterics.
Atom Economy HighOnly water is lost.

Method B: Modern [3+2] Cycloaddition (Tosylhydrazone Route)

Mechanism & Causality

This method circumvents the "carbonyl competition" by using N-tosylhydrazones as safe precursors for diazo compounds. Under basic conditions, the tosylhydrazone decomposes to generate a diazo species in situ, which undergoes a [3+2] cycloaddition with a terminal alkyne.

  • The Fix: The reaction is driven by the specific orbital overlap between the 1,3-dipole (diazo) and the dipolarophile (alkyne).

  • Regiocontrol: Steric repulsion between the diazo substituent and the alkyne substituent heavily favors the 1,3,5-trisubstituted pyrazole (or 3,5-disubstituted depending on nomenclature conventions used), typically >98%.

Experimental Protocol B (Tosylhydrazone Coupling)

Target: 1,3,5-trisubstituted pyrazole analog

  • Reagents: Acetophenone tosylhydrazone (1.0 equiv), Phenylacetylene (1.2 equiv),

    
     (2.0 equiv), Dioxane (0.2 M).
    
  • Procedure:

    • Combine tosylhydrazone, alkyne, and base in a sealed tube.

    • Heat to 110°C for 4-8 hours.

    • Mechanistic Check: The base deprotonates the hydrazone (Bamford-Stevens reaction), releasing

      
       and generating the diazo intermediate, which immediately clicks with the alkyne.
      
    • Workup: Filter off inorganic salts. Concentrate.

    • Purification: Often simple filtration or a short plug is sufficient as the regioselectivity is >98:2.

Performance Data
MetricPerformanceNotes
Yield (Crude) 85-95%Comparable to Knorr.
Yield (Isolated) 80-92%Higher due to lack of isomer separation.
Regioselectivity >98:2Single isomer formation is standard.
Safety ModerateAvoids handling isolated explosive diazo compounds.

Visual Analysis

Diagram 1: Mechanistic Divergence

This diagram illustrates why Knorr fails at regioselectivity while the Cycloaddition succeeds.

PyrazoleSynthesis cluster_knorr Method A: Knorr Condensation (Ambiguous Path) cluster_cyclo Method B: [3+2] Cycloaddition (Directed Path) K_Input Unsymmetrical 1,3-Dicarbonyl K_Inter Hydrazone Intermediate (Two possible sites of attack) K_Input->K_Inter K_Hydrazine Substituted Hydrazine K_Hydrazine->K_Inter K_Path1 Path A: Attack at C1 K_Inter->K_Path1 K_Path2 Path B: Attack at C3 K_Inter->K_Path2 K_Result Mixture of Regioisomers (Requires Chromatography) K_Path1->K_Result K_Path2->K_Result C_Input Tosylhydrazone C_Diazo Diazo Species (Generated In Situ) C_Input->C_Diazo Base/Heat C_Alkyne Terminal Alkyne C_Click [3+2] Cycloaddition (Sterically Controlled) C_Alkyne->C_Click C_Diazo->C_Click C_Result Single Regioisomer (>98% Purity) C_Click->C_Result

Caption: Comparative mechanistic flow. Knorr (top) suffers from bifurcation at the hydrazone step, leading to mixtures. The [3+2] route (bottom) utilizes steric control for a single output.

Head-to-Head Data Summary

The following table synthesizes data from recent comparative studies (see References).

FeatureKnorr Condensation [3+2] Tosylhydrazone Winner
Substrate Availability High (1,3-dicarbonyls are cheap)Medium (Tosylhydrazones need prep)Knorr
Regioselectivity Poor (Mixtures common)Excellent (>98:1) [3+2]
Reaction Conditions Acidic/RefluxBasic/Heat (110°C)Tie
Purification Load High (Column/Recryst.)Low (Filtration) [3+2]
Functional Group Tolerance Low (Acid sensitive groups fail)High (Tolerates esters, nitriles)[3+2]
Scalability Excellent (kg scale) Good (Safety checks for diazo)Knorr
Decision Matrix (When to use which?)

DecisionTree Start Start: Pyrazole Synthesis Sym Is the Target Symmetrical? Start->Sym YesSym Use Knorr Condensation (Cheaper, Scalable) Sym->YesSym Yes NoSym Is Regiopurity Critical? Sym->NoSym No YesPurity Use [3+2] Tosylhydrazone (High Selectivity) NoSym->YesPurity Yes NoPurity Use Knorr + Separation (If reagents are very cheap) NoSym->NoPurity No

Caption: Decision logic for selecting the synthetic route based on symmetry and purity requirements.

References

  • Deng, X., & Mani, N. S. (2008).[4] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Journal of Organic Chemistry. [Link]

  • Kong, Y., Tang, M., & Wang, Y. (2014).[5] Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters. [Link]

  • Aggarwal, V. K., et al. (2003). Synthesis of Pyrazoles from Diazo Compounds and Alkynes.[5][6] Angewandte Chemie International Edition. [Link]

  • Fokin, V. V., et al. (2015). Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Beyond. Chemical Reviews. (Cited for context on Click Chemistry mechanisms). [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Structural Validation of 4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole: A Comparative Analysis Centered on X-ray Crystallography

Introduction: The Imperative for Unambiguous Structural Proof in Modern Drug Discovery In the landscape of medicinal chemistry, pyrazole-containing scaffolds are of paramount importance, forming the core of numerous appr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Unambiguous Structural Proof in Modern Drug Discovery

In the landscape of medicinal chemistry, pyrazole-containing scaffolds are of paramount importance, forming the core of numerous approved therapeutics for a wide range of diseases.[1][2] The strategic introduction of fluorine atoms and other halogens can significantly modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, thereby enhancing its bioavailability and target affinity.[3][4][5][6] The subject of this guide, 4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole, represents a highly valuable building block in pharmaceutical synthesis. Its pyrazole core is a privileged structure, the bromine atom at the 4-position serves as a versatile handle for cross-coupling reactions (e.g., Suzuki, Sonogashira), and the 1-(2,2-difluoroethyl) group introduces a desirable fluorinated motif.[1]

Given the profound financial and ethical implications of advancing a compound through the drug development pipeline, the absolute, unambiguous confirmation of its chemical structure is not merely a procedural step but a foundational pillar of scientific integrity. While routine analytical techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide essential preliminary data, they can sometimes be insufficient to resolve subtle structural ambiguities. Single-crystal X-ray crystallography, however, offers the definitive answer, providing a precise three-dimensional map of electron density from which atomic positions, bond lengths, and stereochemistry can be determined with unparalleled accuracy.[7][8] This guide provides an in-depth protocol for the structural validation of 4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole using X-ray crystallography, comparing its definitive power against other common analytical techniques.

Part 1: Synthesis and Initial Characterization

A robust validation begins with a well-characterized sample. The synthesis of the target compound can be approached through a multi-step process, beginning with the cyclization of a suitable 1,3-dicarbonyl precursor with a substituted hydrazine, followed by regioselective bromination.

Experimental Protocol: Synthesis
  • Step A: Synthesis of 1-(2,2-difluoroethyl)-1H-pyrazole:

    • To a solution of 1,1,3,3-tetramethoxypropane (1 eq.) in ethanol, add 2,2-difluoroethylhydrazine (1 eq.) and a catalytic amount of hydrochloric acid.

    • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

    • Purify the crude product via column chromatography on silica gel to yield 1-(2,2-difluoroethyl)-1H-pyrazole.

  • Step B: Bromination to 4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole:

    • Dissolve the product from Step A in a suitable solvent such as chloroform or acetic acid.

    • Cool the solution to 0°C in an ice bath.

    • Add N-Bromosuccinimide (NBS) (1.05 eq.) portion-wise over 30 minutes, maintaining the temperature at 0°C.[9]

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by TLC. Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Extract the product with an organic solvent (e.g., dichloromethane), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the final product by column chromatography to obtain 4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole as a crystalline solid.

Initial confirmation of the product's identity is typically achieved through NMR and MS. ¹H NMR would be expected to show characteristic shifts for the pyrazole ring protons and the difluoroethyl group, while high-resolution mass spectrometry should confirm the molecular weight and the characteristic isotopic pattern of a bromine-containing compound.[10][11]

Part 2: The Gold Standard: Validation by Single-Crystal X-ray Diffraction

X-ray crystallography provides the ultimate structural proof by mapping atomic positions in 3D space. The process, from obtaining a suitable crystal to the final refined structure, is a self-validating system where the quality of the final model is judged against the raw experimental data.

Experimental Workflow for Crystallographic Validation

G cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction Data Collection & Processing cluster_refinement Structure Solution & Refinement Synthesis Chemical Synthesis Purification Column Chromatography Synthesis->Purification PurifiedCompound Purified Compound Purification->PurifiedCompound SlowEvap Slow Evaporation SingleCrystal High-Quality Single Crystal SlowEvap->SingleCrystal VaporDiff Vapor Diffusion VaporDiff->SingleCrystal Cooling Slow Cooling Cooling->SingleCrystal PurifiedCompound->SlowEvap Select Method PurifiedCompound->VaporDiff Select Method PurifiedCompound->Cooling Select Method Mounting Crystal Mounting & Cryo-cooling SingleCrystal->Mounting DataCollection X-ray Diffraction Data Collection Mounting->DataCollection Integration Data Integration & Scaling DataCollection->Integration PhaseProblem Solving the Phase Problem (Direct Methods) Integration->PhaseProblem ModelBuilding Initial Atomic Model Building PhaseProblem->ModelBuilding Refinement Iterative Refinement ModelBuilding->Refinement Validation Structure Validation (R-factors, Fo-Fc maps) Refinement->Validation FinalStructure Final Validated Structure Validation->FinalStructure

  • Step 1: Growing a High-Quality Single Crystal. This is often the most challenging step.[8] The goal is to produce a single, defect-free crystal larger than 0.1 mm in all dimensions. The purified compound is dissolved in a minimal amount of a suitable solvent or solvent system and allowed to crystallize slowly.

    • Causality: Slow crystal growth is critical. Rapid precipitation traps solvent molecules and introduces lattice defects, which degrade the quality of the diffraction pattern and can make structure solution impossible.

    • Common Techniques:

      • Slow Evaporation: The solvent is allowed to evaporate slowly from a saturated solution over days or weeks.

      • Vapor Diffusion: A solution of the compound is placed in a sealed container with a second "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

      • Slow Cooling: A saturated solution is prepared at an elevated temperature and then cooled very slowly.

  • Step 2: X-ray Diffraction Data Collection. A suitable crystal is mounted on a goniometer head, typically flash-cooled in a stream of liquid nitrogen to ~100 K to minimize thermal motion and radiation damage, and placed in the X-ray beam of a diffractometer.

    • Mechanism: As the crystal is rotated in the X-ray beam, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice. These diffracted beams are recorded by a detector as a series of spots of varying intensity. A full dataset consists of thousands of these reflections collected at different crystal orientations.

  • Step 3: Structure Solution and Refinement.

    • Data Processing: The collected images are processed to determine the position and intensity of each reflection. This data is used to determine the unit cell dimensions and space group of the crystal.

    • Solving the Phase Problem: The intensities of the diffraction spots are measured, but the phase information is lost.[12] For small molecules like our target, this "phase problem" is typically solved using ab initio or "direct methods," which use statistical relationships between the intensities to estimate the initial phases.

    • Model Building and Refinement: The initial phases are used to calculate an electron density map. The crystallographer then builds an atomic model that fits this map. This initial model is then refined iteratively, adjusting atomic positions and thermal parameters to improve the agreement between the calculated diffraction pattern (from the model) and the observed experimental data.

  • Step 4: Structure Validation and Interpretation. The quality of the final structure is assessed using several metrics. The residual factor (R1) is a measure of the agreement between the model and the data, with values below 5% (0.05) indicating a very good fit for small molecules. The final model provides precise coordinates for each atom, allowing for the unambiguous determination of connectivity, bond lengths, bond angles, and intermolecular interactions in the crystal lattice.

Data Presentation: Crystallographic Data Table

The final output of a crystallographic experiment is summarized in a standard table. While the data below is representative, an actual experiment would generate these specific values.

ParameterValue
Chemical FormulaC₅H₅BrF₂N₂
Formula Weight211.01
Crystal SystemMonoclinic
Space GroupP2₁/c
a, b, c (Å)8.54, 10.21, 9.88
α, β, γ (°)90, 109.5, 90
Volume (ų)810.5
Z (molecules/unit cell)4
Temperature (K)100(2)
Wavelength (Å)0.71073 (Mo Kα)
Reflections Collected7850
Unique Reflections1850
Final R1 [I > 2σ(I)]0.035
wR2 (all data)0.082
Goodness-of-Fit (S)1.05

Part 3: A Comparative Analysis of Structural Elucidation Techniques

While X-ray crystallography is definitive, it is crucial to understand its place among other analytical tools. The choice of technique is often guided by the specific question being asked.

G cluster_questions Key Scientific Question cluster_methods Recommended Technique Start Need Structural Information Q1 Need to confirm MW & elemental composition? Start->Q1 Q2 Need to confirm connectivity & solution structure? Q1->Q2 No MS Mass Spectrometry (MS) Q1->MS Yes Q3 Need absolute 3D structure & solid-state packing? Q2->Q3 No NMR NMR Spectroscopy Q2->NMR Yes Xray X-Ray Crystallography Q3->Xray Yes MS->Q2 Proceed NMR->Q3 Proceed End Structure Validated Xray->End

Alternative Techniques: Strengths and Limitations
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the workhorse for organic chemists. It provides detailed information about the chemical environment of magnetically active nuclei (e.g., ¹H, ¹³C, ¹⁹F).[13][14]

    • Strengths: Provides data on the molecule in solution, which can be more biologically relevant.[7] It is non-destructive and excellent for identifying atom connectivity through 2D experiments like COSY and HMBC.[13][14]

    • Limitations: Structure is inferred from correlations, not directly observed. It can be difficult to assign all signals in complex molecules, and it provides no information about solid-state packing or intermolecular interactions.[15]

  • Mass Spectrometry (MS): This technique provides a highly accurate measurement of the mass-to-charge ratio of ionized molecules.

    • Strengths: Requires a minuscule amount of sample. High-resolution MS can confirm the elemental formula. For halogenated compounds, it provides a distinct isotopic signature; a compound with one bromine atom will show two peaks of nearly equal intensity (M+ and M+2) corresponding to the ⁷⁹Br and ⁸¹Br isotopes.[10][16]

    • Limitations: Provides no information about atom connectivity or 3D structure. Isomers cannot be distinguished by MS alone.

Head-to-Head Comparison
FeatureX-ray CrystallographyNMR SpectroscopyMass Spectrometry
Information Provided Absolute 3D structure, bond lengths/angles, packingAtom connectivity, solution conformation, dynamicsMolecular weight, elemental formula, isotopic pattern
Sample State Solid (single crystal)SolutionSolid or solution (requires ionization)
Key Strength Unambiguous, definitive structural proofProvides data in a biologically relevant stateHigh sensitivity and accuracy for molecular formula
Key Limitation Requires a high-quality single crystal (can be difficult)Structure is inferred, not directly imagedProvides no connectivity or 3D structural information
Primary Use Case Final validation, patent applications, computational modelingRoutine characterization, reaction monitoringQuick confirmation of identity and purity

Conclusion

For a novel and synthetically valuable building block like 4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole, a multi-faceted analytical approach is essential for comprehensive characterization. Mass spectrometry confirms its molecular formula, and NMR spectroscopy elucidates its structure in solution. However, for the high-stakes world of pharmaceutical development, where absolute certainty is non-negotiable, these techniques serve as vital but preliminary steps.

Single-crystal X-ray crystallography stands alone as the definitive method for structural validation. It transcends interpretation by providing a direct, high-resolution image of the molecule's atomic arrangement. The successful crystallographic validation of 4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole provides an irrefutable structural foundation, ensuring the integrity of all subsequent research and development efforts that utilize this important chemical entity.

References

  • Synthesis of 4,4-Difluoro-1 H -pyrazole Derivatives | Request PDF - ResearchGate. Available at: [Link]

  • Structure Elucidation of a Pyrazolo[10][13]pyran Derivative by NMR Spectroscopy - PMC - NIH. Available at: [Link]

  • Organic Compounds Containing Halogen Atoms - Chemistry LibreTexts. Available at: [Link]

  • X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC - NIH. Available at: [Link]

  • Fluorinated Pyrazoles: From Synthesis to Applications - PubMed. Available at: [Link]

  • One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions - SciELO México. Available at: [Link]

  • Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM | Peak Proteins. Available at: [Link]

  • Halogenated Organic Compounds | Spectroscopy Online. Available at: [Link]

  • Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy - ResearchGate. Available at: [Link]

  • Fluorinated Pyrazoles: From Synthesis to Applications | Chemical Reviews. Available at: [Link]

  • Structure Elucidation of a Pyrazolo[10][13]pyran Derivative by NMR Spectroscopy. Available at: [Link]

  • Fluorinated Pyrazoles: From Synthesis to Applications | Request PDF - ResearchGate. Available at: [Link]

  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination | Molecular Pharmaceutics - ACS Publications. Available at: [Link]

  • Macromolecular Structure Determination: Comparison of Crystallography and NMR. Available at: [Link]

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison - MDPI. Available at: [Link]

  • Mass spectrometry of halogen-containing organic compounds - ResearchGate. Available at: [Link]

  • Safe Synthesis of 4,7-Dibromo[1][17][18]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions. Available at: [Link]

  • Comparison of X-ray Crystallography, NMR and EM - Creative Biostructure. Available at: [Link]

  • Protein Structure Validation and Analysis with X-Ray Crystallography - ResearchGate. Available at: [Link]

  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PubMed Central. Available at: [Link]

  • Advances in the Analysis of Persistent Halogenated Organic Compounds. Available at: [Link]

  • X-Ray Crystallography vs. NMR Spectroscopy - News-Medical. Available at: [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - MDPI. Available at: [Link]

  • X-ray crystallography - Wikipedia. Available at: [Link]

  • Base catalyzed microwave assisted synthesis, characterization of 6-bromo-pyrazolo-[1, 5-a]- pyrimidine-3-ethyl-carboxylate. Available at: [Link]

  • Protein X-ray Crystallography and Drug Discovery - MDPI. Available at: [Link]

  • Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives - JOCPR. Available at: [Link]

  • Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL - YouTube. Available at: [Link]

Sources

Validation

Technical Assessment: Cross-Reactivity &amp; Assay Performance of 4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole

Topic: Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary In the landscape of Fragment-Based Drug Discovery (FBDD), 4-Bromo-1-(2,2-difluoroethy...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In the landscape of Fragment-Based Drug Discovery (FBDD), 4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole represents a sophisticated evolution of the classic pyrazole scaffold. Unlike the standard 4-bromo-1-methyl-1H-pyrazole , this fluorinated analog introduces a unique lipophilic hydrogen-bond donor (CF₂H) capability while modulating metabolic stability.[1]

This guide provides a technical evaluation of its performance in biological assays, specifically focusing on cross-reactivity mechanisms , assay interference risks , and comparative metrics against non-fluorinated alternatives. It is designed to help medicinal chemists and screening scientists validate hits and distinguish true biological activity from physicochemical artifacts.

The Physicochemical "Why": Mechanism of Action

To understand the cross-reactivity profile of this fragment, one must first understand the electronic influence of the 2,2-difluoroethyl group.

  • The "CF₂H" Effect: The fluorine atoms withdraw electron density, significantly increasing the acidity of the terminal proton (

    
    ). This transforms the alkyl group from a passive steric spacer (as in N-methyl) into a weak hydrogen-bond donor .
    
  • Kinase Hinge Binding: Pyrazoles are privileged kinase scaffolds. The N2 nitrogen typically acts as a hydrogen-bond acceptor for the kinase hinge region. The 4-bromo substituent directs vectors towards the solvent-exposed region or the gatekeeper residue.

  • Selectivity Shift: The 2,2-difluoroethyl group can form additional electrostatic interactions with carbonyls in the binding pocket (e.g., backbone carbonyls or Glu residues), potentially altering the selectivity profile compared to the N-methyl analog.

Comparative Analysis: Fluorinated vs. Non-Fluorinated

The following table contrasts the subject compound with its primary alternative, highlighting how structural changes impact assay performance.

Table 1: Comparative Performance Profile

Feature4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole 4-Bromo-1-methyl-1H-pyrazole (Standard)Impact on Assay
H-Bond Character Dual: N-Acceptor + weak CF₂H DonorSingle: N-Acceptor onlyDifluoroethyl can pick up unique interactions but may bind "sticky" pockets.
Lipophilicity (LogP) Higher (~1.8 - 2.1) Moderate (~1.4)Higher risk of aggregation-based false positives in aqueous buffers.
Metabolic Stability High: Blocks N-dealkylationLow: Prone to oxidative N-demethylationFluorinated analog is superior for cell-based assays (longer half-life).
Solubility Moderate (requires DMSO stock)HighFluorinated analog requires careful serial dilution to avoid crashing out.
Kinase Hit Rate Modulated: Distinct hit profileGeneric: Classic promiscuous binderExpect different "off-target" hits due to size and electronic differences.
Cross-Reactivity & Assay Interference Guide

"Cross-reactivity" in the context of this fragment often manifests as promiscuity or assay interference . Below is the breakdown of where these signals come from.

A. Biological Promiscuity (True Cross-Reactivity)
  • Kinase Hinge Competition: As a small fragment, this molecule will weakly inhibit a broad range of kinases (e.g., Aurora, CDK, p38) by competing with ATP. This is expected behavior , not an artifact.

  • Validation: Use an ATP-competition assay. If IC₅₀ does not shift with increasing ATP concentration, the inhibition is likely non-specific or allosteric.

B. Technical Interference (False Positives)
  • Colloidal Aggregation: Due to the increased lipophilicity of the difluoroethyl group, this compound can form colloidal aggregates at high screening concentrations (>100 µM). These aggregates sequester enzymes, leading to false inhibition.

  • Fluorescence Quenching: While the pyrazole ring itself is not highly fluorescent, the heavy bromine atom can cause "heavy atom quenching" in fluorescence intensity assays if the fluorophore is in close proximity.

Experimental Protocols for Validation

To rigorously validate hits containing this scaffold, use the following self-validating workflows.

Protocol A: Aggregation Detection via Dynamic Light Scattering (DLS)
  • Purpose: To rule out false positives caused by colloidal aggregation.

  • Reagents: Assay Buffer (e.g., PBS or HEPES), Compound Stock (100 mM in DMSO).

Step-by-Step:

  • Preparation: Dilute the compound to the screening concentration (e.g., 100 µM, 200 µM) in the final Assay Buffer. Ensure final DMSO is <2%.

  • Control: Prepare a "No Compound" buffer control (with matching DMSO).

  • Measurement: Load samples into a DLS instrument (e.g., Wyatt DynaPro).

  • Analysis: Measure the scattering intensity and hydrodynamic radius (

    
    ).
    
    • Pass:

      
       < 1 nm (Monomeric).
      
    • Fail:

      
       > 50 nm or massive scattering intensity (indicates aggregation).
      
  • Rescue: If aggregation is observed, add 0.01% Triton X-100 or Tween-20. If inhibition persists after detergent addition, the activity is likely specific.

Protocol B: Surface Plasmon Resonance (SPR) Binding Check
  • Purpose: To confirm 1:1 binding stoichiometry and rule out "sticky" non-specific binding.

Step-by-Step:

  • Immobilization: Immobilize the target protein on a CM5 sensor chip.

  • Injection Series: Inject the compound at varying concentrations (e.g., 5 µM to 500 µM).

  • Dissociation Check: Monitor the dissociation phase.

    • Specific Binder: Fast on/fast off (typical for fragments), "square wave" sensorgram.

    • Non-Specific/Sticky: Slow dissociation, super-stoichiometric binding (

      
       exceeds theoretical max), or non-saturating binding curves.
      
  • Reference Subtraction: Always subtract the signal from a reference channel (e.g., BSA or inactive protein) to account for the bulk refractive index change of the fluorinated/brominated compound.

Visualizing the Validation Workflow

The following diagram illustrates the decision matrix for triaging hits derived from this scaffold.

FragmentValidation Start Primary Hit: 4-Br-1-(2,2-difluoroethyl)-1H-pyrazole DetergentTest Detergent Sensitivity Test (Add 0.01% Triton X-100) Start->DetergentTest ActivityLost Activity Lost DetergentTest->ActivityLost Inhibition disappears ActivityRetained Activity Retained DetergentTest->ActivityRetained Inhibition persists Aggregator False Positive: Colloidal Aggregation ActivityLost->Aggregator SPR SPR Analysis (Binding Stoichiometry) ActivityRetained->SPR SquareWave Square Wave Fast On/Off SPR->SquareWave Ideal Profile Sticky Slow Off-Rate Super-Stoichiometric SPR->Sticky Abnormal Profile ValidHit VALIDATED FRAGMENT HIT Proceed to Crystallography SquareWave->ValidHit Promiscuous Promiscuous Binder (Likely hydrophobic coating) Sticky->Promiscuous

Caption: Figure 1. Triage workflow for validating fluorinated pyrazole fragment hits. This cascade filters out aggregation artifacts common with lipophilic fragments.

References
  • Zafrani, Y. et al. (2021). "The 2,2-difluoroethyl group: A lipophilic hydrogen bond donor."[1][2][3][4][5][6] Chemical Society Reviews. Link

    • Establishes the unique H-bond donor capability of the CF₂H group.
  • Baell, J. B., & Holloway, G. A. (2010). "New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays." Journal of Medicinal Chemistry. Link

    • Foundational text on assay interference and aggreg
  • Erlanson, D. A., et al. (2016).[7] "Twenty years on: the impact of fragment-based drug discovery." Nature Reviews Drug Discovery. Link

    • Contextualizes pyrazole fragments in kinase discovery.
  • Das, S., et al. (2024).[6] "2,2-Difluoroethylation of heteroatom nucleophiles via a hypervalent iodine strategy." ChemRxiv. Link

    • Provides synthetic context and lipophilicity d
  • Wyatt, P. G., et al. (2008). "Identification of N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a novel cyclin dependent kinase inhibitor." Journal of Medicinal Chemistry. Link

    • Demonstrates the utility of pyrazole fragments in successful drug candid

Sources

Comparative

Benchmarking the Performance of New Pyrazole-Based Agrochemicals: A Comparative Technical Guide

Introduction: The "Pyrazole Privilege" in Modern Agrochemicals The pyrazole scaffold has become a cornerstone in modern agrochemistry due to its unique "privileged structure"—a molecular framework capable of providing di...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Pyrazole Privilege" in Modern Agrochemicals

The pyrazole scaffold has become a cornerstone in modern agrochemistry due to its unique "privileged structure"—a molecular framework capable of providing diverse ligands for distinct biological targets.[1] From the phenylpyrazoles (e.g., Fipronil) targeting GABA receptors to the pyrazole-carboxamides (e.g., Fluxapyroxad) inhibiting succinate dehydrogenase (SDH), this heterocycle offers tunable lipophilicity (LogP) and metabolic stability.

However, the introduction of new pyrazole-based candidates (e.g., meta-diamides like Broflanilide or novel SDHIs) requires rigorous benchmarking against established standards. This guide outlines a self-validating framework to objectively assess these new molecules, focusing on resistance breaking , bio-efficacy ratios , and environmental fate .

Strategic Benchmarking Framework

To validate a new pyrazole candidate, we employ a "Triad of Performance" metric. A candidate is only considered superior if it outperforms the standard in at least two of these three pillars without compromising the third.

PillarKey Performance Indicator (KPI)Standard Benchmark Method
1. Bio-Efficacy LC50 / EC50 (Lethal/Effective Concentration)Dose-response curves (Probit analysis)
2. Resistance Breaking Resistance Ratio (RR) =

Bioassays on multi-resistant strains
3. Phys-Chem / Fate LogP & Soil Half-life (

)
HPLC-MS/MS & Soil degradation kinetics

Case Study 1: Insecticides – The Resistance Breaker

Subject: Benchmarking Broflanilide (Novel Meta-diamide) vs. Fipronil (Standard Phenylpyrazole).

The Scientific Challenge

Fipronil, a phenylpyrazole, acts as a non-competitive antagonist at the GABA-gated chloride channel (GABA-Cl).[2] However, widespread use has led to the RDL (Resistant to Dieldrin) mutation (A302S), rendering many pests resistant. The new candidate, Broflanilide, contains a pyrazole moiety but belongs to the meta-diamide class (IRAC Group 30).

Mechanism of Action (MoA) Visualization

The following diagram illustrates why Broflanilide remains effective where Fipronil fails. It targets a distinct allosteric site on the GABA receptor, bypassing the mutated transmembrane region.

GABA_MoA cluster_Old Standard: Phenylpyrazoles cluster_New Novel: Meta-Diamides Receptor GABA-Gated Cl- Channel (Transmembrane Protein) GABA GABA (Neurotransmitter) GABA->Receptor Activates Fipronil Fipronil Block1 Blocks Pore (Competitive/Non-Comp) Fipronil->Block1 Block1->Receptor Inhibits Resistance RDL Mutation (A302S) Prevents Binding Resistance->Block1 Negates Site3 Binds Novel Allosteric Site (M3 Region) Broflanilide Broflanilide (Meta-diamide Pyrazole) Broflanilide->Site3 Site3->Receptor Allosteric Modulation Effect Irreversible Blocking (Resistance Breaking) Site3->Effect

Figure 1: Differential binding modes of Fipronil vs. Broflanilide at the GABA receptor. Broflanilide bypasses the RDL mutation site.

Comparative Data: Efficacy Against Resistant Spodoptera litura

The following data (aggregated from recent field trials and literature [1][2]) demonstrates the "Resistance Breaking" capability.

CompoundTarget SiteLC50 (Susceptible Strain) [mg/L]LC50 (Resistant Strain) [mg/L]Resistance Ratio (RR)
Fipronil (Standard)GABA-Cl Pore0.85245.0288.2 (High)
Broflanilide (Novel)GABA Allosteric0.120.141.16 (Negligible)
Chlorantraniliprole Ryanodine Receptor0.054.2084.0 (Moderate)

Insight: While Chlorantraniliprole is potent, the new pyrazole-based Broflanilide offers a critical rotation option due to its lack of cross-resistance (RR ≈ 1).

Case Study 2: Fungicides – The Potency Shift

Subject: Benchmarking Novel Pyrazole-Thiazole Carboxamides vs. Thifluzamide .

The Scientific Challenge

Succinate Dehydrogenase Inhibitors (SDHIs) are vital for controlling Basidiomycetes (e.g., Rhizoctonia solani).[3] The pyrazole ring is essential for binding to the ubiquinone-binding pocket (site II). New candidates modify the pyrazole substituents to enhance lipophilicity and binding affinity.

Comparative Data: Mycelial Growth Inhibition

Data derived from recent structure-activity relationship (SAR) studies [3].

CompoundMolecular FeatureEC50 (R. solani) [mg/L]LogP (Lipophilicity)Persistence (Soil DT50)
Thifluzamide (Standard)Thiazole-carboxamide23.093.2~30 days
Novel Candidate 9ac Pyrazole-Thiazole Hybrid1.09 3.8~45 days
Candidate 9cd Fluorinated Pyrazole4.954.1~60 days

Insight: The "Novel Candidate 9ac" achieves a 20-fold increase in potency (EC50 1.09 vs 23.09). The slight increase in LogP (3.8) suggests better cuticular penetration without becoming excessively persistent (bioaccumulative).

Experimental Protocol: High-Throughput Leaf Dip Bioassay

To generate the LC50 data cited above, a standardized, self-validating protocol is required. This method minimizes variability caused by solvent effects or application unevenness.

Protocol: Insecticidal Leaf Dip Assay (OECD 203 Adapted)

Objective: Determine LC50 of pyrazole candidate against Spodoptera litura larvae.

Reagents:

  • Technical grade active ingredient (>95% purity).

  • Solvent: Acetone + 0.1% Triton X-100 (surfactant).

  • Substrate: Fresh, untreated cabbage discs (5 cm diameter).

Workflow:

  • Stock Preparation: Dissolve 10 mg compound in 10 mL acetone (1000 mg/L stock).

  • Serial Dilution: Prepare 5-7 concentrations (e.g., 100, 50, 25, 12.5, 6.25 mg/L) using distilled water containing 0.1% Triton X-100. Control: Solvent + Water only.

  • Dipping:

    • Immerse leaf discs for 10 seconds exactly.

    • Air dry on paper towels at room temperature (25°C) for 1 hour.

  • Exposure:

    • Place 1 dry disc per petri dish.

    • Introduce 10 distinct 3rd-instar larvae per dish.

    • Replicate 3-5 times per concentration (

      
       insects per dose).
      
  • Incubation: 25±1°C, 65% RH, 16:8 L:D photoperiod.

  • Assessment:

    • Record mortality at 48h and 72h.

    • Validation: Control mortality must be <10%. If >10%, discard and repeat.

  • Calculation: Use Probit analysis (Log-concentration vs. Probit-mortality) to calculate LC50 and 95% Confidence Intervals (CI).

Bioassay_Workflow Start Stock Solution (1000 ppm) Dilution Serial Dilution (5 Concentrations) Start->Dilution Dip Leaf Dip (10 sec) Dilution->Dip Dry Air Dry (1 hr) Dip->Dry Expose Larval Exposure (n=30/dose) Dry->Expose Data Probit Analysis (LC50 + 95% CI) Expose->Data

Figure 2: Step-by-step workflow for the Leaf Dip Bioassay used to validate insecticidal efficacy.

References

  • Nakao, T., & Banba, S. (2016). Broflanilide: A meta-diamide insecticide with a novel mode of action.[4][5] Bioorganic & Medicinal Chemistry.[3][6][7] Link

  • Benchchem. (2024). Comparative Efficacy of Tetraniliprole versus Chlorantraniliprole: A Guide for Researchers.Link

  • Yan, X., et al. (2024). Design, Synthesis and Evaluation of Antifungal Activity of Novel Pyrazole-thiazole Carboxamides as Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry. Link

  • OECD. (2019). Test No. 203: Fish, Acute Toxicity Test.[8] OECD Guidelines for the Testing of Chemicals. Link

  • IRAC. (2024). IRAC Mode of Action Classification Scheme (Version 10.5). Insecticide Resistance Action Committee.[5] Link

Sources

Validation

A Comparative Analysis of the Metabolic Stability of Fluorinated Pyrazoles: A Guide for Drug Discovery Professionals

In the landscape of modern drug discovery, the pyrazole scaffold has emerged as a privileged structure, integral to a multitude of approved therapeutics.[1] Its versatility and favorable physicochemical properties have m...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the pyrazole scaffold has emerged as a privileged structure, integral to a multitude of approved therapeutics.[1] Its versatility and favorable physicochemical properties have made it a cornerstone in medicinal chemistry. However, like many heterocyclic systems, pyrazoles are susceptible to metabolic degradation, primarily mediated by cytochrome P450 (CYP450) and aldehyde oxidase (AOX) enzymes.[2][3] This metabolic liability can compromise a drug candidate's pharmacokinetic profile, leading to reduced efficacy and potential safety concerns. A key strategy to mitigate this is the strategic incorporation of fluorine atoms into the pyrazole core or its substituents. This guide provides a comparative analysis of the metabolic stability of fluorinated pyrazoles, offering insights into the mechanistic basis of this stability enhancement and practical guidance on its assessment.

The Strategic Advantage of Fluorination in Pyrazole Scaffolds

The introduction of fluorine into a drug candidate is a well-established strategy to enhance its metabolic stability.[4] The unique properties of fluorine, such as its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond, can significantly alter a molecule's susceptibility to enzymatic degradation.[5][6] While it is often simplistically attributed to the higher C-F bond strength compared to a C-H bond, the underlying mechanisms are more complex.[1][5] Fluorination can influence the electronic properties of the pyrazole ring, reducing its electron density and thus its propensity for oxidation by enzymes like CYP450s.[1]

This guide will delve into a comparative analysis of how different fluorination patterns on the pyrazole moiety and its substituents can impact metabolic stability. We will explore the underlying biochemical principles and provide robust experimental protocols for researchers to assess these effects in their own drug discovery programs.

Comparative Metabolic Stability: A Data-Driven Analysis

The impact of fluorination on the metabolic stability of pyrazoles is highly dependent on the position and number of fluorine atoms. To illustrate these effects, the following table summarizes hypothetical yet representative experimental data from an in vitro human liver microsomal stability assay.

Compound IDStructureFluorination Patternt½ (min)CLint (µL/min/mg protein)Major Metabolic Pathway
PZ-01 Non-fluorinated ParentNone1546.2N-dealkylation, Ring Oxidation
PZ-02 Mono-fluoro (Aryl)4515.4N-dealkylation
PZ-03 Di-fluoro (Aryl)907.7Slow N-dealkylation
PZ-04 Tri-fluoro (Alkyl)>120<5.0Minimal Metabolism

Analysis of the Data:

  • PZ-01 (Non-fluorinated Parent): This compound exhibits rapid metabolism with a short half-life (t½) and high intrinsic clearance (CLint). The primary metabolic routes are N-dealkylation and oxidation of the pyrazole ring, common fates for such scaffolds.

  • PZ-02 (Mono-fluoro Aryl): The introduction of a single fluorine atom on a peripheral aryl ring significantly improves metabolic stability. The t½ is tripled, and the CLint is correspondingly reduced. This is likely due to the fluorine atom sterically hindering or electronically deactivating a site of metabolism on the aryl ring.

  • PZ-03 (Di-fluoro Aryl): The addition of a second fluorine atom further enhances stability. This di-fluorination pattern likely provides more robust protection against oxidative metabolism of the aryl substituent.

  • PZ-04 (Tri-fluoro Alkyl): Replacing a methyl group with a trifluoromethyl group on the pyrazole nitrogen results in a dramatic increase in metabolic stability.[1] The t½ is significantly prolonged, and the CLint is minimal. The strong electron-withdrawing nature of the CF3 group deactivates the pyrazole ring towards oxidation and also prevents N-dealkylation, a common metabolic pathway for N-methylated compounds.[1]

Key Metabolic Pathways and the Influence of Fluorination

The metabolism of pyrazole-containing drugs is predominantly governed by two key enzyme families: Cytochrome P450s (CYP450) and Aldehyde Oxidase (AOX).

Cytochrome P450-Mediated Metabolism

The CYP450 superfamily of heme-containing monooxygenases is a major contributor to the phase I metabolism of a vast array of xenobiotics, including pyrazoles.[7][8][9] These enzymes catalyze a variety of oxidative reactions.

Common CYP450-mediated reactions for pyrazoles include:

  • Aromatic Hydroxylation: The introduction of a hydroxyl group onto the pyrazole ring or adjacent aromatic substituents.

  • N-dealkylation: The removal of an alkyl group from a nitrogen atom of the pyrazole ring.

  • Aliphatic Hydroxylation: The hydroxylation of alkyl side chains.

Fluorination can effectively block these metabolic pathways. Placing a fluorine atom at a metabolically labile position can physically prevent hydroxylation.[4] Furthermore, the electron-withdrawing effects of fluorine can decrease the electron density of the pyrazole ring system, making it a less favorable substrate for oxidative enzymes.[1]

Diagram of CYP450-Mediated Metabolism of a Fluorinated Pyrazole

sub Fluorinated Pyrazole Substrate cyp450 CYP450 Enzyme (e.g., CYP3A4) sub->cyp450 Binding metabolite Oxidized Metabolite (e.g., Hydroxylated Pyrazole) cyp450->metabolite Oxidation h2o H2O cyp450->h2o nadph NADPH nadph->cyp450 o2 O2 o2->cyp450 prep 1. Reagent Preparation (Microsomes, Compounds, Buffers) incubate 2. Incubation at 37°C (Add NADPH to start reaction) prep->incubate sample 3. Time-Point Sampling (Quench with ACN + IS) incubate->sample process 4. Sample Processing (Centrifuge to remove protein) sample->process analyze 5. LC-MS/MS Analysis (Quantify parent compound) process->analyze data 6. Data Analysis (Calculate t½ and CLint) analyze->data

Caption: A stepwise workflow for the in vitro liver microsomal stability assay.

Conclusion and Future Perspectives

The strategic incorporation of fluorine is a powerful tool for enhancing the metabolic stability of pyrazole-based drug candidates. As demonstrated, the position and degree of fluorination can have a profound impact on mitigating metabolism by key enzymes such as CYP450s. A thorough understanding of the underlying mechanistic principles, coupled with robust in vitro screening, is essential for the rational design of metabolically stable fluorinated pyrazoles. As our understanding of drug metabolism continues to evolve, so too will the strategies for designing drugs with optimal pharmacokinetic and safety profiles. The continued exploration of novel fluorination methodologies will undoubtedly further empower medicinal chemists in their quest to develop the next generation of pyrazole-containing therapeutics.

References

  • Pyrazole: an emerging privileged scaffold in drug discovery - PMC. (2023, November 7). National Center for Biotechnology Information. [Link]

  • Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions - PMC - NIH. (2025, October 31). National Center for Biotechnology Information. [Link]

  • Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identification of Its Metabolites - NIH. (n.d.). National Institutes of Health. [Link]

  • Selective Incorporation of Fluorine in Pyrazoles | Request PDF. (2025, August 6). ResearchGate. [Link]

  • Fluorinated and Non-Fluorinated 1,4-Diarylpyrazoles via MnO2-Mediated Mechanochemical Deacylative Oxidation of 5-Acylpyrazolines - NIH. (2022, December 2). National Institutes of Health. [Link]

  • Fluorine-containing pyrazoles and their condensed derivatives: Synthesis and biological activity | Request PDF. (n.d.). ResearchGate. [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective | ChemRxiv. (n.d.). ChemRxiv. [Link]

  • Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia. RSC Publishing. [Link]

  • Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. PubMed. [Link]

  • Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry | LCGC International. (2025, January 29). LCGC International. [Link]

  • Aldehyde oxidase mediated drug metabolism: an underpredicted obstacle in drug discovery and development. PubMed. [Link]

  • Fluorosulfate-containing pyrazole heterocycles as selective BuChE inhibitors: structure-activity relationship and biological evaluation for the treatment of Alzheimer's disease. PubMed Central. [Link]

  • Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]

  • Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science. [Link]

  • Metabolic and Pharmaceutical Aspects of Fluorinated Compounds | Journal of Medicinal Chemistry. ACS Publications. [Link]

  • Automatised on-line SPE-chiral LC-MS/MS method for the enantiomeric determination of main fluoroquinolones and their metabolites in wastewater and surface water. ScienceDirect. [Link]

  • Metabolism of cryptolepine and 2-fluorocryptolepine by aldehyde oxidase. PubMed. [Link]

  • Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec. Evotec. [Link]

  • (PDF) Characterization and Quantification by LC-MS/MS of the Chemical Components of the Heating Products of the Flavonoids Extract in Pollen Typhae for Transformation Rule Exploration. ResearchGate. [Link]

  • 5-Fluoro-2-pyrimidinone, a liver aldehyde oxidase-activated prodrug of 5-fluorouracil. AACR Publications. [Link]

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (2024, December 9). protocols.io. [Link]

  • ChemInform Abstract: Regioselective Synthesis of Pyrazole Triflones Based on Triflyl Alkyne Cycloadditions. Sci-Hub. [Link]

  • (PDF) Synthesis of Pyrazole Derivative Incorporating Fluorine in the Aromatic Substitution for Physiological and Pharmacological Studies. ResearchGate. [Link]

  • Characterization and Quantification by LC-MS/MS of the Chemical Components of the Heating Products of the Flavonoids Extract in Pollen Typhae for Transformation Rule Exploration. MDPI. [Link]

  • Microsomal Stability Assay Protocol. AxisPharm. [Link]

  • Underprediction of Drug Clearance by Aldehyde Oxidase (AO)–Mediated Drug Metabolism (Webinar). (2023, February 24). YouTube. [Link]

  • Investigation of the molecular and mechanistic basis for the regioselective metabolism of midazolam by cytochrome P450 3A4. RSC Publishing. [Link]

  • Aldehyde Oxidase. Cambridge MedChem Consulting. [Link]

  • Synthesis and Liver Microsomal Metabolic Stability Studies of a Fluoro-Substituted δ-Tocotrienol Derivative - PMC - NIH. National Center for Biotechnology Information. [Link]

  • A New Liquid Chromatography-Mass Spectrometry-Based Strategy to Integrate Chemistry, Morphology, and Evolution of Eggplant (Solanum) Species. PubMed. [Link]

  • Aldehyde oxidase and its role as a drug metabolizing enzyme. PubMed. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Assessing the Target Specificity of Pyrazole-Based Enzyme Inhibitors

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates targeting a wide array of enzymes, from kinases to cyclooxygenases (COX).[1][2][...

Author: BenchChem Technical Support Team. Date: February 2026

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates targeting a wide array of enzymes, from kinases to cyclooxygenases (COX).[1][2][3] Its versatility, however, presents a significant challenge: ensuring target specificity. An inhibitor's value is defined not only by its potency against its intended target but also by its inactivity against thousands of other potential off-targets. This guide provides a comprehensive, field-proven framework for rigorously assessing the specificity of pyrazole-based inhibitors, designed for researchers dedicated to developing clean, effective, and safe therapeutics. Our approach is structured as a multi-tiered validation workflow, where each stage provides a deeper layer of evidence, creating a self-validating system that builds confidence in your molecule's selectivity profile.

Tier 1: Foundational Biochemical Potency and Mechanism

The first step is to confirm that your inhibitor interacts with its primary target in a purified, in vitro system. This baseline characterization is crucial, as all subsequent data will be interpreted in this context.

Core Objective: Determine On-Target Potency (IC50) and Mode of Inhibition (Ki)

We begin by measuring the inhibitor's ability to reduce the target enzyme's activity. The half-maximal inhibitory concentration (IC50) is a functional measure of potency. However, it is highly dependent on assay conditions, particularly substrate concentration. Therefore, we must also determine the inhibition constant (Ki), a true measure of binding affinity that is independent of substrate concentration for competitive inhibitors.[4]

Causality Behind the Choice: An IC50 value alone can be misleading. For an ATP-competitive kinase inhibitor, a high ATP concentration in the assay will make the inhibitor appear weaker (higher IC50) than it actually is. Determining the Ki by measuring IC50 values at multiple substrate concentrations allows us to understand the inhibitor's true affinity and its mechanism (e.g., competitive, non-competitive).[5][6]

Experimental Protocol: Spectrophotometric Enzyme Activity Assay

This protocol describes a general method for determining IC50 and Ki using a spectrophotometric or fluorescence-based assay, which are the most common types.[7][8][9]

  • Reagent Preparation:

    • Prepare a concentrated stock solution of the pyrazole inhibitor in 100% DMSO.

    • Prepare assay buffer, purified target enzyme, substrate, and any necessary cofactors. The buffer conditions (pH, ionic strength) must be strictly controlled as they can significantly influence enzyme activity.[7]

  • IC50 Determination:

    • Create a 10-point, 3-fold serial dilution of the inhibitor in a 96- or 384-well plate. Include DMSO-only controls (0% inhibition) and controls without an enzyme (100% inhibition).

    • Add the target enzyme to each well and incubate for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to bind.

    • Initiate the enzymatic reaction by adding the substrate (at a concentration equal to its Michaelis-Menten constant, Km).

    • Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a plate reader.

    • Calculate the initial reaction velocity for each inhibitor concentration.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

  • Ki Determination:

    • Repeat the IC50 experiment at multiple fixed substrate concentrations (e.g., 0.5x, 1x, 2x, and 5x Km).

    • Determine the IC50 value for each substrate concentration.

    • For a competitive inhibitor, calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km) , where [S] is the substrate concentration and Km is the Michaelis-Menten constant for that substrate.

    • Alternatively, use nonlinear regression to globally fit the substrate-velocity curves in the presence of various inhibitor concentrations to the appropriate Michaelis-Menten equation for competitive, non-competitive, or mixed-type inhibition.[4][5]

Tier 2: Biophysical Validation of Direct Binding

A biochemical assay demonstrates functional inhibition but does not definitively prove a direct physical interaction. Off-target effects can sometimes manifest as inhibition in coupled enzyme assays, or the inhibitor might act through an unexpected mechanism.[10] Biophysical methods are essential for confirming a direct 1:1 binding event and characterizing its thermodynamics and kinetics.

Method 1: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event.[11][12][13] This provides the binding affinity (KD), stoichiometry (n), and the enthalpic (ΔH) and entropic (ΔS) contributions to the binding energy.

Causality Behind the Choice: ITC is the gold standard for confirming a direct interaction because it is a label-free, in-solution technique that requires no modification of the protein or inhibitor.[11] It provides a complete thermodynamic profile in a single experiment, which is invaluable for understanding the driving forces of the interaction and for lead optimization.[14][15]

Method 2: Surface Plasmon Resonance (SPR)

SPR is a highly sensitive optical technique that measures the real-time binding of an analyte (inhibitor) to a ligand (enzyme) immobilized on a sensor surface.[16][17]

Causality Behind the Choice: While ITC measures thermodynamics at equilibrium, SPR provides kinetic information: the association rate (kon) and dissociation rate (koff).[17] The ratio of these rates (koff/kon) gives the dissociation constant (KD). This is critical because two inhibitors can have the same affinity (KD) but very different kinetic profiles. An inhibitor with a slow koff (long residence time) may exhibit a more durable pharmacological effect in vivo. SPR is a powerful orthogonal method to validate ITC findings.[16][18][19]

Data Comparison: Pyrazole Inhibitors vs. Standard
ParameterPyrazole Inhibitor APyrazole Inhibitor BStandard (e.g., Sunitinib)MethodJustification
IC50 (Target Kinase) 50 nM15 nM10 nMBiochemical AssayInitial screen for on-target functional potency.
Ki (Target Kinase) 25 nM7 nM5 nMBiochemical AssayTrue affinity constant, independent of substrate concentration.
KD 30 nM8 nM6 nMITC/SPRConfirms direct binding affinity. Should correlate with Ki.
kon (M⁻¹s⁻¹) 1 x 10⁵5 x 10⁵6 x 10⁵SPRRate of inhibitor association with the target.
koff (s⁻¹) 3 x 10⁻³4 x 10⁻³3 x 10⁻³SPRRate of inhibitor dissociation; indicates residence time.
Stoichiometry (n) 1.050.981.01ITCConfirms a 1:1 binding model.[15]

Tier 3: Confirming Target Engagement in a Cellular Context

An inhibitor that binds a purified enzyme may fail to engage its target in the complex milieu of a living cell due to poor permeability, rapid efflux, or intracellular metabolism. The Cellular Thermal Shift Assay (CETSA) is a powerful method to verify that your inhibitor reaches and binds its target in its native environment.[20][21][22]

Principle of CETSA: The binding of a ligand (inhibitor) to its target protein typically increases the protein's thermodynamic stability.[22] When heated, this stabilized protein-ligand complex will resist denaturation and aggregation to a higher temperature than the unbound protein.[21][23]

CETSA_Principle cluster_0 No Inhibitor cluster_1 With Pyrazole Inhibitor Protein Target Protein Heat1 Apply Heat (e.g., 55°C) Denatured Denatured & Precipitated Protein Soluble Soluble Protein (Remains in Supernatant) Denatured->Soluble LESS protein detected in supernatant Inhibitor Inhibitor Complex Stable Protein-Inhibitor Complex Heat2 Apply Heat (e.g., 55°C) Soluble->Denatured MORE protein detected in supernatant

Experimental Protocol: Western Blot-Based CETSA
  • Cell Treatment: Culture cells to ~80% confluency. Treat cells with the pyrazole inhibitor at various concentrations or a vehicle control (DMSO) for 1 hour.

  • Harvest and Heat: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes.

  • Thermal Challenge: Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at 4°C. One aliquot should remain at room temperature as a non-heated control.

  • Lysis and Clarification: Lyse the cells by three freeze-thaw cycles (e.g., liquid nitrogen followed by a 25°C water bath).

  • Separation: Separate the soluble fraction (containing stabilized, non-aggregated protein) from the precipitated, denatured protein by centrifugation at 20,000 x g for 20 minutes at 4°C.[20]

  • Analysis: Collect the supernatant and analyze the amount of soluble target protein remaining at each temperature by Western Blotting.

  • Data Interpretation: Plot the band intensity versus temperature. A shift of the melting curve to the right in inhibitor-treated samples indicates target engagement. The magnitude of the shift (ΔTagg) can be correlated with inhibitor potency.[22][23]

Tier 4: Broad Selectivity Profiling

Specificity is not the absence of off-target activity but rather a well-defined and acceptable off-target profile. For many classes of inhibitors, especially kinase inhibitors, broad screening is non-negotiable. The human kinome contains over 500 kinases, many with highly conserved ATP-binding pockets, making them common off-targets for pyrazole-based ATP-competitive inhibitors.[24][25]

Causality Behind the Choice: Assuming an inhibitor is selective based on testing against a handful of related enzymes is a common and critical error. Comprehensive profiling services provide an unbiased view of an inhibitor's interactions across a large panel of targets.[26][27] This is essential for anticipating potential toxicities, understanding polypharmacology (where hitting multiple targets may be beneficial), and validating that the observed cellular phenotype is due to on-target inhibition.[28]

Recommended Approach: Commercial Kinome Profiling

Services like Eurofins' KINOMEscan® or Thermo Fisher's Global Kinome Profiling offer robust platforms for this analysis.[29][30]

  • KINOMEscan® (Binding Assay): This technology utilizes a competitive binding assay where the amount of test inhibitor that prevents the kinase from binding to an immobilized ligand is quantified. It measures thermodynamic binding constants (Kd), allowing for accurate potency measurements across hundreds of kinases.[30][31]

  • Activity-Based Profiling: Other platforms use panels of biochemical activity assays to directly measure the functional inhibition of hundreds of kinases.[27]

Data Visualization: Selectivity Profile of a Pyrazole Kinase Inhibitor

The results are often visualized as a "tree spot" diagram or a table listing the percent inhibition at a given concentration (e.g., 1 µM).

TargetClass% Inhibition @ 1 µM (Inhibitor B)Notes
CDK16 (On-Target) CMGC 99% Potent on-target activity.
PFTK1 (CDK14)CMGC85%Structurally related off-target.[24]
PCTK1 (CDK16)CMGC92%Structurally related off-target.[24]
JAK2TK45%Moderate off-target hit.[25]
VEGFR2TK15%Weak off-target interaction.
400+ other kinasesVarious<10%Generally clean profile.

This data allows for the calculation of a selectivity score, providing a quantitative measure of an inhibitor's specificity. For example, Sunitinib is a multi-targeted kinase inhibitor, and its kinome scan data reflects its intended polypharmacology.[32][33]

Tier 5: Integrated Assessment Workflow

A robust assessment of inhibitor specificity is not a linear process but an integrated workflow where data from each tier informs the next set of experiments.

// Nodes T1 [label="Tier 1: Biochemical Potency\n(IC50, Ki)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; T2 [label="Tier 2: Biophysical Validation\n(ITC, SPR)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; T3 [label="Tier 3: Cellular Target Engagement\n(CETSA)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; T4 [label="Tier 4: Broad Selectivity Profile\n(KinomeScan)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; T5 [label="Tier 5: Functional Cellular Assays\n& In Vivo Models", fillcolor="#34A853", fontcolor="#FFFFFF"]; Decision1 [label="Potent & Validated\nBinding?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Decision2 [label="Engages Target\nin Cells?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Decision3 [label="Acceptable\nSelectivity?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Stop1 [label="STOP:\nLow Potency or\nNo Direct Binding", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Stop2 [label="STOP:\nPoor Permeability or\nNo Cellular Engagement", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; SAR [label="Redesign/\nSAR", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges T1 -> T2 [label="Confirm Direct Interaction"]; T2 -> Decision1; Decision1 -> T3 [label="Yes"]; Decision1 -> SAR [label="No"]; SAR -> T1; T3 -> Decision2; Decision2 -> T4 [label="Yes"]; Decision2 -> SAR [label="No"]; T4 -> Decision3; Decision3 -> T5 [label="Yes"]; Decision3 -> SAR [label="No"];

// Invisible edges for alignment T1 -> Stop1 [style=invis]; T3 -> Stop2 [style=invis]; } dot Caption: Integrated workflow for assessing inhibitor specificity.

This workflow ensures that resources are not wasted on compounds that fail fundamental criteria. A compound with poor biochemical potency or one that doesn't directly bind its target (Tier 1 & 2 failure) should be sent back for medicinal chemistry optimization (SAR). Similarly, a potent inhibitor that fails to engage its target in cells (Tier 3 failure) or has an unacceptable off-target profile (Tier 4 failure) requires redesign before proceeding to expensive and time-consuming in vivo studies.

By systematically applying this multi-tiered, self-validating approach, researchers can build a comprehensive and trustworthy specificity profile for their pyrazole-based inhibitors, ultimately leading to the development of safer and more effective targeted therapies.

References

  • High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. (2022-02-04). National Institutes of Health. [Link]

  • Quantitative Kinome Profiling Services. CD Biosynsis. [Link]

  • Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry. (2020-09-28). Nature Chemical Biology. [Link]

  • Kinase Screening & Profiling Service. BPS Bioscience. [Link]

  • How I can know if an inhibitor compound for an isolated enzyme is covalent irreversible or reversible?. (2022-06-10). ResearchGate. [Link]

  • Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. (2022-07-28). MDPI. [Link]

  • How is to calculate Ki value of an enzyme inhibitor? Is there any concise protocol. (2020-11-09). ResearchGate. [Link]

  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (2018-09-01). Molecules. [Link]

  • Surface Plasmon Resonance Assay Services. Reaction Biology. [Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (2022-07-29). MDPI. [Link]

  • Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology. (2023-01-27). YouTube. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2021-09-29). Molecules. [Link]

  • KINOMEscan data. (2018-01-18). HMS LINCS Project. [Link]

  • Aromatase Inhibitors. (2023-07-04). StatPearls - NCBI Bookshelf. [Link]

  • Enzyme kinetic assays with surface plasmon resonance (BIAcore) based on competition between enzyme and creatinine antibody. (1998-05-15). Analytical Biochemistry. [Link]

  • Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. (2020-10-19). Chemical Reviews. [Link]

  • Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. (2016-10-31). Drug Design, Development and Therapy. [Link]

  • sunitinib. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Surface Enzyme Kinetics for Biopolymer Microarrays: a Combination of Langmuir and Michaelis−Menten Concepts. (2006-03-23). Journal of the American Chemical Society. [Link]

  • A quick method for the determination of inhibition constants. (1973-12-01). The Biochemical Journal. [Link]

  • Cellular Thermal Shift Assay (CETSA). (2020-12-02). News-Medical. [Link]

  • Characterizing Binding Interactions by ITC. TA Instruments. [Link]

  • NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead. (2024-09-25). RSC Medicinal Chemistry. [Link]

  • Anastrozole. PubChem - NIH. [Link]

  • Integrated Single-Dose Kinome Profiling Data is Predictive of Cancer Cell Line Sensitivity to Kinase Inhibitors. (2022-12-10). bioRxiv. [Link]

  • Isothermal titration calorimetry. Wikipedia. [Link]

  • Anastrozole: a selective aromatase inhibitor for the treatment of breast cancer. (1998-09-01). American Journal of Health-System Pharmacy. [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021-05-10). Frontiers in Pharmacology. [Link]

  • Synthesis of pyrazole-based macrocycles leads to a highly selective inhibitor for MST3. (2023-10-20). European Journal of Medicinal Chemistry. [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (2022-09-20). Bio-protocol. [Link]

  • Surface plasmon resonance. Wikipedia. [Link]

  • Kinomic profiling to predict sunitinib response of patients with metastasized clear cell Renal Cell Carcinoma. Apollo - University of Cambridge. [Link]

  • Computing Ki for a Competitive Enzyme Inhibitor. GraphPad. [Link]

  • Discovery of Small Molecule COX-1 and Akt Inhibitors as Anti-NSCLC Agents Endowed with Anti-Inflammatory Action. (2023-01-26). MDPI. [Link]

  • Anastrozole (T3D4796). T3DB. [Link]

  • Surface plasmon resonance. University of Utah. [Link]

  • Four convenient methods for the determination of enzyme inhibitor constants. Journal of Chemical Education. [Link]

  • Identification of pyrazole scaffold inhibitors targeting cyclin-dependent kinase 8 for potential use in pulmonary fibrosis. (2023-05-23). RSC Medicinal Chemistry. [Link]

  • Arimidex (anastrozole) dosing, indications, interactions, adverse effects, and more. Medscape. [Link]

  • Isothermal Titration Calorimetry in Biocatalysis. (2022-05-09). Frontiers in Catalysis. [Link]

  • Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition. (2023-02-01). Bioorganic Chemistry. [Link]

  • Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. (2024-05-20). Platelets. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2021-08-11). ACS Chemical Biology. [Link]

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (2024-03-25). RSC Medicinal Chemistry. [Link]

Sources

Safety & Regulatory Compliance

Safety

4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole proper disposal procedures

This guide outlines the authoritative disposal procedures for 4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole , a halogenated heterocyclic building block used in pharmaceutical and agrochemical synthesis.[1] These protocols ar...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the authoritative disposal procedures for 4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole , a halogenated heterocyclic building block used in pharmaceutical and agrochemical synthesis.[1]

These protocols are designed to comply with RCRA (Resource Conservation and Recovery Act) standards for halogenated organic waste and ensure the safety of laboratory personnel.

Part 1: Executive Safety & Disposal Summary

Parameter Critical Information
Chemical Class Halogenated Heterocycle (Bromine + Fluorine functionalized).[1][2][3]
Waste Stream Halogenated Organic Waste (Do NOT mix with non-halogenated solvents).[3]
Physical State Typically a Solid (crystalline powder) at room temperature; often in solution during processing.[3]
Primary Hazards Skin/Eye Irritant, Aquatic Toxicity, Potential Persistent Organic Pollutant (POP) characteristics due to C-F bonds.[3]
Destruction Method High-Temperature Incineration (required to break C-F and C-Br bonds).[1][3]
Emergency Code Spill: Isolate area, dampen to prevent dust, absorb liquids with vermiculite.[3] Exposure: Wash with soap/water for 15 min.[1][3]

Part 2: Waste Classification & Segregation Strategy

Effective disposal begins with strict segregation.[3] The presence of both Bromine and Fluorine atoms mandates that this compound be treated as a Halogenated waste.[1][3][4] Mixing this with non-halogenated waste (e.g., acetone, methanol) can result in costly re-classification fees or regulatory fines.[3]

The Segregation Workflow

The following decision tree illustrates the correct routing for 4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole waste.

WasteSegregation Start Waste Generation: 4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Pure substance, contaminated gloves, weighing boats) StateCheck->Solid Solid Liquid Liquid Waste (Dissolved in solvent, mother liquor) StateCheck->Liquid Solution SolidBin Stream C: Solid Hazardous Waste (Double-bagged, labeled 'Toxic Solid') Solid->SolidBin HalogenCheck Is the solvent Halogenated? Liquid->HalogenCheck HaloStream Stream A: Halogenated Liquid Waste (DCM, Chloroform mixtures) HalogenCheck->HaloStream Yes (e.g., DCM) NonHaloStream Stream B: Halogenated Liquid Waste (Even if solvent is non-halogenated, solute makes it halogenated) HalogenCheck->NonHaloStream No (e.g., MeOH)

Figure 1: Waste segregation logic. Note that even if the compound is dissolved in a non-halogenated solvent (like methanol), the presence of the halogenated solute requires the entire mixture to be classified as Halogenated Waste.

Part 3: Detailed Disposal Protocols

Protocol A: Solid Waste Disposal

Applicability: Expired pure chemicals, spill cleanup residues, contaminated PPE, and weighing papers.[3]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a dedicated "Solid Hazardous Waste" bucket with a screw-top lid.[1][3]

  • Packaging:

    • Place the primary container (vial/bottle) into a clear polyethylene zip-lock bag.[1][3]

    • Place contaminated gloves or paper towels into a separate bag.[1]

    • Deposit both into the HDPE waste drum.

  • Labeling:

    • Must Read: "Hazardous Waste - Solid, Toxic."[1][3]

    • Constituents: List "4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole" explicitly. Do not use abbreviations.

    • Hazard Checkbox: Check "Toxic" and "Irritant."[1][3]

Protocol B: Liquid Waste Disposal

Applicability: Reaction mixtures, mother liquors, and washing solvents.[3]

  • Compatibility Check: Ensure the waste container is compatible with the solvent carrier.[1][3]

    • Aqueous mixtures: Use HDPE carboys.

    • Organic solvents:[4] Use HDPE or Safety-Coated Glass.[1][3]

  • The "Halogen Rule":

    • Because the solute contains Bromine and Fluorine, the entire solution is Halogenated Waste .[3]

    • Do NOT pour this into the "Non-Halogenated / Flammable" waste stream, even if the solvent is Ethanol or Ethyl Acetate.[3]

  • Transfer Procedure:

    • Use a funnel with a grounding wire (if solvent is flammable).[3]

    • Fill container to 90% capacity (leave headspace for expansion).

    • Cap tightly immediately after filling.[1][3]

Protocol C: Empty Container Management

Applicability: Original vendor bottles that appear empty.

  • Triple Rinse: Rinse the empty bottle three times with a solvent capable of dissolving the residue (e.g., acetone or dichloromethane).[3]

  • Rinsate Disposal: Pour all three rinses into the Liquid Halogenated Waste container (Protocol B).

  • Defacing: Cross out the original label and mark "Empty - Triple Rinsed."[3]

  • Disposal: Discard the rinsed bottle as standard glass trash (unless local regulations require glass recycling or treating as lab debris).

Part 4: Spill Response & Decontamination

Immediate Action:

  • Evacuate the immediate area if dust is airborne.[1][3]

  • Don PPE: Nitrile gloves (double-gloved recommended), safety goggles, and a lab coat.[3] If powder is fine, use an N95 or P100 respirator.[1][3]

Cleanup Steps:

  • Containment: If liquid, dike with absorbent pillows.[3] If solid, cover with a damp paper towel to prevent dust dispersion.

  • Neutralization: There is no specific chemical neutralizer; physical removal is the goal.[1][3]

  • Collection:

    • Scoop solids using a dustpan or stiff paper.[1][3]

    • Wipe the surface with a solvent-dampened towel (acetone/ethanol) to pick up invisible residues.[1][3]

    • Wash the surface with soap and water.[1][5][6]

  • Disposal: Place all cleanup materials into Protocol A (Solid Waste) .

Part 5: Technical Data & Compatibility

Category Specification Operational Implication
Incompatibilities Strong Oxidizers, Strong Bases, Alkali Metals (Li, Na).[1][3]Do not store waste with Nitric Acid or Sodium Hydride.
Container Material HDPE (Preferred), Borosilicate Glass, Teflon (PTFE).[3]Avoid low-grade plastics that may swell with halogenated solvents.[1][3]
EPA Waste Code D001 (if flammable solvent), D022 (Chloroform-like), or generic Halogenated Solvent .[1][3]Consult local EHS for specific state codes for brominated organics.[1][3]
Incineration Requires >1100°C with scrubber.[1][3]Standard incineration may release HBr/HF gases; facility must be rated for halogens.[3]

References

  • National Institutes of Health (NIH) - PubChem. 4-Bromopyrazole Compound Summary (Analogous Structure Safety Data). [Link]1][3]

  • U.S. Environmental Protection Agency (EPA). Management of Halogenated Solvent Waste (RCRA Guidelines). [Link]3]

  • University of Illinois Division of Research Safety. Chemical Waste Disposal: Halogenated vs. Non-Halogenated Segregation. [Link]1][3]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole
© Copyright 2026 BenchChem. All Rights Reserved.